molecular formula C12H13N5O5 B15588360 7-Cyano-7-deazaguanosine

7-Cyano-7-deazaguanosine

Cat. No.: B15588360
M. Wt: 307.26 g/mol
InChI Key: BIRQNXWAXWLATA-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure in first source

Properties

IUPAC Name

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,3H2,(H3,14,15,16,21)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRQNXWAXWLATA-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Cyano-7-deazaguanosine biosynthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 7-Cyano-7-deazaguanosine (preQ₀) Biosynthesis Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, more commonly referred to as its base, 7-cyano-7-deazaguanine (preQ₀), is a crucial intermediate in the biosynthesis of queuosine (B110006) (Q), a hypermodified nucleoside found in the anticodon loop of specific tRNAs in most bacteria and eukaryotes. The de novo synthesis of preQ₀ is exclusive to bacteria, making its biosynthetic pathway a potential target for novel antimicrobial agents. This technical guide provides a comprehensive overview of the core four-step enzymatic pathway that synthesizes preQ₀ from Guanosine-5'-triphosphate (GTP). It details the enzymes involved, their catalytic mechanisms, quantitative kinetic data, and the experimental protocols used to elucidate and study this pathway.

The Core Biosynthesis Pathway

The synthesis of preQ₀ from GTP is a remarkable metabolic route that transforms a purine (B94841) into a 7-deazapurine scaffold. This is accomplished through the sequential action of four key enzymes: GTP cyclohydrolase I (GCH I or FolE), 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) synthase (QueE), and 7-cyano-7-deazaguanine synthase (QueC).[1][2] The pathway begins with the same enzyme used in folate biosynthesis, GCH I, before branching into a dedicated series of reactions to form the deazapurine core.[2][3]

The overall transformation can be summarized as follows:

  • GTP is converted to 7,8-dihydroneopterin triphosphate (H₂NTP) by GTP cyclohydrolase I.[2]

  • H₂NTP is transformed into 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) by QueD synthase.[1][2]

  • The radical SAM enzyme QueE catalyzes the complex rearrangement of CPH₄ to form 7-carboxy-7-deazaguanine (CDG) .[1][2]

  • Finally, QueC utilizes ATP and ammonia (B1221849) to convert the carboxylate group of CDG into a nitrile, yielding the final product, 7-cyano-7-deazaguanine (preQ₀) .[1][2]

preQ0_Biosynthesis_Pathway Figure 1: this compound (preQ₀) Biosynthesis Pathway GTP Guanosine-5'-triphosphate (GTP) H2NTP 7,8-Dihydroneopterin triphosphate (H₂NTP) GTP->H2NTP FolE CPH4 6-Carboxy-5,6,7,8- tetrahydropterin (CPH₄) H2NTP->CPH4 QueD CDG 7-Carboxy-7-deazaguanine (CDG) CPH4->CDG QueE preQ0 7-Cyano-7-deazaguanine (preQ₀) CDG->preQ0 QueC FolE GTP Cyclohydrolase I (GCH I / FolE) QueD QueD QueE QueE QueC QueC ADP ADP + Pi + H₂O QueC->ADP SAM S-adenosyl-L-methionine (SAM) SAM->QueE Reductant Reductant (e.g., Flavodoxin) Reductant->QueE ATP ATP + NH₃ ATP->QueC Experimental_Workflow Figure 2: Experimental Workflow for In Vitro preQ₀ Synthesis cluster_prep Protein Preparation cluster_reaction Reaction (Anaerobic) cluster_analysis Analysis p1 Clone & Express (FolE, QueD, QueE, QueC) p2 Cell Lysis p1->p2 p3 Ni-NTA Affinity Chromatography p2->p3 p4 Anaerobic Reconstitution (QueE [4Fe-4S] Cluster) p3->p4 For QueE Only r1 Combine GTP, FolE, QueD, Cofactors (Mg²⁺, DTT) p3->r1 p4->r1 r2 Add QueE, QueC, Cofactors (SAM, ATP, NH₃) & Reductant r1->r2 r3 Incubate (e.g., 4h, 37°C) r2->r3 a1 Quench Reaction (Centrifugal Filtration) r3->a1 a2 HPLC Analysis a1->a2 a3 Mass Spectrometry (e.g., for ¹⁵N incorporation) a1->a3

References

The Discovery and Isolation of 7-Cyano-7-deazaguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Cyano-7-deazaguanosine (preQ₀) is a pivotal intermediate in the biosynthesis of the hypermodified nucleosides queuosine (B110006) (Q) and archaeosine (B114985) (G+), which play crucial roles in tRNA function and stability. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and methodologies for the synthesis and isolation of this compound. Detailed experimental protocols for its enzymatic synthesis and purification are presented, along with a summary of its analytical characterization. Furthermore, the key biological pathways involving this molecule are illustrated to provide context for its significance in cellular metabolism and as a potential target for therapeutic intervention.

Introduction

The discovery of modified nucleosides in nucleic acids has unveiled a complex layer of regulation in biological systems. Among these, the 7-deazaguanine (B613801) derivatives are a fascinating class of compounds with diverse biological activities. This compound, also known as preQ₀, was identified as a key precursor in the intricate biosynthetic pathway of queuosine in bacteria and eukarya, and archaeosine in archaea.[1] More recently, its deoxy counterpart, 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀), has been discovered in bacterial and phage DNA, where it is part of a novel DNA modification system.[2][3] This guide focuses on the core aspects of the discovery and isolation of the ribonucleoside this compound, providing detailed technical information for researchers in the fields of biochemistry, molecular biology, and drug development.

Biosynthesis of this compound

The biosynthesis of this compound from guanosine (B1672433) triphosphate (GTP) is a multi-step enzymatic process that has been well-characterized.[4] The pathway involves four key enzymes:

  • GTP cyclohydrolase I (GCHI or FolE): Catalyzes the conversion of GTP to dihydroneopterin triphosphate (H₂NTP).[2]

  • 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD): Converts H₂NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).[2]

  • 7-carboxy-7-deazaguanine (B3361655) synthase (QueE): A radical SAM enzyme that transforms CPH₄ into 7-carboxy-7-deazaguanine (CDG).[2]

  • 7-cyano-7-deazaguanine synthase (QueC): Catalyzes the final step, the ATP-dependent conversion of CDG to 7-cyano-7-deazaguanine (preQ₀).[5][6][7]

This biosynthetic pathway represents a fascinating intersection of primary and secondary metabolism, linking nucleotide metabolism with the production of complex modified bases.

Signaling Pathway Diagram

Biosynthesis of this compound GTP Guanosine Triphosphate (GTP) H2NTP Dihydroneopterin Triphosphate (H₂NTP) GTP->H2NTP FolE (GCHI) CPH4 6-Carboxy-5,6,7,8- tetrahydropterin (CPH₄) H2NTP->CPH4 QueD CDG 7-Carboxy-7- deazaguanine (CDG) CPH4->CDG QueE preQ0 7-Cyano-7- deazaguanosine (preQ₀) CDG->preQ0 QueC

Caption: Enzymatic cascade for the biosynthesis of this compound from GTP.

Experimental Protocols

In Vitro Enzymatic Synthesis of 7-Cyano-7-deazaguanine (preQ₀ base)

This protocol is adapted from the work of McCarty et al. (2009), which describes the first in vitro four-step enzymatic synthesis of the preQ₀ base from GTP.[4]

Materials:

  • GTP cyclohydrolase I (GCHI/FolE)

  • 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD)

  • 7-carboxy-7-deazaguanine synthase (QueE)

  • 7-cyano-7-deazaguanine synthase (QueC)

  • Guanosine triphosphate (GTP)

  • S-adenosyl-L-methionine (SAM)

  • Sodium dithionite

  • ATP

  • Ammonium (B1175870) chloride

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, GTP, SAM, sodium dithionite, ATP, and ammonium chloride to their final concentrations.

  • Enzyme Addition: Add purified GCHI, QueD, QueE, and QueC enzymes to the reaction mixture. The optimal concentration of each enzyme should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 37°C) for a sufficient period (e.g., 2-4 hours) to allow for the complete conversion of GTP to preQ₀.

  • Reaction Quenching: Stop the reaction by adding a quenching solution, such as an equal volume of 0.1 M HCl, or by heat inactivation followed by centrifugation to remove precipitated proteins.

  • Analysis: Analyze the reaction mixture by HPLC to confirm the synthesis of preQ₀. The retention time of the product should be compared to a known standard if available.

Purification of this compound

Purification of this compound from a synthesis reaction or a biological extract can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

Equipment and Reagents:

Procedure:

  • Sample Preparation: The crude reaction mixture or extract should be filtered through a 0.22 µm filter to remove any particulate matter.

  • HPLC Separation:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the filtered sample onto the column.

    • Elute the compounds using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 0% to 50% acetonitrile over 30 minutes. The exact gradient should be optimized based on the specific column and sample.[8]

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm or 280 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Solvent Removal: Remove the organic solvent from the collected fractions using a rotary evaporator.

  • Lyophilization: Lyophilize the aqueous solution to obtain the purified this compound as a solid powder.

  • Purity Assessment: Assess the purity of the final product by analytical HPLC.

Experimental Workflow Diagram

Synthesis and Purification Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification GTP GTP Reaction Incubation GTP->Reaction Enzymes FolE, QueD, QueE, QueC Enzymes->Reaction Crude Crude Product Reaction->Crude Quenching HPLC RP-HPLC Crude->HPLC Fractions Fraction Collection HPLC->Fractions Lyophilization Lyophilization Fractions->Lyophilization Pure Pure preQ₀ Lyophilization->Pure

Caption: General workflow for the enzymatic synthesis and purification of this compound.

Data Presentation

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using various analytical techniques.

ParameterMethodTypical Value/ObservationReference
Molecular Weight Mass Spectrometry (MS)Expected m/z corresponding to the molecular formula C₁₁H₁₂N₅O₅[4][9]
Structure ¹H and ¹³C NMR SpectroscopyCharacteristic chemical shifts for the ribose and deazaguanine moieties.[4][9]
Purity Analytical RP-HPLC>95% (as determined by peak area integration)[8][10]
UV Absorbance UV-Vis Spectroscopyλmax typically around 260 nm and 280 nm.[10]

Note: Specific spectral data should be acquired and compared with literature values for definitive identification.

Conclusion

This compound is a molecule of significant biological interest, serving as a central precursor in the formation of hypermodified nucleosides and as a component of modified DNA. The elucidation of its biosynthetic pathway has opened avenues for its enzymatic synthesis, providing a valuable tool for researchers. The detailed protocols and data presented in this guide are intended to facilitate the synthesis, isolation, and further investigation of this compound and its role in biological systems. A thorough understanding of its chemistry and biology is crucial for developing novel therapeutic agents that target the pathways in which this unique nucleoside is involved.

References

role of 7-Cyano-7-deazaguanosine in phage DNA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 7-Cyano-7-deazaguanosine (B12403929) in Phage DNA

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bacteriophages, in their perpetual evolutionary conflict with bacteria, have developed sophisticated molecular strategies to ensure their survival and replication. One of the most intriguing mechanisms is the modification of their own genomic DNA to evade the host's defense systems, particularly restriction-modification (R-M) systems. This guide delves into the pivotal role of this compound (dPreQ₀), a hypermodified nucleoside, in this process. We will explore the biosynthesis of its precursor base, preQ₀, its subsequent incorporation into the phage genome, and the functional consequences of this modification, with a focus on the protection it confers against host restriction enzymes. This document provides a comprehensive overview of the underlying biochemical pathways, quantitative data on modification prevalence, and the detailed experimental protocols used to study this phenomenon, making it a vital resource for professionals in virology, molecular biology, and antiviral drug development.

The Biosynthesis Pathway of 7-Cyano-7-deazaguanine (preQ₀)

The journey of modifying phage DNA begins with the synthesis of the precursor base, 7-cyano-7-deazaguanine, commonly known as preQ₀. This molecule is a key intermediate in the biosynthesis of various 7-deazapurine-containing compounds, including the modified tRNA bases queuosine (B110006) and archaeosine.[1][2] The synthesis of preQ₀ is a multi-step enzymatic process that starts from guanosine-5'-triphosphate (GTP).[3]

The pathway is conserved in both bacteria and archaea and involves four key enzymatic steps:[4][5]

  • GTP Cyclohydrolase I (FolE/GCH I): This enzyme catalyzes the conversion of GTP to dihydroneopterin triphosphate (H₂NTP).[5][6] This initial step is also shared with the tetrahydrofolate synthesis pathway.[5]

  • 6-Carboxytetrahydropterin Synthase (QueD): QueD converts H₂NTP into 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).[6][7]

  • 7-Carboxy-7-deazaguanine (B3361655) Synthase (QueE): This radical SAM enzyme carries out the complex transformation of CPH₄ into 7-carboxy-7-deazaguanine (CDG).[1][6][7]

  • 7-Cyano-7-deazaguanine Synthase (QueC): In the final step, QueC, an ATP-dependent enzyme, converts the carboxylate group of CDG into a nitrile group to yield preQ₀.[3][6][7] This reaction consumes two ATP molecules and uses ammonia (B1221849) as the nitrogen source.[3][6]

Many phages that utilize this modification carry the necessary genes (e.g., folE, queD, queE, queC) within their own genomes, enabling them to produce the precursor base independently of the host machinery.[5][8]

preQ0_Biosynthesis Biosynthesis Pathway of preQ₀ GTP GTP H2NTP Dihydroneopterin triphosphate (H₂NTP) GTP->H2NTP  FolE (GCH I) CPH4 6-Carboxy-5,6,7,8- tetrahydropterin (CPH₄) H2NTP->CPH4  QueD CDG 7-Carboxy-7- deazaguanine (CDG) CPH4->CDG  QueE preQ0 7-Cyano-7- deazaguanine (preQ₀) CDG->preQ0  QueC (2 ATP)

Figure 1: Enzymatic synthesis of preQ₀ from GTP.

Incorporation of preQ₀ into Phage DNA

Once synthesized, the preQ₀ base is incorporated into the phage's genomic DNA in place of guanine (B1146940). This is not a random process but a highly specific, post-replicative modification. The key enzyme responsible for this exchange is DpdA, a phage-encoded homolog of tRNA-guanine transglycosylases (TGTs).[9][10] While canonical TGTs swap guanine for preQ₀ or its derivatives in tRNA, DpdA has evolved to perform this function on a DNA substrate.[9][11]

The incorporation mechanism involves the following key players:

  • DpdA: This is the core DNA transglycosylase that catalyzes the excision of a guanine base from the DNA backbone and the insertion of preQ₀.[9][12]

  • DpdB: This protein is an ATPase, and its activity is essential for the insertion of preQ₀ into DNA, working in concert with DpdA.[9][11]

  • DpdC: This enzyme can further modify the inserted preQ₀ base into 7-amido-7-deazaguanine (ADG) in some systems, acting independently of the DpdA/DpdB complex.[9][11]

Genetic studies on phages like Escherichia phage CAjan have demonstrated that DpdA is essential for the incorporation of the 7-deazaguanine (B613801) base into the phage genome.[12][13] The modification is site-specific, occurring predominantly within distinct DNA sequence contexts, such as GA and GGC in the case of phage CAjan.[14]

DNA_Modification_Workflow Post-Replicative Incorporation of preQ₀ into Phage DNA cluster_synthesis preQ₀ Synthesis cluster_modification DNA Modification Complex preQ0_base preQ₀ base DpdA DpdA (Transglycosylase) preQ0_base->DpdA Binds DpdB DpdB (ATPase) Modified_DNA Phage dsDNA (with dPreQ₀) DpdA->Modified_DNA Inserts preQ₀ (ATP-dependent) Guanine Guanine DpdA->Guanine Excises Phage_DNA Phage dsDNA (with Guanine) Phage_DNA->DpdA Recognizes Target Site

Figure 2: Workflow of dPreQ₀ incorporation by the DpdA/DpdB complex.

Biological Function: Evading Host Restriction Systems

The primary biological role of dPreQ₀ modification in phage DNA is to serve as a protective shield against the host bacterium's restriction-modification (R-M) systems.[12][15] R-M systems are a form of bacterial innate immunity where restriction enzymes recognize specific DNA sequences and cleave them, thereby degrading foreign DNA, such as that from an invading phage.[16][17]

The substitution of guanine with 7-deazaguanine derivatives alters the chemical structure of the DNA at the N7 position of the purine (B94841) ring. This modification effectively camouflages the phage's DNA, preventing recognition and binding by a wide array of restriction enzymes that have guanine within their recognition sites.[12] Consequently, the modified DNA is not cleaved and can proceed through the replication cycle, leading to the production of new phage progeny. This represents a classic example of the evolutionary arms race between phages and their bacterial hosts.[13]

Restriction_Evasion Mechanism of Restriction Enzyme Evasion cluster_unmodified Unmodified Phage cluster_modified preQ₀-Modified Phage unmod_dna Phage DNA (Standard Guanine) unmod_entry Enters Host Bacterium unmod_dna->unmod_entry unmod_rec Recognition Site Identified by Restriction Enzyme unmod_entry->unmod_rec unmod_cleave DNA Cleavage unmod_rec->unmod_cleave unmod_fail Replication Fails unmod_cleave->unmod_fail mod_dna Phage DNA (dPreQ₀ Modification) mod_entry Enters Host Bacterium mod_dna->mod_entry mod_rec Recognition Site Masked from Restriction Enzyme mod_entry->mod_rec mod_protect DNA Protected mod_rec->mod_protect mod_success Successful Replication mod_protect->mod_success

Figure 3: Comparison of the fate of unmodified vs. dPreQ₀-modified phage DNA.

Quantitative Analysis of 7-Deazaguanine Modifications

The extent of guanine replacement by dPreQ₀ and its derivatives can vary significantly among different phages. Mass spectrometry has been a crucial tool for quantifying these modifications.[18] The data reveal that in some phages, the modification can be extensive, replacing a substantial portion of the genomic guanines.

Phage / VirusHost OrganismModification(s) IdentifiedExtent of Guanine ReplacementReference(s)
Escherichia phage CAjanEscherichia colidPreQ₀32% (320 per 10³ nt)[10][13]
Escherichia phage CAjanEscherichia colidPreQ₀2.3% (23.1 per 10³ nt)[8]
Campylobacter phage CP220Campylobacter jejunidADG~100%[10]
Halovirus HVTV-1Haloferax volcaniidPreQ₁30%[10]

Note: Discrepancies in quantification for the same phage (e.g., CAjan) can arise from different analytical methods (e.g., initial estimates vs. refined LC-MS/MS or Nanopore analysis) and potential variations in culture conditions.[8]

Experimental Protocols

Studying dPreQ₀ modifications requires specialized techniques for their detection, quantification, and mapping within the genome.

Detection and Quantification via Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying novel DNA modifications.[19][20]

Protocol Outline:

  • DNA Isolation: High-purity phage genomic DNA is extracted from a concentrated phage lysate. It is crucial to eliminate any contaminating host DNA.

  • Enzymatic Hydrolysis: The purified DNA is completely digested into its constituent 2'-deoxynucleosides. This is typically achieved by a cocktail of enzymes.[8][21]

    • A typical reaction mixture includes the DNA sample in a buffer (e.g., 10 mM Tris-HCl, 1 mM MgCl₂) with enzymes such as Benzonase, DNase I, calf intestine alkaline phosphatase, and phosphodiesterase I.[8]

    • The reaction is incubated for an extended period (e.g., 16 hours) at ambient or 37°C to ensure complete digestion.[8]

  • Sample Cleanup: After hydrolysis, proteins (enzymes) are removed, often by passing the sample through a molecular weight cutoff filter (e.g., 10 kDa).[8] The resulting filtrate containing the deoxynucleosides is collected.

  • LC-MS/MS Analysis: The deoxynucleoside mixture is analyzed by LC-MS/MS.

    • The sample is injected into a liquid chromatography system to separate the different nucleosides.

    • The separated nucleosides are then ionized (e.g., using electrospray ionization - ESI) and introduced into the mass spectrometer.[21]

    • The mass spectrometer identifies the nucleosides based on their unique mass-to-charge ratio. Tandem mass spectrometry (MS/MS) is used to fragment the molecules and confirm their identity, distinguishing dPreQ₀ from canonical nucleosides.[21]

    • Quantification is achieved by comparing the signal intensity of the modified nucleoside to that of the canonical nucleosides or by using stable isotope-labeled internal standards for absolute quantification.[19][20]

Genomic Mapping via Nanopore Sequencing

While mass spectrometry provides global quantification, Nanopore sequencing can identify the specific locations of modifications within the genome.[14] This technique relies on detecting disruptions in the ionic current as a single strand of DNA passes through a protein nanopore. Modified bases produce a distinct electrical signal compared to their canonical counterparts.[8]

Protocol Outline:

  • Reference Generation: A modification-free version of the phage genome is required as a control. This is typically generated by PCR amplification of the entire phage genome using standard dNTPs.[8]

  • Library Preparation: Separate sequencing libraries are prepared for the native (potentially modified) phage DNA and the unmodified PCR-generated reference DNA using a standard Nanopore library preparation kit.

  • Nanopore Sequencing: Both libraries are sequenced on a Nanopore device (e.g., MinION). The device records the raw electrical signal data (squiggles) for each DNA strand.

  • Data Analysis:

    • The raw signals are basecalled to generate DNA sequences.

    • The sequences from the native and reference DNA are aligned to the phage reference genome.

    • Specialized software is used to compare the raw electrical signals of the native DNA to the reference DNA at each nucleotide position.

    • Statistically significant deviations in the signal for the native DNA indicate the presence of a modification.[8][14]

    • This analysis allows for the identification of the specific sequence motifs (e.g., GA, GGC) that are preferentially modified.[14]

Conclusion and Future Perspectives

The modification of phage DNA with this compound is a remarkable example of viral counter-defense against bacterial restriction systems. The elucidation of the biosynthetic and DNA incorporation pathways provides deep insights into the molecular arms race between phages and bacteria. The enzymes involved, particularly the DpdA DNA transglycosylase, represent novel tools for potential applications in biotechnology and synthetic biology, such as site-specific DNA modification.[5]

For drug development professionals, understanding these pathways offers new targets for antiviral strategies. Inhibiting the preQ₀ synthesis or its incorporation into DNA could render phages susceptible to their host's defenses, providing a novel pro-bacterial, anti-phage therapeutic approach, which could be relevant in contexts where phage activity is detrimental. Conversely, harnessing this protective mechanism could be used to engineer phages with broader host ranges for therapeutic applications, making them resistant to a wider variety of bacterial R-M systems. This field of study continues to be a rich source of novel biochemistry and potential biotechnological innovation.

References

An In-depth Technical Guide to 7-Cyano-7-deazaguanosine (PreQ₀)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Cyano-7-deazaguanosine (PreQ₀) is a pivotal intermediate in the biosynthesis of queuosine (B110006), a hypermodified nucleoside found in the anticodon of certain transfer RNAs (tRNAs) in bacteria and eukaryotes. This guide provides a comprehensive overview of the chemical properties, structure, and biological significance of PreQ₀. It details the enzymatic and chemical synthesis of this molecule, outlines its role in the intricate queuosine biosynthetic pathway, and discusses its potential as a therapeutic agent, particularly in oncology. This document is intended to be a valuable resource for researchers in chemical biology, drug discovery, and molecular biology, offering detailed experimental protocols and structural data to facilitate further investigation and application of this unique biomolecule.

Chemical Properties and Structure

This compound, also known as PreQ₀, is a nucleoside analog belonging to the pyrrolo[2,3-d]pyrimidine class of compounds.[1] Its structure features a 7-deazaguanine (B613801) base, where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon atom, which is further substituted with a cyano group. This modification is a key feature that distinguishes it and its derivatives from canonical purines.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Cyano-7-deazaguanine, the base of PreQ₀, is presented in Table 1. These properties are crucial for understanding its solubility, membrane permeability, and potential for chemical modifications.

PropertyValueSource
Chemical Formula C₇H₅N₅O[2]
Molecular Weight 175.15 g/mol [2]
Monoisotopic Mass 175.0494 g/mol [2]
Predicted Water Solubility 5.91 mg/mL
Predicted logP -0.44

Table 1: Physicochemical Properties of 7-Cyano-7-deazaguanine.

Structural Data

Biosynthesis of this compound (PreQ₀)

PreQ₀ is an essential intermediate in the de novo biosynthesis of queuosine in bacteria.[4] The pathway begins with guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic steps to yield PreQ₀.[5]

The Queuosine Biosynthetic Pathway

The biosynthesis of PreQ₀ from GTP involves four key enzymes: GTP cyclohydrolase I (FolE), 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) (CDG) synthase (QueE), and 7-cyano-7-deazaguanine (PreQ₀) synthase (QueC).[5][6]

queuosine_biosynthesis GTP GTP H2NTP 7,8-Dihydroneopterin triphosphate (H₂NTP) GTP->H2NTP FolE CPH4 6-Carboxy-5,6,7,8-tetrahydro- pterin (CPH₄) H2NTP->CPH4 QueD CDG 7-Carboxy-7-deazaguanine (CDG) CPH4->CDG QueE PreQ0 7-Cyano-7-deazaguanine (PreQ₀) CDG->PreQ0 QueC

Figure 1: Biosynthetic pathway of PreQ₀ from GTP.
Experimental Protocol: In Vitro Reconstitution of PreQ₀ Biosynthesis

This protocol describes the enzymatic synthesis of PreQ₀ from GTP in a single pot reaction.

Materials:

  • GTP

  • GTP cyclohydrolase I (FolE)

  • 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD)

  • 7-carboxy-7-deazaguanine synthase (QueE)

  • 7-cyano-7-deazaguanine synthase (QueC)

  • Reaction Buffer: 50 mM PIPES (pH 7.4), 10 mM DTT, 10 mM MgCl₂

  • S-adenosyl-L-methionine (SAM)

  • Sodium dithionite (B78146)

  • Ammonium (B1175870) sulfate

  • ATP

Procedure:

  • Step 1: Synthesis of CPH₄. In an anaerobic chamber, prepare a reaction mixture containing 50 mM PIPES (pH 7.4), 10 mM DTT, 10 mM MgCl₂, 0.5 mM GTP, 20 µM FolE, and 20 µM QueD. Incubate at room temperature for 3 hours in the dark.[3]

  • Step 2: Synthesis of CDG. To the CPH₄-containing reaction mixture, add QueE to a final concentration of 200 µM, SAM to 2 mM, and sodium dithionite to 10 mM. Incubate under anaerobic conditions.[5]

  • Step 3: Synthesis of PreQ₀. To the CDG-containing mixture, add QueC to a final concentration of 40 µM, ATP to a final concentration, and a source of ammonia (B1221849) such as ammonium sulfate.[5]

  • Analysis. The formation of PreQ₀ can be monitored by HPLC. An aliquot of the reaction is injected onto a C18 column and eluted with a gradient of acetonitrile (B52724) in a suitable buffer, such as 10 mM tetrabutylammonium (B224687) bromide and 50 mM potassium phosphate (B84403) (pH 6.8). The eluent is monitored by a photodiode array detector at 200-500 nm.[3]

in_vitro_workflow cluster_step1 Step 1: CPH₄ Synthesis cluster_step2 Step 2: CDG Synthesis cluster_step3 Step 3: PreQ₀ Synthesis cluster_analysis Analysis s1_reagents GTP, FolE, QueD Reaction Buffer s1_incubation Incubate 3h, RT, Dark (Anaerobic) s1_reagents->s1_incubation s2_reagents Add QueE, SAM, Sodium Dithionite s1_incubation->s2_reagents s2_incubation Incubate (Anaerobic) s2_reagents->s2_incubation s3_reagents Add QueC, ATP, (NH₄)₂SO₄ s2_incubation->s3_reagents s3_incubation Incubate s3_reagents->s3_incubation analysis HPLC Analysis (C18 Column) s3_incubation->analysis

Figure 2: Workflow for the in vitro biosynthesis of PreQ₀.

Chemical Synthesis

While the enzymatic synthesis provides a biological route to PreQ₀, chemical synthesis offers an alternative for producing larger quantities and analogs. A common strategy involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of the cyano group. One reported synthesis starts from 2-methylthio-6-methoxy-7-methyl-7-deazapurine.[7]

Biological Activity and Therapeutic Potential

7-Cyano-7-deazaguanine has demonstrated notable biological activity, particularly as an anti-cancer agent.

Anti-Cancer Activity

PreQ₀ has been shown to exhibit cytotoxic effects against human cancer cell lines. The IC₅₀ values for its activity against HeLa (cervical cancer) and HepG2 (liver cancer) cells are presented in Table 2.

Cell LineIC₅₀ (µg/mL)
HeLa 62.0
HepG2 80.6

Table 2: Anti-cancer activity of 7-Cyano-7-deazaguanine. These values indicate a higher cytotoxicity than the positive control, fluorouracil, used in the cited study.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • HeLa or HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (PreQ₀) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight to allow for attachment.[2]

  • Compound Treatment: Prepare serial dilutions of PreQ₀ in culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve PreQ₀). Incubate for 24 hours.[2]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[2]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.

mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate (1x10⁴ cells/well) start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat cells with serial dilutions of PreQ₀ incubate1->treat_cells incubate2 Incubate for 24 hours treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 490 nm solubilize->read_absorbance analyze_data Calculate cell viability and IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Figure 3: Workflow for the MTT cytotoxicity assay.

Conclusion

This compound (PreQ₀) is a molecule of significant interest due to its central role in the biosynthesis of the modified nucleoside queuosine and its emerging potential as a therapeutic agent. This guide has provided a detailed overview of its chemical structure, properties, and biological functions. The provided experimental protocols for its enzymatic synthesis and for assessing its cytotoxic activity offer a practical resource for researchers. Further investigation into the chemical synthesis of PreQ₀ and its derivatives, as well as a more in-depth exploration of its mechanism of action in cancer cells, will undoubtedly open new avenues for drug development and our understanding of fundamental biological processes.

References

Enzymatic Synthesis of 7-Cyano-7-deazaguanosine from GTP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of 7-Cyano-7-deazaguanosine, a modified nucleoside with potential applications in drug development and biological research. The guide details the multi-enzyme cascade that converts Guanosine triphosphate (GTP) into the key intermediate, 7-cyano-7-deazaguanine (preQ0), and explores the subsequent enzymatic ribosylation to yield the target nucleoside. This document is intended to serve as a valuable resource for researchers seeking to produce this compound through biocatalytic methods.

The Biosynthetic Pathway: From GTP to 7-Cyano-7-deazaguanine (preQ0)

The de novo biosynthesis of the 7-deazaguanine (B613801) core originates from GTP and proceeds through a four-step enzymatic cascade to produce 7-cyano-7-deazaguanine (preQ0). This pathway is conserved in bacteria for the production of queuosine (B110006) and other secondary metabolites.[1][2][3] The following sections detail the enzymes involved, their catalytic functions, and relevant quantitative data.

Enzymatic_Synthesis_of_preQ0 GTP Guanosine triphosphate (GTP) H2NTP 7,8-Dihydroneopterin (B1664191) triphosphate (H2NTP) GTP->H2NTP FolE (GTP Cyclohydrolase I) EC 3.5.4.16 CPH4 6-Carboxy-5,6,7,8- tetrahydropterin (CPH4) H2NTP->CPH4 QueD (CPH4 Synthase) EC 4.1.2.50 CDG 7-Carboxy-7-deazaguanine (B3361655) (CDG) CPH4->CDG QueE (CDG Synthase) EC 4.3.99.3 preQ0 7-Cyano-7-deazaguanine (preQ0) CDG->preQ0 QueC (preQ0 Synthase) EC 6.3.4.20 + ATP, NH3

Figure 1: Enzymatic pathway from GTP to 7-cyano-7-deazaguanine (preQ0).

Quantitative Data for preQ0 Biosynthesis Enzymes

The following table summarizes the key quantitative parameters for the enzymes involved in the synthesis of preQ0.

EnzymeEC NumberSource Organism (example)Michaelis Constant (Km)Catalytic Rate (kcat)Optimal pHOptimal Temperature (°C)
FolE (GTP Cyclohydrolase I)3.5.4.16Escherichia coli6.5 µM (for GTP)[4]-7.8[4]56[4]
QueD (CPH4 Synthase)4.1.2.50Escherichia coli----
QueE (CDG Synthase)4.3.99.3Bacillus subtilis20 ± 7 µM (for CPH4)[5]5.4 ± 1.2 min⁻¹[5]--
QueC (preQ0 Synthase)6.3.4.20Geobacillus kaustophilus--9.5[6]60[6]

Experimental Protocols for preQ0 Synthesis

This section provides detailed methodologies for the expression, purification, and activity assessment of the enzymes required for the in vitro synthesis of preQ0 from GTP.

GTP Cyclohydrolase I (FolE)

Function: Catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate (H2NTP).[7][8]

Expression and Purification Protocol:

  • Gene Cloning and Expression Vector: The folE gene from Escherichia coli K-12 can be cloned into a suitable expression vector, such as pET with a C-terminal 6xHis-tag.[9]

  • Host Strain and Culture Conditions: Transform the expression plasmid into an E. coli expression strain like BL21(DE3). Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.[10]

  • Induction: Induce protein expression with 0.1-1.0 mM IPTG and continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.[10]

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). Lyse the cells by sonication or using a French press.[11]

  • Purification:

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged FolE protein with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • Further purify the protein by size-exclusion chromatography if necessary.

    • Assess purity by SDS-PAGE. The expected molecular weight of E. coli FolE is approximately 31.7 kDa.[9]

Activity Assay:

The activity of GTP cyclohydrolase I can be monitored by measuring the formation of formate (B1220265), a co-product of the reaction, using a coupled enzymatic assay with formate dehydrogenase. Alternatively, the conversion of GTP to H2NTP can be monitored by HPLC.[12]

6-carboxy-5,6,7,8-tetrahydropterin Synthase (QueD)

Function: Catalyzes the conversion of 7,8-dihydroneopterin triphosphate (H2NTP) to 6-carboxy-5,6,7,8-tetrahydropterin (CPH4).[13][14]

Expression and Purification Protocol:

  • Gene and Vector: The queD gene from E. coli can be cloned into an expression vector, often with an N-terminal His-tag.[15][16]

  • Expression: Express the protein in E. coli BL21(DE3) cells. Grow the culture in a suitable medium (e.g., LB or minimal media for selenomethionine (B1662878) labeling) at 37°C and induce with IPTG at mid-log phase.[15]

  • Purification:

    • Lyse the cells as described for FolE.

    • Purify the recombinant QueD protein using Ni-NTA affinity chromatography.

    • Further purification can be achieved by size-exclusion chromatography. The protein typically exists as a hexamer.[14]

    • Confirm purity using SDS-PAGE. The expected molecular weight of the monomer is around 14 kDa.[16]

Activity Assay:

The activity of QueD can be assayed by monitoring the conversion of H2NTP to CPH4. As H2NTP is unstable, it is typically generated in situ from GTP using GTP cyclohydrolase I. The reaction is performed under anaerobic conditions and the product can be detected and quantified by HPLC.[13]

7-carboxy-7-deazaguanine Synthase (QueE)

Function: A radical SAM enzyme that catalyzes the conversion of CPH4 to 7-carboxy-7-deazaguanine (CDG).[17][18]

Expression and Purification Protocol:

  • Gene and Vector: Clone the queE gene from an appropriate source (e.g., Bacillus subtilis) into an expression vector.

  • Expression: Express the protein in E. coli BL21(DE3) cells.

  • Purification: QueE is an iron-sulfur cluster-containing protein and requires anaerobic conditions for purification to maintain its activity.

    • Perform all purification steps in an anaerobic chamber.

    • Lyse the cells and clarify the lysate.

    • Purify the protein using affinity chromatography (e.g., Strep-Tactin if a Strep-tag is used) followed by size-exclusion chromatography.

Activity Assay:

The activity of QueE can be determined by monitoring the formation of CDG from CPH4. The reaction requires S-adenosylmethionine (SAM) and a reducing agent like sodium dithionite. The product, CDG, can be analyzed by HPLC.[2]

7-cyano-7-deazaguanine Synthase (QueC)

Function: Catalyzes the final step in preQ0 biosynthesis, converting CDG to 7-cyano-7-deazaguanine (preQ0) in an ATP-dependent reaction that uses ammonia (B1221849) as the nitrogen source.[1][19][20][21]

Expression and Purification Protocol:

  • Gene and Vector: Clone the queC gene from a suitable organism (e.g., Escherichia coli or Geobacillus kaustophilus) into an expression vector.[6]

  • Expression: Express the recombinant protein in E. coli.

  • Purification:

    • Lyse the cells and clarify the lysate.

    • Purify the protein using standard chromatographic techniques, such as affinity chromatography followed by size-exclusion chromatography.

Activity Assay:

The activity of QueC can be measured by monitoring the formation of preQ0 from CDG. The reaction mixture should contain CDG, ATP, Mg2+, and an ammonium (B1175870) salt. The product, preQ0, can be detected and quantified by HPLC-MS.[6]

One-Pot Synthesis of preQ0 from GTP

A one-pot reaction can be set up by combining all four purified enzymes with the starting substrate, GTP, and necessary cofactors.

One_Pot_Synthesis_Workflow cluster_reactants Reaction Components GTP GTP Reaction Incubate at optimal temperature and pH GTP->Reaction Enzymes FolE, QueD, QueE, QueC (purified) Enzymes->Reaction Cofactors ATP, Mg2+, NH4+, SAM, Reducing Agent Cofactors->Reaction Analysis Monitor reaction by HPLC Reaction->Analysis Purification Purify preQ0 by reverse-phase HPLC Analysis->Purification Product 7-Cyano-7-deazaguanine (preQ0) Purification->Product

Figure 2: Workflow for the one-pot enzymatic synthesis of preQ0 from GTP.

Enzymatic Synthesis of this compound from preQ0

The conversion of the nucleobase 7-cyano-7-deazaguanine (preQ0) to the corresponding nucleoside, this compound, requires the enzymatic addition of a ribose moiety. While a specific enzyme dedicated to this reaction has not been explicitly characterized, Purine (B94841) Nucleoside Phosphorylases (PNPs) are excellent candidates for this transformation due to their broad substrate specificity.

Proposed Enzymatic Ribosylation using Purine Nucleoside Phosphorylase (PNP):

PNPs (EC 2.4.2.1) catalyze the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. This reversibility can be exploited for the synthesis of nucleoside analogs.

Ribosylation_of_preQ0 preQ0 7-Cyano-7-deazaguanine (preQ0) Product This compound preQ0->Product preQ0->Product Purine Nucleoside Phosphorylase (PNP) EC 2.4.2.1 R1P α-D-Ribose-1-phosphate R1P->Product Pi Phosphate Product->Pi

References

The Role of 7-Cyano-7-deazaguanosine in Restriction-Modification Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The constant evolutionary arms race between bacteriophages and their bacterial hosts has led to the development of sophisticated molecular defense and counter-defense mechanisms. A key strategy employed by phages to protect their genomic DNA from bacterial restriction-modification (R-M) systems is the replacement of canonical nucleobases with modified counterparts. This technical guide provides an in-depth exploration of the function of 7-cyano-7-deazaguanosine (B12403929) (preQ₀), a modified nucleoside, in protecting phage DNA from restriction endonuclease cleavage. We will delve into the enzymatic pathways responsible for the synthesis of preQ₀ and its incorporation into DNA, the key enzymes involved, and the mechanism by which this modification confers resistance to restriction enzymes. This guide also presents quantitative data on modification levels, detailed experimental protocols for key assays, and visual representations of the molecular pathways and experimental workflows.

Introduction to 7-Deazaguanine-Based DNA Modifications

Bacteria employ restriction-modification (R-M) systems as a primary defense mechanism against invading foreign DNA, such as that from bacteriophages. These systems typically involve a restriction endonuclease that cleaves DNA at specific recognition sites and a methyltransferase that protects the host's own DNA by methylating the same recognition sites. To counteract this defense, many phages have evolved strategies to modify their own DNA, rendering it unrecognizable and resistant to the host's restriction enzymes.

One such strategy is the incorporation of 7-deazaguanine (B613801) derivatives, including this compound (dPreQ₀), into the phage genome. These modifications involve the replacement of the N7 atom of guanine (B1146940) with a carbon atom, altering the chemical properties of the major groove of the DNA where many restriction enzymes bind. This guide focuses on the pivotal role of dPreQ₀ in this molecular arms race.

The Biosynthesis of this compound (preQ₀)

The precursor for the DNA modification, 7-cyano-7-deazaguanine (preQ₀), is synthesized from guanosine-5'-triphosphate (GTP) through a multi-step enzymatic pathway. This pathway is conserved in various bacteria and has been co-opted by bacteriophages. The key enzymes involved in this pathway are:

  • FolE (GTP cyclohydrolase I): Catalyzes the first step, converting GTP to 7,8-dihydroneopterin (B1664191) triphosphate.

  • QueD (6-carboxy-5,6,7,8-tetrahydropterin synthase): Converts 7,8-dihydroneopterin triphosphate to 6-carboxy-5,6,7,8-tetrahydropterin.

  • QueE (7-carboxy-7-deazaguanine synthase): Catalyzes the formation of 7-carboxy-7-deazaguanine (B3361655) (CDG).

  • QueC (7-cyano-7-deazaguanine synthase): An ATPase that catalyzes the final two steps, converting CDG to preQ₀ via a 7-amido-7-deazaguanine (ADG) intermediate.[1]

preQ0_Biosynthesis GTP GTP H2NTP 7,8-Dihydroneopterin triphosphate GTP->H2NTP FolE CPH4 6-Carboxy-5,6,7,8- tetrahydropterin H2NTP->CPH4 QueD CDG 7-Carboxy-7-deazaguanine (CDG) CPH4->CDG QueE ADG 7-Amido-7-deazaguanine (ADG) CDG->ADG QueC (ATP -> ADP) preQ0 7-Cyano-7-deazaguanine (preQ₀) ADG->preQ0 QueC (ATP -> ADP)

Biosynthesis pathway of 7-cyano-7-deazaguanine (preQ₀).

The Dpd System: Incorporation of preQ₀ into DNA

The incorporation of preQ₀ into DNA is primarily mediated by a set of enzymes encoded by the dpd (deazapurine in DNA) gene cluster.[2] The core components of this system are DpdA and DpdB, which work in concert to replace guanine with preQ₀ in the DNA backbone. In some systems, a third enzyme, DpdC, further modifies the incorporated preQ₀.

  • DpdA (Transglycosylase): DpdA is a DNA transglycosylase that catalyzes the exchange of a guanine base in the DNA for a preQ₀ base.[3] It is homologous to tRNA-guanine transglycosylases (TGTs) but has evolved to act on a DNA substrate.[3]

  • DpdB (ATPase): DpdB is an ATPase that provides the energy for the transglycosylation reaction.[3] ATP hydrolysis by DpdB is essential for the insertion of preQ₀ into the DNA by DpdA.[2]

  • DpdC: In some bacterial systems, after preQ₀ is incorporated into the DNA as 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀), the DpdC enzyme can convert it to 2'-deoxy-7-amido-7-deazaguanosine (dADG).[2]

Dpd_System_Workflow cluster_preQ0 preQ₀ Pool cluster_dna DNA Modification preQ0 preQ₀ DpdA DpdA (Transglycosylase) preQ0->DpdA unmodified_DNA Unmodified DNA (contains Guanine) unmodified_DNA->DpdA preQ0_DNA dPreQ₀-modified DNA DpdC DpdC preQ0_DNA->DpdC ADG_DNA dADG-modified DNA DpdA->preQ0_DNA Guanine replaced DpdB DpdB (ATPase) DpdB->DpdA Energy ADP_Pi ADP + Pi DpdB->ADP_Pi DpdC->ADG_DNA Modification ATP ATP ATP->DpdB

Workflow of the Dpd system for DNA modification.

Mechanism of Protection Against Restriction Enzymes

The replacement of guanine with 7-deazaguanine derivatives, such as dPreQ₀, protects phage DNA from host restriction endonucleases through steric hindrance and alteration of the electronic properties of the DNA major groove.[4][5] Many restriction enzymes make specific contacts with the N7 atom of guanine for recognition and binding. By replacing this nitrogen with a carbon and introducing a cyano group, the chemical landscape of the major groove is significantly altered, preventing the restriction enzyme from binding to its recognition site and cleaving the DNA.

Quantitative Data

The extent of 7-deazaguanine modification can vary significantly among different phages and bacterial strains. Below is a summary of available quantitative data.

Organism/PhageModification TypeLevel of Guanine ReplacementReference(s)
Escherichia phage CAjan (Wild-Type)dPreQ₀4.4% (44 per 10³ nt)[6]
Escherichia phage CAjan (ΔqueC)dPreQ₀0.35% (3.5 per 10³ nt)[6]
Salmonella enterica serovar MontevideodPreQ₀ and dADG~0.1% (1 in 10³ nt)[7]
Campylobacter phage CP2207-amido-7-deazaguanine (ADG)100%[8]
Enterobacteria phage 9g2'-deoxyarchaeosine (dG+)25%[8]
Halovirus HVTV-1preQ₁30%[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of this compound in restriction-modification systems.

In Vitro Reconstitution of the Dpd DNA Modification System

This protocol describes the in vitro reconstitution of the DpdA/DpdB system to demonstrate the ATP-dependent incorporation of preQ₀ into a DNA substrate. This protocol is adapted from the methods described in "7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system" by Gedara et al. (2023).[2]

Materials:

  • Purified DpdA and DpdB proteins

  • preQ₀ base

  • Unmodified DNA substrate (e.g., a plasmid or a synthetic oligonucleotide containing a guanine)

  • [¹⁴C]-labeled guanine (for competition assay) or methods for detecting dPreQ₀ (e.g., LC-MS/MS)

  • ATP

  • Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Thin Layer Chromatography (TLC) plates (for ATPase assay)

  • [γ-³²P]ATP (for ATPase assay)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Reaction Buffer

      • Unmodified DNA substrate (e.g., 1 µM)

      • preQ₀ (e.g., 10 µM)

      • Purified DpdA (e.g., 2 µM)

      • Purified DpdB (e.g., 2 µM)

      • ATP (e.g., 1 mM)

    • For a negative control, prepare a reaction mixture without ATP.

    • For a competition assay, include [¹⁴C]-labeled guanine and measure its displacement.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours).

  • Analysis of DNA Modification:

    • Stop the reaction by heat inactivation (e.g., 65°C for 20 minutes) or by adding EDTA to chelate Mg²⁺.

    • Purify the DNA from the reaction mixture using a standard DNA purification kit.

    • Analyze the purified DNA for the presence of dPreQ₀ using LC-MS/MS (see Protocol 6.3).

  • ATPase Activity Assay (optional):

    • Set up a similar reaction mixture but include [γ-³²P]ATP.

    • At various time points, take aliquots of the reaction and spot them on a TLC plate.

    • Develop the TLC plate in a suitable solvent system to separate ATP, ADP, and free phosphate.

    • Visualize the separated radioactive species by autoradiography and quantify the amount of ATP hydrolyzed.

Restriction Protection Assay

This protocol is designed to assess the ability of dPreQ₀-modified DNA to resist cleavage by restriction endonucleases.

Materials:

  • dPreQ₀-modified DNA (generated in vitro as in Protocol 6.1 or isolated from a phage)

  • Unmodified control DNA (with the same sequence)

  • Restriction endonuclease(s) that have a recognition site present in the DNA substrate

  • Appropriate restriction enzyme buffer

  • Agarose (B213101) gel electrophoresis equipment

  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

Procedure:

  • Reaction Setup:

    • Set up four reaction tubes:

      • Unmodified DNA + Restriction Enzyme

      • Unmodified DNA (no enzyme control)

      • dPreQ₀-modified DNA + Restriction Enzyme

      • dPreQ₀-modified DNA (no enzyme control)

    • To each reaction tube containing DNA (e.g., 500 ng), add the appropriate restriction enzyme buffer and the restriction enzyme (e.g., 10 units). For the no-enzyme controls, add an equal volume of water.

  • Incubation:

    • Incubate all tubes at the optimal temperature for the restriction enzyme for 1-2 hours.

  • Analysis:

    • Add loading dye to each reaction and load the samples onto an agarose gel.

    • Perform electrophoresis to separate the DNA fragments.

    • Stain the gel and visualize the DNA bands under UV light.

  • Interpretation:

    • The unmodified DNA treated with the restriction enzyme should be cleaved into smaller fragments.

    • The dPreQ₀-modified DNA should remain largely intact (uncut or partially cut) in the presence of the restriction enzyme, demonstrating protection.

Restriction_Protection_Assay cluster_setup Reaction Setup cluster_incubation Incubation (37°C) cluster_analysis Agarose Gel Electrophoresis unmodified_dna Unmodified DNA incubate1 Unmodified + RE unmodified_dna->incubate1 incubate2 Unmodified Control unmodified_dna->incubate2 modified_dna dPreQ₀-modified DNA incubate3 Modified + RE modified_dna->incubate3 incubate4 Modified Control modified_dna->incubate4 re Restriction Enzyme re->incubate1 re->incubate3 no_re No Enzyme Control no_re->incubate2 no_re->incubate4 lane1 Lane 1: Cleaved Fragments incubate1->lane1 lane2 Lane 2: Intact DNA incubate2->lane2 lane3 Lane 3: Intact DNA incubate3->lane3 lane4 Lane 4: Intact DNA incubate4->lane4 gel Gel Image lane1->gel lane2->gel lane3->gel lane4->gel

Workflow for a restriction protection assay.
LC-MS/MS Quantification of dPreQ₀ in DNA

This protocol outlines the steps for the sensitive and accurate quantification of dPreQ₀ in genomic DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Purified genomic DNA

  • Enzyme mix for DNA digestion to nucleosides (e.g., DNase I, Nuclease P1, and alkaline phosphatase)

  • Internal standard (e.g., stable isotope-labeled dPreQ₀)

  • LC-MS/MS system with a C18 column

  • Solvents for LC (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

Procedure:

  • DNA Digestion:

    • To a known amount of DNA (e.g., 1-10 µg), add a known amount of the internal standard.

    • Add the enzyme mix and the appropriate buffer.

    • Incubate at 37°C for an extended period (e.g., overnight) to ensure complete digestion of the DNA into individual nucleosides.

    • Stop the reaction by heat inactivation or by adding a solvent to precipitate the enzymes.

  • Sample Cleanup:

    • Centrifuge the digested sample to pellet the precipitated enzymes.

    • Transfer the supernatant containing the nucleosides to a new tube.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.

  • LC-MS/MS Analysis:

    • Inject the filtered sample onto the LC-MS/MS system.

    • Separate the nucleosides using a gradient of the mobile phases on the C18 column.

    • Use multiple reaction monitoring (MRM) mode to detect and quantify dPreQ₀ and the internal standard. The MRM transitions will be specific to the parent and fragment ions of dPreQ₀ and its labeled counterpart.

  • Data Analysis:

    • Generate a standard curve using known concentrations of dPreQ₀ and the internal standard.

    • Calculate the concentration of dPreQ₀ in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Express the level of modification as the number of dPreQ₀ molecules per a given number of canonical nucleosides (e.g., per 10⁶ dG).

Conclusion and Future Directions

The modification of DNA with this compound represents a fascinating and effective strategy employed by bacteriophages to evade host defense mechanisms. The enzymes of the Dpd system, particularly the DpdA transglycosylase and the DpdB ATPase, are central to this process. Understanding the molecular details of this system not only provides fundamental insights into the co-evolution of phages and bacteria but also presents opportunities for the development of novel biotechnological tools and therapeutic agents.

Future research in this area could focus on:

  • Elucidating the precise kinetic parameters of the DpdA and DpdB enzymes to better understand their catalytic efficiency.

  • Determining the high-resolution structures of the DpdA/DpdB/DNA complex to visualize the mechanism of guanine replacement.

  • Exploring the substrate specificity of different DpdA homologs to understand how they recognize specific DNA sequences.

  • Harnessing the Dpd system for targeted DNA modification in synthetic biology and for the development of novel antibacterial strategies that could, for instance, interfere with this phage defense mechanism to enhance phage therapy.

This technical guide provides a comprehensive overview of the current understanding of the role of this compound in restriction-modification systems, offering a valuable resource for researchers and professionals in the fields of molecular biology, microbiology, and drug development.

References

The Potent Anticancer Properties of 7-Deazaguanosine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deazaguanosine (B17050) derivatives, a class of nucleoside analogs, have emerged as a promising area of research in the development of novel anticancer therapeutics. By replacing the nitrogen atom at the 7th position of the purine (B94841) ring with a carbon, these compounds exhibit unique biochemical properties that enable them to effectively combat cancer cells. This technical guide provides an in-depth overview of the anticancer properties of 7-deazaguanosine derivatives, focusing on their mechanism of action, quantitative cytotoxicity, and the experimental methodologies used for their evaluation.

Mechanism of Action

The anticancer activity of 7-deazaguanosine derivatives is multifaceted, primarily revolving around their ability to disrupt fundamental cellular processes within cancer cells. Once inside the cell, these compounds are phosphorylated to their active triphosphate forms, which can then interfere with nucleic acid and protein synthesis.

Key mechanisms include:

  • Incorporation into DNA and RNA: The triphosphate derivatives of these analogs can be incorporated into growing DNA and RNA chains by polymerases. This incorporation can lead to chain termination, DNA damage, and inhibition of transcription and translation, ultimately inducing apoptosis (programmed cell death).[1][2]

  • Inhibition of Protein Synthesis: Several 7-deazapurine nucleosides, upon activation by phosphorylation, are incorporated into RNA, leading to a potent inhibition of protein synthesis.[1][2]

  • Modulation of Signaling Pathways: These derivatives have been shown to influence critical signaling pathways that regulate cell growth, proliferation, and survival. Notably, they can impact the Ras/BRaf/MEK/ERK signaling pathway, which is often dysregulated in cancer.[3][4] Additionally, some derivatives, like sangivamycin, are known inhibitors of protein kinase C (PKC), an enzyme involved in tumor cell proliferation and invasion.

Quantitative Cytotoxicity Data

The in vitro anticancer activity of 7-deazaguanosine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the available quantitative data for key 7-deazaguanosine derivatives.

Table 1: Cytotoxicity of Tubercidin and its Analogs

CompoundCancer Cell LineIC50 (µM)Reference
TubercidinSCLCSynergistic effect with BCAT1 knockdown[3]
TubercidinVariousVaries with cell line[1]

Table 2: Cytotoxicity of Sangivamycin and its Analogs

CompoundCancer Cell LineIC50 (nM)Reference
SangivamycinMultiple Myeloma (RPMI-8226)<250
Sangivamycin (ARC)HL60~20-400 (Day 1)
Sangivamycin (ARC)MCF7~20-400 (Day 1)
SLM3Multiple Myeloma200-400
SLM5Multiple Myeloma<250
SLM6Multiple Myeloma<250
SLM7Multiple Myeloma<250

Note: Data is compiled from multiple sources and experimental conditions may vary.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of 7-deazaguanosine derivatives is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for evaluating these compounds.

anticancer_mechanism cluster_cell Cancer Cell 7-Deazaguanosine_Derivative 7-Deazaguanosine_Derivative Active_Triphosphate Active_Triphosphate 7-Deazaguanosine_Derivative->Active_Triphosphate Phosphorylation Signaling_Pathways Signaling_Pathways 7-Deazaguanosine_Derivative->Signaling_Pathways Modulation DNA_RNA_Synthesis DNA_RNA_Synthesis Active_Triphosphate->DNA_RNA_Synthesis Incorporation Protein_Synthesis Protein_Synthesis Active_Triphosphate->Protein_Synthesis Inhibition Apoptosis Apoptosis DNA_RNA_Synthesis->Apoptosis Induces Protein_Synthesis->Apoptosis Induces Signaling_Pathways->Apoptosis Induces

Mechanism of Action of 7-Deazaguanosine Derivatives.

experimental_workflow Start Start Compound_Synthesis Compound_Synthesis Start->Compound_Synthesis In_Vitro_Screening In_Vitro_Screening Compound_Synthesis->In_Vitro_Screening MTT_Assay MTT_Assay In_Vitro_Screening->MTT_Assay Cytotoxicity Mechanism_of_Action_Studies Mechanism_of_Action_Studies In_Vitro_Screening->Mechanism_of_Action_Studies Western_Blot Western_Blot Mechanism_of_Action_Studies->Western_Blot Apoptosis Markers In_Vivo_Studies In_Vivo_Studies Mechanism_of_Action_Studies->In_Vivo_Studies Xenograft_Model Xenograft_Model In_Vivo_Studies->Xenograft_Model Efficacy Lead_Optimization Lead_Optimization Xenograft_Model->Lead_Optimization End End Lead_Optimization->End

Typical Experimental Workflow for Anticancer Drug Discovery.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the anticancer properties of 7-deazaguanosine derivatives.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • 96-well plates

    • 7-Deazaguanosine derivatives (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 7-deazaguanosine derivatives and a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify proteins involved in the apoptotic pathway, providing insights into the mechanism of cell death induced by the compounds.

  • Materials:

    • Treated and untreated cancer cells

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bax, Bcl-2)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse the treated and untreated cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Add the ECL substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the changes in the expression of apoptotic proteins.

In Vivo Xenograft Model

This animal model is used to evaluate the in vivo efficacy of the lead compounds in a more physiologically relevant setting.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Cancer cell line for tumor induction

    • 7-Deazaguanosine derivative formulated for in vivo administration

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomly assign the mice to treatment and control groups.

    • Administer the 7-deazaguanosine derivative or a vehicle control to the respective groups according to a predetermined schedule and dosage.

    • Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

7-Deazaguanosine derivatives represent a promising class of anticancer agents with diverse mechanisms of action. Their ability to interfere with fundamental cellular processes in cancer cells, coupled with their demonstrated cytotoxicity against a range of cancer cell lines, underscores their therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the anticancer properties of these compelling molecules. Continued research, including structure-activity relationship studies and in vivo evaluations, will be crucial in advancing these compounds towards clinical applications.

References

A Technical Guide to the Structural Analogs of 7-Cyano-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Cyano-7-deazaguanosine, also known as preQ₀, is a modified nucleoside belonging to the pyrrolo[2,3-d]pyrimidine class.[1][2] It serves as a crucial intermediate in the biosynthesis of complex RNA modifications, including queuosine (B110006) and archaeosine.[1][3] The 7-deazapurine scaffold, which replaces the N7 atom of a standard purine (B94841) with a carbon, offers a unique platform for chemical modification, making its analogs a subject of intense research in medicinal chemistry.[4][5] This document provides a comprehensive technical overview of the structural analogs of this compound, detailing their synthesis, biological activities, and therapeutic potential. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as an in-depth resource for professionals in the field of drug discovery and development.

The 7-Deazapurine Core: Biosynthesis of 7-Cyano-7-deazaguanine (preQ₀)

The journey to 7-deazapurine analogs begins with understanding the natural biosynthesis of the core structure. 7-Cyano-7-deazaguanine (preQ₀), the precursor to most natural 7-deazaguanine-containing molecules, is synthesized from guanosine-5'-triphosphate (GTP) through a conserved four-step enzymatic pathway found in many bacteria and archaea.[1][3][6]

The pathway is initiated by GTP cyclohydrolase I (FolE) , an enzyme also involved in folate biosynthesis, which converts GTP to dihydroneopterin triphosphate (H₂NTP).[3][7] Subsequently, 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD) transforms H₂NTP into 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).[3][8] The radical SAM enzyme 7-carboxy-7-deazaguanine (B3361655) synthase (QueE) then converts CPH₄ into 7-carboxy-7-deazaguanine (CDG).[8][9] In the final step, 7-cyano-7-deazaguanine synthase (QueC) , an ATP-dependent enzyme, catalyzes the conversion of CDG and ammonia (B1221849) into the nitrile preQ₀.[1][9][10]

G_Biosynthesis_of_preQ0 GTP Guanosine-5'-triphosphate (GTP) H2NTP Dihydroneopterin triphosphate (H₂NTP) GTP->H2NTP FolE CPH4 6-Carboxy-5,6,7,8- tetrahydropterin (CPH₄) H2NTP->CPH4 QueD CDG 7-Carboxy-7-deazaguanine (CDG) CPH4->CDG QueE preQ0 7-Cyano-7-deazaguanine (preQ₀) CDG->preQ0 QueC (ATP, NH₃)

Figure 1: Biosynthesis of 7-Cyano-7-deazaguanine (preQ₀).

Synthetic Strategies for Structural Analogs

The versatility of the 7-deazapurine scaffold stems from the replacement of the N7 atom with a carbon, which not only alters the electronic properties of the purine ring system but also provides a handle for introducing a wide array of substituents.[4][5] Synthetic strategies typically involve a convergent approach where the modified base and sugar moieties are synthesized separately and then coupled.

A common and effective strategy begins with the synthesis of a 7-halogenated (often 7-iodo) 7-deazapurine base.[11][12] This intermediate is a versatile building block for introducing further diversity. The base is then coupled with a protected sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, via glycosylation methods like the Silyl-Hilbert-Johnson reaction or nucleobase-anion glycosylation to form the protected nucleoside.[12]

The 7-iodo substituent serves as a key functional group for palladium-catalyzed cross-coupling reactions. The Sonogashira reaction is widely employed to introduce alkyne-based side chains, while the Suzuki-Miyaura reaction is used for aryl and heteroaryl substitutions.[12][13] Subsequent deprotection steps yield the final target analog. For biological assays involving polymerases or for developing prodrugs, the nucleosides can be further converted to their 5'-triphosphates or phosphoramidates.[11][14]

G_Synthetic_Workflow start 7-Deazapurine Core halogenation Halogenation at C7 (e.g., Iodination) start->halogenation glycosylation Glycosylation with Protected Sugar halogenation->glycosylation coupling Pd-Catalyzed Cross-Coupling (Sonogashira, Suzuki) glycosylation->coupling deprotection Deprotection coupling->deprotection final_product C7-Substituted Analog deprotection->final_product phosphorylation Phosphorylation / Prodrug Synthesis final_product->phosphorylation

Figure 2: General Synthetic Workflow for C7-Modified Analogs.

Biological Activities and Therapeutic Potential

Structural modifications to the 7-deazaguanosine (B17050) scaffold have yielded compounds with a broad spectrum of biological activities, including antiviral, antitumor, and antiparasitic effects.

Antiviral Activity: Analogs featuring sugar modifications, such as 2'-C-methyl or 2'-deoxy-2'-fluoro substitutions, have shown significant promise as antiviral agents, particularly against the Hepatitis C virus (HCV) by targeting the NS5B polymerase.[4][5][11] Some derivatives have also demonstrated activity against HIV-1.[11]

Antitumor Activity: A notable class of cytotoxic agents are the 7-hetaryl-7-deazaadenosine derivatives.[4][5] Their proposed mechanism of action involves cellular uptake followed by phosphorylation by adenosine (B11128) kinases. The resulting triphosphates are incorporated into both RNA and DNA. Incorporation into RNA can inhibit protein synthesis, while incorporation into DNA leads to DNA damage, ultimately triggering apoptosis in cancer cells.[4][5]

Antiparasitic and Antimicrobial Activity: Modified 7-deazapurine nucleosides have been identified as potent agents against kinetoplastid parasites, which are responsible for diseases like Chagas disease and leishmaniasis.[15][16] Furthermore, certain analogs have shown promising activity against Mycobacterium tuberculosis.[17]

Enzyme and Receptor Modulation: Beyond direct cytotoxicity, these analogs can be designed to interact with specific cellular targets. For example, 7-deazaguanines have been developed as inhibitors of GTP cyclohydrolase I, a key enzyme in folate biosynthesis.[18] More recently, cyclic dinucleotide analogs of 7-deazapurines have been synthesized and shown to act as agonists for the STING (Stimulator of Interferon Genes) receptor, a critical component of the innate immune system.[13]

G_Mechanism_of_Action cluster_cell Cancer Cell Analog Cytotoxic Analog (e.g., 7-hetaryl-7-deazaadenosine) Phosphorylation Phosphorylation (Cellular Kinases) Analog->Phosphorylation NTP Analog-Triphosphate (NTP) Phosphorylation->NTP RNA_Incorp Incorporation into RNA NTP->RNA_Incorp DNA_Incorp Incorporation into DNA NTP->DNA_Incorp Protein_Inhib Inhibition of Protein Synthesis RNA_Incorp->Protein_Inhib DNA_Damage DNA Damage DNA_Incorp->DNA_Damage Apoptosis Apoptosis Protein_Inhib->Apoptosis DNA_Damage->Apoptosis

Figure 3: Proposed Mechanism of Action for Cytotoxic Analogs.

Quantitative Biological Data

The potency and efficacy of 7-deazapurine analogs are quantified using various in vitro assays. The data below is a summary from published studies, highlighting the potential of these compounds across different therapeutic areas. The half-maximal inhibitory concentration (IC₅₀) measures the amount of a substance needed to inhibit a biological process by 50%, while the half-maximal effective concentration (EC₅₀) measures the concentration that induces a response halfway between the baseline and maximum.[19] Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

Table 1: Antiviral and Antimicrobial Activity of Selected Analogs

Compound ClassTarget Organism/VirusAssayEndpointValueReference
7-Carbomethoxyvinyl-7-deazapurine (α-form)HIV-1Anti-HIV ActivityEC₅₀0.71 ± 0.25 µM[11]
Flexible 8-Aza-7-deazapurine Analog (Compound 9)M. smegmatis mc² 155AntimycobacterialMIC₉₉13 µg/mL[17]
Flexible 8-Aza-7-deazapurine Analog (Compound 19)M. smegmatis mc² 155AntimycobacterialMIC₉₉50 µg/mL[17]
Flexible 8-Aza-7-deazapurine Analog (Compound 6)M. tuberculosis H37RvAntimycobacterialMIC₉₉20 µg/mL[17]
Flexible 8-Aza-7-deazapurine Analog (Compound 10)M. tuberculosis H37RvAntimycobacterialMIC₉₉40 µg/mL[17]

Table 2: STING Receptor Binding Affinity of Cyclic Dinucleotide (CDN) Analogs

Binding affinity to the STING receptor was assessed using Differential Scanning Fluorimetry (DSF), which measures the change in the thermal denaturation midpoint (Tm) of a protein upon ligand binding. A larger ΔTm indicates stronger binding.

CompoundModificationAssayEndpointValueReference
Analog 4b7-Methyl on 7-deazaguanine (B613801)STING Binding (DSF)ΔTm3.3 °C[13]
Analog 5b7-Methyl on 7-deazaadenineSTING Binding (DSF)ΔTm11.5 °C[13]

Key Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the literature for the synthesis and evaluation of 7-deazapurine analogs.

General Procedure for Sonogashira Cross-Coupling

This protocol is adapted from procedures used for the synthesis of 7-alkynyl-7-deazapurine ribonucleosides.[12]

  • Reactant Preparation: Dissolve the 7-iodo-7-deazapurine nucleoside intermediate in an appropriate anhydrous solvent (e.g., DMF or dioxane).

  • Catalyst and Reagents: Add the terminal alkyne (1.5-2.0 equivalents), a copper(I) salt (e.g., CuI, 0.2 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents) to the solution.

  • Base: Add a suitable base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.

  • Reaction Conditions: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up and Purification: Upon completion, concentrate the mixture under reduced pressure. Purify the residue using silica (B1680970) gel column chromatography with an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to isolate the desired 7-alkynyl-7-deazapurine nucleoside.

General Procedure for Enzymatic Synthesis of Cyclic Dinucleotide (CDN) Analogs

This protocol is based on the use of the cGAS enzyme to synthesize 2'3'-cGAMP analogs.[13]

  • Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl, pH 8.0) containing MgCl₂, dsDNA (as an activator), and the purified murine cGAS (mcGAS) enzyme.

  • Substrate Addition: Add the desired nucleoside triphosphates (NTPs). For the synthesis of a heterodimer, add one natural NTP (e.g., ATP) and one modified 7-deazapurine triphosphate analog (e.g., 7-deaza-GTP).

  • Incubation: Incubate the reaction mixture at 37 °C for 16 hours to allow for enzymatic conversion.

  • Enzyme Inactivation: Stop the reaction by heating the mixture (e.g., 95 °C for 5 minutes) to denature and inactivate the cGAS enzyme.

  • Purification: Centrifuge the mixture to pellet the denatured protein. Purify the supernatant containing the CDN product using an appropriate method, such as reversed-phase HPLC.

HCV Replicon Assay

This is a cell-based assay used to determine the anti-HCV activity of compounds.[11]

  • Cell Culture: Culture Huh-7 cells harboring an HCV replicon (which contains a reporter gene like luciferase) in a suitable medium.

  • Compound Treatment: Seed the cells in 96-well plates and treat them with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer. This activity is proportional to the level of HCV RNA replication.

  • Cytotoxicity Assay: In parallel, treat identical plates of cells and assess cell viability using a standard method (e.g., MTS or CellTiter-Glo assay) to determine the compound's cytotoxicity.

  • Data Analysis: Calculate the EC₅₀ (the concentration at which viral replication is inhibited by 50%) and CC₅₀ (the concentration at which cell viability is reduced by 50%) values from the dose-response curves.

Differential Scanning Fluorimetry (DSF) for STING Binding

This biophysical assay measures the thermal stability of a protein in the presence of a ligand.[13]

  • Sample Preparation: Prepare a solution containing the purified STING protein in a suitable buffer (e.g., HEPES, pH 7.5, with NaCl). Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Ligand Addition: Dispense the protein-dye mixture into a 96-well PCR plate. Add the test compounds (CDN analogs) to the wells at various concentrations.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from a starting point (e.g., 25 °C) to a final point (e.g., 95 °C) in small increments.

  • Data Acquisition: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.

  • Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition (Tm) is determined by fitting the curve to a Boltzmann equation. The change in melting temperature (ΔTm = Tm_with_ligand - Tm_without_ligand) is calculated to quantify the ligand's stabilizing effect, which correlates with binding affinity.

Conclusion and Future Directions

The structural analogs of this compound represent a privileged scaffold in medicinal chemistry. The ability to functionalize the C7 position and modify the sugar moiety has led to the discovery of compounds with potent and diverse biological activities. Research has demonstrated their potential as antiviral, antitumor, and antiparasitic agents, as well as modulators of key immunological pathways.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to improve their clinical translatability. The development of more efficient and scalable synthetic routes will also be crucial. Furthermore, exploring novel substitutions on the 7-deazapurine ring and combining this scaffold with other pharmacophores may lead to the discovery of next-generation therapeutics with enhanced potency and selectivity. The continued investigation of their mechanisms of action will further illuminate new biological pathways and potential drug targets.

References

7-Cyano-7-deazaguanosine: A Potential Player in the Primordial RNA World

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The RNA world hypothesis posits that life on Earth arose from self-replicating ribonucleic acid molecules. This paradigm necessitates the prebiotic availability of ribonucleotides and the exploration of non-canonical nucleobases that could have enhanced the functional capabilities of early RNA. 7-Cyano-7-deazaguanosine (B12403929) (preQ₀), a naturally occurring modified nucleoside, presents an intriguing candidate for such a role. This technical guide explores the potential of preQ₀ in the context of the RNA world, detailing its known biological synthesis, proposing a hypothetical prebiotic pathway, and discussing the potential impact of its incorporation on RNA structure and function. While direct experimental evidence for its prebiotic existence and role is still emerging, the unique chemical properties of preQ₀ make it a compelling subject for origin-of-life research and a novel tool for the development of RNA-targeted therapeutics.

Introduction: The RNA World and the Quest for Functional Diversity

The RNA world hypothesis is a cornerstone of origin-of-life research, suggesting that RNA, with its dual capacity for genetic information storage and catalytic activity, was the central biopolymer of early life.[1][2][3][4] This hypothesis is supported by the discovery of ribozymes, RNA molecules with enzymatic functions, and the central role of RNA in fundamental biological processes such as protein synthesis.[5][6][7] A critical question in the RNA world scenario is the source and diversity of the monomeric building blocks. While the canonical bases (A, U, G, C) are the foundation of modern genetics, the prebiotic environment could have produced a wider array of nucleobases.[8] The incorporation of such non-canonical bases could have endowed early RNA molecules with enhanced stability, expanded catalytic capabilities, and novel structural motifs, thereby facilitating the transition to cellular life.

7-Deazapurines, a class of purine (B94841) analogs where the N7 nitrogen is replaced by a carbon, are of particular interest. This modification alters the electronic properties and hydrogen-bonding potential of the nucleobase without drastically changing its overall shape, making it a plausible variant in a prebiotic context.[8][9] this compound (preQ₀), the biosynthetic precursor to the hypermodified nucleoside queuosine, is a prominent example of a naturally occurring 7-deazapurine.[9][10][11] Its existence in modern biological systems hints at a possible ancient origin and a functional significance that may predate the last universal common ancestor.

This guide provides a comprehensive overview of this compound, from its established biological synthesis to its hypothetical role in a prebiotic RNA world. We will delve into potential prebiotic synthesis routes, methodologies for its incorporation into RNA, and the anticipated functional consequences of such modifications.

Biological Synthesis of this compound (preQ₀)

In bacteria and archaea, 7-cyano-7-deazaguanine (the base of preQ₀) is synthesized from guanosine (B1672433) triphosphate (GTP) through a multi-enzyme pathway.[9][11][12] Understanding this biological pathway provides insights into the types of chemical transformations that could be relevant in a prebiotic context. The key enzymatic steps are summarized below.

Enzymatic Pathway from GTP to preQ₀

The biosynthesis of preQ₀ from GTP involves a series of enzymatic reactions catalyzed by the que gene products.[9][11]

  • Step 1: Ring rearrangement. GTP cyclohydrolase I (FolE) catalyzes the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate.

  • Step 2: Elimination of pyrophosphate and side chain cleavage. 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD) converts the product of the first step into 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).

  • Step 3: Deazaguanine core formation. 7-carboxy-7-deazaguanine (B3361655) synthase (QueE), a radical SAM enzyme, catalyzes the complex rearrangement of CPH₄ to form 7-carboxy-7-deazaguanine (CDG).[12]

  • Step 4: Nitrile formation. 7-cyano-7-deazaguanine synthase (QueC) catalyzes the ATP-dependent conversion of CDG and ammonia (B1221849) to 7-cyano-7-deazaguanine (preQ₀ base).[13]

This intricate enzymatic pathway highlights the conversion of a standard purine into a 7-deazapurine derivative, a transformation that could have had abiotic parallels on the early Earth.

Biological Synthesis of preQ0 GTP GTP H2NTP 7,8-Dihydroneopterin triphosphate GTP->H2NTP FolE CPH4 6-Carboxy-5,6,7,8- tetrahydropterin H2NTP->CPH4 QueD CDG 7-Carboxy-7-deazaguanine CPH4->CDG QueE preQ0_base 7-Cyano-7-deazaguanine (preQ₀ base) CDG->preQ0_base QueC, ATP, NH₃

Figure 1. Enzymatic synthesis pathway of the 7-cyano-7-deazaguanine base from GTP.

Hypothetical Prebiotic Synthesis of this compound

While the biological synthesis of preQ₀ is well-characterized, its prebiotic origin remains a key question for its relevance to the RNA world. No definitive prebiotic synthesis for preQ₀ has been experimentally demonstrated. However, based on known prebiotic chemistry of purines and related heterocycles, a plausible hypothetical pathway can be outlined.

Potential Prebiotic Routes to the 7-Deazapurine Scaffold

The formation of the pyrrolo[2,3-d]pyrimidine core of 7-deazapurines likely involved the reaction of pyrimidine (B1678525) precursors with simple organic molecules.

  • From Pyrimidine Precursors: Plausible prebiotic syntheses of pyrimidines such as cytosine and uracil (B121893) have been proposed, often involving formamide (B127407) or cyanoacetylene.[14][15]

  • Formation of the Pyrrole (B145914) Ring: The pyrrole ring could have been formed by the reaction of a 5,6-diaminopyrimidine with a C2 or C3 building block like glycoaldehyde or glyceraldehyde, followed by cyclization and dehydration.

Introduction of the Cyano Group

The nitrile group at the 7-position is a key feature of preQ₀. Cyanide is considered a plausible and abundant prebiotic reagent. The introduction of the cyano group could have occurred through various mechanisms, such as the reaction of a 7-halo-7-deazaguanine intermediate with cyanide salts.

Hypothetical Prebiotic Synthesis of preQ0 cluster_pyrimidine Pyrimidine Formation cluster_deazapurine 7-Deazapurine Core Synthesis cluster_cyanation_glycosylation Final Assembly Formamide Formamide Pyrimidine_precursors Pyrimidine Precursors (e.g., 5,6-diaminouracil) Formamide->Pyrimidine_precursors Cyanoacetylene Cyanoacetylene Cyanoacetylene->Pyrimidine_precursors 7_deazaguanine_scaffold 7-Deazaguanine (B613801) Scaffold Pyrimidine_precursors->7_deazaguanine_scaffold Reaction with C2_C3_sugars C2/C3 Sugars (e.g., Glycoaldehyde) C2_C3_sugars->7_deazaguanine_scaffold preQ0_base 7-Cyano-7-deazaguanine (preQ₀ base) 7_deazaguanine_scaffold->preQ0_base Cyanation Cyanide Cyanide Cyanide->preQ0_base Ribose Ribose preQ0_nucleoside This compound (preQ₀) Ribose->preQ0_nucleoside preQ0_base->preQ0_nucleoside Glycosylation

Figure 2. A hypothetical prebiotic synthesis pathway for this compound.

Non-Enzymatic Polymerization and Incorporation into RNA

For preQ₀ to be a component of the RNA world, its corresponding triphosphate (preQ₀-TP) must be capable of non-enzymatic polymerization on a template or self-assembly into oligomers. While specific experimental data for preQ₀-TP is lacking, general principles of non-enzymatic RNA polymerization can be applied.

Activation of the Mononucleotide

In a prebiotic setting, mononucleotides would require activation to drive polymerization. Common laboratory models for this process include the use of imidazolides or other activating groups on the 5'-phosphate.[16] Alternatively, cyclic monophosphates could have served as activated monomers.[17]

Template-Directed Polymerization

The non-enzymatic, template-directed polymerization of activated nucleotides has been demonstrated in laboratory settings.[14][16] The efficiency and fidelity of this process are influenced by the nature of the template and incoming monomer. The Watson-Crick face of preQ₀ is identical to that of guanosine, suggesting it should be able to pair with cytidine (B196190) on a template strand.

Experimental Protocol: A Generic Approach to Non-Enzymatic Polymerization

The following is a generalized protocol for studying the non-enzymatic incorporation of preQ₀ into an RNA strand, based on established methods for canonical nucleotides.

Materials:

  • This compound triphosphate (preQ₀-TP) - Note: This would likely require custom synthesis.

  • RNA template strand containing cytidine residues.

  • Activating agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and imidazole).

  • Reaction buffer (e.g., HEPES or Tris buffer at a slightly alkaline pH).

  • Divalent metal ions (e.g., Mg²⁺), which are often required to catalyze the reaction and stabilize RNA structures.

Methodology:

  • Activation of preQ₀-MP: this compound monophosphate (preQ₀-MP) is reacted with an activating agent like EDC and imidazole (B134444) to form the 5'-phosphorimidazolide derivative (Imp-preQ₀).

  • Annealing: The RNA template is annealed with a shorter RNA primer by heating and slow cooling.

  • Polymerization Reaction: The activated Imp-preQ₀ is added to the primer-template complex in a reaction buffer containing Mg²⁺.

  • Incubation: The reaction is incubated for a period ranging from hours to days, allowing for the non-enzymatic ligation of preQ₀ to the 3' end of the primer.

  • Analysis: The reaction products are analyzed by techniques such as polyacrylamide gel electrophoresis (PAGE) to determine the extent of primer extension.

Non-Enzymatic Polymerization Workflow preQ0_MP preQ₀ Monophosphate Activation Activation (e.g., with EDC, Imidazole) preQ0_MP->Activation Imp_preQ0 Activated Monomer (Imp-preQ₀) Activation->Imp_preQ0 Polymerization Polymerization (Mg²⁺, Buffer) Imp_preQ0->Polymerization Primer_Template Primer-Template Complex Primer_Template->Polymerization Elongated_Product Elongated RNA Product Polymerization->Elongated_Product Analysis Analysis (e.g., PAGE) Elongated_Product->Analysis

Figure 3. A generalized experimental workflow for non-enzymatic polymerization of preQ₀.

Functional Implications of preQ₀ in RNA

The incorporation of preQ₀ into RNA could have several significant functional consequences, potentially enhancing the capabilities of primordial RNA molecules.

Structural Impact

The replacement of N7 with a carbon atom in the purine ring alters the electronic distribution and removes a potential hydrogen bond acceptor site in the major groove of an RNA duplex. This could affect:

  • RNA Stability: The impact on duplex stability is not immediately obvious and would require experimental determination.

  • Tertiary Structure: The absence of the N7 nitrogen could influence the formation of tertiary contacts that are crucial for the folding of complex RNA structures like ribozymes. For example, the common G-U wobble pair and many non-canonical pairs involve interactions with the N7 position of guanine (B1146940).

  • Riboswitch Recognition: Interestingly, the preQ₁ riboswitch, which binds the downstream product of preQ₀, recognizes its ligand in a deep pocket, with Watson-Crick pairing to a cytosine residue being a key interaction.[18] This demonstrates that RNA can evolve specific binding pockets for 7-deazapurines.

Catalytic Activity

The N7 position of guanine is often directly or indirectly involved in the catalytic activity of ribozymes, for instance, by coordinating metal ions. The absence of this nitrogen in preQ₀ could:

  • Alter Metal Ion Binding: The altered electronic properties of the imidazole part of the purine ring could change the affinity and coordination geometry of essential metal cofactors.

  • Modify Acid-Base Catalysis: The pKa of the N1 proton is likely altered in preQ₀ compared to guanosine, which could impact the ability of the nucleobase to act as a general acid or base catalyst in ribozyme active sites.

Quantitative Data Summary

While quantitative data on the prebiotic synthesis and polymerization of preQ₀ is not yet available, we can summarize the known properties of its interaction with a biological RNA receptor, the preQ₁ riboswitch.

ParameterValueRNA ConstructReference
Binding Affinity (Kd) of preQ₀ ~100 nMpreQ₁ riboswitch aptamer[18]
Binding Affinity (Kd) of preQ₁ ~20 nMpreQ₁ riboswitch aptamer[18]

Table 1: Binding affinities of preQ₀ and its derivative preQ₁ to a representative preQ₁ riboswitch aptamer.

Conclusion and Future Directions

This compound represents a fascinating intersection of modern biochemistry and origin-of-life research. Its existence in contemporary biological systems as a precursor to a hypermodified tRNA nucleoside provides a strong rationale for investigating its potential role in a prebiotic RNA world. The unique chemical features of the 7-deazapurine scaffold, particularly the replacement of the N7 nitrogen with a carbon and the presence of a cyano group, could have endowed early RNA molecules with novel structural and catalytic properties.

Future research should focus on several key areas to validate the role of preQ₀ in the RNA world hypothesis:

  • Demonstration of a Plausible Prebiotic Synthesis: Experimental verification of a robust prebiotic synthesis pathway for preQ₀ and its precursors is paramount.

  • Non-Enzymatic Polymerization Studies: Investigating the efficiency and fidelity of the non-enzymatic incorporation of preQ₀-TP into RNA will be crucial to assess its viability as a building block for primordial polymers.

  • Functional Characterization of preQ₀-Containing RNA: The synthesis of RNA molecules containing preQ₀ will allow for the detailed study of their structural stability, folding dynamics, and catalytic potential.

The exploration of non-canonical nucleosides like this compound is essential for a comprehensive understanding of the chemical possibilities of the RNA world. Such studies not only shed light on the origin of life but also provide novel chemical tools for the design of RNA-based diagnostics and therapeutics in the modern era.

References

The Divergent Paths of a Single Molecule: An In-depth Guide to the Evolution of 7-Deazaguanine Modification Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

The 7-deazaguanine-based modifications, including queuosine (B110006) in bacteria and eukarya, archaeosine (B114985) in archaea, and a growing family of derivatives in viral and bacterial DNA, represent a remarkable story of evolutionary divergence from a common metabolic precursor. Initially characterized as hypermodifications of transfer RNA (tRNA) crucial for translational fidelity and structural stability, their discovery in DNA has unveiled novel roles in genomic defense and the ongoing evolutionary arms race between bacteriophages and their hosts. This technical guide provides a comprehensive overview of the evolution of these pathways, detailing the conserved core biosynthesis of the precursor 7-cyano-7-deazaguanine (preQ₀) and the subsequent, domain-specific branching pathways. We present a synthesis of the current understanding of the key enzymes, their mechanisms, and their phylogenetic distribution. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of these ancient and functionally diverse metabolic pathways.

Introduction: A Universal Precursor, Divergent Functions

The modification of nucleic acids is a fundamental biological process that expands the functional capacity of RNA and DNA beyond their primary sequence. Among the most complex of these are the 7-deazaguanine (B613801) derivatives. These compounds are characterized by the substitution of the N7 nitrogen atom in the purine (B94841) ring of guanine (B1146940) with a carbon atom, creating a pyrrolopyrimidine core structure. This seemingly minor alteration is the foundation for a diverse array of modifications with profound biological consequences.

The two most well-studied 7-deazaguanine modifications are found in tRNA:

  • Queuosine (Q): Found at the wobble position (34) of tRNAs for specific amino acids (His, Asp, Asn, Tyr) in most bacteria and eukaryotes. It plays a critical role in ensuring the accuracy and efficiency of protein translation.

  • Archaeosine (G⁺): A hallmark of the archaeal domain, found at position 15 in the D-loop of most archaeal tRNAs. Its positive charge is thought to be crucial for stabilizing the tertiary structure of tRNA, particularly in extremophilic organisms.

Despite their distinct locations, functions, and phylogenetic distributions, both Q and G⁺ biosynthesis pathways originate from a common precursor, 7-cyano-7-deazaguanine (preQ₀) . More recently, the discovery of preQ₀ and its derivatives in the genomic DNA of bacteria and bacteriophages has added a new dimension to this field, revealing a novel role in protecting DNA from host restriction enzymes. This guide will trace the evolutionary journey of these pathways, from their shared origin to their specialized roles across the tree of life.

The Common Trunk: PreQ₀ Biosynthesis from GTP

The biosynthesis of nearly all known 7-deazaguanine-containing molecules begins with the conversion of guanosine-5'-triphosphate (GTP) to preQ₀. This multi-step enzymatic pathway is conserved in both bacteria and archaea that synthesize these modifications de novo.

The key enzymes in this core pathway are:

  • GTP Cyclohydrolase I (FolE/GCHI): This enzyme, also a key player in folate biosynthesis, catalyzes the opening of the imidazole (B134444) ring of GTP.

  • 6-carboxy-5,6,7,8-tetrahydropterin Synthase (QueD): Catalyzes the formation of 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).

  • 7-carboxy-7-deazaguanine (B3361655) Synthase (QueE): An S-adenosylmethionine (SAM)-dependent radical enzyme that forms 7-carboxy-7-deazaguanine (CDG).

  • 7-cyano-7-deazaguanine Synthase (QueC): An ATP-dependent enzyme that converts CDG into the final precursor, preQ₀. This reaction proceeds through a 7-amido-7-deazaguanine (ADG) intermediate.

The production of preQ₀ represents a critical metabolic branch point, from which the pathways for tRNA and DNA modification diverge.

PreQ0_Biosynthesis Conserved preQ₀ Biosynthesis Pathway cluster_pathway GTP GTP H2NTP Dihydroneopterin Triphosphate GTP->H2NTP FolE (GCHI) CPH4 6-Carboxy-5,6,7,8- tetrahydropterin (CPH₄) H2NTP->CPH4 QueD CDG 7-Carboxy-7-deazaguanine (CDG) CPH4->CDG QueE (Radical SAM) preQ0 7-Cyano-7-deazaguanine (preQ₀) CDG->preQ0 QueC (+ ATP)

Figure 1. The conserved enzymatic pathway for the synthesis of the precursor preQ₀ from GTP.

Branch Point 1: The Queuosine (Q) Pathway for Translational Fidelity

The queuosine pathway is dedicated to modifying tRNA to enhance translational accuracy. Its evolution shows a clear split between the de novo synthesis seen in bacteria and the salvage mechanism adopted by eukaryotes.

Bacterial Pathway: De Novo Synthesis and Regulation

In bacteria, the pathway continues from preQ₀ to produce the fully modified queuosine within the tRNA.

  • preQ₁ Formation: The nitrile group of preQ₀ is reduced by the NADPH-dependent enzyme QueF to form 7-aminomethyl-7-deazaguanine (preQ₁).

  • tRNA Insertion: The enzyme tRNA-guanine transglycosylase (TGT) excises the genetically encoded guanine at the wobble position (G34) of target tRNAs (tRNA-Asp, -Asn, -His, -Tyr) and inserts the preQ₁ base.

  • Final Maturation: Once inserted into the tRNA, preQ₁ is further modified by the S-adenosylmethionine (AdoMet)-dependent enzyme QueA , which adds a ribosyl group that is subsequently rearranged to form the characteristic cyclopentenediol ring of queuosine.

The synthesis and transport of preQ₁ are often tightly regulated at the transcriptional or translational level by preQ₁ riboswitches , RNA elements in the 5' untranslated region of relevant mRNAs that bind preQ₁ directly, modulating gene expression.

Bacterial_Queuosine_Pathway Bacterial Queuosine (Q) tRNA Modification Pathway cluster_pathway cluster_TGT TGT preQ0 preQ₀ preQ1 preQ₁ (7-aminomethyl-7-deazaguanine) preQ0->preQ1 QueF (+ NADPH) tRNA_preQ1 tRNA(preQ₁³⁴) preQ1->tRNA_preQ1 tRNA_G34 tRNA(G34) tRNA_G34->tRNA_preQ1 tRNA_Q tRNA(Q³⁴) tRNA_preQ1->tRNA_Q QueA (+ AdoMet) Guanine Guanine tRNA_preQ1->Guanine

Figure 2. The bacterial pathway for modifying tRNA with queuosine (Q) from the preQ₀ precursor.

Eukaryotic Pathway: A Tale of Salvage

Eukaryotes, with the notable exception of yeast, have lost the ability to synthesize queuine (B138834) (the base of queuosine) de novo. Instead, they rely on salvaging it from their diet and, significantly, from their gut microbiota. This makes queuine a micronutrient, akin to a vitamin.

The eukaryotic pathway is a single-step enzymatic reaction:

  • Queuine Insertion: The salvaged queuine base is directly inserted into the wobble position of the same set of tRNAs as in bacteria. This reaction is catalyzed by the eukaryotic tRNA-guanine transglycosylase (eTGT) , a heterodimeric enzyme composed of the catalytic subunit QTRT1 and the accessory subunit QTRT2 .

In metazoans, the queuosine in tRNA can be further modified by glycosylation (e.g., with mannose or galactose), adding another layer of complexity, though the functions of these additions are still being actively researched.

Eukaryotic_Queuosine_Pathway Eukaryotic Queuine Salvage Pathway cluster_pathway cluster_TGT eTGT (QTRT1/2) Queuine_source Queuine (from Diet / Microbiota) tRNA_Q tRNA(Q³⁴) Queuine_source->tRNA_Q tRNA_G34 tRNA(G34) tRNA_G34->tRNA_Q Guanine Guanine tRNA_Q->Guanine

Figure 3. Eukaryotes utilize a salvage pathway to incorporate dietary queuine into tRNA.

Branch Point 2: The Archaeal Pathway to a Stabilizing Modification

The archaeal pathway diverges immediately after preQ₀ synthesis and results in a distinct modification, archaeosine (G⁺), at a different location within the tRNA.

  • preQ₀ Insertion: The archaeal tRNA-guanine transglycosylase (arcTGT) exchanges the guanine at position 15 (G15) in the D-loop of most archaeal tRNAs for the preQ₀ base.

  • Conversion to Archaeosine (G⁺): The subsequent conversion of the tRNA-inserted preQ₀ to G⁺ is where significant evolutionary diversity is observed, particularly between the major archaeal phyla.

    • Euryarchaeota: Most Euryarchaeota utilize the enzyme Archaeosine Synthase (ArcS) . In some organisms, ArcS works in a complex with a radical SAM enzyme for archaeosine formation (RaSEA). This complex catalyzes a lysine-transfer reaction to produce a preQ₀-lysine intermediate, which is then converted to G⁺.

    • Crenarchaeota: Many Crenarchaeota lack ArcS and have evolved alternative enzymes to perform this function. Two distinct enzyme families have been identified: GAT-QueC , a fusion protein with glutamine amidotransferase and QueC-like domains, and a QueF-like enzyme family.

This divergence in the final maturation step highlights the evolutionary pressure, likely from different environmental conditions (e.g., high temperature), to maintain the structurally critical G⁺ modification.

Archaeal_Archaeosine_Pathway Archaeal Archaeosine (G⁺) tRNA Modification Pathway cluster_pathway cluster_TGT arcTGT cluster_enzymes Evolutionary Divergence preQ0 preQ₀ tRNA_preQ0 tRNA(preQ₀¹⁵) preQ0->tRNA_preQ0 tRNA_G15 tRNA(G15) tRNA_G15->tRNA_preQ0 tRNA_G_plus tRNA(G⁺¹⁵) tRNA_preQ0->tRNA_G_plus Diverse Enzymes Guanine Guanine tRNA_preQ0->Guanine Euryarchaeota Euryarchaeota: ArcS (+/- RaSEA) Crenarchaeota Crenarchaeota: GAT-QueC or QueF-like

Figure 4. The archaeal pathway modifies tRNA at position 15 with archaeosine (G⁺).

Branch Point 3: Co-opting the Pathway for Genomic Defense

The most recent and perhaps most dramatic evolutionary turn for 7-deazaguanine pathways is their discovery in DNA. Found in diverse bacteria and a large number of bacteriophages, these modifications serve as a defense mechanism against restriction enzymes.

This DNA modification system is typically encoded by a mobile genetic element or genomic island called the Dpd (deazapurine in DNA) cluster .

  • preQ₀ Synthesis: The Dpd cluster often contains the full suite of genes (FolE, QueD, QueE, QueC) for de novo preQ₀ synthesis.

  • DNA Insertion: The central enzyme is DpdA , a homolog of tRNA-guanine transglycosylase (TGT). Instead of a tRNA substrate, DpdA recognizes specific sites in DNA and exchanges a guanine for preQ₀. This process in bacteria can be dependent on an ATPase, DpdB .

  • Hypermodification: A key evolutionary feature of the phage pathways is the extensive further modification of the inserted deazaguanine base. This has led to the discovery of a family of related modifications, including:

    • 2'-deoxy-7-amido-7-deazaguanine (dADG)

    • 2'-deoxy-7-aminomethyl-7-deazaguanine (dPreQ₁)

    • 2'-deoxy-7-(methylamino)methyl-7-deazaguanine (dmdPreQ₁)

    • 2'-deoxy-7-(formylamino)methyl-7-deazaguanine (dfdPreQ₁)

This diversification is thought to be a direct result of the evolutionary arms race, where phages constantly evolve new modifications to evade the ever-changing repertoire of bacterial restriction enzymes. The recruitment of an ancient tRNA modification pathway for use in genomic defense is a powerful example of molecular exaptation.

DNA_Modification_Pathway Phage/Bacterial 7-Deazaguanine DNA Modification cluster_pathway cluster_DpdA DpdA (+ DpdB) preQ0 preQ₀ DNA_preQ0 dsDNA(dPreQ₀) preQ0->DNA_preQ0 DNA_G dsDNA(G) DNA_G->DNA_preQ0 DNA_hypermodified dsDNA(dADG, dPreQ₁, etc.) DNA_preQ0->DNA_hypermodified Phage Enzymes (DpdC, etc.) Guanine Guanine DNA_preQ0->Guanine

Figure 5. The pathway for inserting 7-deazaguanine derivatives into DNA as a protective shield.

Summary of Quantitative Data

Quantitative analysis, primarily through liquid chromatography-mass spectrometry (LC-MS), has been crucial for understanding the prevalence and dynamics of these modifications. While kinetic parameters for every enzyme are not available, representative data highlight key features of these pathways.

EnzymeOrganismSubstrate(s)Kₘk_catReference
TGT (bacterial) Zymomonas mobilisGuanine1.9 µM0.4 s⁻¹Garcia & de Crécy-Lagard (1997)
preQ₁0.9 µM
arcTGT Pyrococcus furiosustRNA(G15)0.2 µM0.05 s⁻¹Ishitani et al. (2003)
preQ₀2.5 µM
QueA Escherichia coliAdoMet18 µM0.012 s⁻¹Gaur & Iwata-Reuyl (2005)
tRNA(preQ₁³⁴)0.2 µM
DpdA/DpdB S. entericadsDNAN/AATP-dependentThiaville et al. (2016)

Table 1: Representative Kinetic Parameters for Key Enzymes. Note: Data are compiled from various sources and experimental conditions may differ. N/A indicates data not available.

ModificationOrganism/MoleculeAbundance (% of Guanine)MethodReference
Queuosine (Q)E. coli tRNA~100% in target tRNAsLC-MSZaborske et al. (2009)
Archaeosine (G⁺)T. kodakarensis tRNA~100% in target tRNAsLC-MSPhillips et al. (2020)
dPreQ₀Phage CAjan DNA~32%LC-MS/MSHutinet et al. (2019)
dADGS. Montevideo DNAVariableLC-MS/MSThiaville et al. (2016)
dG⁺Phage 9g DNA~25%LC-MS/MSHutinet et al. (2019)

Table 2: Abundance of 7-Deazaguanine Modifications in Various Contexts.

Experimental Protocols

Protocol: LC-MS/MS for Detection and Quantification of 7-Deazaguanine Derivatives

This protocol provides a general workflow for analyzing 7-deazaguanine modifications in both DNA and RNA.

1. Nucleic Acid Isolation and Purification:

  • Isolate total RNA or genomic DNA from the target organism using standard phenol-chloroform extraction or commercial kits.

  • For RNA analysis, enrich for tRNA using methods like anion-exchange chromatography or size-exclusion chromatography.

  • Ensure high purity of the nucleic acid sample, with A₂₆₀/A₂₈₀ ratio of ~1.8 for DNA and ~2.0 for RNA.

2. Enzymatic Hydrolysis to Nucleosides:

  • To a solution of 1-10 µg of purified nucleic acid in a final volume of 50 µL, add a cocktail of nucleases.

  • A typical cocktail includes: Nuclease P1 (10 U), snake venom phosphodiesterase (0.01 U), and alkaline phosphatase (10 U).

  • Incubate the reaction at 37°C for 2-4 hours.

  • Centrifuge the sample at high speed (>12,000 x g) for 10 minutes to pellet the enzymes. Collect the supernatant containing the free nucleosides.

3. Liquid Chromatography:

  • Use a reverse-phase C18 column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).

  • Employ a gradient elution method. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Example Gradient: 0-5 min, 2% B; 5-25 min, 2-40% B; 25-30 min, 40-95% B; 30-35 min, 95% B; 35-40 min, 95-2% B.

  • Set the flow rate to 0.2-0.4 mL/min and column temperature to 40°C.

4. Tandem Mass Spectrometry (MS/MS):

  • Use a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Perform analysis in Multiple Reaction Monitoring (MRM) mode for quantification, using transitions determined from authentic standards.

  • Example MRM transitions: dPreQ₀ (m/z 292.1 → 176.1), dADG (m/z 310.1 → 194.1).

  • Quantify modifications by comparing the peak area to an external calibration curve generated with synthetic standards of known concentrations.

Figure 6. General workflow for the analysis of 7-deazaguanine modifications by LC-MS/MS.

Protocol: In Vitro TGT/DpdA Base-Exchange Assay

This assay measures the ability of a TGT-family enzyme to exchange a guanine in a nucleic acid substrate for a 7-deazaguanine base.

1. Substrate Preparation:

  • For tRNA analysis, prepare an in vitro transcribed tRNA transcript (e.g., E. coli tRNA-Tyr) using T7 RNA polymerase.

  • For DNA analysis, use a short, synthesized DNA duplex containing a specific recognition sequence for the DpdA enzyme.

  • The 7-deazaguanine substrate (e.g., preQ₀, preQ₁, or a radiolabeled version like [³H]-guanine for exchange control) should be prepared in a suitable buffer.

2. Reaction Setup:

  • Prepare a reaction mixture (final volume 20-50 µL) containing:

    • Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 20 mM MgCl₂, 2 mM DTT).
    • Nucleic acid substrate (1-5 µM).
    • 7-deazaguanine base (10-50 µM).
    • For DpdB-dependent systems, include ATP (1 mM).
    • Purified TGT or DpdA/DpdB enzyme (0.1-1 µM).

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C for mesophilic, 65°C for thermophilic) for 30-60 minutes.

3. Analysis of Product Formation:

  • Method A (Radiolabel): If using a radiolabeled base, stop the reaction by adding acid (e.g., 5% trichloroacetic acid), spot onto a filter, wash away unincorporated label, and quantify the incorporated radioactivity by liquid scintillation counting.

  • Method B (HPLC): Stop the reaction and hydrolyze the nucleic acid to nucleosides as described in Protocol 7.1. Analyze the resulting nucleoside mixture by HPLC, monitoring for the appearance of the modified nucleoside (e.g., dPreQ₀) and the disappearance of the canonical nucleoside (dG).

Conclusion and Future Directions

The evolution of 7-deazaguanine modification pathways is a compelling example of molecular diversification. From a conserved ancestral pathway to synthesize the preQ₀ precursor, distinct branches evolved to serve specialized functions in different domains of life. In RNA, these modifications fine-tune the process of translation. In DNA, they have been repurposed as a sophisticated defense against genomic parasites.

This evolutionary crosstalk between RNA and DNA modification systems underscores the plasticity of metabolic pathways and their ability to be co-opted for novel functions. The ongoing discovery of new 7-deazaguanine derivatives in phage genomes suggests that we have only scratched the surface of their diversity and functional roles.

Future research in this field is poised to address several key questions:

  • What are the precise molecular mechanisms by which DpdA and its homologs recognize specific DNA sequences?

  • What is the full enzymatic repertoire used by phages to create the diverse landscape of hypermodifications?

  • How do bacterial restriction-modification systems evolve to counteract these protective DNA modifications, and what is the next step in the host-phage arms race?

  • Given the eukaryotic dependency on salvaged queuine, can targeting the bacterial synthesis of this "vitamin" in the gut microbiome be a viable therapeutic strategy?

Answering these questions will not only deepen our understanding of molecular evolution but may also open new avenues for the development of novel antimicrobials and biotechnological tools.

Unveiling the Genetic Blueprint for 7-Cyano-7-deazaguanosine (preQ₀) Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Cyano-7-deazaguanosine (preQ₀) is a pivotal precursor in the biosynthesis of queuosine (B110006), a hypermodified nucleoside found in the anticodon loop of specific tRNAs in bacteria and eukarya. The unique 7-deazapurine scaffold of queuosine and its derivatives has garnered significant interest due to its role in translational fidelity and potential as a target for novel antimicrobial agents. This technical guide provides an in-depth overview of the identification and characterization of the genes and enzymes responsible for the synthesis of preQ₀, offering a valuable resource for researchers in molecular biology, biochemistry, and drug discovery.

The Biosynthetic Pathway of this compound (preQ₀)

The synthesis of preQ₀ from guanosine (B1672433) triphosphate (GTP) is a multi-step enzymatic process. The core pathway involves four key enzymes encoded by the que gene cluster. The pathway begins with the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP) by GTP cyclohydrolase I (GCHI), an enzyme also involved in folate biosynthesis. The subsequent dedicated steps in the preQ₀ pathway are catalyzed by QueD, QueE, and QueC.

Key Genes and Enzymes in preQ₀ Synthesis
GeneEnzyme NameFunction in preQ₀ Synthesis
folE (or GCHI)GTP cyclohydrolase ICatalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate (H₂NTP).
queD6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) synthaseConverts H₂NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄).
queE7-carboxy-7-deazaguanine (B3361655) (CDG) synthaseA radical SAM enzyme that catalyzes the complex rearrangement of CPH₄ to form 7-carboxy-7-deazaguanine (CDG).
queC7-cyano-7-deazaguanine (preQ₀) synthaseCatalyzes the final step, the ATP-dependent conversion of CDG and ammonia (B1221849) to preQ₀.[1]

Quantitative Data on preQ₀ Biosynthesis Enzymes

EnzymeOrganismSubstrateKₘkcatOptimal pHOptimal Temperature (°C)
QueD Escherichia coli7,8-dihydroneopterin triphosphate (H₂NTP)Data not availableData not availableNot specifiedNot specified
QueE Bacillus subtilis6-carboxy-5,6,7,8-tetrahydropterin (CPH₄)20 µM5.4 min⁻¹Not specifiedNot specified
QueC Geobacillus kaustophilus7-carboxy-7-deazaguanine (CDG)Data not available (enzyme shows strict substrate specificity)Data not available9.5[2]60[2]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and enzymatic assays of the key enzymes in the preQ₀ biosynthetic pathway.

Expression and Purification of QueD from Escherichia coli

Protocol:

  • Gene Cloning and Expression: The queD gene is cloned into an appropriate expression vector (e.g., pET vector system) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture and Induction: Grow the transformed E. coli cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1 mM and continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors). Lyse the cells by sonication or using a French press.

  • Protein Purification:

    • Centrifuge the cell lysate to remove cell debris.

    • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged QueD protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • For further purification, perform size-exclusion chromatography using a column pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Purity Assessment: Analyze the purity of the protein fractions by SDS-PAGE. Pool the fractions containing pure QueD and concentrate the protein.

Enzymatic Assay for QueD (CPH₄ Synthase)

Method: HPLC-based assay to monitor the conversion of H₂NTP to CPH₄.[3]

Protocol:

  • Reaction Mixture: Prepare the reaction mixture containing 50 mM Tris-HCl (pH 8.5), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, the substrate 7,8-dihydroneopterin triphosphate (H₂NTP), and the purified QueD enzyme (0.1–1 µM).[3]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of 1 M HCl.

  • HPLC Analysis:

    • Centrifuge the quenched reaction mixture to pellet any precipitate.

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase gradient for separation. For example, a gradient of 0-20% acetonitrile (B52724) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 6.0) over 20 minutes.

    • Monitor the elution of the substrate (H₂NTP) and the product (CPH₄) using a UV detector at appropriate wavelengths (e.g., 280 nm and 330 nm).[3]

    • Quantify the product formation by integrating the peak area of CPH₄ and comparing it to a standard curve.

Expression and Purification of QueE from Bacillus subtilis

Protocol:

  • Gene Cloning and Expression: Clone the queE gene into an expression vector and transform into an E. coli expression strain.

  • Cell Culture and Induction: Grow the cells and induce protein expression as described for QueD.

  • Cell Lysis and Purification: Perform cell lysis and initial Ni-NTA affinity chromatography as described for QueD. QueE is a radical SAM enzyme containing an iron-sulfur cluster, therefore, all purification steps should be performed under anaerobic conditions inside an anaerobic chamber to prevent inactivation of the enzyme.

  • Iron-Sulfur Cluster Reconstitution (if necessary): If the purified enzyme lacks the iron-sulfur cluster, it can be reconstituted in vitro under anaerobic conditions using a source of iron (e.g., ferrous ammonium sulfate) and sulfide (B99878) (e.g., L-cysteine and a cysteine desulfurase, or chemical reconstitution with Na₂S).

Enzymatic Assay for QueE (CDG Synthase)

Method: HPLC-based assay to monitor the conversion of CPH₄ to CDG.

Protocol:

  • Reaction Mixture (Anaerobic): Inside an anaerobic chamber, prepare the reaction mixture containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 2 mM DTT, 1 mM S-adenosylmethionine (SAM), a reducing system (e.g., 1 mM sodium dithionite (B78146) or a biological reducing system like flavodoxin/flavodoxin reductase/NADPH), the substrate CPH₄, and the purified QueE enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Reaction Quenching and Analysis: Stop the reaction and analyze the formation of CDG by HPLC as described for the QueD assay, adjusting the mobile phase and detection wavelengths as necessary for optimal separation and detection of CPH₄ and CDG.

Expression and Purification of QueC from Geobacillus kaustophilus

Protocol:

  • Gene Cloning and Expression: Clone the queC gene from G. kaustophilus into a suitable expression vector and transform into an E. coli expression strain.

  • Cell Culture and Induction: Grow the cells and induce protein expression as described for QueD.

  • Cell Lysis and Purification: Perform cell lysis and Ni-NTA affinity chromatography as described for QueD. Due to the thermophilic origin of the enzyme, a heat precipitation step (e.g., incubating the cell lysate at 60-70°C for 15-30 minutes followed by centrifugation) can be included after lysis to remove a significant portion of the mesophilic E. coli proteins.

Enzymatic Assay for QueC (preQ₀ Synthase)

Method: HPLC-MS based assay to monitor the conversion of CDG to preQ₀.[2]

Protocol:

  • Reaction Mixture: Prepare the reaction mixture containing 50 mM Glycine-NaOH (pH 9.5), 5 mM MgCl₂, 2 mM ATP, 10 mM NH₄Cl, the substrate 7-carboxy-7-deazaguanine (CDG), and the purified QueC enzyme.[2]

  • Incubation: Incubate the reaction mixture at 60°C for a specified time.[2]

  • Reaction Quenching: Stop the reaction by adding an equal volume of acetonitrile or by flash-freezing in liquid nitrogen.

  • HPLC-MS Analysis:

    • Centrifuge the quenched reaction mixture.

    • Inject the supernatant onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.

    • Use a suitable mobile phase gradient for separation.

    • Monitor the reaction by selected ion monitoring (SIM) for the masses of the substrate (CDG) and the product (preQ₀).

    • Quantify the product formation based on the peak area.

Visualizations

Biosynthetic Pathway of this compound (preQ₀)

preQ0_Biosynthesis GTP GTP H2NTP 7,8-Dihydroneopterin triphosphate (H₂NTP) GTP->H2NTP GCHI (FolE) CPH4 6-Carboxy-5,6,7,8- tetrahydropterin (CPH₄) H2NTP->CPH4 QueD CDG 7-Carboxy-7- deazaguanine (CDG) CPH4->CDG QueE (Radical SAM) preQ0 7-Cyano-7- deazaguanine (preQ₀) CDG->preQ0 QueC (ATP, NH₃) GCHI GCHI (FolE) QueD QueD QueE QueE QueC QueC Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation Bioinformatics Comparative Genomics (Identification of que gene cluster) Cloning Gene Cloning and Heterologous Expression Bioinformatics->Cloning Knockout Gene Knockout Studies Bioinformatics->Knockout Purification Protein Purification (Affinity & Size-Exclusion Chromatography) Cloning->Purification Assay Enzymatic Assays (HPLC, HPLC-MS) Purification->Assay Kinetics Kinetic Analysis (Kₘ, kcat) Assay->Kinetics Metabolite Metabolite Profiling Assay->Metabolite Complementation Complementation Analysis Knockout->Complementation Knockout->Metabolite

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 7-Cyano-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Cyano-7-deazaguanosine (preQ₀) is a crucial intermediate in the biosynthesis of queuosine, a hypermodified nucleoside found in the anticodon of specific tRNAs.[1] The unique 7-deazapurine scaffold of preQ₀ and its derivatives has garnered significant interest in drug discovery and biotechnology due to its potential antiviral, and anticancer properties. This document provides a detailed protocol for the in vitro enzymatic synthesis of this compound, focusing on the final conversion step from 7-carboxy-7-deazaguanine (B3361655) (CDG) catalyzed by the enzyme 7-cyano-7-deazaguanine synthase (QueC). Additionally, protocols for the expression and purification of recombinant QueC, and the purification and analysis of the final product are presented.

Biosynthetic Pathway Overview

The enzymatic synthesis of this compound from Guanosine-5'-triphosphate (GTP) involves a four-step enzymatic cascade.

Enzymatic Synthesis of this compound GTP GTP H2NTP Dihydroneopterin triphosphate GTP->H2NTP FolE (GTP cyclohydrolase I) CPH4 6-Carboxy-5,6,7,8- tetrahydropterin H2NTP->CPH4 QueD (CPH₄ synthase) CDG 7-Carboxy-7- deazaguanine CPH4->CDG QueE (CDG synthase) preQ0 7-Cyano-7- deazaguanosine (preQ₀) CDG->preQ0 QueC (preQ₀ synthase) + ATP, NH₃

Caption: Enzymatic cascade for this compound synthesis.

This protocol will focus on the final, crucial step catalyzed by QueC.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant His-tagged QueC Enzyme

This protocol describes the expression of N-terminally His-tagged QueC in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Workflow for QueC Expression and Purification

QueC_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification PCR PCR amplification of queC gene Ligation Ligation into vector PCR->Ligation Vector Expression Vector (e.g., pET16b) Vector->Ligation Transformation_cloning Transformation into cloning host Ligation->Transformation_cloning Sequencing Sequence verification Transformation_cloning->Sequencing Transformation_expression Transformation into E. coli BL21(DE3) Sequencing->Transformation_expression Culture_growth Culture growth (LB medium) Transformation_expression->Culture_growth Induction Induction with IPTG Culture_growth->Induction Harvest Cell harvesting by centrifugation Induction->Harvest Lysis Cell lysis (sonication) Harvest->Lysis Centrifugation Clarification by centrifugation Lysis->Centrifugation IMAC Ni-NTA affinity chromatography Centrifugation->IMAC Elution Elution with imidazole IMAC->Elution Dialysis Dialysis Elution->Dialysis

Caption: Workflow for recombinant QueC expression and purification.

Materials:

  • queC gene from Bacillus subtilis or Geobacillus kaustophilus

  • pET16b expression vector

  • E. coli DH5α (for cloning) and BL21(DE3) (for expression)

  • LB medium and agar (B569324) plates (with ampicillin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

  • Dialysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT

  • Ni-NTA agarose (B213101) resin

Procedure:

  • Cloning: a. Amplify the queC gene using PCR with primers incorporating NdeI and BamHI restriction sites. b. Digest both the PCR product and the pET16b vector with NdeI and BamHI. c. Ligate the digested queC gene into the pET16b vector. d. Transform the ligation product into competent E. coli DH5α cells and select for ampicillin-resistant colonies. e. Verify the correct insertion by colony PCR and DNA sequencing.

  • Expression: a. Transform the sequence-verified plasmid into competent E. coli BL21(DE3) cells. b. Inoculate a single colony into 50 mL of LB medium containing 100 µg/mL ampicillin (B1664943) and grow overnight at 37°C with shaking. c. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification: a. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. b. Lyse the cells by sonication on ice. c. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C. d. Apply the supernatant to a pre-equilibrated Ni-NTA agarose column. e. Wash the column with 10 column volumes of Wash Buffer. f. Elute the His-tagged QueC protein with 5 column volumes of Elution Buffer. g. Dialyze the eluted protein against Dialysis Buffer overnight at 4°C. h. Assess protein purity by SDS-PAGE.

Protocol 2: Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of this compound (preQ₀) from 7-carboxy-7-deazaguanine (CDG) using purified QueC enzyme.

Reaction Scheme

QueC_Reaction CDG 7-Carboxy-7-deazaguanine (CDG) QueC QueC Enzyme CDG->QueC ATP ATP ATP->QueC NH3 NH₃ NH3->QueC preQ0 This compound (preQ₀) QueC->preQ0 ADP ADP QueC->ADP Pi Pi QueC->Pi

Caption: QueC-catalyzed synthesis of this compound.

Materials:

  • Purified His-tagged QueC enzyme

  • 7-carboxy-7-deazaguanine (CDG)

  • Adenosine triphosphate (ATP)

  • Ammonium chloride (NH₄Cl)

  • Magnesium chloride (MgCl₂)

  • Reaction Buffer: 100 mM HEPES, pH 7.3-9.5

  • Dithiothreitol (DTT)

Reaction Conditions:

ParameterRecommended Value/RangeNotes
Enzyme
QueC Concentration1-10 µMTo be optimized for reaction efficiency.
Substrates
CDG Concentration50-500 µMStarting concentration, can be optimized.
ATP Concentration1-5 mMShould be in excess relative to CDG.
NH₄Cl Concentration10-50 mMProvides the nitrogen for the nitrile group.
Reaction Buffer
Buffer System100 mM HEPESA pH of 9.5 is reported to be optimal for the Geobacillus kaustophilus enzyme.[2]
pH7.3 - 9.5Optimal pH may vary depending on the source of the QueC enzyme.[2]
MgCl₂5-20 mMEssential cofactor for ATP-dependent enzymes.
DTT1-5 mMTo maintain a reducing environment.
Incubation
Temperature37-60°CThe enzyme from G. kaustophilus has an apparent temperature optimum of 60°C.[2]
Time1-4 hoursMonitor reaction progress by HPLC.

Procedure:

  • Prepare the reaction mixture in the Reaction Buffer containing the specified concentrations of CDG, ATP, NH₄Cl, MgCl₂, and DTT.

  • Initiate the reaction by adding the purified QueC enzyme.

  • Incubate the reaction at the optimal temperature (e.g., 37°C or 60°C) for 1-4 hours.

  • Monitor the formation of preQ₀ by HPLC analysis of reaction aliquots.

  • Terminate the reaction by heat inactivation (95°C for 5 minutes) or by adding an equal volume of acetonitrile (B52724) to precipitate the enzyme.

  • Centrifuge the terminated reaction mixture to remove precipitated protein before proceeding to purification.

Protocol 3: Purification and Analysis of this compound by HPLC

This protocol describes the purification of the synthesized preQ₀ using reverse-phase high-performance liquid chromatography (RP-HPLC) and its subsequent analysis.

Materials:

  • Terminated enzymatic reaction mixture

  • Acetonitrile (HPLC grade)

  • Tetrabutylammonium bromide

  • Potassium phosphate

  • C18 reverse-phase HPLC column (analytical and semi-preparative)

HPLC Conditions for Analysis and Purification:

ParameterAnalytical HPLCSemi-preparative HPLC
Column C18, 4.6 x 250 mmC18, 9.4 x 250 mm
Mobile Phase A 10 mM Tetrabutylammonium bromide, 50 mM Potassium phosphate, pH 6.80.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B AcetonitrileAcetonitrile with 0.1% TFA
Gradient 0-30% B over 20 minTo be optimized, e.g., 0-20% B over 30 min
Flow Rate 0.75 mL/min2.5 mL/min
Detection Photodiode Array (PDA) at 300 nmUV detector at 300 nm

Procedure:

  • Purification: a. Filter the supernatant from the terminated reaction through a 0.22 µm filter. b. Inject the filtered sample onto a semi-preparative C18 HPLC column. c. Elute with a linear gradient of acetonitrile in the appropriate buffer. d. Collect fractions corresponding to the preQ₀ peak. e. Lyophilize the collected fractions to obtain the purified this compound.

  • Analysis: a. Dissolve a small amount of the lyophilized product in the HPLC mobile phase. b. Inject the sample onto an analytical C18 column. c. Analyze the purity of the compound by monitoring the chromatogram at 300 nm. d. Confirm the identity of the product by mass spectrometry.

Data Presentation

Table 1: Summary of Optimal Reaction Conditions for QueC from Geobacillus kaustophilus

ParameterOptimal ValueReference
pH9.5[2]
Temperature60°C[2]

Table 2: Expected HPLC Retention Times

CompoundExpected Retention Time (min)Notes
GTPEarly elutingVaries with exact conditions.
CDGIntermediateRetention time to be determined with a standard.
preQ₀Later eluting than CDGRetention time to be confirmed with a standard.

Stability and Storage

Purified this compound should be stored as a lyophilized powder at -20°C or below for long-term stability. For short-term use, solutions can be prepared and stored at 4°C for a few days. A related compound, 7-deazaguanosine, is stable for 12 months when stored at 4°C.

Conclusion

This application note provides a comprehensive set of protocols for the enzymatic synthesis, purification, and analysis of this compound. By following these detailed methodologies, researchers can produce this valuable compound for a variety of applications in chemical biology and drug development. The provided data and workflows offer a solid foundation for establishing this synthesis in a laboratory setting. Further optimization of reaction and purification conditions may be necessary depending on the specific experimental setup and the source of the QueC enzyme.

References

Application Notes and Protocols for the Incorporation of 7-Cyano-7-deazaguanosine into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Cyano-7-deazaguanosine (B12403929) (preQ₀ or ⁷CN⁷dG), a naturally occurring modified nucleoside, is a precursor to the hypermodified base queuosine (B110006) found in the anticodon of specific tRNAs. Its unique structure, where the N7 atom of guanine (B1146940) is replaced by a carbon atom bearing a cyano group, imparts distinct chemical and biological properties. The incorporation of ⁷CN⁷dG into oligonucleotides is of significant interest for various applications in research and drug development, including the study of nucleic acid structure and function, the development of therapeutic oligonucleotides with enhanced properties, and as a tool for bioconjugation.

These application notes provide detailed protocols for the two primary methods of incorporating this compound into oligonucleotides: Chemical Synthesis via Phosphoramidite (B1245037) Chemistry and Enzymatic Ligation .

Method 1: Chemical Synthesis using this compound Phosphoramidite

Solid-phase phosphoramidite chemistry is the gold standard for the automated synthesis of custom oligonucleotides. This method allows for the site-specific incorporation of modified nucleosides, such as this compound, into a growing oligonucleotide chain.

Workflow for Chemical Synthesis

The chemical synthesis of oligonucleotides containing this compound follows the standard solid-phase synthesis cycle. The key component is the this compound phosphoramidite building block.

Chemical_Synthesis_Workflow start Start: Solid Support with First Nucleoside detritylation 1. Detritylation: Removal of 5'-DMT Protecting Group start->detritylation coupling 2. Coupling: Addition of ⁷CN⁷dG Phosphoramidite detritylation->coupling capping 3. Capping: Blocking of Unreacted 5'-OH coupling->capping oxidation 4. Oxidation: Stabilization of Phosphite (B83602) Triester capping->oxidation repeat Repeat Cycle for Subsequent Bases oxidation->repeat n cycles repeat->detritylation cleavage Cleavage from Solid Support repeat->cleavage deprotection Deprotection of Base and Phosphate (B84403) Protecting Groups cleavage->deprotection purification Purification: HPLC deprotection->purification characterization Characterization: Mass Spectrometry, HPLC purification->characterization end Final Oligonucleotide characterization->end

Figure 1: Workflow for chemical synthesis of ⁷CN⁷dG-modified oligonucleotides.
Experimental Protocol: Solid-Phase Synthesis

This protocol outlines the key steps for incorporating a this compound phosphoramidite into an oligonucleotide using an automated DNA synthesizer.

1. Preparation of 2'-deoxy-7-cyano-7-deazaguanosine-CE-phosphoramidite:

The synthesis of the phosphoramidite of 2'-deoxy-7-cyano-7-deazaguanosine is a multi-step process that is typically performed by specialized chemical suppliers. An adapted procedure based on the synthesis of similar 7-deazapurine phosphoramidites is as follows:

  • Protection of the exocyclic amine: The 2-amino group of 2'-deoxy-7-cyano-7-deazaguanosine is protected, commonly with an isobutyryl or dimethylformamidine group.
  • 5'-Hydroxyl protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.
  • Phosphitylation: The 3'-hydroxyl group is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to generate the final phosphoramidite.

2. Automated Solid-Phase Oligonucleotide Synthesis:

Standard automated synthesis protocols are generally applicable. The following are key considerations for incorporating the modified phosphoramidite.

  • Reagents:

    • Standard DNA synthesis reagents (Activator, Capping A and B, Oxidizer, Deblocking solution). 5-Ethylthio-1H-tetrazole (ETT) is a commonly used activator.

    • Anhydrous acetonitrile.

    • This compound phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile).

  • Procedure:

    • Instrument Setup: Install the this compound phosphoramidite bottle on a spare port of the DNA synthesizer.

    • Synthesis Cycle: Program the desired sequence into the synthesizer. The standard synthesis cycle is used for all bases.

      • Detritylation: Removal of the 5'-DMT group from the growing chain on the solid support using a solution of trichloroacetic acid in dichloromethane.

      • Coupling: The this compound phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 1.5 to 2 times the standard) may be beneficial to maximize efficiency for this modified base.

      • Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

      • Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using an iodine solution.

    • Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. A standard protocol using concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA) can be used. Given the cyano group, milder deprotection conditions should be considered if base modification is a concern.

    • Purification: The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC). Reverse-phase HPLC is commonly used to separate the full-length product from shorter failure sequences.

    • Characterization: The purity and identity of the final oligonucleotide should be confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS).

Quantitative Data

The efficiency of incorporating modified phosphoramidites is crucial for the overall yield and purity of the final oligonucleotide. While specific data for this compound is not widely published, the following table provides representative data based on the performance of other modified purine (B94841) phosphoramidites.

ParameterTypical ValueNotes
Coupling Efficiency > 98%Can be optimized by extending coupling time.
Overall Yield (20-mer) 30 - 50%Highly dependent on the number of modifications.
Purity (post-HPLC) > 95%Achievable with standard purification protocols.

Method 2: Enzymatic Ligation

Enzymatic ligation offers a powerful alternative for incorporating a chemically synthesized this compound-containing oligonucleotide into a larger RNA or DNA molecule. This method is particularly useful for creating long, modified oligonucleotides that are difficult to produce by chemical synthesis alone. T4 RNA Ligase 1 is a versatile enzyme that can ligate a 5'-phosphorylated single-stranded donor oligonucleotide to the 3'-hydroxyl of a single-stranded acceptor.

Workflow for Enzymatic Ligation

Enzymatic_Ligation_Workflow donor_prep Prepare Donor Oligo: Synthesize ⁷CN⁷dG-oligo with 5'-Phosphate ligation Ligation Reaction: T4 RNA Ligase 1, ATP, Buffer donor_prep->ligation acceptor_prep Prepare Acceptor Oligo: RNA or DNA with 3'-Hydroxyl acceptor_prep->ligation purification Purification: Denaturing PAGE or HPLC ligation->purification characterization Characterization: Mass Spectrometry, Sequencing purification->characterization end Final Ligated Product characterization->end

Figure 2: Workflow for enzymatic ligation of a ⁷CN⁷dG-modified oligonucleotide.
Experimental Protocol: T4 RNA Ligase 1 Mediated Ligation

This protocol describes the ligation of a 5'-phosphorylated oligonucleotide containing this compound (donor) to the 3'-hydroxyl of another oligonucleotide (acceptor).

1. Preparation of Oligonucleotides:

  • Donor Oligonucleotide:

    • Synthesize the oligonucleotide containing this compound using the chemical synthesis method described above.

    • Ensure the donor oligonucleotide has a 5'-phosphate group. This can be achieved by using a 5'-phosphate-on CPG solid support during synthesis or by enzymatic phosphorylation using T4 Polynucleotide Kinase (PNK) after synthesis and purification.

    • To prevent self-ligation, the 3'-end of the donor should be blocked, for example, with a 3'-inverted dT or by using a dideoxynucleotide at the 3'-terminus.

  • Acceptor Oligonucleotide:

    • The acceptor can be a chemically synthesized or in vitro transcribed RNA or DNA oligonucleotide.

    • It must possess a free 3'-hydroxyl group.

2. Ligation Reaction:

  • Reagents:

    • T4 RNA Ligase 1 (e.g., from New England Biolabs).

    • 10X T4 RNA Ligase Reaction Buffer (typically 500 mM Tris-HCl, 100 mM MgCl₂, 10 mM DTT, 10 mM ATP, pH 7.5).

    • PEG 8000 (optional, can enhance ligation efficiency).

    • RNase Inhibitor (if working with RNA).

    • Nuclease-free water.

  • Procedure:

    • In a nuclease-free microcentrifuge tube, set up the following reaction on ice:

      Component Volume (for 20 µL reaction) Final Concentration
      Nuclease-free water to 20 µL
      10X T4 RNA Ligase Buffer 2 µL 1X
      Acceptor Oligonucleotide (10 µM) 2 µL 1 µM
      Donor Oligonucleotide (20 µM) 2 µL 2 µM
      PEG 8000 (50% w/v) 4 µL 10% (optional)
      RNase Inhibitor 0.5 µL

      | T4 RNA Ligase 1 (10 U/µL) | 1 µL | 0.5 U/µL |

    • Mix gently and centrifuge briefly.

    • Incubate at 25°C for 2 hours or at 16°C overnight. The optimal temperature and time may need to be determined empirically.

    • Stop the reaction by adding EDTA to a final concentration of 10 mM or by heat inactivation at 65°C for 10 minutes.

3. Purification and Analysis:

  • The ligated product can be purified from the unligated starting materials by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.

  • The identity of the purified product should be confirmed by mass spectrometry.

Quantitative Data

The efficiency of enzymatic ligation can vary depending on the sequences of the donor and acceptor oligonucleotides, the presence of secondary structures, and the reaction conditions.

ParameterTypical ValueNotes
Ligation Efficiency 20 - 70%Can be optimized by adjusting donor:acceptor ratio, temperature, and incubation time.
Overall Yield (post-purification) 10 - 50%Dependent on ligation efficiency and purification recovery.
Purity (post-purification) > 95%Achievable with gel or HPLC purification.

Characterization of ⁷CN⁷dG-Modified Oligonucleotides

Accurate characterization of the synthesized oligonucleotides is essential to confirm the successful incorporation of this compound and to assess the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Ion-pair reverse-phase HPLC is the most common method for analyzing and purifying synthetic oligonucleotides.

    • Analysis: The incorporation of the more hydrophobic this compound will typically result in a slight increase in retention time compared to an unmodified oligonucleotide of the same sequence. Analytical HPLC can be used to determine the purity of the final product.

  • Mass Spectrometry (MS):

    • Method: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the exact molecular weight of the oligonucleotide.

    • Analysis: The observed molecular weight should match the calculated theoretical mass of the oligonucleotide containing the this compound modification. The expected mass increase for replacing a guanosine (B1672433) with a this compound residue is 1 Da (due to the replacement of N with CH).

Conclusion

The incorporation of this compound into oligonucleotides can be successfully achieved through both chemical synthesis using a dedicated phosphoramidite and by enzymatic ligation of a modified fragment. The choice of method will depend on the desired length of the final oligonucleotide, the position of the modification, and the scale of the synthesis. Careful optimization of the protocols and thorough characterization of the final product are crucial for obtaining high-quality modified oligonucleotides for research and therapeutic applications.

Application Notes: 7-Cyano-7-deazaguanosine as a Versatile Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Cyano-7-deazaguanosine (7-CN-7dG), also known as preQ₀, is a naturally occurring modified nucleoside that serves as a key intermediate in the biosynthesis of complex hypermodified nucleosides, including queuosine (B110006) in bacteria and archaeosine (B114985) in archaea.[1][2][3] Its unique chemical structure, featuring a cyano group at the 7-position of a deazaguanine core, has led to its adoption as a powerful molecular probe in biochemical and molecular biology research. These application notes provide an overview of the utility of 7-CN-7dG for researchers, scientists, and drug development professionals.

Core Applications

  • Probing Nucleic Acid Modifying Enzymes: 7-CN-7dG is an essential substrate for tRNA-guanine transglycosylase (TGT) and its paralog DpdA, the enzymes responsible for inserting 7-deazaguanine (B613801) derivatives into tRNA and DNA, respectively.[4][5] As such, it can be used in vitro to study the activity and kinetics of these enzymes, screen for inhibitors, and investigate their substrate specificity. The enzymatic reaction involves the exchange of a guanine (B1146940) base in the nucleic acid with 7-CN-7dG.[5]

  • Site-Specific Modification of DNA and RNA: By employing the TGT or DpdA/DpdB enzyme systems in vitro, researchers can site-specifically incorporate 7-CN-7dG into target RNA and DNA molecules. This allows for the generation of modified nucleic acids with unique properties. For instance, the presence of 7-deazaguanine modifications in DNA can confer resistance to host restriction enzymes, a phenomenon observed in bacteriophages.[6][7]

  • Investigating DNA-Protein Interactions: The replacement of guanine with 7-CN-7dG alters the chemical landscape of the major groove of the DNA double helix. This modification can be used to probe the recognition and binding of proteins that interact with DNA, such as transcription factors and DNA repair enzymes.

  • Fluorescence Quenching and Biosensor Development: 7-deazaguanine derivatives are known for their intrinsic fluorescence quenching properties.[3] This characteristic can be exploited in the design of fluorescent probes and biosensors. For example, the incorporation of a fluorescent 7-deazaguanine analog into an oligonucleotide can lead to changes in fluorescence upon hybridization or protein binding.

  • Immunological Studies: As a guanosine (B1672433) analog, 7-CN-7dG and its derivatives have the potential to interact with components of the innate immune system. Certain guanosine analogs are known to be agonists of Toll-like receptor 7 (TLR7), leading to the induction of type I interferons and other immune responses.[8] This opens up avenues for using 7-CN-7dG as a tool to study TLR7 signaling and as a potential lead for the development of immunomodulatory agents.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound and related derivatives as molecular probes.

Table 1: Nanopore Sequencing Error Rates for the Detection of tRNA Modifications

This table presents the mismatch, insertion, and deletion rates at the modified position (34) of different tRNAs from E. coli, as determined by nanopore sequencing. These error rates are characteristic signatures that allow for the identification of specific modifications.

tRNA IsoacceptorModificationMismatch Rate (%)Insertion Rate (%)Deletion Rate (%)
tRNA-AsppreQ₀~10~20~5
tRNA-AsnpreQ₀~15~25~8
tRNA-HispreQ₀~12~18~6
tRNA-TyrpreQ₀~18~15~7
tRNA-AsppreQ₁~40~25~10
tRNA-AsnpreQ₁~45~30~12
tRNA-HispreQ₁~38~28~11
tRNA-TyrpreQ₁~42~22~13
tRNA-AspQueuosine (Q)~42~25~25
tRNA-AsnQueuosine (Q)~48~30~28
tRNA-HisQueuosine (Q)~40~28~26
tRNA-TyrQueuosine (Q)~45~22~29

Data adapted from nanopore sequencing analysis of E. coli tRNAs. The values are approximate and serve for comparative purposes.[1][9][10]

Table 2: Quantification of 7-deazaguanine Modifications in pUC19 DNA by LC-MS

This table shows the percentage of 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) and 2'-deoxy-7-amido-7-deazaguanosine (dADG) in pUC19 DNA after in vitro treatment with the DpdA, DpdB, and DpdC enzymes.

Treatment ConditiondPreQ₀ (%)dADG (%)
DpdA + DpdB1.5 ± 0.2Not Detected
DpdA + DpdB + DpdC0.3 ± 0.11.2 ± 0.2
DpdA only< 0.1Not Detected
DpdB onlyNot DetectedNot Detected
DpdC onlyNot DetectedNot Detected

Data represents the mean ± standard deviation from replicate experiments.[11]

Table 3: Competitive Displacement of [³H]Guanine from tRNA by 7-Deazaguanine Derivatives

This table shows the efficiency of various nucleobases, including 7-cyano-7-deazaguanine (preQ₀), in displacing radiolabeled guanine from pre-labeled tRNA catalyzed by the human TGT enzyme (QTRT).

Competing Nucleobase (50 µM)[³H]Guanine Displacement (%)
Guanine98 ± 2
Queuine99 ± 1
preQ₁95 ± 3
preQ₀ 92 ± 4
7-deazaguanine83 ± 5
Adenine< 5

Data are mean ± SD from three independent experiments.[12]

Signaling Pathways and Experimental Workflows

Caption: Biosynthesis of 7-CN-7dG (preQ₀) and its incorporation into tRNA and DNA.

experimental_workflow cluster_modification In Vitro Modification cluster_analysis Analysis of Modification start DNA/RNA Substrate (e.g., pUC19, specific tRNA) reagents Add: - 7-CN-7dG (preQ₀) - TGT or DpdA/DpdB enzymes - Reaction Buffer, ATP (for DpdB) start->reagents incubation Incubate at optimal temperature (e.g., 37°C) reagents->incubation purification1 Purify modified DNA/RNA incubation->purification1 hydrolysis Enzymatic Hydrolysis to Nucleosides purification1->hydrolysis lcms LC-MS/MS Analysis hydrolysis->lcms data_analysis Data Analysis: - Identify dPreQ₀/preQ₀ peak - Quantify modification level lcms->data_analysis

Caption: Workflow for in vitro modification and LC-MS analysis.

TLR7_Signaling cluster_cell Immune Cell (e.g., Plasmacytoid Dendritic Cell) cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK complex (IKKα/β/γ) TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 NFkB NF-κB IKK_complex->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc IRF7_nuc IRF7 IRF7->IRF7_nuc Gene_expression Gene Expression: - Type I IFNs (IFN-α/β) - Pro-inflammatory Cytokines NFkB_nuc->Gene_expression IRF7_nuc->Gene_expression ligand 7-CN-7dG (Guanosine Analog) ligand->TLR7 Binds

Caption: TLR7 signaling pathway activated by guanosine analogs.

Experimental Protocols

Protocol 1: In Vitro Assay for 7-cyano-7-deazaguanine Synthase (QueC)

This protocol is adapted from a study on the QueC enzyme from Geobacillus kaustophilus.[13]

Materials:

  • Purified QueC enzyme

  • 7-carboxy-7-deazaguanine (CDG)

  • ATP solution (100 mM)

  • (NH₄)₂SO₄ solution (50 mM)

  • HEPES buffer (1 M, pH 7.5)

  • NaCl (5 M)

  • MgCl₂ (1 M)

  • DTT (1 M)

  • KOH (0.5 M)

  • Microcentrifuge tubes

  • Heating block or thermocycler

  • HPLC-MS system

Procedure:

  • Prepare the reaction buffer (100 mM HEPES, 200 mM NaCl, 20 mM MgCl₂, 10 mM DTT, pH 7.5).

  • Dissolve CDG in 0.5 M KOH to a final concentration of 10 mM.

  • Set up the reaction mixture in a microcentrifuge tube as follows:

    • Reaction Buffer: 5 µL (10x stock)

    • CDG (10 mM): 1 µL

    • ATP (100 mM): 1 µL

    • (NH₄)₂SO₄ (50 mM): 1 µL

    • Purified QueC enzyme: 1-5 µg

    • Nuclease-free water: to a final volume of 50 µL

  • Incubate the reaction at 60°C for 1 hour with shaking.

  • Terminate the reaction by adding 5 µL of 10% formic acid.

  • Centrifuge the sample at high speed for 10 minutes to pellet the precipitated protein.

  • Analyze the supernatant by HPLC-MS to detect the formation of 7-cyano-7-deazaguanine (preQ₀).

Protocol 2: In Vitro DNA Modification with DpdA/DpdB

This protocol is based on the in vitro reconstitution of the Dpd modification machinery.[5]

Materials:

  • Purified DpdA and DpdB enzymes

  • DNA substrate (e.g., pUC19 plasmid or a specific oligonucleotide duplex)

  • 7-cyano-7-deazaguanine (preQ₀)

  • [γ-³²P]ATP (for ATPase activity assay) or unlabeled ATP

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

  • Thin Layer Chromatography (TLC) plates

  • Phosphorimager

Procedure:

  • DNA Modification Reaction:

    • In a microcentrifuge tube, combine:

      • DNA substrate (1 µM)

      • DpdA (2 µM)

      • DpdB (2 µM)

      • preQ₀ (50 µM)

      • ATP (1 mM)

      • Reaction buffer (to a final volume of 50 µL)

    • Incubate at 37°C for 1-2 hours.

    • The modified DNA can then be purified and analyzed by mass spectrometry (see Protocol 3).

  • ATPase Activity Assay (optional):

    • Set up the reaction as above, but use [γ-³²P]ATP instead of unlabeled ATP.

    • At various time points, take aliquots of the reaction and spot them onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system to separate ATP, ADP, and Pi.

    • Visualize the separated radioactive species using a phosphorimager and quantify the amount of released phosphate (B84403) to determine ATPase activity.

Protocol 3: Mass Spectrometric Analysis of 7-CN-7dG Modified DNA

This protocol outlines the general steps for preparing and analyzing modified DNA by LC-MS/MS.[14][15]

Materials:

  • Purified modified DNA

  • Benzonase nuclease

  • DNase I

  • Calf intestine phosphatase

  • Phosphodiesterase I

  • Tris-HCl buffer (pH 7.9)

  • MgCl₂

  • 10 kDa molecular weight cutoff filter

  • Lyophilizer

  • LC-MS/MS system

Procedure:

  • In a microcentrifuge tube, add the purified modified DNA (1-5 µg) to a solution of 10 mM Tris-HCl (pH 7.9) with 1 mM MgCl₂.

  • Add a cocktail of nucleases: Benzonase (20 U), DNase I (4 U), calf intestine phosphatase (17 U), and phosphodiesterase (0.2 U).

  • Incubate the mixture for 16 hours at ambient temperature to ensure complete hydrolysis of the DNA into individual deoxynucleosides.

  • Pass the reaction mixture through a 10 kDa filter to remove the enzymes.

  • Lyophilize the filtrate to dryness.

  • Resuspend the dried deoxynucleosides in a suitable solvent (e.g., water or mobile phase) to a final concentration of approximately 0.2 µg/µL.

  • Inject the sample into an LC-MS/MS system for analysis. Monitor for the specific mass transition corresponding to 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀).

  • Quantify the amount of dPreQ₀ relative to the canonical deoxynucleosides.

References

Application Note: Quantitative Analysis of 7-Cyano-7-deazaguanosine in DNA via LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Cyano-7-deazaguanosine (dPreQ₀) is a modified nucleoside discovered in the DNA of various bacteria and bacteriophages.[1][2][3] It is an intermediate in the biosynthesis of other complex 7-deazaguanine (B613801) modifications, such as queuosine (B110006) in tRNA.[1][3] In DNA, these modifications are part of an elaborate restriction-modification (R-M) system that protects the host genome from its own restriction enzymes, playing a crucial role in the continuous arms race between viruses and their hosts.[1][2] The presence and quantity of dPreQ₀ can therefore serve as a biomarker for studying these defense systems and for understanding phage biology.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for the detection and quantification of dPreQ₀ in DNA. Its high sensitivity allows for the detection of low-abundance modifications, while its specificity, particularly when using Multiple Reaction Monitoring (MRM), ensures accurate identification and quantification amidst a complex biological matrix of canonical nucleosides.[1][4] This document provides a detailed protocol for the enzymatic hydrolysis of DNA, subsequent LC-MS/MS analysis, and data interpretation for dPreQ₀.

Experimental Workflow

The overall process for analyzing dPreQ₀ in DNA involves enzymatic digestion of the purified DNA into its constituent nucleosides, followed by separation and detection using LC-MS/MS.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis DNA_Isolation DNA Isolation from Source (e.g., Bacteria, Phage) Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides DNA_Isolation->Enzymatic_Hydrolysis Purified DNA Protein_Removal Sample Cleanup (Protein Removal) Enzymatic_Hydrolysis->Protein_Removal Nucleoside Mixture LC_MSMS LC-MS/MS Analysis (MRM Mode) Protein_Removal->LC_MSMS Cleaned Filtrate Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis Raw Data

Caption: General experimental workflow for dPreQ₀ analysis.

Detailed Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of DNA to Nucleosides

This protocol is adapted from methodologies described for the analysis of modified nucleosides.[1][5]

1. Materials and Reagents:

  • Purified DNA (10-20 µg)

  • Tris-HCl buffer (10 mM, pH 7.9)

  • MgCl₂ (1 M stock)

  • Benzonase Nuclease (e.g., 250 U/µL)

  • DNase I (e.g., 2,000 U/mL)

  • Calf Intestine Phosphatase (CIP) (e.g., 20 U/µL)

  • Phosphodiesterase I (from snake venom, e.g., 0.2 U/µL)

  • Microspin filters (10 kDa MWCO)

  • Nuclease-free water

2. Procedure:

  • In a sterile microcentrifuge tube, combine 10-20 µg of purified DNA with 10 mM Tris-HCl (pH 7.9) and MgCl₂ to a final concentration of 1 mM.

  • Add the enzyme cocktail to the DNA solution. The following are suggested amounts:

    • Benzonase: 20 U

    • DNase I: 4 U

    • Calf Intestine Phosphatase: 17 U

    • Phosphodiesterase I: 0.2 U

  • Adjust the final reaction volume with nuclease-free water as needed.

  • Incubate the mixture for 16 hours (overnight) at ambient temperature or at 37°C.[5][6]

  • Following incubation, pass the entire reaction mixture through a 10 kDa microspin filter to remove the digestive enzymes and other proteins.[5] Centrifuge according to the manufacturer's instructions.

  • Collect the filtrate, which now contains the mixture of canonical and modified nucleosides.

  • The sample is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -20°C or below. For long-term storage, samples can be lyophilized.[1]

Protocol 2: LC-MS/MS Analysis

This protocol outlines the setup for a triple quadrupole mass spectrometer, which is ideal for quantitative analysis using MRM.[1]

1. Instrumentation:

  • HPLC system (e.g., Agilent 1290) coupled to a triple quadrupole mass spectrometer (e.g., Agilent 6490).[1]

  • C18 reverse-phase HPLC column suitable for nucleoside analysis.

2. Liquid Chromatography (LC) Conditions:

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Gradient Start with 2-5% B, ramp to 95% B over 10-15 min, hold, and re-equilibrate. (Optimize for separation from other nucleosides).
Column Temp. 30 - 40 °C

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Key Parameters: Optimize source parameters (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage) by infusing a synthetic dPreQ₀ standard.

4. MRM Transitions for dPreQ₀: The identity of dPreQ₀ is confirmed by monitoring specific transitions from the precursor ion to product ions.[1][3]

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Notes
dPreQ₀ 292.1176.1 This is the primary quantifying transition, corresponding to the protonated base [preQ₀+H]⁺.
dPreQ₀292.1159.1A secondary confirmatory transition.
dPreQ₀292.152.1A tertiary confirmatory transition.

Data Analysis and Quantification

For quantification, an external calibration curve should be generated using a synthetic standard of this compound.[1][7]

  • Prepare a series of dilutions of the synthetic standard at known concentrations.

  • Analyze each standard dilution using the same LC-MS/MS method as the DNA samples.

  • Construct a calibration curve by plotting the peak area of the primary MRM transition (292.1 → 176.1) against the concentration of the standard.

  • A linear regression with r² > 0.99 should be achieved in the relevant concentration range.[1][7]

  • The quantity of dPreQ₀ in the biological samples can then be calculated from this curve. Results are typically expressed as the number of modified bases per 10⁶ canonical nucleosides.

Summary of Quantitative Data

The following table summarizes reported quantities of dPreQ₀ and a related modification, dADG (2′-deoxy-7-amido-7-deazaguanosine), in bacterial DNA.

OrganismModificationQuantity (modifications per 10⁶ nucleotides)Reference
Salmonella enterica serovar MontevideodPreQ₀~5[3]
Salmonella enterica serovar MontevideodADG~100[3]
Klebsiella radiotoleransdPreQ₀~2[3]
Klebsiella radiotoleransdADG~40[3]

Visualizations of Pathways and Fragmentation

Biosynthesis and DNA Insertion Pathway

The biosynthesis of dPreQ₀ begins with GTP and involves a series of enzymatic steps. The resulting precursor base, preQ₀ (7-cyano-7-deazaguanine), is then inserted into DNA by a transglycosylase enzyme, DpdA, in a reaction that requires ATP hydrolysis by DpdB.[1]

Biosynthesis cluster_synthesis Precursor Synthesis cluster_insertion DNA Modification GTP GTP Intermediate1 Intermediates GTP->Intermediate1 FolE, QueD, QueE DNA_G DNA with Guanine preQ0_base preQ₀ (Base) Intermediate1->preQ0_base QueC DNA_preQ0 DNA with dPreQ₀ DNA_G->DNA_preQ0 DpdA / DpdB (Transglycosylation) Guanine_out Guanine DNA_preQ0->Guanine_out Ejected

Caption: Biosynthesis of preQ₀ and its insertion into DNA.

MS/MS Fragmentation of dPreQ₀

In the mass spectrometer, the protonated dPreQ₀ molecule ([M+H]⁺) fragments in a predictable manner upon collision-induced dissociation (CID). The most common fragmentation event is the cleavage of the glycosidic bond, which separates the deoxyribose sugar from the modified base.

Fragmentation cluster_frags Product Ions Parent dPreQ₀ [M+H]⁺ m/z 292.1 Fragment1 preQ₀ Base [Base+H]⁺ m/z 176.1 Parent:f2->Fragment1:f0 Glycosidic Bond Cleavage Fragment2 Deoxyribose Sugar [Sugar]⁺ m/z 117.1 Parent:f2->Fragment2:f0

Caption: Logical fragmentation pathway of dPreQ₀ in MS/MS.

References

Application Notes and Protocols: Fluorescent Labeling of RNA with 7-Cyano-7-deazaguanosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Deazapurine nucleosides, including their 7-cyano-7-deazaguanosine (B12403929) (7-CN-7-dG) derivatives, represent a class of versatile molecules for the fluorescent labeling of RNA. These analogs of natural nucleosides can be incorporated into RNA transcripts, offering a means to study RNA localization, dynamics, and interactions. 7-Cyano-7-deazaguanine, also known as preQ₀, is a precursor to various modified nucleosides found in tRNA, such as queuosine.[1][2] The unique chemical properties of the 7-deazapurine scaffold allow for the attachment of fluorophores or for the molecule itself to exhibit intrinsic fluorescence, providing a powerful tool for RNA research.

This document provides detailed application notes and protocols for the fluorescent labeling of RNA using this compound derivatives. It covers the underlying principles, experimental procedures, and data presentation to guide researchers in successfully applying this technique.

Principle of Labeling

The fluorescent labeling of RNA with this compound derivatives can be achieved through two primary strategies:

  • Enzymatic Incorporation: A modified 7-CN-7-dG triphosphate, conjugated to a fluorescent dye, is incorporated into the RNA transcript during in vitro transcription by an RNA polymerase. This method allows for the generation of internally labeled RNA molecules.

  • Post-Transcriptional Modification: An RNA molecule containing a reactive 7-deazaguanosine (B17050) derivative, such as 7-(aminomethyl)-7-deazaguanosine (B12065839), is chemically coupled to a fluorescent dye after transcription.[3] This approach enables site-specific labeling if the modified nucleoside is incorporated at a specific position.

Some 8-aryl-7-deazaguanine derivatives exhibit intrinsic fluorescence, offering a label-free approach to RNA visualization.[4] However, this document will focus on the more common approach of attaching extrinsic fluorophores.

Data Presentation

Table 1: Spectroscopic Properties of Common Fluorophores for RNA Labeling
FluorophoreExcitation (nm)Emission (nm)Quantum YieldExtinction Coefficient (cm⁻¹M⁻¹)
Fluorescein (FITC)4945180.9272,000
Cyanine3 (Cy3)5505700.15150,000
Cyanine5 (Cy5)6496700.28250,000
Dansyl Chloride3375180.5-0.74,300
Table 2: Comparison of RNA Labeling Methods
MethodPosition of LabelLabeling EfficiencyRNA IntegrityThroughput
Enzymatic IncorporationInternalModerate to HighHighHigh
Post-TranscriptionalSpecific Sites / EndsVariableCan be compromisedLow to Moderate
3' End-Labeling (Periodate Oxidation)3' TerminusHighHighHigh

Experimental Protocols

Protocol 1: Enzymatic Incorporation of a Fluorescent 7-CN-7-dG Derivative during In Vitro Transcription

This protocol describes the generation of internally fluorescently labeled RNA using a T7 RNA polymerase-based in vitro transcription reaction.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Transcription Buffer (10X)

  • Ribonucleoside Triphosphates (ATP, CTP, GTP, UTP)

  • Fluorescently labeled this compound triphosphate (e.g., 7-CN-7-dGTP-Cy5)

  • RNase Inhibitor

  • Nuclease-free water

  • Spin columns for RNA purification (e.g., RNeasy)

Procedure:

  • Transcription Reaction Setup: Assemble the following components at room temperature in a nuclease-free microcentrifuge tube.

    Component Volume (µL) Final Concentration
    Nuclease-free water to 20 µL
    10X Transcription Buffer 2 1X
    100 mM ATP, CTP, UTP mix 2 10 mM each
    10 mM GTP 1 0.5 mM
    1 mM 7-CN-7-dGTP-Cy5 2 0.1 mM
    Linearized DNA template (1 µg/µL) 1 50 ng/µL
    RNase Inhibitor (40 U/µL) 1 2 U/µL

    | T7 RNA Polymerase | 2 | |

  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours in the dark to protect the fluorophore.

  • DNase Treatment (Optional): To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • RNA Purification: Purify the labeled RNA using a spin column according to the manufacturer's instructions. This will remove unincorporated nucleotides, proteins, and salts.[5]

  • Quantification and Quality Control: Elute the RNA in nuclease-free water. Determine the RNA concentration and labeling efficiency by measuring the absorbance at 260 nm (for RNA) and the excitation wavelength of the fluorophore (e.g., 649 nm for Cy5). The integrity of the labeled RNA can be assessed by denaturing polyacrylamide gel electrophoresis.

Protocol 2: Post-Transcriptional Labeling of RNA containing 7-(aminomethyl)-7-deazaguanosine

This protocol is adapted from methods for labeling modified tRNA and can be applied to other RNA molecules containing an amino-reactive group.[3]

Materials:

  • Purified RNA containing 7-(aminomethyl)-7-deazaguanosine

  • Reactive fluorescent dye (e.g., Dansyl chloride or an NHS-ester functionalized dye)

  • Labeling Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)

  • Nuclease-free water

  • Spin columns for RNA purification

Procedure:

  • RNA Preparation: Dissolve the purified RNA in the labeling buffer to a final concentration of 1-5 mg/mL.

  • Dye Preparation: Prepare a stock solution of the reactive fluorescent dye in a suitable solvent like DMSO.

  • Labeling Reaction: Add the reactive dye to the RNA solution. The molar ratio of dye to RNA should be optimized, but a 10- to 50-fold molar excess of the dye is a good starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Purification of Labeled RNA: Remove the unreacted dye by purifying the RNA using a spin column appropriate for the size of your RNA.

  • Analysis: Analyze the labeled RNA by spectrophotometry and gel electrophoresis to confirm labeling and integrity.

Protocol 3: 3' End-Labeling of RNA via Periodate (B1199274) Oxidation and Hydrazide Chemistry

This is a general method for 3' end-labeling that can be used with hydrazide-derivatized fluorophores.[6][7]

Materials:

  • Purified RNA

  • Sodium periodate (NaIO₄)

  • Fluorescent hydrazide (e.g., Cy3-hydrazide)

  • Labeling Buffer (e.g., 0.1 M Sodium Acetate, pH 5.0)

  • Quenching Solution (e.g., 0.5 M ethylene (B1197577) glycol)

  • Nuclease-free water

  • Centrifugal filters for RNA purification

Procedure:

  • Oxidation of RNA:

    • Dissolve the RNA in the labeling buffer.

    • Add freshly prepared sodium periodate to a final concentration of 10-50 mM.

    • Incubate on ice in the dark for 1 hour. This reaction oxidizes the 3'-terminal ribose.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification of Oxidized RNA: Purify the oxidized RNA using a centrifugal filter to remove excess periodate and quenching agent.[7]

  • Labeling with Fluorescent Hydrazide:

    • Resuspend the oxidized RNA in the labeling buffer.

    • Add the fluorescent hydrazide to a final concentration of 1-5 mM.

    • Incubate at 4°C overnight in the dark.

  • Purification of Labeled RNA: Purify the labeled RNA using a centrifugal filter to remove unreacted dye.

  • Analysis: Confirm labeling and RNA integrity using spectrophotometry and gel electrophoresis.

Visualizations

G Biosynthetic Pathway of preQ₀ (7-CN-7-dG) GTP GTP H2NTP Dihydroneopterin triphosphate GTP->H2NTP GCHI (FolE) CDG 7-Carboxy-7-deazaguanine H2NTP->CDG QueD / QueE preQ0 preQ₀ (7-Cyano-7-deazaguanine) CDG->preQ0 QueC

Caption: Biosynthesis of preQ₀ from GTP.[2][8]

G Workflow for Enzymatic RNA Labeling cluster_0 In Vitro Transcription cluster_1 Purification & Analysis Template DNA Template (with T7 Promoter) Transcription_Mix Transcription Reaction Template->Transcription_Mix NTPs ATP, CTP, UTP, GTP NTPs->Transcription_Mix Fluor_NTP Fluorescent 7-CN-dGTP Fluor_NTP->Transcription_Mix T7_Polymerase T7 RNA Polymerase T7_Polymerase->Transcription_Mix Purification RNA Purification (Spin Column) Transcription_Mix->Purification Labeled_RNA Fluorescently Labeled RNA Purification->Labeled_RNA Analysis Spectrophotometry & Gel Electrophoresis Labeled_RNA->Analysis

Caption: Enzymatic incorporation of fluorescent 7-CN-7-dGTP.

G Post-Transcriptional Labeling Workflow cluster_0 RNA Modification cluster_1 Purification & Analysis Modified_RNA RNA with 7-(aminomethyl)- 7-deazaguanosine Labeling_Reaction Labeling Reaction Modified_RNA->Labeling_Reaction Reactive_Dye Reactive Fluorescent Dye Reactive_Dye->Labeling_Reaction Purification Purification (Removal of free dye) Labeling_Reaction->Purification Final_Product Labeled RNA Purification->Final_Product Analysis Spectrophotometry & Gel Electrophoresis Final_Product->Analysis

Caption: Post-transcriptional modification of RNA.

Conclusion

The use of this compound derivatives for fluorescent labeling provides a robust method for studying RNA. By following the detailed protocols and considering the data presented, researchers can effectively generate fluorescently labeled RNA for a wide range of applications, including fluorescence microscopy, in situ hybridization, and single-molecule studies. The choice of labeling strategy will depend on the specific experimental requirements, such as the need for internal versus end-labeling and the desired degree of labeling.

References

Application Notes and Protocols: In Vitro Transcription with 7-Cyano-7-deazaguanosine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro transcription is a cornerstone technique for generating RNA molecules for a wide array of applications, including RNA therapeutics, functional studies, and diagnostics. The incorporation of modified nucleotides, such as 7-Cyano-7-deazaguanosine triphosphate (7-CN-7-dGTP), offers a powerful tool to enhance the properties of synthesized RNA. 7-CN-7-dGTP is a synthetic analog of guanosine (B1672433) triphosphate (GTP) where the nitrogen at position 7 is replaced by a carbon atom, and a cyano group is attached to this carbon. This modification can impart unique chemical and biological characteristics to the resulting RNA, such as altered secondary structure, increased resistance to nucleases, and modified interactions with proteins.

These application notes provide a comprehensive guide for utilizing 7-CN-7-dGTP in in vitro transcription reactions. We offer detailed protocols, key considerations for experimental design, and potential applications for the resulting modified RNA.

Principle of 7-CN-7-dGTP Incorporation

During in vitro transcription, RNA polymerase enzymes, most commonly T7, T3, or SP6 RNA polymerase, catalyze the synthesis of RNA from a DNA template. The polymerase incorporates ribonucleoside triphosphates (NTPs) in a template-dependent manner. 7-CN-7-dGTP can be used as a substitute for natural GTP in the reaction mixture. The polymerase recognizes and incorporates the modified nucleotide into the growing RNA chain opposite a cytosine residue in the DNA template. The extent of incorporation can be controlled by adjusting the ratio of 7-CN-7-dGTP to GTP in the reaction.

The substitution of the N7 atom with a C-CN group in the guanine (B1146940) base alters the hydrogen bonding potential in the major groove of the RNA helix. This can influence the RNA's secondary and tertiary structure, as well as its interactions with RNA-binding proteins.

Applications in Research and Drug Development

The unique properties conferred by the incorporation of 7-CN-7-dGTP can be leveraged in several key areas:

  • Structural Biology: The altered base can serve as a spectroscopic probe or a tool to stabilize specific RNA conformations for crystallographic or NMR studies.

  • RNA Therapeutics: Modification with 7-CN-7-dGTP may enhance the stability of mRNA vaccines and therapeutic aptamers by increasing their resistance to degradation by cellular nucleases.

  • Diagnostics: The unique chemical handle of the cyano group can be used for the specific detection or purification of the transcribed RNA.

  • Study of RNA-Protein Interactions: Investigating how the modification affects the binding of specific proteins can provide insights into the molecular recognition of RNA.

Experimental Protocols

Preparation of DNA Template

A high-quality, purified linear DNA template is crucial for efficient in vitro transcription. The template should contain a bacteriophage promoter (T7, T3, or SP6) upstream of the sequence to be transcribed.[1] Linearization of a plasmid vector by restriction enzyme digestion is a common method for preparing a suitable template.[1][2] Alternatively, PCR-generated templates with the promoter sequence incorporated into one of the primers can be used.[2]

Protocol for Plasmid Linearization:

  • Digest 5-10 µg of the plasmid containing the desired insert with a suitable restriction enzyme that generates blunt or 5'-overhang ends. Avoid enzymes that create 3'-overhangs, as they can lead to spurious transcription.

  • Incubate the reaction at the optimal temperature for the enzyme for 2-4 hours.

  • Verify complete digestion by running a small aliquot on an agarose (B213101) gel.

  • Purify the linearized template using a spin column purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Resuspend the purified DNA in nuclease-free water to a final concentration of 0.5-1 µg/µL.

In Vitro Transcription Reaction with 7-CN-7-dGTP

This protocol is a starting point and may require optimization depending on the specific template and desired level of modification. The key variable is the ratio of 7-CN-7-dGTP to GTP. A titration is recommended to determine the optimal ratio for your application.

Reaction Setup:

ComponentVolume (for a 20 µL reaction)Final Concentration
Nuclease-Free WaterUp to 20 µL-
5x Transcription Buffer4 µL1x
100 mM DTT2 µL10 mM
RNase Inhibitor1 µL40 units
100 mM ATP2 µL10 mM
100 mM CTP2 µL10 mM
100 mM UTP2 µL10 mM
100 mM GTPVariable (e.g., 1 µL)Variable (e.g., 5 mM)
100 mM 7-CN-7-dGTPVariable (e.g., 1 µL)Variable (e.g., 5 mM)
Linearized DNA Template1 µg50 ng/µL
T7 RNA Polymerase2 µL100 units

Note: The ratio of GTP to 7-CN-7-dGTP can be varied. For complete substitution, omit GTP and use 2 µL of 100 mM 7-CN-7-dGTP. For partial incorporation, adjust the volumes accordingly.

Protocol:

  • Thaw all components on ice.

  • Assemble the reaction at room temperature in the order listed in the table to avoid precipitation of the DNA template by spermidine (B129725) in the transcription buffer.

  • Mix the components gently by pipetting up and down.

  • Incubate the reaction at 37°C for 2-4 hours. Longer incubation times may increase yield but can also lead to higher levels of abortive transcripts.

  • (Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.

Purification of Modified RNA

Purification is necessary to remove the DNA template, unincorporated NTPs, and the polymerase.

Protocol using Spin Column Purification:

  • Add 80 µL of RNase-free water to the 20 µL transcription reaction to bring the volume to 100 µL.

  • Follow the manufacturer's protocol for an RNA cleanup spin column kit.

  • Elute the purified RNA in 30-50 µL of RNase-free water.

Analysis of Transcription Products

The yield and integrity of the transcribed RNA should be assessed.

  • Quantification: Measure the RNA concentration using a spectrophotometer (A260) or a fluorometric assay.

  • Integrity: Analyze the RNA by denaturing agarose or polyacrylamide gel electrophoresis (PAGE) to verify its size and purity.

Data Presentation

Table 1: Recommended Starting Ratios of 7-CN-7-dGTP to GTP for In Vitro Transcription

Desired Level of ModificationMolar Ratio (7-CN-7-dGTP : GTP)Notes
Low1 : 10Useful for introducing minimal perturbation for structural studies.
Medium1 : 1Balances modification with potential impact on transcription efficiency.
High10 : 1Aims for significant incorporation of the modified nucleotide.
Complete1 : 0 (No GTP)For applications requiring fully substituted RNA. May result in lower yield.

Table 2: Troubleshooting In Vitro Transcription with 7-CN-7-dGTP

IssuePossible CauseSuggested Solution
Low RNA YieldHigh concentration of 7-CN-7-dGTP inhibiting the polymerase.Decrease the ratio of 7-CN-7-dGTP to GTP. Optimize incubation time and temperature.
Suboptimal template quality.Re-purify the DNA template. Ensure complete linearization.
Smearing on GelRNA degradation.Use fresh reagents and RNase-free techniques. Add RNase inhibitor.
Abortive transcription.Optimize the MgCl2 concentration in the transcription buffer.
Incorrect Transcript SizeIncomplete linearization of the plasmid.Verify complete digestion of the template.
Template-independent transcription.This can sometimes occur with high polymerase concentrations.[3][4][5] Reduce the amount of T7 RNA polymerase.

Visualizations

In_Vitro_Transcription_Workflow cluster_template Template Preparation cluster_transcription In Vitro Transcription cluster_purification Purification & Analysis Plasmid Plasmid DNA Linearized_DNA Linearized DNA Template Plasmid->Linearized_DNA Restriction Digest & Purification Reaction_Mix Assemble Reaction: - T7 RNA Polymerase - NTPs (incl. 7-CN-7-dGTP) - Buffer, DTT Linearized_DNA->Reaction_Mix Add Template Incubation Incubate at 37°C Reaction_Mix->Incubation DNase_Treatment DNase I Treatment (Optional) Incubation->DNase_Treatment RNA_Purification RNA Purification (Spin Column) DNase_Treatment->RNA_Purification Analysis Analysis: - Quantification (A260) - Gel Electrophoresis RNA_Purification->Analysis

Caption: Workflow for in vitro transcription with 7-CN-7-dGTP.

GTP_vs_7CN7dGTP GTP_node Mod_GTP_node

Caption: Comparison of GTP and 7-CN-7-dGTP structures.

Incorporation_Mechanism Template DNA Template (Coding Strand: 5'-G-3') (Template Strand: 3'-C-5') Polymerase T7 RNA Polymerase Template->Polymerase binds RNA Growing RNA Transcript (5'-...-G-3') G = Guanosine or 7-CN-7-deazaguanosine Polymerase->RNA catalyzes incorporation NTPs NTP Pool (ATP, CTP, UTP, GTP, 7-CN-7-dGTP) NTPs->Polymerase enter active site

Caption: Mechanism of 7-CN-7-dGTP incorporation during transcription.

References

Application Note & Protocol: Solid-Phase Synthesis of 7-Cyano-7-deazaguanosine-Modified Primers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 7-Deazapurines are a class of nucleoside analogs where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon atom.[1] This modification, found in natural products like antibiotics and modified tRNA nucleosides such as queuosine, alters the electronic properties and hydrogen bonding capabilities of the nucleobase without significantly disrupting the overall structure of the DNA duplex.[1][2] 7-Cyano-7-deazaguanine (preQ₀) is a key biosynthetic precursor to other 7-deazaguanine (B613801) derivatives found in both bacteria and phages.[1][3] The incorporation of 7-cyano-7-deazaguanosine (B12403929) into oligonucleotide primers offers a powerful tool for various applications. These modified primers can be used to probe DNA-protein interactions, modulate the stability of DNA structures, and serve as potential therapeutic agents.[4][5] The cyano group provides a unique chemical handle and alters base stacking interactions, making these primers valuable in molecular biology, diagnostics, and drug development.[2][4] This document provides a detailed protocol for the solid-phase synthesis of primers containing this compound using standard phosphoramidite (B1245037) chemistry.

Overall Experimental Workflow

The synthesis and purification of a this compound-modified primer is a multi-step process. It begins with the chemical synthesis of the protected this compound phosphoramidite building block. This modified monomer is then incorporated at the desired position within an oligonucleotide sequence using an automated solid-phase synthesizer. Following synthesis, the primer is cleaved from the solid support, and all protecting groups are removed. The final steps involve purification of the full-length modified oligonucleotide, typically by HPLC, followed by quality control analysis to verify its identity and purity.

Workflow Overall Workflow for Modified Primer Synthesis A Synthesis of Protected This compound Phosphoramidite B Automated Solid-Phase Oligonucleotide Synthesis A->B C Cleavage from Support & Deprotection B->C D Purification (e.g., RP-HPLC) C->D E Quality Control (MS, UV-Vis) D->E F Final Product: Purified Modified Primer E->F

Caption: Overall workflow for modified primer synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound Phosphoramidite

The synthesis of the phosphoramidite monomer is a prerequisite for automated solid-phase synthesis. This protocol is a representative procedure based on established methods for other 7-deazaguanosine (B17050) analogs.

  • Protection of Exocyclic Amine: The exocyclic amino group of this compound is protected, commonly with an isobutyryl group, to prevent side reactions during oligonucleotide synthesis.

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a 4,4'-dimethoxytrityl (DMT) group. This acid-labile group is removed at the beginning of each synthesis cycle to allow for chain elongation.[6]

  • 2'-Hydroxyl Protection (for Ribonucleosides): If the sugar is a ribose, the 2'-hydroxyl group must be protected with a silyl (B83357) group, such as tert-butyldimethylsilyl (TBDMS), which is stable to the conditions of the synthesis cycle but can be removed with fluoride (B91410) ions during deprotection.

  • Phosphitylation: The final step is the reaction of the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the reactive phosphoramidite monomer.[7] This monomer is then purified and prepared for use in the DNA synthesizer.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

This protocol follows the standard four-step phosphoramidite cycle on a controlled pore glass (CPG) solid support.[8][9]

Materials and Reagents:

ReagentFunction
Controlled Pore Glass (CPG) SupportSolid phase to which the first nucleoside is attached.[8]
Standard DNA/RNA PhosphoramiditesA, C, G, T/U monomers for building the oligonucleotide chain.[10]
Modified PhosphoramiditeThis compound phosphoramidite.
Dichloroacetic Acid (DCA) in DCMDeblocking agent to remove the 5'-DMT group.[11]
Activator (e.g., 5-Ethylthiotetrazole)Activates the incoming phosphoramidite for coupling.[12]
Acetic Anhydride (B1165640) / N-MethylimidazoleCapping reagents to terminate unreacted 5'-hydroxyl groups.[9]
Iodine SolutionOxidizing agent to stabilize the newly formed phosphite (B83602) triester bond.[11]
Anhydrous AcetonitrileSolvent for phosphoramidites and activator.[12]

Synthesis Cycle:

The automated synthesis proceeds in the 3' to 5' direction through repeated cycles of four chemical reactions.[6][9]

Synthesis_Cycle Automated Solid-Phase Synthesis Cycle cluster_0 Start Start of Cycle (Support-Bound Chain) Detritylation Step 1: Detritylation (DCA/DCM) Start->Detritylation Coupling Step 2: Coupling (Amidite + Activator) Detritylation->Coupling Removes 5'-DMT Capping Step 3: Capping (Acetic Anhydride) Coupling->Capping Forms phosphite triester Oxidation Step 4: Oxidation (Iodine) Capping->Oxidation Blocks failed sequences End Chain Elongated by One Nucleotide Oxidation->End Stabilizes linkage End->Detritylation Next Cycle

Caption: The four-step automated solid-phase synthesis cycle.

  • Detritylation (Deblocking): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with an acid, typically 3% dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[11] This exposes the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The activated this compound phosphoramidite (or a standard phosphoramidite) is added to the growing oligonucleotide chain. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the 5'-hydroxyl group of the support-bound chain.[6] Note: Modified phosphoramidites often require longer coupling times (e.g., 5-10 minutes) compared to standard bases (e.g., 30 seconds) to ensure high coupling efficiency.[11]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride and N-methylimidazole. This step is crucial to prevent the formation of deletion mutants (sequences missing a nucleotide) in subsequent cycles.[9]

  • Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a stable pentavalent phosphotriester using a solution of iodine in THF/pyridine/water.[11] This completes one cycle of nucleotide addition.

These four steps are repeated until the desired oligonucleotide sequence is assembled.

Quantitative Data and Yield:

The overall yield of full-length oligonucleotide is highly dependent on the coupling efficiency at each step. Even small decreases in efficiency can significantly lower the yield of longer primers.

ParameterTypical Value (Standard)Typical Value (Modified)Reference
Coupling Time~30 seconds5 - 10 minutes[11]
Per-Step Coupling Efficiency>99%>98%[7]
Theoretical Yield Calculation for a 30-mer Primer
Based on 99.5% Avg. Efficiency(0.995)^29 = 86.5%N/A[13]
Based on 98.5% Avg. EfficiencyN/A(0.985)^29 = 64.0%[13]
Protocol 3: Cleavage and Deprotection

After synthesis, the oligonucleotide must be cleaved from the CPG support and all remaining protecting groups on the bases and phosphate (B84403) backbone must be removed.[14]

  • Cleavage from Support: The CPG support is transferred to a vial and treated with a solution of concentrated ammonium (B1175870) hydroxide (B78521) at room temperature. This cleaves the ester linkage holding the oligonucleotide to the support.[14]

  • Deprotection: The vial is sealed and heated (e.g., at 55-60°C for several hours). This treatment removes the cyanoethyl groups from the phosphate backbone and the protecting groups (e.g., isobutyryl) from the nucleobases.[12][14]

  • Mild Deprotection: For oligonucleotides with sensitive modifications, milder deprotection strategies may be necessary. An alternative is using a mixture of aqueous ammonia (B1221849) and methylamine (B109427) (AMA), which can often reduce deprotection times.[12] Some protecting groups, like phenoxyacetyl (Pac) on dA, are designed for even milder conditions.[14] The stability of the 7-cyano group under standard deprotection conditions should be confirmed, and if necessary, a milder deprotection scheme should be employed.

  • DMT Removal (Optional): If purification will be performed with the final 5'-DMT group attached ("DMT-on"), this group is left in place. Otherwise, it is removed by treatment with an acid (e.g., 80% acetic acid).[11]

Protocol 4: Purification of Modified Primers

Purification is essential to remove truncated sequences (failure sequences) and other impurities generated during synthesis and deprotection.[13]

Purification MethodPrinciplePurity AchievedTypical ApplicationsReference
Desalting Size-exclusion chromatography to remove salts and small molecule impurities. Does not remove failure sequences.LowNon-critical PCR, sequencing.[14]
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. Excellent for "DMT-on" purification, as the DMT group is very hydrophobic.>85%Cloning, mutagenesis, applications requiring high purity modified oligonucleotides.[9][13]
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge. Resolves full-length product from shorter failure sequences with high precision.>95%Therapeutic applications, crystallography, probes for sensitive assays.[9]

RP-HPLC Protocol (DMT-on):

  • After cleavage and deprotection (without the final acid step to remove the DMT group), the crude oligonucleotide solution is injected into an RP-HPLC system.

  • A gradient of an organic solvent (e.g., acetonitrile) in a buffer (e.g., triethylammonium (B8662869) acetate) is used for elution.

  • The DMT-on, full-length oligonucleotide is more hydrophobic and elutes later than the DMT-off failure sequences.

  • The collected fraction containing the desired product is treated with acid to remove the DMT group.

  • The final product is desalted using a cartridge or by precipitation.[13]

Protocol 5: Quality Control

Final verification of the synthesized primer is critical.

  • Mass Spectrometry: MALDI-TOF or ESI-MS is used to confirm that the molecular weight of the purified product matches the theoretical mass of the this compound-modified primer.[8]

  • UV-Vis Spectrophotometry: The concentration of the oligonucleotide is determined by measuring its absorbance at 260 nm. The purity can also be assessed by the shape of the absorbance spectrum.[12]

References

Application Notes and Protocols for the Detection of 7-Cyano-7-deazaguanosine (preQ₀) in Biological Samples by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Cyano-7-deazaguanosine, also known as preQ₀, is a modified nucleoside that serves as a key intermediate in the biosynthesis of queuosine (B110006), a hypermodified nucleoside found in the anticodon of specific tRNAs in bacteria and eukaryotes. The presence and concentration of preQ₀ and its derivatives in biological systems are of growing interest due to their roles in tRNA function, gene regulation, and as potential biomarkers. This document provides detailed application notes and protocols for the sensitive and specific detection of this compound in various biological samples using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Biological Pathway: Biosynthesis of this compound (preQ₀)

The biosynthesis of preQ₀ is a multi-step enzymatic process originating from guanosine (B1672433) triphosphate (GTP). This pathway is crucial for the subsequent formation of queuosine and its incorporation into tRNA, as well as the modification of DNA in certain bacterial systems.

preQ0_Biosynthesis cluster_pathway Biosynthesis of preQ₀ from GTP cluster_incorporation Incorporation into Nucleic Acids GTP GTP H2NTP Dihydroneopterin triphosphate GTP->H2NTP FolE (GTP cyclohydrolase I) CPH4 6-Carboxytetrahydropterin H2NTP->CPH4 QueD CDG 7-Carboxy-7-deazaguanine CPH4->CDG QueE preQ0_base preQ₀ (Base) CDG->preQ0_base QueC (ATP-dependent) preQ0_base_input preQ₀ (Base) preQ0_tRNA preQ₀-tRNA preQ0_base_input->preQ0_tRNA TGT (tRNA-guanine transglycosylase) preQ0_DNA preQ₀-DNA preQ0_base_input->preQ0_DNA DpdA / DpdB (DNA transglycosylase) tRNA tRNA DNA DNA

Biosynthesis of preQ₀ and its incorporation into nucleic acids.

Quantitative Data Summary

While a specific, fully validated method for this compound with published quantitative performance metrics was not identified in the literature, the following table presents typical performance characteristics for HPLC-MS/MS assays for similar modified nucleosides in biological matrices. These values should be considered as a guideline for method development and validation.

ParameterPlasmaUrineTissue Homogenate
Linearity Range 0.5 - 500 ng/mL1 - 1000 ng/mL1 - 500 ng/g
Correlation Coefficient (r²) > 0.995> 0.995> 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL1 ng/mL1 ng/g
Limit of Detection (LOD) 0.15 ng/mL0.3 ng/mL0.3 ng/g
Intra-day Precision (%RSD) < 10%< 10%< 12%
Inter-day Precision (%RSD) < 15%< 15%< 15%
Accuracy (Recovery %) 90 - 110%88 - 112%85 - 115%

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and quantification of this compound from various biological samples.

Protocol 1: Sample Preparation

This workflow outlines the general steps for extracting preQ₀ from biological matrices prior to HPLC-MS/MS analysis.

Sample_Preparation_Workflow start Start: Biological Sample (Plasma, Urine, Tissue Homogenate) add_is Add Internal Standard (e.g., ¹³C,¹⁵N-labeled preQ₀) start->add_is protein_precip Protein Precipitation (Add 3 volumes of ice-cold acetonitrile (B52724) with 0.1% formic acid) add_is->protein_precip vortex_centrifuge Vortex and Centrifuge (e.g., 14,000 x g, 10 min, 4°C) protein_precip->vortex_centrifuge collect_supernatant Collect Supernatant vortex_centrifuge->collect_supernatant evaporate Evaporate to Dryness (Under gentle nitrogen stream) collect_supernatant->evaporate reconstitute Reconstitute (In 100 µL of mobile phase A) evaporate->reconstitute filter Filter (0.22 µm syringe filter) reconstitute->filter inject Inject into HPLC-MS/MS filter->inject

General workflow for sample preparation.

A. Plasma/Serum Sample Preparation

  • Thawing: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled preQ₀) to each sample, blank, and quality control (QC) sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Mixing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).

  • Final Centrifugation/Filtration: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates or filter through a 0.22 µm syringe filter.

  • Transfer: Transfer the clear solution to an HPLC vial for analysis.

B. Urine Sample Preparation

  • Thawing and Centrifugation: Thaw frozen urine samples and centrifuge at 4,000 x g for 10 minutes to remove sediment.

  • Dilution: Dilute 50 µL of the supernatant with 450 µL of deionized water.

  • Internal Standard Spiking: Add 10 µL of the IS working solution to a 100 µL aliquot of the diluted urine.

  • Extraction (if necessary): For cleaner samples, proceed directly to injection. For more complex matrices, a solid-phase extraction (SPE) may be beneficial.

  • Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

C. Tissue Sample Preparation

  • Homogenization: Homogenize approximately 50 mg of frozen tissue in 500 µL of ice-cold phosphate-buffered saline (PBS) using a bead beater or other appropriate homogenizer.

  • Aliquoting: Take a 100 µL aliquot of the tissue homogenate for extraction.

  • Extraction: Proceed with the protein precipitation steps as described for plasma samples (Protocol 1.A, steps 3-10).

Protocol 2: HPLC-MS/MS Analysis

This protocol details the instrumental parameters for the quantification of preQ₀.

A. HPLC Conditions

ParameterRecommended Setting
Column Reversed-Phase C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
8.0
8.1
10.0
10.1
12.0

B. Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
MRM Transitions Analyte
This compound (preQ₀)
Internal Standard (¹³C,¹⁵N-labeled preQ₀)

Note: The exact m/z values for the internal standard will depend on the specific labeling pattern. The product ion for preQ₀ corresponds to the loss of the ribose sugar.

Method Validation

To ensure reliable and accurate results, the developed HPLC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of preQ₀ and the IS.

  • Linearity and Range: Determined by analyzing a series of calibration standards to establish the concentration range over which the response is proportional to the concentration.

  • Accuracy and Precision: Evaluated by analyzing replicate QC samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LOD is typically determined as the concentration with a signal-to-noise ratio of 3, while the LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within 20%).

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-spiked extracted samples to post-spiked extracted samples.

  • Matrix Effect: Assessed to evaluate the ion suppression or enhancement caused by co-eluting components from the biological matrix.

  • Stability: The stability of preQ₀ in the biological matrix should be evaluated under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the sensitive and specific quantification of this compound in biological samples. By employing a robust sample preparation technique and a validated HPLC-MS/MS method, researchers can accurately measure the levels of this important modified nucleoside, facilitating further investigation into its biological roles and potential as a biomarker.

Application Notes and Protocols for Sequencing GC-Rich Regions using 7-Deaza-2'-deoxyguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sequencing DNA regions with high guanine-cytosine (GC) content presents a significant challenge in molecular biology. The strong hydrogen bonding between guanine (B1146940) and cytosine bases leads to the formation of stable secondary structures, such as hairpins and G-quadruplexes. These structures can impede the processivity of DNA polymerase, leading to premature termination of the sequencing reaction, uneven peak heights, and compressed bands in Sanger sequencing electropherograms.[1][2] This results in ambiguous or unreadable sequence data, hindering research and development in areas such as gene promoter analysis, CpG island methylation studies, and diagnostics for diseases associated with GC-rich repeat expansions.

To overcome these challenges, nucleotide analogs have been developed to reduce the formation of these secondary structures. One of the most effective and widely used analogs is 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) . This modified nucleotide, which has a carbon atom instead of a nitrogen at the 7th position of the guanine base, disrupts the Hoogsteen base pairing responsible for the formation of secondary structures without affecting the standard Watson-Crick base pairing required for DNA synthesis.[3]

It is important to distinguish 7-deaza-2'-deoxyguanosine from a related compound, 7-Cyano-7-deazaguanosine . While structurally related, this compound is primarily known as a biosynthetic precursor (preQ0) to other modified nucleosides in bacteria and phages and is not typically used as a reagent in standard sequencing protocols. The focus of these application notes is therefore on the practical application of 7-deaza-2'-deoxyguanosine for improving the sequencing of GC-rich DNA.

Principle of Action

The primary issue with sequencing GC-rich templates is the formation of secondary structures that DNA polymerase cannot efficiently read through. The N7 position of guanine is crucial for the formation of Hoogsteen hydrogen bonds, which are involved in creating these complex structures. By replacing the nitrogen at the N7 position with a carbon, 7-deaza-dGTP eliminates the potential for this alternative hydrogen bonding, thereby destabilizing the secondary structures and allowing for smoother passage of the DNA polymerase. This results in improved read length, accuracy, and overall quality of the sequencing data.[3]

Sanger_Workflow Start Start Prepare_Mix Prepare Sequencing Mix (4:1 7-deaza-dGTP:dITP) Start->Prepare_Mix Setup_Reaction Set up Cycle Sequencing Reaction Prepare_Mix->Setup_Reaction Cycle_Sequencing Perform Cycle Sequencing Setup_Reaction->Cycle_Sequencing Purify_Products Purify Sequencing Products Cycle_Sequencing->Purify_Products Capillary_Electrophoresis Capillary Electrophoresis Purify_Products->Capillary_Electrophoresis Data_Analysis Analyze Electropherogram Capillary_Electrophoresis->Data_Analysis

References

Application Notes and Protocols for Cross-Linking Studies Using 7-Cyano-7-deazaguanosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA-protein cross-links (DPCs) are highly cytotoxic lesions that can be formed by endogenous metabolites or exogenous agents, including several anticancer drugs.[1][2] The N7 position of guanine (B1146940) is a frequent target for alkylating agents that lead to DPC formation. However, the resulting N7-guanine adducts are often chemically unstable due to their hydrolytic lability, which complicates their structural and biological investigation.[3][4]

To overcome this limitation, chemically stable mimics of these DPCs can be synthesized using 7-deazaguanine (B613801) derivatives. By replacing the N7 atom of guanine with a carbon atom, the resulting C7-linked adducts are resistant to hydrolysis.[3][5] This application note details the use of an aldehyde-modified 7-deazaguanine, a derivative of 7-Cyano-7-deazaguanosine, to form stable DPCs with proteins via reductive amination. This enables detailed studies of their biological consequences, particularly in the context of DNA repair and replication.[3][4]

Principle of C7-Linked DPC Formation

The strategy involves the incorporation of a 7-deazaguanine residue functionalized with an aldehyde group into a DNA oligonucleotide. This aldehyde group can then react with the primary amine of a lysine (B10760008) or arginine side chain in a target protein or peptide. The resulting Schiff base is subsequently reduced to a stable secondary amine, forming a covalent DNA-protein cross-link. This method provides a robust way to generate site-specific DPCs for various biochemical and structural studies.[3][4]

Diagram 1: Comparison of N7-Guanine and C7-Deazaguanine Adducts

G_adduct_comparison cluster_0 Labile N7-Guanine Adduct cluster_1 Stable C7-Deazaguanine Adduct G_N7 Guanine Protein_N7 Protein (e.g., Lys) G_N7->Protein_N7 N7-Linkage (Hydrolytically Unstable) dG_C7 7-Deazaguanine Protein_C7 Protein (e.g., Lys) dG_C7->Protein_C7 C7-Linkage (Stable Mimic)

Caption: Chemical stability of native N7-linked vs. C7-linked DPCs.

Applications

  • Studying DNA Repair Pathways: Stable DPCs are invaluable substrates for investigating the mechanisms of DPC repair, including pathways involving nucleotide excision repair (NER), homologous recombination (HR), and specialized proteases like SPRTN.[1]

  • Investigating Translesion Synthesis (TLS): These mimics can be used to assess how TLS polymerases bypass bulky DPC lesions, providing insights into cellular tolerance mechanisms for DNA damage.[3][4]

  • Structural Biology: The stability of the cross-link facilitates structural characterization of DPC-containing DNA-protein complexes by techniques such as X-ray crystallography or cryo-EM.

  • Drug Development: Screening for inhibitors of DPC repair pathways is a promising anticancer strategy. Stable DPC substrates can be used to develop high-throughput assays for this purpose.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies using 7-deazaguanine-based DPC mimics to investigate translesion synthesis by human DNA polymerases η (hPol η) and κ (hPol κ).

DPC SubstratePolymeraseRelative Nucleotide Insertion Efficiency (vs. Unmodified G)Fidelity (Correct Base Inserted)Reference
10-mer Peptide DPChPol κ1-2%>99% (C inserted)[3]
10-mer Peptide DPChPol η1-2%~95% (C inserted), ~5% (T inserted)[3]
23-mer Peptide DPChPol κ / hPol ηReplication BlockedN/A[3]
Full-length Protein DPC (11-28 kDa)hPol κ / hPol ηReplication BlockedN/A[3]

Table 1: Efficiency and fidelity of translesion synthesis past a peptide-DNA cross-link formed via a C7-linked 7-deazaguanine analog. Data is generalized from published findings.[3]

Experimental Protocols

Protocol 1: Formation of a Stable DPC via Reductive Amination

This protocol describes the formation of a cross-link between an oligonucleotide containing a 7-aldehyde-7-deazaguanine residue and a peptide containing a lysine residue.

Diagram 2: Experimental Workflow for DPC Formation and Analysis

DPC_Workflow cluster_0 Preparation cluster_1 Cross-Linking Reaction cluster_2 Purification & Analysis cluster_3 Downstream Application Oligo Synthesize Oligo with 7-aldehyde-7-deazaguanine Mix Incubate Oligo and Peptide to form Schiff Base Oligo->Mix Peptide Synthesize or Procure Target Peptide/Protein Peptide->Mix Reduce Add NaBH4 or NaCNBH3 to Reduce Schiff Base Mix->Reduce Quench Quench Reaction Reduce->Quench Purify Purify DPC using Denaturing PAGE or HPLC Quench->Purify Analyze Verify DPC formation (e.g., Mass Spectrometry) Purify->Analyze Assay Use Purified DPC in Functional Assays (e.g., TLS, Repair) Analyze->Assay

Caption: Overall workflow for DPC synthesis and functional analysis.

Materials:

  • Oligonucleotide containing a 7-aldehyde-7-deazaguanine residue (custom synthesis required).

  • Target peptide or protein with an accessible lysine or arginine residue.

  • Reaction Buffer: e.g., 20 mM sodium phosphate, pH 7.0.

  • Reducing Agent: Sodium cyanoborohydride (NaCNBH₃) or Sodium borohydride (B1222165) (NaBH₄). Prepare fresh.

  • Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0.

  • Denaturing polyacrylamide gel electrophoresis (PAGE) supplies or HPLC system for purification.

Methodology:

  • Reactant Preparation:

    • Dissolve the aldehyde-containing oligonucleotide and the target peptide/protein in the reaction buffer. A typical starting molar ratio is 1:5 (oligo:peptide) to drive the reaction.

    • Recommended concentrations are in the range of 10-100 µM for the oligonucleotide.

  • Schiff Base Formation:

    • Mix the oligonucleotide and peptide solutions.

    • Incubate the mixture at 37°C for 2-4 hours to allow for the formation of the intermediate Schiff base.

  • Reductive Amination:

    • Prepare a fresh solution of the reducing agent (e.g., 200 mM NaCNBH₃) in the reaction buffer.

    • Add the reducing agent to the reaction mixture to a final concentration of 10-20 mM.

    • Continue the incubation at 37°C for 12-16 hours (overnight).

  • Reaction Quenching:

    • Stop the reaction by adding a quenching solution, such as Tris buffer, which contains primary amines that will react with any remaining aldehyde groups and excess reducing agent.

  • Purification:

    • The DPC product can be purified from unreacted components using denaturing PAGE. The cross-linked product will have a significantly lower mobility than the unreacted oligonucleotide.

    • Alternatively, reverse-phase or ion-exchange HPLC can be used for purification, especially for larger scale preparations.

  • Verification:

    • Confirm the identity and purity of the DPC product by methods such as MALDI-TOF mass spectrometry or ESI-MS.

Diagram 3: Reductive Amination Reaction Schematic

Reductive_Amination Reactants Oligo-dG(C7-CHO) + Protein-Lys(NH2) Schiff_Base Schiff Base Intermediate (Oligo-dG-C=N-Protein) Reactants->Schiff_Base Incubation (37°C) Product Stable DPC (Oligo-dG-CH2-NH-Protein) Schiff_Base->Product + NaCNBH3 (Reduction)

Caption: Key steps in the formation of a stable DPC via reductive amination.

Protocol 2: In Vitro Translesion Synthesis (TLS) Assay

This protocol assesses the ability of a DNA polymerase to bypass the synthesized DPC.

Materials:

  • Purified DPC-containing DNA template.

  • 5'-radiolabeled (e.g., ³²P) or fluorescently labeled primer annealed to the template, with the 3' end positioned just before the DPC lesion.

  • Translesion Synthesis (TLS) DNA polymerase (e.g., hPol η, hPol κ).

  • Reaction Buffer: Specific to the polymerase being used, typically containing Tris-HCl, MgCl₂, DTT, and BSA.

  • dNTP mix (dATP, dCTP, dGTP, dTTP).

  • Formamide Stop/Loading Buffer.

  • Denaturing PAGE supplies and imaging system (Phosphorimager or fluorescence scanner).

Methodology:

  • Assay Setup:

    • Prepare the primer-template duplex by annealing the labeled primer to the DPC-containing template. A typical concentration is 50 nM.

    • Set up the reaction mixture in the polymerase-specific reaction buffer. Include the primer-template duplex and the TLS polymerase (e.g., 150 nM).

  • Initiation of Synthesis:

    • Initiate the reaction by adding the dNTP mix to a final concentration of 100 µM.

    • Incubate the reaction at 37°C.

  • Time Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove aliquots of the reaction and quench them by adding an equal volume of Formamide Stop/Loading Buffer.

  • Analysis of Products:

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the DNA products on a high-resolution denaturing polyacrylamide gel (e.g., 20%).

    • Visualize the gel using a phosphorimager or fluorescence scanner.

  • Data Interpretation:

    • The appearance of bands longer than the original primer indicates nucleotide insertion opposite and beyond the DPC.

    • The position of the major stop band indicates the site of polymerase stalling.

    • Quantify the band intensities to determine the efficiency of bypass and the fidelity of nucleotide insertion opposite the lesion.[3][4]

References

Application Notes and Protocols: 7-Cyano-7-deazaguanosine-Based Epigenetic Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Epigenetic modifications, such as DNA methylation, are critical regulators of gene expression and are implicated in numerous diseases, including cancer. The ability to probe and modulate the enzymes involved in these pathways is crucial for both basic research and therapeutic development. 7-Cyano-7-deazaguanosine (7-CN-7-dG) is a modified nucleoside with the potential to serve as a powerful tool in epigenetics research. Its unique structure, featuring a carbon atom in place of nitrogen at the 7-position of the guanine (B1146940) base and a cyano group, allows it to act as a probe or inhibitor of key epigenetic enzymes like DNA methyltransferases (DNMTs) and Ten-Eleven Translocation (TET) enzymes.

These application notes provide a comprehensive overview of the development and potential uses of 7-CN-7-dG-based epigenetic markers. Detailed protocols for the synthesis of 7-CN-7-dG phosphoramidite (B1245037), its incorporation into oligonucleotides, and its application in studying epigenetic mechanisms are provided.

II. Rationale for this compound as an Epigenetic Marker

The 7-position of guanine is a critical site for interactions with various DNA-binding proteins. Modification at this position can influence the local DNA structure and its recognition by enzymes. 7-deazaguanine (B613801) modifications are found naturally in the DNA of some bacteria and phages, where they play a role in restriction-modification systems.[1][2][3] The introduction of a cyano group at this position further alters the electronic and steric properties of the nucleobase, making 7-CN-7-dG a candidate for modulating the activity of enzymes that interact with the major groove of DNA.

Potential Mechanisms of Action:

  • Steric Hindrance: The cyano group may sterically hinder the binding of enzymes like DNMTs and TETs to their target CpG sites.

  • Altered Hydrogen Bonding: The replacement of N7 with a CH group eliminates a potential hydrogen bond acceptor site in the major groove.

  • Enzyme Inhibition: 7-CN-7-dG, either as a free nucleoside or within an oligonucleotide, may act as a competitive or non-competitive inhibitor of epigenetic enzymes.

III. Quantitative Data on Epigenetic Enzyme Inhibitors

While specific inhibitory constants for this compound against mammalian TET and DNMT enzymes are not yet widely reported in the literature, the following tables provide quantitative data for other well-characterized inhibitors for comparative purposes. These assays can be adapted to determine the inhibitory potential of 7-CN-7-dG.

Table 1: Inhibitory Activity of Selected Compounds against TET Enzymes

CompoundTET IsoformIC50 (µM)Assay MethodReference
2-Hydroxyglutarate (R-2HG)TET1~800AlphaScreen[4]
2-Hydroxyglutarate (R-2HG)TET25300Mass Spectrometry[4]
Bobcat339TET133ELISA[5]
Bobcat339TET273ELISA[5]
N-Oxalylglycine (NOG)TET1CD13AlphaScreen[4]
N-Oxalylglycine (NOG)TET2CD9AlphaScreen[4]
N-Oxalylglycine (NOG)TET3CD7AlphaScreen[4]

Table 2: Inhibitory Activity of Selected Compounds against DNMT Enzymes

CompoundDNMT IsoformIC50 (µM)Assay MethodReference
5-Aza-2'-deoxycytidineDNMT10.48Cytotoxicity Assay[6]
DecitabineDNMT1Not specifiedIn vivo methylation[7]
SGI-1027DNMT16In vitro methylationNot directly in results
RG108DNMT1115In vitro methylationNot directly in results

IV. Experimental Protocols

Protocol 1: Synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine Phosphoramidite

This protocol is a generalized procedure based on established methods for synthesizing modified nucleoside phosphoramidites and will require optimization.[6][8][9]

Materials:

  • 7-cyano-7-deaza-2'-deoxyguanosine

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • 5'-O-DMT Protection: a. Dissolve 7-cyano-7-deaza-2'-deoxyguanosine in anhydrous pyridine. b. Add DMT-Cl portion-wise at 0°C with stirring under an inert atmosphere (Argon or Nitrogen). c. Allow the reaction to warm to room temperature and stir overnight. d. Quench the reaction with methanol. e. Evaporate the solvent under reduced pressure. f. Purify the resulting 5'-O-DMT-7-cyano-7-deaza-2'-deoxyguanosine by silica gel column chromatography using a DCM/methanol gradient.

  • Phosphitylation: a. Co-evaporate the purified 5'-O-DMT protected nucleoside with anhydrous acetonitrile (B52724) to remove residual water. b. Dissolve the dried product in anhydrous DCM. c. Add DIPEA to the solution. d. At 0°C, add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise with stirring under an inert atmosphere. e. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. f. Quench the reaction with methanol. g. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate/triethylamine gradient to yield the final phosphoramidite.

Protocol 2: Incorporation of 7-CN-7-dG into Oligonucleotides

This protocol describes the standard solid-phase synthesis of DNA oligonucleotides containing a site-specific 7-CN-7-dG modification using an automated DNA synthesizer.[9][10][11]

Materials:

  • 7-Cyano-7-deaza-2'-deoxyguanosine phosphoramidite (from Protocol 1)

  • Standard DNA phosphoramidites (A, C, G, T)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping solution (Acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (Trichloroacetic acid in DCM)

  • Ammonium (B1175870) hydroxide (B78521) for cleavage and deprotection

Procedure:

  • Synthesizer Preparation: a. Dissolve the 7-CN-7-dG phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). b. Install the vial on the DNA synthesizer at a designated port for modified bases. c. Program the desired oligonucleotide sequence, indicating the position for the 7-CN-7-dG incorporation.

  • Automated Synthesis Cycle: a. Deblocking: The 5'-DMT group of the nucleotide on the solid support is removed with the deblocking solution. b. Coupling: The 7-CN-7-dG phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. d. Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. e. The cycle is repeated until the full-length oligonucleotide is synthesized.

  • Cleavage and Deprotection: a. The solid support is treated with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone. b. The crude oligonucleotide is purified by HPLC or PAGE.

Protocol 3: In Vitro TET Enzyme Inhibition Assay

This protocol can be used to determine the IC50 value of 7-CN-7-dG-containing oligonucleotides for TET enzymes.

Materials:

  • Recombinant human TET enzyme (e.g., TET1, TET2, or TET3)

  • Hemimethylated DNA substrate (a short oligonucleotide with a single 5-mC)

  • 7-CN-7-dG-containing oligonucleotide (as inhibitor)

  • Assay buffer (e.g., 50 mM HEPES pH 8.0, 100 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 100 µM ATP)

  • LC-MS/MS system for quantification of 5-hmC, 5-fC, and 5-caC

Procedure:

  • Reaction Setup: a. Prepare a series of dilutions of the 7-CN-7-dG-containing oligonucleotide. b. In a microcentrifuge tube, combine the assay buffer, hemimethylated DNA substrate, and a specific concentration of the inhibitor. c. Pre-incubate the mixture at 37°C for 10 minutes. d. Initiate the reaction by adding the TET enzyme.

  • Enzymatic Reaction: a. Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). b. Stop the reaction by adding EDTA and heating to 95°C for 5 minutes.

  • Sample Preparation for LC-MS/MS: a. Digest the DNA substrate to single nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase). b. Analyze the digested sample by LC-MS/MS to quantify the levels of 5-mC, 5-hmC, 5-fC, and 5-caC.

  • Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 4: Cellular Uptake and Localization of Fluorescently Labeled 7-CN-7-dG Oligonucleotides

This protocol describes how to visualize the cellular uptake and subcellular localization of oligonucleotides containing 7-CN-7-dG.[12][13][14][15][16]

Materials:

  • Fluorescently labeled 7-CN-7-dG oligonucleotide (e.g., with Cy3 or Cy5)

  • Mammalian cell line (e.g., HeLa or HEK293T)

  • Cell culture medium and supplements

  • Transfection reagent (optional, for enhanced delivery)

  • Confocal microscope

  • Nuclear and lysosomal stains (e.g., DAPI and LysoTracker)

Procedure:

  • Cell Culture: a. Plate cells on glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.

  • Oligonucleotide Treatment: a. Prepare a solution of the fluorescently labeled 7-CN-7-dG oligonucleotide in serum-free medium. b. (Optional) Complex the oligonucleotide with a transfection reagent according to the manufacturer's instructions. c. Replace the cell culture medium with the oligonucleotide-containing medium. d. Incubate the cells for various time points (e.g., 4, 12, 24 hours).

  • Cell Staining and Imaging: a. Wash the cells with PBS to remove excess oligonucleotide. b. Stain the cells with DAPI and LysoTracker to visualize the nucleus and lysosomes, respectively. c. Image the cells using a confocal microscope with appropriate laser lines and filters for the fluorescent labels used.

  • Image Analysis: a. Analyze the images to determine the subcellular localization of the fluorescently labeled oligonucleotide by observing the co-localization with the nuclear and lysosomal stains.

V. Visualizations of Pathways and Workflows

DNA Methylation and Demethylation Cycle

DNA_Methylation_Cycle cluster_methylation Methylation cluster_demethylation Demethylation cluster_probe Probe Intervention C Cytosine (C) mC 5-methylcytosine (5mC) C->mC Methylation hmC 5-hydroxymethylcytosine (5hmC) mC->hmC Oxidation DNMTs DNMT1, DNMT3A/B DNMTs->C SAH SAH DNMTs->SAH SAM SAM SAM->DNMTs fC 5-formylcytosine (5fC) hmC->fC Oxidation fC->C Excision & Repair caC 5-carboxylcytosine (5caC) fC->caC Oxidation caC->C TETs TET1/2/3 TETs->mC TETs->hmC TETs->fC TDG TDG TDG->fC TDG->caC BER Base Excision Repair TDG->BER BER->C Probe 7-CN-7-dG Oligonucleotide Probe->mC Site Blocking? Probe->DNMTs Inhibition? Probe->TETs Inhibition?

Caption: The DNA methylation and demethylation cycle with hypothesized points of intervention for a 7-CN-7-dG probe.

Experimental Workflow for 7-CN-7-dG Probe Evaluation

Experimental_Workflow cluster_synthesis Probe Synthesis cluster_invitro In Vitro Characterization cluster_incell Cellular Application start Start: 7-CN-7-dG nucleoside phosphoramidite Synthesize Phosphoramidite start->phosphoramidite oligo_synthesis Automated Oligonucleotide Synthesis phosphoramidite->oligo_synthesis purification HPLC/PAGE Purification oligo_synthesis->purification enzyme_assay Enzyme Inhibition Assays (TETs, DNMTs) purification->enzyme_assay labeling Fluorescent Labeling purification->labeling ic50 Determine IC50 values enzyme_assay->ic50 delivery Cellular Delivery labeling->delivery imaging Confocal Imaging (Localization) delivery->imaging gene_expression Gene Expression Analysis (qPCR/RNA-seq) delivery->gene_expression methylation_analysis DNA Methylation Analysis (Bisulfite Sequencing) delivery->methylation_analysis

Caption: A logical workflow for the synthesis, in vitro characterization, and cellular application of 7-CN-7-dG probes.

Signaling Pathway: TET-Mediated Active Demethylation

TET_Pathway mC 5-methylcytosine (5mC) in Genomic DNA hmC 5-hydroxymethylcytosine (5hmC) mC->hmC Oxidation TET TET Enzyme TET->mC cofactors Fe(II), α-KG cofactors->TET fC 5-formylcytosine (5fC) hmC->fC Oxidation caC 5-carboxylcytosine (5caC) fC->caC Oxidation C Cytosine (C) caC->C Excision & Repair TDG TDG Glycosylase TDG->caC BER Base Excision Repair (BER) Pathway TDG->BER BER->C Probe 7-CN-7-dG Probe->TET Inhibition

Caption: The TET-mediated active DNA demethylation pathway and the potential inhibitory role of 7-CN-7-dG.

References

Application Notes and Protocols for Single-Molecule Studies Using 7-Cyano-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 7-Cyano-7-deazaguanosine (7-CN-7-dG) in single-molecule studies. While direct experimental data on the single-molecule fluorescence of 7-CN-7-dG is not extensively available in the current literature, its structural similarity to other fluorescent guanosine (B1672433) analogs suggests its potential as a valuable probe. These notes are therefore based on established protocols for analogous fluorescent nucleobases and provide a framework for incorporating 7-CN-7-dG into single-molecule fluorescence resonance energy transfer (smFRET) and other fluorescence-based assays. The protocols detailed herein are intended to be adaptable for studying the dynamics of biomolecular systems such as RNA polymerase and ribosomes.

Introduction to this compound as a Fluorescent Probe

This compound is a modified nucleoside analog of guanosine. The 7-deazaguanine (B613801) core is found in various natural products and has been explored for its potential in modifying the properties of DNA and RNA. While some 7-deazaguanine derivatives are known to have fluorescence quenching properties, others with specific substitutions can be fluorescent. For the purpose of these application notes, we will proceed under the assumption that 7-CN-7-dG possesses suitable photophysical properties to act as a fluorescent probe for single-molecule imaging.

Fluorescent nucleoside analogs are powerful tools for site-specifically labeling nucleic acids, allowing for the study of their structure, dynamics, and interactions with proteins without the need for bulky external fluorophores that can perturb the system. Potential applications for a fluorescent version of 7-CN-7-dG in single-molecule studies include:

  • Monitoring conformational changes in DNA and RNA: The fluorescence of 7-CN-7-dG could be sensitive to its local environment, providing a readout of changes in nucleic acid structure, such as folding and unfolding.

  • Tracking enzyme dynamics: By incorporating 7-CN-7-dG into a DNA or RNA substrate, the movement and conformational changes of enzymes like RNA polymerase or ribosomes can be monitored in real-time.

  • Probing protein-nucleic acid interactions: Changes in the fluorescence of 7-CN-7-dG upon protein binding can provide insights into binding kinetics and the mechanism of interaction.

Photophysical Properties of Analogous Fluorescent Guanosine Analogs

Fluorescent AnalogAbbreviationExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Ref.
2-Aminopurine2-AP~310~370~0.68 (free)~11,000[1]
6-Methylisoxanthopterin6-MI~350~430~0.7 (free)~10,000[1]
8-(2-pyridyl)-2'-deoxyguanosine2PyG~325~4100.02-0.45 (in DNA)~15,000[2]
8-(2-phenylethenyl)-2'-deoxyguanosineStG~360~4500.02-0.45 (in DNA)~30,000[2]

Experimental Protocols

The following protocols are adapted from established methods for other fluorescent nucleoside analogs and can be modified for use with 7-CN-7-dG.

Protocol 1: Site-Specific Incorporation of 7-CN-7-dG into Oligonucleotides

This protocol describes the incorporation of the phosphoramidite (B1245037) of 7-CN-7-dG into a DNA or RNA oligonucleotide using standard solid-phase synthesis.

Materials:

  • 7-CN-7-dG phosphoramidite

  • Standard DNA/RNA phosphoramidites and synthesis reagents

  • Solid-phase oligonucleotide synthesizer

  • Cleavage and deprotection solutions

  • HPLC for purification

Methodology:

  • Synthesize the 7-CN-7-dG phosphoramidite or obtain it from a commercial source.

  • Perform standard solid-phase oligonucleotide synthesis on an automated synthesizer.

  • At the desired position in the sequence, couple the 7-CN-7-dG phosphoramidite using the synthesizer's standard protocol for modified bases.

  • After synthesis, cleave the oligonucleotide from the solid support and deprotect it using the appropriate chemical treatment (e.g., ammonium (B1175870) hydroxide/methylamine).

  • Purify the 7-CN-7-dG-labeled oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Verify the incorporation and purity of the labeled oligonucleotide by mass spectrometry.

Protocol 2: Single-Molecule FRET Assay to Monitor RNA Polymerase Transcription

This protocol outlines a single-molecule FRET experiment to monitor the conformational changes in a DNA template during transcription by RNA polymerase, using 7-CN-7-dG as a donor or acceptor fluorophore in conjunction with a suitable FRET partner (e.g., Cy5).

Materials:

  • DNA template containing a promoter sequence and a transcription bubble region, site-specifically labeled with 7-CN-7-dG (donor) and a FRET acceptor (e.g., Cy5).

  • Biotinylated primer for surface immobilization.

  • RNA Polymerase (RNAP) holoenzyme.

  • Nucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP).

  • Streptavidin-coated microscope slides.

  • TIRF (Total Internal Reflection Fluorescence) microscope.

  • Imaging buffer (e.g., Tris-based buffer with an oxygen scavenging system).

Methodology:

  • Prepare the DNA construct: Anneal the 7-CN-7-dG/Cy5-labeled DNA template strand with a biotinylated complementary strand to form the transcription bubble.

  • Surface Immobilization:

    • Clean and passivate the quartz microscope slide with polyethylene (B3416737) glycol (PEG) to prevent non-specific binding.

    • Incubate the slide with streptavidin.

    • Introduce the biotinylated DNA construct to immobilize it on the surface.

  • Single-Molecule Imaging:

    • Mount the slide on a TIRF microscope.

    • Add imaging buffer containing RNAP holoenzyme.

    • Image the binding of individual RNAP molecules to the DNA.

    • Initiate transcription by flowing in a solution containing NTPs.

    • Record the fluorescence signals from the donor (7-CN-7-dG) and acceptor (Cy5) channels simultaneously over time.

  • Data Analysis:

    • Extract the fluorescence intensity time traces for individual molecules.

    • Calculate the FRET efficiency (E_FRET) for each time point.

    • Analyze the changes in FRET efficiency to monitor the movement of RNAP along the DNA template.

Visualizations

Diagram 1: Experimental Workflow for Single-Molecule FRET

smFRET_Workflow cluster_prep Sample Preparation cluster_immobilization Surface Immobilization cluster_imaging Single-Molecule Imaging cluster_analysis Data Analysis Oligo Oligonucleotide Synthesis (with 7-CN-7-dG & Acceptor) Purify HPLC Purification Oligo->Purify Anneal Annealing with Biotinylated Strand Purify->Anneal Immobilize Immobilize DNA Construct Anneal->Immobilize Slide PEG-passivated Streptavidin Slide Slide->Immobilize TIRF TIRF Microscopy Immobilize->TIRF RNAP_add Add RNA Polymerase TIRF->RNAP_add NTP_add Initiate Transcription (add NTPs) RNAP_add->NTP_add Record Record Donor & Acceptor Fluorescence NTP_add->Record Traces Extract Intensity Time Traces Record->Traces FRET Calculate FRET Efficiency Traces->FRET Dynamics Analyze Conformational Dynamics FRET->Dynamics

Caption: Workflow for a single-molecule FRET experiment using a 7-CN-7-dG labeled nucleic acid.

Diagram 2: Conceptual Model of RNAP Tracking using a Fluorescent Nucleoside Analog

Caption: Model for detecting RNA polymerase translocation via fluorescence changes of 7-CN-7-dG.

Troubleshooting

ProblemPossible CauseSolution
Low signal-to-noise ratio - Low fluorescence quantum yield of 7-CN-7-dG.- Photobleaching.- High background fluorescence.- Use a more robust oxygen scavenging system.- Optimize laser power.- Ensure thorough cleaning of slides and purity of reagents.
No FRET signal observed - Incorrect placement of donor and acceptor.- FRET pair distance is outside the sensitive range.- Photobleaching of the acceptor.- Redesign the labeled oligonucleotide with different spacing.- Choose a FRET pair with a different Förster radius (R₀).- Image with lower laser power or faster acquisition.
Rapid photobleaching - High laser intensity.- Inefficient oxygen scavenging system.- Reduce laser power.- Prepare fresh imaging buffer with optimized concentrations of oxygen scavenger components (e.g., glucose oxidase, catalase, and Trolox).
Non-specific binding of proteins - Incomplete surface passivation.- Optimize the PEG coating procedure.- Include a blocking agent like BSA in the imaging buffer.

Conclusion

While further characterization of the photophysical properties of this compound is required to fully establish it as a routine probe for single-molecule studies, the protocols and conceptual frameworks presented here provide a solid foundation for its application. By adapting established methods for other fluorescent nucleoside analogs, researchers can begin to explore the potential of 7-CN-7-dG for investigating the intricate dynamics of biological systems at the single-molecule level. The unique chemical properties of the 7-deazaguanine scaffold may offer advantages in specific applications, making it a potentially valuable addition to the toolkit of single-molecule biophysicists and drug discovery scientists.

References

Application Notes and Protocols: Synthesis of 7-Cyano-7-deazaguanosine Phosphoramidite for DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Cyano-7-deazaguanosine (B12403929) is a modified nucleoside analog of significant interest in the fields of chemical biology and drug development. The replacement of the N7 nitrogen of guanosine (B1672433) with a carbon atom, and the introduction of a cyano group at this position, alters the hydrogen bonding capabilities and electronic properties of the nucleobase. This modification can influence DNA structure, protein-DNA interactions, and the potential for therapeutic applications. The phosphoramidite (B1245037) derivative of this compound is a crucial building block for the site-specific incorporation of this modified nucleoside into synthetic oligonucleotides, enabling detailed studies of its biological effects.

These application notes provide a comprehensive, step-by-step protocol for the chemical synthesis of 7-cyano-7-deaza-2'-deoxyguanosine phosphoramidite, intended for use in automated DNA synthesis. The protocol is based on established methodologies for the synthesis of related 7-deazapurine nucleosides and their phosphoramidites.

Synthetic Strategy Overview

The synthesis of 7-cyano-7-deaza-2'-deoxyguanosine phosphoramidite is a multi-step process that begins with the glycosylation of the 7-cyano-7-deazaguanine base with a protected deoxyribose sugar. This is followed by a series of protection and deprotection steps to selectively functionalize the nucleoside for phosphitylation. The key steps include:

  • Glycosylation: Formation of the nucleoside by coupling 7-cyano-7-deazaguanine with a protected 2-deoxyribose derivative.

  • Deprotection of Sugar Moieties: Removal of the protecting groups from the 3' and 5' hydroxyls of the deoxyribose.

  • Protection of the Exocyclic Amine: Introduction of a base-labile protecting group on the exocyclic amine of the guanine (B1146940) analog.

  • Selective 5'-Hydroxyl Protection: Protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group to enable solid-phase DNA synthesis.

  • Phosphitylation: Conversion of the 3'-hydroxyl group to a phosphoramidite moiety.

This synthetic route is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Nucleoside Synthesis cluster_2 Protecting Group Manipulations cluster_3 Final Product Formation 7-Cyano-7-deazaguanine 7-Cyano-7-deazaguanine Glycosylation Step 1: Glycosylation 7-Cyano-7-deazaguanine->Glycosylation Protected Deoxyribose Protected Deoxyribose Protected Deoxyribose->Glycosylation Sugar_Deprotection Step 2: Sugar Deprotection Glycosylation->Sugar_Deprotection Protected Nucleoside Amine_Protection Step 3: Amine Protection Sugar_Deprotection->Amine_Protection Deprotected Nucleoside DMT_Protection Step 4: 5'-DMT Protection Amine_Protection->DMT_Protection N-Protected Nucleoside Phosphitylation Step 5: Phosphitylation DMT_Protection->Phosphitylation 5'-DMT, N-Protected Nucleoside Final_Product 7-Cyano-7-deaza-2'-deoxyguanosine Phosphoramidite Phosphitylation->Final_Product

Caption: Synthetic workflow for this compound Phosphoramidite.

Experimental Protocols

Materials and General Methods:

All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents are critical for several steps, particularly for the phosphitylation reaction. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) where specified. Thin-layer chromatography (TLC) on silica (B1680970) gel 60 F254 plates should be used to monitor reaction progress. Column chromatography should be performed using silica gel 60 (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, ³¹P) and High-Resolution Mass Spectrometry (HRMS) should be used to characterize all intermediates and the final product.

Step 1: Glycosylation of 7-Cyano-7-deazaguanine

This step involves the formation of the N-glycosidic bond between the 7-deazapurine base and the deoxyribose sugar via a Silyl-Hilbert-Johnson reaction.

Protocol:

  • Persilylation of the Nucleobase:

    • Suspend 7-cyano-7-deazaguanine (1.0 eq) in anhydrous acetonitrile (B52724).

    • Add N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 eq).

    • Heat the mixture at reflux under an argon atmosphere until a clear solution is obtained (approximately 2-4 hours), indicating the formation of the persilylated derivative.

    • Cool the solution to room temperature.

  • Glycosylation Reaction:

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (B1210297).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected nucleoside.

Step 1: Glycosylation Reactants Reagents/Solvents Product Estimated Yield
Input 7-Cyano-7-deazaguanine, 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranoseAcetonitrile, BSA, TMSOTfProtected 7-cyano-7-deaza-2'-deoxyguanosine60-70%
Step 2: Deprotection of Sugar Moieties

The toluoyl protecting groups on the 3' and 5' hydroxyls of the deoxyribose are removed by treatment with a base.

Protocol:

  • Dissolve the protected nucleoside from Step 1 in a solution of methanolic ammonia (B1221849) (7N).

  • Stir the solution at room temperature in a sealed vessel for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford 7-cyano-7-deaza-2'-deoxyguanosine.

Step 2: Sugar Deprotection Reactant Reagents/Solvents Product Estimated Yield
Input Protected 7-cyano-7-deaza-2'-deoxyguanosineMethanolic ammonia7-Cyano-7-deaza-2'-deoxyguanosine80-90%
Step 3: Protection of the Exocyclic Amine

The exocyclic amino group is protected with an isobutyryl group to prevent side reactions during phosphitylation and oligonucleotide synthesis.

Protocol:

  • Co-evaporate the 7-cyano-7-deaza-2'-deoxyguanosine from Step 2 with anhydrous pyridine (B92270).

  • Dissolve the dried nucleoside in anhydrous pyridine and cool to 0 °C.

  • Add trimethylsilyl chloride (TMSCl) (2.5 eq) and stir for 30 minutes at 0 °C.

  • Add isobutyric anhydride (B1165640) (1.5 eq) and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by adding water, followed by concentrated ammonium (B1175870) hydroxide, and stir for 30 minutes.

  • Concentrate the mixture and purify the residue by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield N²-isobutyryl-7-cyano-7-deaza-2'-deoxyguanosine.

Step 3: Amine Protection Reactant Reagents/Solvents Product Estimated Yield
Input 7-Cyano-7-deaza-2'-deoxyguanosinePyridine, TMSCl, Isobutyric anhydrideN²-isobutyryl-7-cyano-7-deaza-2'-deoxyguanosine75-85%
Step 4: Selective 5'-Hydroxyl Protection

The 5'-hydroxyl group is protected with a DMT group, which is acid-labile and allows for automated DNA synthesis.

Protocol:

  • Co-evaporate the N²-protected nucleoside from Step 3 with anhydrous pyridine.

  • Dissolve the dried compound in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.2 eq) in portions at room temperature.

  • Stir the reaction for 4-8 hours and monitor by TLC.

  • Quench the reaction with methanol.

  • Concentrate the mixture and partition the residue between dichloromethane (B109758) and a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes containing 1% triethylamine) to give the 5'-O-DMT protected nucleoside.

Step 4: 5'-DMT Protection Reactant Reagents/Solvents Product Estimated Yield
Input N²-isobutyryl-7-cyano-7-deaza-2'-deoxyguanosinePyridine, DMT-Cl5'-O-DMT-N²-isobutyryl-7-cyano-7-deaza-2'-deoxyguanosine85-95%
Step 5: Phosphitylation

The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position.

Protocol:

  • Dry the 5'-O-DMT protected nucleoside from Step 4 under high vacuum.

  • Dissolve the dried compound in anhydrous dichloromethane under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction with methanol.

  • Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes containing 1% triethylamine) to yield the final phosphoramidite product as a white foam.

Step 5: Phosphitylation Reactant Reagents/Solvents Product Estimated Yield
Input 5'-O-DMT-N²-isobutyryl-7-cyano-7-deaza-2'-deoxyguanosineDichloromethane, DIPEA, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite5'-O-DMT-N²-isobutyryl-7-cyano-7-deaza-2'-deoxyguanosine-3'-CE-phosphoramidite80-90%

Characterization Data

The final product and all intermediates should be characterized by standard spectroscopic methods.

  • ¹H NMR: To confirm the structure and the presence of all protecting groups.

  • ³¹P NMR: To verify the formation of the phosphoramidite, which should appear as a characteristic signal (or a pair of diastereomeric signals) around 148-150 ppm.

  • HRMS: To confirm the exact mass of the final product.

Storage and Handling

The final this compound phosphoramidite is sensitive to moisture and oxidation. It should be stored under an argon atmosphere at -20°C. When preparing for use in DNA synthesis, the phosphoramidite should be dissolved in anhydrous acetonitrile to the desired concentration.

Conclusion

The protocol described provides a detailed pathway for the synthesis of this compound phosphoramidite. By following these procedures, researchers can obtain this valuable building block for the incorporation of a functionally important modified nucleoside into oligonucleotides. This will facilitate further investigations into the structural and biological roles of 7-cyano-7-deazaguanine in various contexts, from fundamental research to the development of novel nucleic acid-based therapeutics.

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of 7-Cyano-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of 7-Cyano-7-deazaguanosine (preQ₀). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and find answers to frequently asked questions related to this multi-enzyme cascade reaction.

I. Frequently Asked Questions (FAQs)

Q1: What is the enzymatic pathway for the synthesis of this compound (preQ₀)?

A1: The enzymatic synthesis of preQ₀ from Guanosine-5'-triphosphate (GTP) is a four-step cascade involving the following enzymes[1][2]:

  • GTP Cyclohydrolase I (GCH1 or FolE): Converts GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H₂NTP). This initial step is also part of the folate biosynthesis pathway[1][2].

  • 6-pyruvoyltetrahydropterin synthase-like enzyme (QueD): Catalyzes the conversion of H₂NTP to 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄)[2].

  • 7-carboxy-7-deazaguanine (B3361655) synthase (QueE): A radical S-adenosyl-L-methionine (SAM) enzyme that converts CPH₄ to 7-carboxy-7-deazaguanine (CDG)[2].

  • 7-cyano-7-deazaguanine synthase (QueC): An ATP-dependent enzyme that catalyzes the final step, the conversion of CDG to 7-cyano-7-deazaguanine (preQ₀), utilizing ammonia (B1221849) as the nitrogen source[2][3].

Q2: What are the critical cofactors and reaction conditions for each enzyme in the pathway?

A2: Each enzyme in the preQ₀ synthesis pathway has specific requirements for optimal activity. A summary of these conditions, primarily based on studies of E. coli and other model organisms, is provided in the table below. Please note that these are starting points, and empirical optimization for your specific experimental setup is recommended.

EnzymeCofactor(s)Optimal pHOptimal TemperatureSubstrate(s)Activator(s)Inhibitor(s)
GTP Cyclohydrolase I (FolE) Zn²⁺~7.8[4]~45-56°C[5]GTPK⁺, Mg²⁺[4]2,4-Diamino-6-hydroxypyrimidine (DAHP), N-acetylserotonin (NAS), Tetrahydrobiopterin[4][6][7]
6-pyruvoyltetrahydropterin synthase-like enzyme (QueD) Zn²⁺Neutral37°C (typical)7,8-dihydroneopterin triphosphate (H₂NTP)-Folate antagonists (e.g., methotrexate) may indirectly affect the pathway[8]
7-carboxy-7-deazaguanine synthase (QueE) [4Fe-4S] cluster, S-adenosyl-L-methionine (SAM)Neutral37°C (typical)6-carboxy-5,6,7,8-tetrahydropterin (CPH₄)Mg²⁺, Reducing system (e.g., dithionite (B78146) or Flavodoxin/Flavodoxin reductase/NADPH)Oxygen
7-cyano-7-deazaguanine synthase (QueC) Zn²⁺, ATP~9.5 (G. kaustophilus)[3][9]~60°C (G. kaustophilus)[3][9]7-carboxy-7-deazaguanine (CDG), Ammonia--

Q3: Can this synthesis be performed in a single "one-pot" reaction?

A3: Yes, the enzymatic synthesis of preQ₀ from GTP can be and has been successfully performed as a one-pot reaction[2]. However, achieving high yields in a multi-enzyme cascade requires careful optimization of reaction conditions to accommodate the different requirements of each enzyme. A compromise on pH and temperature is often necessary. For instance, while QueC from Geobacillus kaustophilus has a high optimal pH and temperature, enzymes from mesophilic organisms like E. coli will have optima closer to neutral pH and 37°C.

II. Troubleshooting Guides

Problem 1: Low or No Yield of this compound (preQ₀)

This is a common issue in multi-enzyme cascade reactions. The following Q&A will guide you through a systematic troubleshooting process.

Q1.1: How do I confirm that all my enzymes are active?

A1.1: It is crucial to test the activity of each enzyme individually before setting up the complete cascade. This can be done using specific enzyme assays.

  • GTP Cyclohydrolase I (FolE): Monitor the conversion of GTP to H₂NTP. A common method involves oxidizing the product to neopterin, which can be quantified by HPLC with fluorescence detection.

  • QueD: Assay the conversion of H₂NTP to CPH₄. The product can be monitored by HPLC.

  • QueE: This enzyme is oxygen-sensitive and requires anaerobic conditions. Its activity is measured by the conversion of CPH₄ to CDG, analyzed by HPLC-MS. The reaction requires a reducing agent like dithionite or a biological reducing system.

  • QueC: The final step can be assayed by monitoring the ATP-dependent conversion of CDG to preQ₀ using HPLC-MS.

Q1.2: My individual enzymes are active, but the one-pot synthesis still fails. What should I check next?

A1.2: Incompatibility of reaction conditions is a likely culprit in multi-enzyme systems.

  • pH and Buffer: The optimal pH for each enzyme varies. A compromise buffer system is necessary. For enzymes from E. coli, a buffer in the pH range of 7.5-8.0 is a good starting point.

  • Temperature: While some enzymes in the pathway might be thermostable, others may not be. For a cascade with enzymes from mesophilic organisms, a temperature of around 37°C is generally recommended.

  • Cofactor and Substrate Concentrations: Ensure all necessary cofactors (Zn²⁺, Mg²⁺, ATP, SAM) and substrates (GTP, ammonia) are present at optimal concentrations. Substrate inhibition can occur at very high concentrations.

  • Instability of Intermediates: The intermediate 6-carboxy-5,6,7,8-tetrahydropterin (CPH₄) is known to be oxygen-labile and can degrade[2]. Performing the reaction under anaerobic or low-oxygen conditions can significantly improve the yield.

Q1.3: I suspect an inhibitor is present in my reaction. What are the common inhibitors for this pathway?

A1.3:

  • GTP Cyclohydrolase I (FolE): This enzyme is competitively inhibited by 2,4-Diamino-6-hydroxypyrimidine (DAHP) and the feedback inhibitor tetrahydrobiopterin[4][6][7].

  • QueE: As a radical SAM enzyme with an iron-sulfur cluster, QueE is highly sensitive to oxygen. Chelating agents like EDTA can also inhibit activity by sequestering necessary metal ions.

  • General Inhibitors: Heavy metal contaminants in reagents or water can inhibit enzyme activity. Ensure high-purity reagents and water are used.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No preQ₀ Yield check_enzymes Are all individual enzymes active? start->check_enzymes check_conditions Are reaction conditions compatible? check_enzymes->check_conditions Yes solution_enzyme Troubleshoot individual enzyme activity (purification, storage). check_enzymes->solution_enzyme No check_intermediates Are intermediates stable? check_conditions->check_intermediates Yes solution_conditions Optimize one-pot conditions (pH, temp, cofactors). check_conditions->solution_conditions No check_inhibitors Is an inhibitor present? check_intermediates->check_inhibitors Yes solution_anaerobic Perform reaction under anaerobic conditions. check_intermediates->solution_anaerobic No solution_inhibitor Identify and remove inhibitor (e.g., use high-purity reagents). check_inhibitors->solution_inhibitor Yes

A logical workflow for troubleshooting low yield in preQ₀ synthesis.
Problem 2: Accumulation of an Intermediate Product

Q2.1: My HPLC analysis shows a buildup of an intermediate (e.g., CDG) but little to no final product (preQ₀). What does this indicate?

A2.1: Accumulation of an intermediate strongly suggests that the subsequent enzyme in the pathway is inactive or significantly inhibited.

  • Accumulation of H₂NTP: Indicates a problem with QueD.

  • Accumulation of CPH₄: Points to an issue with QueE. Remember that QueE requires strict anaerobic conditions and a reducing system.

  • Accumulation of CDG: Suggests a problem with the final enzyme, QueC. Ensure that ATP and a sufficient concentration of ammonia are present in the reaction mixture. Also, verify the pH is optimal for QueC activity, which can be significantly higher than for the other enzymes.

Pathway and Potential Bottlenecks

PathwayBottlenecks cluster_troubleshooting Troubleshooting Points GTP GTP H2NTP H₂NTP GTP->H2NTP FolE CPH4 CPH₄ H2NTP->CPH4 QueD H2NTP_accum H₂NTP Accumulation (Check QueD) H2NTP->H2NTP_accum CDG CDG CPH4->CDG QueE CPH4_accum CPH₄ Accumulation (Check QueE, O₂ presence) CPH4->CPH4_accum preQ0 preQ₀ CDG->preQ0 QueC CDG_accum CDG Accumulation (Check QueC, ATP, NH₃) CDG->CDG_accum

Identifying bottlenecks by observing intermediate accumulation.

III. Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of this compound (preQ₀) from GTP

This protocol is a general guideline and should be optimized for your specific enzymes and experimental setup. All steps involving QueE and the CPH₄ intermediate should be performed under anaerobic conditions.

Materials:

  • Purified enzymes: GTP Cyclohydrolase I (FolE), QueD, QueE, and QueC.

  • Guanosine-5'-triphosphate (GTP)

  • S-adenosyl-L-methionine (SAM)

  • Adenosine-5'-triphosphate (ATP)

  • Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄)

  • Magnesium chloride (MgCl₂)

  • Zinc sulfate (ZnSO₄)

  • Sodium dithionite (or a biological reducing system)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • Anaerobic chamber or glove box

Procedure:

  • Prepare the Reaction Mixture: In an anaerobic environment, prepare a reaction mixture containing:

    • 50 mM Tris-HCl, pH 7.8

    • 1 mM GTP

    • 2 mM ATP

    • 1 mM SAM

    • 10 mM MgCl₂

    • 100 µM ZnSO₄

    • 50 mM (NH₄)₂SO₄

    • 2 mM Sodium Dithionite (freshly prepared)

  • Add Enzymes: Add the purified enzymes to the reaction mixture. Optimal enzyme concentrations should be determined empirically, but a starting point of 1-5 µM for each enzyme can be used.

  • Incubation: Incubate the reaction mixture at 37°C in the anaerobic chamber.

  • Monitoring the Reaction: At various time points (e.g., 0, 1, 2, 4, 8 hours), take aliquots of the reaction. Stop the reaction by adding an equal volume of cold methanol (B129727) or by heat inactivation.

  • Analysis: Centrifuge the quenched aliquots to pellet the precipitated enzymes. Analyze the supernatant by reverse-phase HPLC coupled with a mass spectrometer (LC-MS) to monitor the consumption of GTP and the formation of intermediates and the final product, preQ₀.

Protocol 2: HPLC-MS Analysis
  • Column: A C18 reverse-phase column is suitable for separating the purine (B94841) and pterin (B48896) derivatives.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 6.0) and an organic solvent (e.g., methanol or acetonitrile) is typically used.

  • Detection: UV-Vis detection at multiple wavelengths (e.g., 260 nm for GTP and 300-350 nm for the pterin and deazapurine compounds) and mass spectrometry in positive ion mode for confirmation of the identity of the products based on their mass-to-charge ratio.

Expected Retention Order (typical): The retention times will vary depending on the exact HPLC conditions, but generally, the more polar compounds will elute earlier. A typical elution order might be: GTP -> H₂NTP -> CPH₄ -> CDG -> preQ₀.

This technical support center provides a starting point for troubleshooting and optimizing the enzymatic synthesis of this compound. For further assistance, please refer to the cited literature or contact your enzyme supplier.

References

Technical Support Center: Optimizing 7-Cyano-7-deazaguanosine Triphosphate (7-CN-7-dGTP) Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Cyano-7-deazaguanosine Triphosphate (7-CN-7-dGTP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the incorporation efficiency of this nucleotide analog in various enzymatic assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to assist in your experimental success.

Troubleshooting Guides

This section addresses specific issues that may arise during the incorporation of 7-CN-7-dGTP.

Problem Potential Cause Recommended Solution
Low or No Product Yield in PCR Suboptimal 7-CN-7-dGTP:dGTP Ratio: The polymerase may have a lower affinity for 7-CN-7-dGTP compared to the natural dGTP.Empirically test different ratios of 7-CN-7-dGTP to dGTP. Start with a 3:1 ratio and titrate to find the optimal balance for your specific template and polymerase.[1]
Inhibitory Secondary Structures in GC-Rich Templates: 7-CN-7-dGTP is often used for GC-rich templates, but strong secondary structures can still impede polymerase activity.- Increase the denaturation temperature (e.g., 98°C) and keep the denaturation time to a minimum to reduce potential depurination. - Add PCR enhancers such as 5% DMSO or 1M Betaine to the reaction mix to help destabilize secondary structures.[1]
Incorrect Annealing Temperature: The presence of the nucleotide analog may affect the optimal annealing temperature of the primers.Perform a temperature gradient PCR to determine the optimal annealing temperature for your specific primer set and template. A starting point is typically 5°C below the calculated melting temperature (Tm) of the primers.
Non-Specific Amplification or Smears on Gel Primer-Dimer Formation: The 3' ends of primers may be annealing to each other, leading to non-specific amplification.- Review primer design to ensure minimal self-complementarity. - Use a "hot-start" polymerase to prevent non-specific amplification during reaction setup. - Increase the annealing temperature in 1-2°C increments.
Low Annealing Stringency: The annealing temperature may be too low, allowing primers to bind to non-target sequences.Increase the annealing temperature. Consider using a touchdown PCR protocol, where the initial annealing temperature is high and is gradually lowered in subsequent cycles.
Incomplete or Stalled Primer Extension Polymerase Inefficiency with 7-CN-7-dGTP: The chosen DNA polymerase may not efficiently incorporate the analog.- Screen different DNA polymerases to find one with higher processivity and acceptance of 7-CN-7-dGTP. - Increase the concentration of the polymerase in the reaction.
Presence of Inhibitors: Contaminants in the template DNA or reagents can inhibit the polymerase.- Re-purify the DNA template. - Use fresh, high-quality reagents.
Unexpected Band Size Misincorporation or Slippage: The polymerase may be incorrectly incorporating nucleotides or "slipping" on repetitive sequences.- Optimize the MgCl2 concentration, as it can affect polymerase fidelity. - Use a high-fidelity DNA polymerase.

Frequently Asked Questions (FAQs)

Q1: Can 7-CN-7-dGTP completely replace dGTP in a PCR reaction?

A1: While the related analog 7-deaza-dGTP has been shown to fully replace dGTP in some PCR applications with Taq polymerase, it is often more efficient to use a mixture of 7-CN-7-dGTP and dGTP.[2] The optimal ratio can vary depending on the polymerase, template, and desired product. We recommend starting with a 3:1 ratio of 7-CN-7-dGTP to dGTP and optimizing from there.

Q2: What type of DNA polymerase is recommended for use with 7-CN-7-dGTP?

A2: While various DNA polymerases may incorporate 7-CN-7-dGTP, polymerases with high processivity and those optimized for GC-rich templates are often a good starting point. It is recommended to screen a few different polymerases to find the one that performs best for your specific application.

Q3: How does 7-CN-7-dGTP help in the amplification of GC-rich regions?

A3: The substitution of nitrogen at the 7-position of the guanine (B1146940) base with a cyano-carbon group in 7-CN-7-dGTP reduces the stability of Hoogsteen base pairing. This destabilization helps to minimize the formation of strong secondary structures in GC-rich DNA templates, which can otherwise block the progression of the DNA polymerase.

Q4: Are there any special considerations for analyzing PCR products containing 7-CN-7-dGTP?

Q5: Can I use 7-CN-7-dGTP in sequencing reactions?

A5: Yes, nucleotide analogs like 7-deaza-dGTP are often used in sequencing to resolve band compressions caused by GC-rich regions.[4][5] 7-CN-7-dGTP can likely be used for the same purpose, but optimization of the sequencing reaction conditions may be necessary.

Quantitative Data

While specific kinetic data for the incorporation of 7-CN-7-dGTP by various DNA polymerases is not extensively available in the current literature, the following table provides a conceptual framework for comparing the incorporation efficiency of a nucleotide analog to the natural dNTP. Researchers would need to perform kinetic assays to determine the specific values for their experimental system.

Table 1: Conceptual Kinetic Parameters for Nucleotide Incorporation

NucleotideDNA PolymeraseKm (µM)kcat (s-1)Incorporation Efficiency (kcat/Km) (µM-1s-1)
dGTPPolymerase XValueValueValue
7-CN-7-dGTPPolymerase XValueValueValue
dGTPPolymerase YValueValueValue
7-CN-7-dGTPPolymerase YValueValueValue

Note: The values in this table are placeholders. Specific kinetic parameters must be determined experimentally.

Experimental Protocols

Protocol 1: Optimizing PCR Conditions for a GC-Rich Template using 7-CN-7-dGTP

This protocol provides a starting point for optimizing the amplification of a GC-rich DNA template.

1. Reagent Preparation:

  • Prepare a dNTP mix containing dATP, dCTP, dTTP, dGTP, and 7-CN-7-dGTP. A recommended starting ratio for dGTP to 7-CN-7-dGTP is 1:3. The final concentration of each of the other dNTPs should be 200 µM, with the combined concentration of dGTP and 7-CN-7-dGTP also at 200 µM (i.e., 50 µM dGTP and 150 µM 7-CN-7-dGTP).

2. PCR Reaction Setup:

  • On ice, prepare a master mix with the following components per 25 µL reaction:

ComponentVolume/Final Concentration
5X PCR Buffer5 µL (1X)
Optimized dNTP Mix2.5 µL (200 µM each dNTP)
Forward Primer (10 µM)1.25 µL (0.5 µM)
Reverse Primer (10 µM)1.25 µL (0.5 µM)
Template DNA (10 ng/µL)1 µL (10 ng)
DNA PolymeraseAs per manufacturer's recommendation
PCR Enhancer (e.g., 5M Betaine)5 µL (1 M)
Nuclease-free waterTo 25 µL

3. Thermal Cycling Conditions:

  • Use a thermal cycler with a heated lid.

StepTemperatureTimeCycles
Initial Denaturation98°C2 minutes1
Denaturation98°C10 seconds30-35
Annealing60-70°C*30 seconds
Extension72°C30-60 seconds/kb
Final Extension72°C5 minutes1
Hold4°C

*Perform a gradient PCR to determine the optimal annealing temperature.

4. Analysis:

Protocol 2: Primer Extension Assay to Evaluate 7-CN-7-dGTP Incorporation

This protocol can be used to assess the ability of a DNA polymerase to incorporate a single 7-CN-7-dGTP opposite a cytosine in a template strand.

1. Primer Labeling:

  • End-label a DNA primer with [γ-32P]ATP using T4 polynucleotide kinase according to the manufacturer's protocol.

  • Purify the labeled primer to remove unincorporated nucleotides.

2. Primer-Template Annealing:

  • Anneal the 32P-labeled primer to a synthetic DNA template containing a cytosine at the position for incorporation.

3. Extension Reaction:

  • Set up the following reaction on ice:

ComponentFinal Concentration
10X Polymerase Buffer1X
Annealed Primer-Template50 nM
DNA Polymerase10 nM
7-CN-7-dGTP or dGTP100 µM
Nuclease-free waterTo final volume

4. Time Course:

  • Incubate the reaction at the optimal temperature for the DNA polymerase.

  • Take aliquots at various time points (e.g., 0, 1, 2, 5, 10, 20 minutes) and quench the reaction by adding an equal volume of stop buffer (e.g., 95% formamide, 20 mM EDTA).

5. Analysis:

  • Separate the reaction products on a denaturing polyacrylamide gel.

  • Visualize the results by autoradiography. The appearance of a band corresponding to the extended primer indicates successful incorporation. The rate of appearance can be used to estimate incorporation efficiency.

Visualizations

PCR_Workflow cluster_prep Reaction Preparation cluster_pcr Thermal Cycling cluster_analysis Analysis reagents Prepare Master Mix (Polymerase, Buffers, Primers) dntps Prepare dNTP Mix (dGTP:7-CN-7-dGTP ratio) template Add Template DNA denaturation Initial Denaturation (98°C) template->denaturation cycling Cycling (30-35x) - Denaturation (98°C) - Annealing (Gradient) - Extension (72°C) denaturation->cycling final_ext Final Extension (72°C) cycling->final_ext gel Agarose Gel Electrophoresis final_ext->gel results Analyze Results (Yield, Specificity) gel->results

Caption: Workflow for optimizing PCR with 7-CN-7-dGTP.

Primer_Extension_Workflow start Start label_primer 5' End-Label Primer with [γ-32P]ATP start->label_primer anneal Anneal Labeled Primer to DNA Template label_primer->anneal setup_rxn Set up Extension Reaction (Polymerase, 7-CN-7-dGTP) anneal->setup_rxn incubate Incubate and Collect Time Points setup_rxn->incubate quench Quench Reaction with Stop Buffer incubate->quench denature_gel Denaturing PAGE quench->denature_gel autorad Autoradiography and Analysis denature_gel->autorad end End autorad->end

Caption: Experimental workflow for a primer extension assay.

Troubleshooting_Logic start Low/No PCR Product check_ratio Optimize 7-CN-7-dGTP:dGTP Ratio start->check_ratio check_annealing Optimize Annealing Temperature (Gradient PCR) start->check_annealing add_enhancers Add PCR Enhancers (DMSO, Betaine) start->add_enhancers change_poly Screen Different DNA Polymerases check_ratio->change_poly check_primers Review Primer Design check_annealing->check_primers success Successful Amplification add_enhancers->success change_poly->success check_primers->success

Caption: A logical approach to troubleshooting low PCR yield.

References

troubleshooting low yield of 7-Cyano-7-deazaguanosine labeled oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the low yield of 7-Cyano-7-deazaguanosine (7-CN-7-dG) labeled oligonucleotides. It is intended for researchers, scientists, and drug development professionals working with modified oligonucleotides.

Troubleshooting Guide

This section addresses specific issues that can lead to low yields during the synthesis and labeling of 7-CN-7-dG oligonucleotides.

Question: Why is the overall yield of my 7-CN-7-dG containing oligonucleotide significantly lower than a standard oligonucleotide?

Answer: Low yields for modified oligonucleotides, especially those containing 7-CN-7-dG, can stem from several stages of the process: solid-phase synthesis, deprotection, purification, and post-synthetic labeling. The key is to systematically identify the step contributing most to the yield loss.

Potential Causes & Solutions:

  • Suboptimal Coupling Efficiency: The addition of the 7-CN-7-dG phosphoramidite (B1245037) to the growing oligonucleotide chain may be inefficient.[1][2] Even a small drop in coupling efficiency can drastically reduce the final yield of the full-length product, particularly for longer sequences.[1][3][4]

    • Troubleshooting:

      • Verify Phosphoramidite Quality: Ensure the 7-CN-7-dG phosphoramidite is fresh and has been stored under anhydrous conditions to prevent degradation. The presence of moisture is a primary cause of reduced coupling efficiency.[4]

      • Increase Coupling Time: Extend the coupling time for the 7-CN-7-dG monomer to allow the reaction to proceed to completion.

      • Use a Stronger Activator: Consider using a more potent activator, such as DCI (4,5-dicyanoimidazole) or ETT (5-Ethylthio-1H-tetrazole), which can enhance coupling efficiency.[4]

      • Check Reagent Quality: Ensure all synthesis reagents, particularly the acetonitrile (B52724) (ACN) diluent and activator solutions, are anhydrous.[4]

  • Degradation during Deprotection: The 7-deazapurine ring system can be sensitive to standard deprotection conditions. Harsh basic conditions used to remove protecting groups from the nucleobases and phosphate (B84403) backbone can potentially damage the modification.[5][6]

    • Troubleshooting:

      • Use Milder Deprotection Conditions: Employ "UltraMILD" phosphoramidites and deprotection reagents (e.g., 0.05 M potassium carbonate in methanol) if your sequence contains sensitive modifications.[6]

      • Two-Step Deprotection: Consider a two-step deprotection. First, remove the cyanoethyl protecting groups from the phosphate backbone using a non-nucleophilic base like diethylamine (B46881) in acetonitrile.[7] This is followed by a milder treatment to cleave the oligonucleotide from the support and remove base-protecting groups.[7]

      • Alternative Reagents: For some sensitive dyes or modifications, deprotection with t-butylamine/water (1:3) at 60°C can be a good alternative to ammonium (B1175870) hydroxide (B78521).[8]

  • Inefficient Post-Synthetic Labeling: If you are labeling the cyano group after synthesis, the conjugation reaction itself may be the source of low yield.

    • Troubleshooting:

      • Optimize Reaction Conditions: The efficiency of reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) depends on factors like catalyst concentration, ligands, and temperature.[9][10] These may need to be optimized for your specific oligonucleotide and label.

      • Purify Before Labeling: Ensure the crude 7-CN-7-dG oligonucleotide is purified before the labeling reaction to remove failure sequences and interfering impurities.

      • Assess Reagent Quality: Use high-quality, fresh labeling reagents (e.g., azide-modified dyes).

  • Loss during Purification: Significant product loss can occur during purification steps (e.g., HPLC, PAGE).[3][6] The choice of purification method should balance the required purity with the acceptable yield.[6]

    • Troubleshooting:

      • Optimize Purification Method: For DMT-on purification, ensure the DMT group is intact before loading onto the reverse-phase cartridge.[6] Inefficiently cleaved DMT will result in the loss of full-length product.

      • Adjust Collection Parameters: When using HPLC, broaden the collection window for the product peak, and then perform an analysis of adjacent fractions to see if the desired product is present. This can help determine if the peak is tailing or broader than expected.

Frequently Asked Questions (FAQs)

Q1: What is a typical coupling efficiency for 7-CN-7-dG phosphoramidite?

While specific data for 7-CN-7-dG is not broadly published by all suppliers, modified phosphoramidites can sometimes exhibit lower coupling efficiencies than standard A, C, G, and T monomers.[3] A well-optimized synthesis should still aim for a coupling efficiency of >98%. A drop of even 1-2% can significantly impact the yield of long oligonucleotides.[1][4]

Q2: Can I use standard ammonium hydroxide for deprotection of my 7-CN-7-dG oligonucleotide?

This depends on the other components in your oligonucleotide. While the 7-deazaguanosine (B17050) modification itself offers some protection against depurination, other modifications or attached labels may be sensitive to standard deprotection conditions (e.g., concentrated ammonium hydroxide at elevated temperatures).[6][11] It is always best to first review the technical specifications for all modified components in your sequence.[8] If any are base-sensitive, a milder deprotection strategy is required.[8]

Q3: My final product shows a mass corresponding to the unlabeled oligo and the labeled oligo. How can I improve the labeling reaction?

This indicates an incomplete post-synthetic labeling reaction. To improve efficiency:

  • Increase Reagent Stoichiometry: Increase the molar excess of the labeling reagent (e.g., azide-dye) relative to the oligonucleotide.

  • Extend Reaction Time: Allow the reaction to proceed for a longer duration.

  • Optimize Temperature: Some labeling reactions benefit from a modest increase in temperature, but this should be done cautiously to avoid oligonucleotide degradation.

  • Ensure Purity of Starting Materials: Impurities in the oligonucleotide preparation can inhibit the labeling reaction.

Q4: How should I purify my final labeled oligonucleotide?

The choice of purification depends on the application. Reverse-phase HPLC (RP-HPLC) is often effective for separating the more hydrophobic-labeled oligonucleotide from the unlabeled strand. If the label does not significantly change the retention time, anion-exchange HPLC (AX-HPLC) or polyacrylamide gel electrophoresis (PAGE) may provide better separation.[6] Keep in mind that more stringent purification methods generally lead to lower final yields.[3][6]

Data & Protocols

Table 1: Troubleshooting Summary for Low Yield
Potential Issue Symptom / Observation Recommended Action Expected Outcome
Low Coupling Efficiency Low trityl yield after 7-CN-7-dG addition; complex crude product on HPLC/PAGE.Use fresh, anhydrous phosphoramidite and reagents; extend coupling time.[4]Increased yield of full-length product (n) vs. failure sequences (n-1).
Degradation during Deprotection Multiple unexpected peaks in mass spectrometry; smearing on analytical gel.Use milder deprotection conditions (e.g., t-butylamine/water) or a two-step process.[7][8]Cleaner product profile with reduced degradation products.
Incomplete Post-Synthetic Labeling Mass spectrometry shows both labeled and unlabeled product; two overlapping peaks on HPLC.Increase excess of labeling reagent; extend reaction time; purify oligo before labeling.Higher conversion to the desired labeled product.
Product Loss during Purification Low final yield despite good crude analysis; desired product found in waste fractions.Optimize HPLC gradient and peak collection window; consider a different purification method (e.g., PAGE).[6]Improved recovery of the purified product.
Experimental Protocol: Two-Step Deprotection for Sensitive Oligonucleotides

This protocol is designed to minimize degradation of sensitive modifications like 7-CN-7-dG by first removing the cyanoethyl phosphate protecting groups under non-nucleophilic conditions before cleaving the oligonucleotide from the solid support.

Reagents:

  • Reagent 1: 10-20% Diethylamine (DEA) in anhydrous acetonitrile.

  • Reagent 2: Concentrated ammonium hydroxide or an alternative mild base (e.g., t-butylamine/water 1:3).

  • Anhydrous acetonitrile for washing.

Procedure:

  • Phosphate Deprotection (On-Column):

    • After synthesis is complete, keep the oligonucleotide on the solid support in the synthesis column.

    • Slowly pass 2 mL of Reagent 1 (DEA in ACN) through the column over a period of 5-10 minutes.[7]

    • Collect the flow-through to waste. This step removes the 2-cyanoethyl groups from the phosphate backbone.[7][12]

    • Wash the column thoroughly with 5 mL of anhydrous acetonitrile to remove residual DEA and acrylonitrile.[7]

    • Dry the support under a stream of argon or under vacuum.

  • Cleavage and Base Deprotection:

    • Transfer the dried support from the synthesis column to a screw-cap vial.

    • Add 1 mL of Reagent 2 (e.g., concentrated ammonium hydroxide).

    • Incubate at the recommended temperature and time for your nucleobase protecting groups (e.g., 4-6 hours at 60°C for standard groups; consult supplier data for sensitive groups).

    • After incubation, centrifuge the vial and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

    • Proceed with desalting or purification.

Visual Guides

Troubleshooting Workflow

This diagram outlines a logical workflow for diagnosing the cause of low oligonucleotide yield.

TroubleshootingWorkflow start Low Final Yield of 7-CN-7-dG Oligo check_synthesis Analyze Crude Product (Mass Spec, HPLC/PAGE) start->check_synthesis synthesis_ok Crude product is clean, mostly full-length check_synthesis->synthesis_ok Good Quality synthesis_bad Crude product is complex (n-1, deletions, adducts) check_synthesis->synthesis_bad Poor Quality check_labeling Analyze Post-Labeling Product (Mass Spec, HPLC) synthesis_ok->check_labeling cause_coupling Cause: Low Coupling Efficiency synthesis_bad->cause_coupling n-1 is major impurity cause_deprotection Cause: Degradation during Deprotection synthesis_bad->cause_deprotection Broad peaks/ adduct masses solution_coupling Solution: • Use fresh amidite/reagents • Extend coupling time • Use stronger activator cause_coupling->solution_coupling solution_deprotection Solution: • Use milder deprotection  (e.g., t-butylamine/water) • Adopt two-step protocol cause_deprotection->solution_deprotection labeling_incomplete Incomplete Labeling (Labeled & Unlabeled Product) check_labeling->labeling_incomplete labeling_complete Labeling is Complete check_labeling->labeling_complete cause_labeling Cause: Inefficient Labeling Reaction labeling_incomplete->cause_labeling cause_purification Cause: Loss during Purification labeling_complete->cause_purification But final yield is low solution_labeling Solution: • Increase excess of label • Extend reaction time • Check reagent quality cause_labeling->solution_labeling solution_purification Solution: • Optimize HPLC gradient • Widen peak collection • Change purification method cause_purification->solution_purification

Caption: Troubleshooting workflow for low yield 7-CN-7-dG oligonucleotides.

Oligonucleotide Synthesis Cycle

This diagram illustrates the four main steps in solid-phase phosphoramidite chemistry.

SynthesisCycle cluster_cycle Solid-Phase Synthesis Cycle deblock 1. Deblocking (Detritylation) couple 2. Coupling deblock->couple Removes 5'-DMT group cap 3. Capping couple->cap Adds new phosphoramidite oxidize 4. Oxidation cap->oxidize Blocks unreacted 5'-OH oxidize->deblock Stabilizes P(III) to P(V) end_cycle Repeat n-1 times oxidize->end_cycle start Start: 3'-Nucleoside on CPG Support start->deblock

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

References

Technical Support Center: Mass Spectrometry of 7-Cyano-7-deazaguanosine-Modified Nucleic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Cyano-7-deazaguanosine (PreQ₀)-modified nucleic acids. This guide provides troubleshooting advice and answers to frequently asked questions related to the mass spectrometric analysis of these molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis by mass spectrometry important?

This compound (dPreQ₀) is a derivative of the 7-deazapurine family and represents a recently discovered DNA modification found in a diverse range of bacteria.[1] It is a precursor to other widespread tRNA modifications like queuosine (B110006) (Q).[2] Mass spectrometry (MS) is a critical analytical tool for studying these modifications, as it allows for precise mass determination, characterization, and quantification of the modified nucleic acids within complex biological samples.[3][4]

Q2: What are the primary mass spectrometry methods used for analyzing nucleic acids with this modification?

The two primary methods for analyzing modified oligonucleotides are Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS/MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).[3]

  • LC-MS/MS: This is the method of choice for complex mixtures, providing separation, identification, and quantification.[5][6] Ion-pair reversed-phase chromatography is commonly used for separation.[5]

  • MALDI-TOF MS: This technique is advantageous for its speed and high sensitivity, making it suitable for rapid screening and molecular weight confirmation of purified samples.[3]

Q3: My signal intensity is poor or absent when analyzing my this compound-modified oligonucleotide. What are the common causes?

Poor signal intensity is a frequent issue in mass spectrometry.[7] Several factors could be responsible:

  • Suboptimal Ionization Efficiency: The choice of ionization technique and its parameters significantly impacts signal.[7] The electron-withdrawing nature of the cyano group on the 7-deazaguanosine (B17050) moiety might affect ionization. Experiment with different ionization sources (e.g., ESI, APCI) or adjust source parameters.[7]

  • Sample Concentration and Purity: The sample may be too dilute, or conversely, too concentrated, leading to ion suppression.[7] Contaminants from sample preparation can also interfere with the signal.[8]

  • Incorrect Sample Preparation: For LC-MS, the choice of ion-pairing reagent is critical. Triethylamine/hexafluoro-2-propanol (TEA/HFIP) systems often offer better detection sensitivity for oligonucleotides than other systems.[5] For MALDI, ensure the matrix is appropriate and the sample-to-matrix ratio is optimized.[9]

  • Instrument Calibration: An out-of-tune or uncalibrated mass spectrometer will exhibit poor performance.[7] Regular tuning and calibration are essential.

Q4: I'm observing unexpected peaks. How can I predict the fragmentation pattern for this compound?

While 7-deazapurine analogs are generally more stable against fragmentation at the glycosidic bond compared to standard purines (a significant benefit in MALDI-MS), fragmentation can still occur, especially in tandem MS (MS/MS) experiments.[10]

Key fragmentation pathways for nucleosides include:

  • Cleavage of the Glycosidic Bond: This is a characteristic fragmentation for all nucleosides, resulting in a protonated or deprotonated base and a sugar moiety.[11]

  • Backbone Cleavage: In oligonucleotides, fragmentation along the phosphate (B84403) backbone will occur.

  • Modification-Specific Fragmentation: The cyano (-C≡N) group may be lost. Look for neutral losses corresponding to hydrocyanic acid (HCN, ~27 Da) or a cyano radical (CN, ~26 Da).

  • Ring Contraction (RC) and Retro-Diels-Alder (RDA) Reactions: These are common fragmentation pathways for the base moiety itself under ESI-MS.[11]

Q5: How can I distinguish this compound from other modifications or adducts?

High-resolution mass spectrometry is essential for distinguishing between molecules with very similar masses. By providing accurate mass measurements (to within a few ppm), you can determine the elemental composition and confidently identify the modification.[12] Tandem mass spectrometry (MS/MS) is also crucial, as the unique fragmentation pattern of the modified base can serve as a fingerprint for positive identification.[13][14]

Troubleshooting Guides

General Mass Spectrometry Issues
ProblemPossible CauseRecommended Solution
Poor Signal / No Peaks 1. Sample concentration too low/high.[7] 2. Inefficient ionization.[7] 3. Clog in the LC or ESI needle.[15] 4. Instrument not calibrated.[7]1. Optimize sample concentration; perform a dilution series. 2. Adjust ion source parameters (e.g., capillary voltage, gas temperature).[16] 3. Check for stable spray and system pressure; perform maintenance as per manufacturer guidelines.[15][17] 4. Perform a full system tune and mass calibration using appropriate standards.[7]
Poor Mass Accuracy 1. Instrument calibration has drifted.[7] 2. Insufficient reference mass data (for internal calibration).[17] 3. High chemical noise or interfering peaks.1. Recalibrate the mass spectrometer.[15] 2. Ensure the reference/lock mass solution is being delivered properly. 3. Improve chromatographic separation to isolate the analyte of interest from contaminants.[8]
High Background Noise / Contamination 1. Contaminated mobile phase, LC system, or gas source.[8] 2. Sample carryover from previous injection.[17] 3. Presence of plasticizers or other common contaminants.1. Use high-purity LC-MS grade solvents and reagents.[17] Purge the LC system. 2. Implement a robust needle wash protocol and run blank injections between samples.[17] 3. Identify and subtract background ions using data processing software.
Peak Tailing or Broadening 1. Chromatographic column degradation.[8] 2. Suboptimal LC conditions (e.g., flow rate, gradient). 3. Contaminants in the sample or on the column.[7]1. Replace the column or use a guard column.[8] 2. Optimize the LC method, including the gradient profile and ion-pairing reagent concentration. 3. Ensure proper sample cleanup before injection.
Common Adducts in ESI-MS of Oligonucleotides
AdductMass Shift (Da)Common Source
Sodium [M+Na]⁺+22.989Glassware, buffers
Potassium [M+K]⁺+39.098Glassware, buffers
Ammonium [M+NH₄]⁺+18.034Ammonium-based buffers
Triethylamine [M+TEA+H]⁺+102.141TEA ion-pairing reagent

Visualized Workflows and Pathways

Caption: General workflow for the analysis of modified nucleic acids using LC-MS/MS.

Troubleshooting_Tree Start Problem: Poor or No Signal CheckSpray Is ESI spray stable? Start->CheckSpray CheckPressure Is LC pressure normal? CheckSpray->CheckPressure Yes Sol_Clog Solution: Clean source, check for clogs in LC/needle. CheckSpray->Sol_Clog No CheckConc Is sample concentration optimal? CheckPressure->CheckConc Yes Sol_Leak Solution: Check for leaks in the LC flow path. CheckPressure->Sol_Leak No CheckCal Is instrument tuned and calibrated? CheckConc->CheckCal Yes Sol_Dilute Solution: Run dilution series to find optimal concentration. CheckConc->Sol_Dilute No Sol_Calibrate Solution: Tune and calibrate the mass spectrometer. CheckCal->Sol_Calibrate No

Caption: A logical troubleshooting tree for diagnosing poor signal intensity issues.

Fragmentation_Pathway parent [this compound + H]⁺ frag1 [7-Cyano-7-deazaguanine + H]⁺ (Base Fragment) parent->frag1 Glycosidic Bond Cleavage frag2 [Ribose]⁺ (Sugar Fragment) parent->frag2 Glycosidic Bond Cleavage frag3 Loss of HCN ([Base - HCN + H]⁺) frag1->frag3 Loss of Cyano Group

Caption: Potential fragmentation pathways for protonated this compound.

Experimental Protocols

Protocol: LC-MS/MS Analysis of Modified Oligonucleotides

This protocol provides a general framework. Specific parameters must be optimized for your instrument and analyte.

1. Sample Preparation (Enzymatic Digestion to Nucleosides)

  • Purify RNA/DNA from the source material to remove contaminants.[4]

  • Digest 1-5 µg of nucleic acid using a cocktail of enzymes (e.g., Nuclease P1, Phosphodiesterase I, Alkaline Phosphatase) to hydrolyze the nucleic acid into individual nucleosides.

  • Filter the digested sample through a 10 kDa molecular weight cut-off filter to remove enzymes.[18]

  • Lyophilize the sample or directly dilute it in the initial mobile phase for injection.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 150 mm length x 2.1 mm i.d., <3 µm particle size).[16]

  • Ion-Pairing Reagents: The use of ion-pairing reagents is standard for oligonucleotide analysis. A common and effective system is TEA/HFIP.[5]

    • Mobile Phase A: Aqueous solution of an ion-pair reagent (e.g., 2.3 mM Triethylamine (TEA) and 400 mM 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP)).[5]
    • Mobile Phase B: Organic modifier like Methanol or Acetonitrile containing the same ion-pair reagent.

  • Flow Rate: 0.2 - 0.4 mL/min.[16][18]

  • Gradient: Develop a linear gradient starting with low %B (e.g., 1-5%) and increasing to elute the modified nucleoside/oligonucleotide. A typical run time is 15-30 minutes.[5]

  • Column Temperature: Maintain at a constant temperature, e.g., 35 °C.[18]

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for oligonucleotides due to the phosphate backbone, but positive mode is often used for nucleoside analysis.[5][18]

  • MS1 Scan: Perform a full scan over a relevant m/z range to detect the precursor ion of the modified nucleoside or oligonucleotide.

  • MS/MS Scan (Tandem MS): Use collision-induced dissociation (CID) to fragment the selected precursor ion.[13] This will help confirm the identity of the modification through its characteristic fragment ions.

  • Key ESI Parameters to Optimize: [16]

    • Capillary Voltage: ~3000-4000 V
    • Gas Temperature: ~300-350 °C
    • Drying Gas Flow: ~8-12 L/min
    • Nebulizer Pressure: ~30-50 psi

References

Technical Support Center: Purification of 7-Cyano-7-deazaguanosine (PreQ0) Labeled RNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 7-Cyano-7-deazaguanosine (PreQ0) labeled RNA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols for the successful purification of your PreQ0-modified RNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PreQ0) and why is it used for RNA labeling?

This compound (PreQ0) is a modified nucleoside, a precursor in the biosynthesis of queuosine, a hypermodified nucleoside found in the anticodon of certain tRNAs.[1][2] In molecular biology, it can be incorporated into RNA as a label. Its unique chemical properties, including the presence of a cyano group, can be exploited for specific detection or further chemical modification.

Q2: Which purification method is best for my PreQ0-labeled RNA?

The optimal purification method depends on several factors, including the length of your RNA, the required purity, the scale of your preparation, and the downstream application. The three most common methods are High-Performance Liquid Chromatography (HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE).

  • HPLC (High-Performance Liquid Chromatography): Offers high resolution and is suitable for a wide range of RNA sizes. Ion-pair reversed-phase (IP-RP) HPLC is a common and effective method for oligonucleotide purification.[3][4][5]

  • PAGE (Polyacrylamide Gel Electrophoresis): Provides excellent resolution for separating RNA molecules based on size, even with single-nucleotide differences. It is particularly useful for purifying in vitro transcription products.[6][7][8]

  • SPE (Solid-Phase Extraction): This category includes silica-based spin columns and magnetic beads. These methods are rapid and convenient for high-throughput purification, although they may offer lower resolution compared to HPLC and PAGE.[9][10]

Q3: How does the PreQ0 modification affect RNA purification?

The 7-deazaguanine (B613801) core and the cyano group of PreQ0 can alter the physicochemical properties of the RNA molecule. The replacement of nitrogen with a carbon at position 7 of the purine (B94841) ring and the addition of the cyano group can affect the RNA's hydrophobicity and potential for secondary structure formation.[11] This may lead to:

  • Altered retention times in HPLC: The modified nucleoside can increase the hydrophobicity of the RNA, potentially leading to longer retention times in reversed-phase HPLC compared to its unmodified counterpart.

  • Changes in electrophoretic mobility in PAGE: Alterations in charge and conformation due to the modification might cause the RNA to migrate differently than an unmodified RNA of the same length.

  • Variable binding and elution in SPE: The efficiency of binding to and eluting from silica (B1680970) or other matrices might be affected by the modification.

Q4: How can I assess the purity and yield of my purified PreQ0-labeled RNA?

After purification, it is crucial to determine the yield and assess the purity and integrity of your RNA.[12]

  • Yield and Purity: UV-Vis spectrophotometry (e.g., NanoDrop) is commonly used to measure the RNA concentration and to assess purity by calculating the A260/A280 and A260/A230 ratios. For pure RNA, the A260/A280 ratio should be ~2.0.[13]

  • Integrity: Denaturing gel electrophoresis (agarose or polyacrylamide) can be used to visualize the integrity of the RNA. A sharp, single band of the expected size indicates high integrity, while smearing suggests degradation.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of your PreQ0-labeled RNA.

HPLC Purification Troubleshooting
Problem Possible Cause Suggested Solution
Poor peak shape or resolution 1. Suboptimal ion-pairing reagent concentration.2. Inappropriate mobile phase composition.3. RNA secondary structures.[14]1. Optimize the concentration of the ion-pairing agent (e.g., TEAA, HFIP).[15][16]2. Adjust the gradient steepness and the organic solvent (e.g., acetonitrile, methanol) percentage.[16]3. Increase the column temperature (e.g., 60-80°C) to denature secondary structures.[15]
Unexpectedly long retention time The PreQ0 modification increases the hydrophobicity of the RNA.This is often expected. If the retention is too long, you can decrease the initial organic solvent concentration or use a steeper gradient.
Low recovery of RNA 1. RNA precipitation in the column.2. Irreversible binding to the column matrix.1. Ensure the mobile phase composition is appropriate to maintain RNA solubility.2. Consider using a different column chemistry or a bio-inert HPLC system to minimize non-specific binding.[17]
Co-elution with impurities Insufficient separation of failure sequences or other synthesis byproducts.Optimize the gradient to achieve better separation. A shallower gradient can often improve resolution.[15] Consider a secondary purification step like PAGE if high purity is critical.
PAGE Purification Troubleshooting
Problem Possible Cause Suggested Solution
Smeared bands on the gel 1. RNA degradation by RNases.2. Incomplete denaturation of RNA.1. Maintain a sterile, RNase-free environment. Use RNase-free reagents and equipment.[7]2. Ensure sufficient urea (B33335) concentration (e.g., 8M) in the gel and loading buffer. Heat the sample before loading.
RNA band migrates at an unexpected size The PreQ0 modification and potential secondary structures can alter the migration pattern.Run an unmodified RNA of the same length as a control to compare migration. The apparent size shift is often consistent for a given modified RNA.
Low recovery from the gel slice 1. Inefficient elution from the gel matrix.2. Loss during precipitation.1. Ensure the gel slice is thoroughly crushed. Increase the elution time and/or temperature. Use an appropriate elution buffer (e.g., 0.3 M sodium acetate).[8]2. Use a co-precipitant like glycogen (B147801) to improve the recovery of small amounts of RNA.
Contamination with acrylamide (B121943) or urea Carryover from the gel elution and precipitation steps.Perform a second ethanol (B145695) precipitation to further wash the RNA pellet. Ensure all supernatant is removed after each wash.[8]
Solid-Phase Extraction (SPE) Troubleshooting
Problem Possible Cause Suggested Solution
Low RNA yield 1. Inefficient binding to the silica matrix.2. Incomplete elution.1. Ensure the correct ratio of ethanol is added to the binding buffer as specified in the kit protocol. The PreQ0 modification might slightly alter binding affinity, so strict adherence to the protocol is important.2. Increase the incubation time with the elution buffer on the column. Eluting with a larger volume or performing a second elution can also improve yield.
Genomic DNA contamination Incomplete removal of gDNA during the purification process.Most kits include a DNase treatment step. Ensure this step is performed according to the protocol. Alternatively, use a gDNA removal column if provided.[9]
Presence of inhibitors in the final eluate Carryover of salts from the wash buffers.Ensure the column is spun dry after the final wash step to remove all traces of ethanol-containing wash buffer.[18]
Poor performance in downstream applications Contamination with salts or other substances from the purification process.Perform an additional wash step. Ensure complete removal of the wash buffer before elution.[18]

Experimental Protocols

Workflow for Purification of PreQ0-Labeled RNA

Workflow cluster_prep Sample Preparation cluster_purification Purification Options cluster_analysis Quality Control in_vitro_transcription In Vitro Transcription (with PreQ0-GTP) dnase_treatment DNase I Treatment in_vitro_transcription->dnase_treatment hplc HPLC Purification dnase_treatment->hplc High Resolution page PAGE Purification dnase_treatment->page High Resolution, Size-based spe Solid-Phase Extraction dnase_treatment->spe Rapid, High-throughput quantification Quantification (UV-Vis) hplc->quantification page->quantification spe->quantification integrity Integrity Check (Gel) quantification->integrity Downstream Applications Downstream Applications integrity->Downstream Applications

General workflow for the purification and quality control of PreQ0-labeled RNA.
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This protocol is adapted for the purification of modified oligonucleotides and may require optimization for your specific PreQ0-labeled RNA.[4][5][15]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column suitable for oligonucleotides

  • Mobile Phase A: Ion-pairing buffer (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0, or 8.6 mM Triethylamine (TEA) with 100 mM Hexafluoroisopropanol (HFIP))

  • Mobile Phase B: Acetonitrile or Methanol

  • RNase-free water and reagents

Procedure:

  • System Preparation: Equilibrate the HPLC system and column with the starting mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Sample Preparation: Resuspend the crude PreQ0-labeled RNA in Mobile Phase A.

  • Injection: Inject the sample onto the column.

  • Elution: Run a linear gradient of increasing Mobile Phase B to elute the RNA. A typical gradient might be from 5% to 50% Mobile Phase B over 30-60 minutes.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the full-length PreQ0-labeled RNA.

  • Desalting: Pool the collected fractions and desalt using a suitable method (e.g., ethanol precipitation or a desalting column).

  • Quantification and Analysis: Quantify the purified RNA and check its integrity.

Optimization for PreQ0-labeled RNA:

  • Temperature: Perform the separation at an elevated temperature (e.g., 60°C) to minimize secondary structures.[15]

  • Gradient: The increased hydrophobicity from the PreQ0 modification may require adjusting the gradient. A shallower gradient can improve the resolution of the modified RNA from closely eluting impurities.[15]

  • Ion-Pairing Reagent: The choice and concentration of the ion-pairing reagent can significantly affect the separation. Experiment with different reagents (e.g., TEAA vs. TEA/HFIP) and concentrations to optimize resolution.[16]

Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

This method provides high-resolution separation based on size.[6][7][19]

Materials:

  • Vertical gel electrophoresis apparatus

  • Acrylamide/Bis-acrylamide solution

  • Urea

  • 10x TBE buffer

  • Ammonium persulfate (APS)

  • TEMED

  • 2x Formamide (B127407) loading buffer (containing formamide, EDTA, and tracking dyes)

  • Elution buffer (0.3 M Sodium Acetate, pH 5.2)

  • Ethanol (100% and 70%)

Procedure:

  • Gel Casting: Prepare a denaturing polyacrylamide gel (e.g., 8-20% acrylamide, 8 M urea in 1x TBE). The percentage of acrylamide will depend on the size of your RNA.

  • Sample Preparation: Resuspend the crude PreQ0-labeled RNA in 2x formamide loading buffer. Heat at 95°C for 5 minutes and then place on ice.

  • Electrophoresis: Load the samples onto the gel and run the electrophoresis at a constant power until the tracking dyes have migrated to the desired position.

  • Visualization: Visualize the RNA bands using UV shadowing.

  • Excision: Carefully excise the gel slice containing the band of the correct size.

  • Elution: Crush the gel slice and incubate it in elution buffer overnight at 4°C with gentle rotation.[8]

  • RNA Recovery: Separate the eluate from the gel debris. Precipitate the RNA by adding 3 volumes of cold 100% ethanol.

  • Washing and Resuspension: Wash the RNA pellet with 70% ethanol, air dry briefly, and resuspend in RNase-free water.

  • Quantification and Analysis: Quantify the purified RNA and check its integrity.

Optimization for PreQ0-labeled RNA:

  • Migration: The PreQ0 modification might slightly alter the migration of the RNA. It is advisable to run an unmodified RNA of the same length as a marker.

  • Visualization: UV shadowing is a non-destructive method suitable for visualization. Avoid stains that might interfere with downstream applications.

Protocol 3: Solid-Phase Extraction (Silica Spin Column)

This is a rapid method for cleaning up RNA from enzymatic reactions or crude synthesis mixtures.[10][20][21]

Materials:

  • Commercially available RNA cleanup kit (e.g., Monarch® RNA Cleanup Kit)

  • Binding buffer

  • Wash buffer

  • RNase-free water

  • Ethanol

Procedure:

  • Binding: Mix the crude PreQ0-labeled RNA sample with the binding buffer and ethanol according to the kit's instructions.

  • Loading: Apply the mixture to the spin column and centrifuge. The RNA will bind to the silica membrane.

  • Washing: Wash the column with the provided wash buffer to remove impurities. This step is usually repeated.

  • Drying: Centrifuge the empty column to remove any residual wash buffer.

  • Elution: Add RNase-free water to the center of the membrane and incubate for a few minutes. Centrifuge to elute the purified RNA.

  • Quantification and Analysis: Quantify the purified RNA and check its integrity.

Optimization for PreQ0-labeled RNA:

  • Binding Conditions: The hydrophobicity of the PreQ0 modification should not significantly hinder binding to the silica membrane under the high-salt conditions of the binding buffer. However, if low recovery is observed, ensure the ethanol concentration in the binding step is optimal as per the manufacturer's protocol.

  • Elution Volume: To obtain a more concentrated RNA sample, you can use a smaller elution volume, although this might slightly reduce the overall yield.[20]

Data Presentation

Table 1: Comparison of Purification Strategies for PreQ0-Labeled RNA

Parameter HPLC (Ion-Pair Reversed-Phase) Denaturing PAGE Solid-Phase Extraction (Spin Column)
Resolution Very HighVery HighLow to Medium
Purity High to Very HighHigh to Very HighMedium to High
Typical Yield 60-90%30-70%70-95%
Throughput Low to MediumLowHigh
Speed Medium (hours)Slow (hours to overnight)Fast (minutes)
Scalability GoodLimitedGood
Cost per Sample HighMediumLow
Best For High-purity applications, difficult separations, analytical characterizationHigh-resolution size separation, removal of n-1/n+1 speciesRapid cleanup, high-throughput screening

Note: Yields are estimates and can vary significantly based on the specific RNA sequence, length, modification, and experimental execution.

Visualization of Key Processes

Logical Flow for Troubleshooting Low RNA Yield

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low RNA Yield Detected degradation RNA Degradation start->degradation incomplete_elution Incomplete Elution/ Recovery start->incomplete_elution poor_binding Poor Initial Binding start->poor_binding quant_error Quantification Error start->quant_error degradation_sol Check for RNase contamination. Use fresh reagents. Handle samples on ice. degradation->degradation_sol elution_sol Increase elution volume/time. Perform a second elution. Optimize elution buffer. incomplete_elution->elution_sol binding_sol Verify binding buffer composition. Ensure correct ethanol concentration. poor_binding->binding_sol quant_sol Blank spectrophotometer correctly. Use a fluorescent-based assay for higher accuracy. quant_error->quant_sol

A logical diagram for troubleshooting low RNA yield during purification.

This technical support center provides a comprehensive guide to aid researchers in the successful purification of this compound labeled RNA. By understanding the potential challenges and having access to detailed protocols and troubleshooting advice, you can optimize your purification strategy for high-quality results in your downstream applications.

References

Technical Support Center: Overcoming Polymerase Stalling with 7-Cyano-7-deazaguanosine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the use of 7-Cyano-7-deazaguanosine triphosphate (7-cyano-7-deaza-dGTP), a dGTP analog, to overcome polymerase stalling during PCR and sequencing.

Frequently Asked Questions (FAQs)

Q1: What is polymerase stalling and what are its common causes?

Polymerase stalling is the premature termination of DNA or RNA synthesis by a polymerase enzyme.[1][2] This is a significant issue in PCR, particularly when amplifying DNA regions with high GC content (60% or greater).[3][4] The primary causes of stalling include:

  • DNA Secondary Structures: GC-rich sequences are prone to forming stable secondary structures like hairpins and G-quadruplexes.[3][4][5] These structures physically obstruct the polymerase, preventing it from proceeding along the template.[3][6][7]

  • High Melting Temperature (Tm): The three hydrogen bonds in G-C base pairs make these regions more thermostable than A-T rich regions.[3][4] This can lead to incomplete denaturation of the DNA template during the PCR cycle, hindering primer annealing and polymerase access.[3]

  • DNA Damage: Lesions in the DNA template can also act as roadblocks for the polymerase.[1][2]

Q2: What are G-quadruplexes and how do they inhibit PCR?

G-quadruplexes (G4s) are four-stranded DNA structures formed in guanine-rich sequences. They are stabilized by a square arrangement of four guanine (B1146940) bases (a G-tetrad) held together by Hoogsteen hydrogen bonds. These highly stable structures act as a physical barrier, effectively stalling replicative DNA polymerases and preventing the amplification of the target sequence.[5][6]

Q3: What is 7-Cyano-7-deaza-dGTP and how does it work to overcome stalling?

7-Cyano-7-deaza-dGTP is a modified analog of deoxyguanosine triphosphate (dGTP). The key modification is the replacement of the nitrogen atom at position 7 of the guanine base with a carbon atom. This change prevents the formation of Hoogsteen hydrogen bonds, which are essential for the stability of G-quadruplexes and other complex secondary structures.[8] By incorporating 7-cyano-7-deaza-dGTP into the newly synthesized DNA strand, the formation of these polymerase-blocking structures is destabilized, allowing for smoother and more complete amplification.[8][9][10]

Q4: When should I consider using 7-Cyano-7-deaza-dGTP?

You should consider using this analog when you encounter the following issues, especially after standard optimization attempts have failed:

  • No or very low yield of PCR product from a known GC-rich template.[9]

  • A smear on an agarose (B213101) gel instead of a distinct band, which can indicate incomplete or prematurely terminated products.[3][4]

  • Failure to sequence through a GC-rich region, resulting in poor quality or unreadable sequence data.[9]

  • Amplifying templates known to form G-quadruplexes, such as telomeric regions or certain gene promoters.[11][12][13]

Q5: Are there any drawbacks to using 7-Cyano-7-deaza-dGTP?

While highly effective, there are some considerations. The primary drawback is that DNA synthesized with this analog may be resistant to cleavage by certain restriction enzymes that have a G in their recognition sequence. Therefore, if downstream restriction digestion is planned, it is crucial to verify the compatibility of your chosen enzymes with the modified DNA.

Troubleshooting Guide

Q1: My PCR with a GC-rich template failed. How do I incorporate 7-Cyano-7-deaza-dGTP into my reaction?

Answer: The most common and effective method is to substitute a portion of the dGTP in your dNTP mix with 7-cyano-7-deaza-dGTP. A standard recommendation is to use a 3:1 ratio of the analog to standard dGTP.[8] For example, if your final dNTP mix concentration is 200 µM for each nucleotide, you would use 150 µM of 7-cyano-7-deaza-dGTP and 50 µM of dGTP, while keeping dATP, dCTP, and dTTP at 200 µM.

Q2: I've replaced some dGTP with the analog, but the PCR is still failing or the yield is low. What should I try next?

Answer: If you are still experiencing issues, consider the following optimization steps:

  • Increase the Analog Ratio: For extremely difficult templates, you can try replacing 100% of the dGTP with 7-cyano-7-deaza-dGTP.

  • Optimize Annealing Temperature (Ta): GC-rich templates often require a higher Ta to prevent non-specific primer binding.[3][4] Try running a temperature gradient PCR to find the optimal Ta for your specific primers and template.[14]

  • Use a Specialized Polymerase: Many DNA polymerases are now specifically engineered for high-GC content templates.[3][4] Using one of these polymerases in conjunction with the dGTP analog can significantly improve results.

  • Combine with Other Additives: In some cases, combining 7-cyano-7-deaza-dGTP with other PCR enhancers like betaine (B1666868) (0.5-2 M) or DMSO (2-10%) can have a synergistic effect.[9][15] However, be aware that high concentrations of DMSO can inhibit the polymerase.[15]

  • Use a "Hot Start" Formulation: Using a hot-start version of the analog, such as CleanAmp™ 7-deaza-dGTP, can improve specificity by preventing non-specific amplification at lower temperatures during reaction setup.[7][16][17]

Q3: I'm seeing smearing or non-specific bands even with the analog. How can I optimize my reaction?

Answer: Smearing or extra bands suggest non-specific amplification. To address this:

  • Increase Annealing Temperature: This is the most effective way to reduce non-specific primer binding.[4]

  • Decrease Primer Concentration: High primer concentrations can lead to the formation of primer-dimers and other non-specific products.[18] Try reducing the primer concentration to 0.1-0.5 µM.

  • Optimize Mg²⁺ Concentration: Magnesium is a critical cofactor, but excess Mg²⁺ can decrease polymerase fidelity and promote non-specific amplification.[14] Consider titrating the MgCl₂ concentration.

  • Reduce Cycle Number: An excessive number of cycles can lead to the accumulation of non-specific products.[18] Try reducing the cycle number in increments of 3-5.

Experimental Protocols & Data

Protocol: PCR Amplification of a GC-Rich Template

This protocol provides a starting point for amplifying a GC-rich DNA sequence using a partial substitution of dGTP with 7-Cyano-7-deaza-dGTP.

1. Reaction Mixture Preparation:

ComponentFinal ConcentrationExample (25 µL Rxn)
10X PCR Buffer1X2.5 µL
dNTP Mix (Modified)See Below2.5 µL
Forward Primer0.2 - 0.5 µM0.5 µL (of 10 µM stock)
Reverse Primer0.2 - 0.5 µM0.5 µL (of 10 µM stock)
Template DNA1-10 ng1.0 µL
High-GC DNA Polymerase1.25 units0.25 µL
Nuclease-Free WaterTo Final Volume17.75 µL
Total Volume 25 µL

Modified dNTP Mix (10X, 2 mM each final):

  • 2 mM dATP

  • 2 mM dCTP

  • 2 mM dTTP

  • 0.5 mM dGTP

  • 1.5 mM 7-Cyano-7-deaza-dGTP

2. Thermal Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation98°C3 minutes1
Denaturation98°C30 seconds
Annealing60-72°C*30 seconds35
Extension72°C1 min/kb
Final Extension72°C7 minutes1
Hold4°CIndefinite

*Note: The optimal annealing temperature is primer-dependent and should be optimized using a gradient PCR.

Quantitative Data Summary

The following table summarizes hypothetical but realistic data comparing PCR yields for a difficult, GC-rich amplicon using standard dNTPs versus a mix containing 7-Cyano-7-deaza-dGTP.

Table 1: Comparison of PCR Product Yield

dNTP Mix CompositionTarget GC ContentPCR Product Yield (ng/µL)Gel Electrophoresis Result
Standard dNTPs (200 µM each)75%< 5Faint smear, no specific band
3:1 (Analog:dGTP)75%85Clear, specific band
100% Analog Substitution75%70Clear, specific band
Standard dNTPs + 5% DMSO75%20Faint band with some smearing
Standard dNTPs + 1M Betaine75%45Specific band with minor non-specific products

Visualizations

Mechanism of Action

The diagram below illustrates how 7-Cyano-7-deaza-dGTP prevents the formation of G-quadruplex structures that cause polymerase stalling.

G4_Mechanism cluster_0 Standard dGTP Reaction cluster_1 With 7-Cyano-7-deaza-dGTP Template1 G-Rich DNA Template G4 G-Quadruplex Forms (Hoogsteen Bonds) Template1->G4 High GC Content Polymerase1 DNA Polymerase G4->Polymerase1 Blocks Path Stall Polymerase Stalls Polymerase1->Stall Template2 G-Rich DNA Template Analog 7-Cyano-7-deaza-dGTP Incorporated Template2->Analog During PCR NoG4 G-Quadruplex Destabilized Analog->NoG4 Prevents Hoogsteen Bonds Polymerase2 DNA Polymerase NoG4->Polymerase2 Clear Path Success Amplification Proceeds Polymerase2->Success

Caption: Mechanism of overcoming polymerase stalling.

Troubleshooting Workflow

This workflow provides a logical sequence of steps for troubleshooting failed PCR amplification of difficult templates.

Troubleshooting_Workflow Start Start: PCR Fails (No product or smear) Check_Template Is template GC-rich (>60%) or known to form secondary structures? Start->Check_Template Standard_Opt Standard Optimization: - Adjust Annealing Temp (Ta) - Check Mg2+ concentration - Use PCR enhancers (DMSO, Betaine) Check_Template->Standard_Opt No Incorporate_Analog Incorporate Analog: Substitute dGTP with 7-Cyano-7-deaza-dGTP (3:1 ratio) Check_Template->Incorporate_Analog Yes Standard_Opt->Check_Template Still Fails Success Success: Analyze Product Standard_Opt->Success Works Further_Opt Further Optimization: - Increase analog ratio (to 100%) - Use specialized high-GC polymerase - Combine analog with enhancers Incorporate_Analog->Further_Opt Still Fails Incorporate_Analog->Success Works Further_Opt->Success Works Reassess Reassess Experiment: - Redesign Primers - Check Template Integrity Further_Opt->Reassess Still Fails

Caption: Workflow for troubleshooting difficult PCR.

References

Technical Support Center: Optimizing Click Chemistry for 7-Cyano-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions involving 7-Cyano-7-deazaguanosine (B12403929). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction setup, troubleshooting, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protocol for a CuAAC reaction with an alkyne-modified this compound?

A1: A general starting point for the CuAAC reaction involves the in situ generation of the Cu(I) catalyst from a Cu(II) salt and a reducing agent.[1][2] A typical protocol for a small-scale reaction is provided in the Experimental Protocols section. It is crucial to optimize reactant concentrations, catalyst loading, and ligand choice for your specific substrates.

Q2: Which copper source and reducing agent are best for reactions with sensitive nucleosides like this compound?

A2: The most common and recommended system is using Copper(II) sulfate (B86663) (CuSO₄) as the copper source and sodium ascorbate (B8700270) as the reducing agent. This combination is effective in aqueous solutions and at room temperature, which is generally well-tolerated by complex biomolecules. It is advisable to use freshly prepared sodium ascorbate solution for each reaction to ensure its reducing efficacy.[3]

Q3: Why is a ligand necessary for the copper catalyst, and which one should I choose?

A3: A ligand is essential to stabilize the active Cu(I) catalytic species, prevent its oxidation to the inactive Cu(II) state, and increase its solubility.[4] For reactions in aqueous media, a water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended as it simplifies the reaction setup and is biocompatible.[5] TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is another effective ligand, often used in mixed aqueous/organic solvent systems.[3]

Q4: Can the cyano group on the 7-deazaguanosine (B17050) ring interfere with the click reaction?

A4: While the cyano group is generally stable, there is a possibility of copper-mediated C-CN bond activation under certain conditions, though this is less common under the mild conditions of CuAAC.[6] To minimize this risk, it is important to use the recommended catalytic amounts of copper and avoid harsh reaction conditions such as high temperatures or prolonged reaction times. If you suspect side reactions, consider using a more dilute system or a copper-free click chemistry alternative like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7]

Q5: My reaction yield is low. What are the common causes and how can I improve it?

A5: Low yields in CuAAC reactions can stem from several factors:

  • Oxidation of the Cu(I) catalyst: Ensure your solvents are degassed and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Impure reagents: Use high-purity alkynes, azides, and other reagents.

  • Suboptimal reagent concentrations: Experiment with varying the molar equivalents of the azide/alkyne, copper, and ligand.

  • Poor solubility of reactants: Adjust the solvent system. A mixture of water with a co-solvent like DMSO or t-butanol can improve the solubility of hydrophobic reactants.[8]

For a systematic approach to troubleshooting, please refer to the Troubleshooting Guide below.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the CuAAC reaction with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst: Oxidation of Cu(I) to Cu(II).1. Degas all solvents thoroughly before use.[3] 2. Use a freshly prepared solution of sodium ascorbate.[3] 3. Increase the concentration of the stabilizing ligand (e.g., THPTA) relative to copper.[5] 4. Perform the reaction under an inert atmosphere (N₂ or Ar).
Poor Reactant Solubility: Precipitation of the alkyne or azide.1. Add a co-solvent such as DMSO, t-butanol, or DMF to the aqueous reaction mixture.[5] 2. Gently warm the reaction mixture to aid dissolution, but monitor for potential degradation of the nucleoside.
Inhibited Catalyst: Presence of chelating functional groups in the reaction mixture.1. Ensure buffers do not contain high concentrations of chelating agents (e.g., EDTA). 2. If your substrate has a chelating moiety, you may need to increase the catalyst and ligand loading.
Multiple Products/Side Reactions Degradation of Nucleoside: The this compound may be sensitive to the reaction conditions.1. Lower the reaction temperature. 2. Reduce the reaction time and monitor progress by TLC or LC-MS. 3. Ensure the pH of the reaction medium is within a neutral range (pH 6-8).
Homodimerization of Alkyne: Oxidative coupling of the terminal alkyne.1. Ensure sufficient reducing agent (sodium ascorbate) is present.[1] 2. Maintain an oxygen-free environment.
Possible Cyano Group Reactivity: Interaction of the cyano group with the copper catalyst.1. Use the minimum effective concentration of the copper catalyst. 2. Consider a copper-free click chemistry method like SPAAC if side products persist.
Difficulty in Product Purification Excess Copper: Residual copper can complicate purification and analysis.1. Use a copper chelating resin to remove residual copper after the reaction. 2. Purify the product using reverse-phase HPLC, which can effectively separate the desired product from the catalyst and unreacted starting materials.
Co-elution of Product and Unreacted Starting Material 1. Optimize the stoichiometry to drive the reaction to completion, for instance by using a slight excess of one of the click partners. 2. Adjust the HPLC gradient to improve separation.

Data Presentation

Table 1: Recommended Reagent Concentrations for a Trial CuAAC Reaction

ReagentStock ConcentrationVolume (µL) for 100 µL ReactionFinal ConcentrationMolar Equivalents
Alkyne-7-Cyano-7-deazaguanosine10 mM in DMSO101 mM1
Azide Partner20 mM in DMSO61.2 mM1.2
CuSO₄50 mM in H₂O10.5 mM0.5
THPTA100 mM in H₂O2.52.5 mM2.5
Sodium Ascorbate (freshly made)100 mM in H₂O55 mM5
Buffer (e.g., PBS, pH 7.4)10x101x-
H₂O / Co-solvent-65.5--

Note: These are starting concentrations and may require optimization for your specific system.

Table 2: Comparison of Common CuAAC Ligands

LigandSolubilityKey FeaturesRecommended Use Case
THPTA High in waterHighly biocompatible, accelerates the reaction in aqueous media.[5]Reactions with biomolecules in aqueous buffers.
TBTA Soluble in DMSO, partially soluble in aqueous/organic mixturesOne of the first and most widely used ligands, very effective.[3]Reactions in mixed solvent systems (e.g., H₂O/DMSO).
BTTAA Water-solubleStrong Cu(I)-chelating ligand.General bioconjugation reactions.

Experimental Protocols

Protocol: Small-Scale CuAAC Reaction with this compound

This protocol provides a method for a 100 µL trial reaction.

Materials:

  • Alkyne-modified this compound

  • Azide-containing reaction partner

  • Copper(II) Sulfate (CuSO₄)

  • THPTA (or other suitable ligand)

  • Sodium Ascorbate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (or other suitable co-solvent)

  • Nuclease-free water

Procedure:

  • Prepare Stock Solutions:

    • 10 mM Alkyne-7-Cyano-7-deazaguanosine in DMSO.

    • 20 mM Azide partner in DMSO.

    • 50 mM CuSO₄ in nuclease-free water.

    • 100 mM THPTA in nuclease-free water.

    • 100 mM Sodium Ascorbate in nuclease-free water (prepare this solution fresh immediately before use).

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the following in the specified order:

      • 65.5 µL Nuclease-free water.

      • 10 µL 10x PBS (pH 7.4).

      • 10 µL of 10 mM Alkyne-7-Cyano-7-deazaguanosine solution.

      • 6 µL of 20 mM Azide partner solution.

      • Vortex briefly to mix.

  • Catalyst Premix:

    • In a separate tube, premix 1 µL of 50 mM CuSO₄ and 2.5 µL of 100 mM THPTA. Let it sit for 1-2 minutes to allow for complex formation.

  • Reaction Initiation:

    • Add the 3.5 µL of the CuSO₄/THPTA premix to the main reaction tube.

    • Initiate the reaction by adding 5 µL of the freshly prepared 100 mM sodium ascorbate solution.

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. For sensitive substrates or to minimize side reactions, incubation can be performed at 4°C for a longer period (e.g., overnight). Protect the reaction from light if using fluorescently-labeled azides.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or analytical HPLC).

    • Once the reaction is complete, the product can be purified by preparative reverse-phase HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_stocks Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Ascorbate) prep_alkyne_azide Combine Alkyne, Azide, Buffer, and Solvents prep_stocks->prep_alkyne_azide prep_catalyst Premix CuSO4 and Ligand prep_stocks->prep_catalyst add_catalyst Add Catalyst Premix to Alkyne/Azide Mixture prep_alkyne_azide->add_catalyst prep_catalyst->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate at RT (1-4h) or 4°C (overnight) initiate->incubate monitor Monitor by LC-MS/HPLC incubate->monitor purify Purify by HPLC monitor->purify analyze Characterize Final Product purify->analyze

Caption: Experimental workflow for CuAAC with this compound.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_solubility Solubility Issues cluster_side_reactions Side Reactions start Low Reaction Yield? check_oxidation Was Catalyst Oxidized? start->check_oxidation Yes check_solubility Reactant Precipitation? start->check_solubility Yes check_side_products Multiple Products Observed? start->check_side_products Yes sol_oxidation Degas Solvents Use Fresh Ascorbate Increase Ligand Conc. check_oxidation->sol_oxidation sol_solubility Add Co-solvent (DMSO/tBuOH) Gently Warm check_solubility->sol_solubility sol_side_products Lower Temperature/Time Check for Homodimerization Consider SPAAC check_side_products->sol_side_products

Caption: Troubleshooting logic for low-yield CuAAC reactions.

References

Technical Support Center: Activated 7-Cyano-7-deazaguanosine (7-CN-7-dG) Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using activated 7-Cyano-7-deazaguanosine (B12403929) (7-CN-7-dG) for targeted biomolecule labeling. Our goal is to help you minimize off-target labeling and achieve high-quality, specific results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is activated this compound (7-CN-7-dG) and how is it used for labeling?

Activated this compound is a specialized chemical probe designed for the covalent labeling of biomolecules. The "activated" form typically refers to the incorporation of a reactive group that can form a stable covalent bond with specific functional groups on proteins, nucleic acids, or other molecules of interest. The this compound core provides a unique spectral signature or a handle for further downstream applications.

Q2: What are the common causes of off-target labeling with activated 7-CN-7-dG?

Off-target labeling can arise from several factors, including:

  • High concentration of the labeling reagent: Excessive concentrations of activated 7-CN-7-dG can lead to non-specific interactions and labeling.

  • Suboptimal buffer conditions: Incorrect pH or the presence of certain buffer components can promote non-specific binding.

  • Presence of highly reactive, non-target biomolecules: Contaminants in your sample may also react with the activated 7-CN-7-dG.

  • Prolonged incubation times: Extending the labeling reaction beyond the recommended time can increase the likelihood of off-target events.

Q3: How can I confirm that the labeling I observe is specific to my target?

To confirm specific labeling, it is crucial to include proper controls in your experiment. A key control is to perform the labeling reaction in the presence of a known inhibitor or a competing ligand for your target protein. A significant reduction in labeling in the presence of the competitor suggests that the labeling is specific to the binding site of interest. Additionally, performing the labeling reaction on a sample that does not contain the target molecule (e.g., a knockout cell lysate) can help identify non-specific background labeling.

Q4: What are the best practices for storing and handling activated 7-CN-7-dG?

To ensure the reactivity and stability of the probe, it should be stored desiccated and protected from light, typically at -20°C or lower. Before use, allow the vial to warm to room temperature before opening to prevent condensation. Reconstituted probe should be used immediately or aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues encountered during labeling experiments with activated 7-CN-7-dG.

Problem Potential Cause Suggested Solution
High Background/Non-Specific Labeling Concentration of activated 7-CN-7-dG is too high.Titrate the concentration of the labeling reagent to find the optimal balance between specific labeling and background.
Suboptimal buffer conditions (e.g., pH, salt concentration).Optimize the buffer composition. Ensure the pH is suitable for both the target molecule's stability and the reactivity of the activated group. Test a range of salt concentrations.
Presence of reactive contaminants.Improve the purity of your target sample through additional purification steps like size-exclusion or affinity chromatography.
Prolonged incubation time or elevated temperature.Perform a time-course experiment to determine the shortest incubation time required for sufficient labeling. Conduct the reaction at a lower temperature (e.g., 4°C).
Low or No Labeling Signal Inactive labeling reagent.Ensure the activated 7-CN-7-dG has been stored correctly and has not expired. Use a fresh vial if in doubt.
Incompatible buffer components.Avoid buffers containing primary amines (e.g., Tris) or other nucleophiles that can quench the activated probe. Use buffers like HEPES or PBS.
Target molecule is unfolded or in an inactive conformation.Confirm the integrity and activity of your target biomolecule before the labeling experiment.
Insufficient concentration of the target molecule.Increase the concentration of your target biomolecule in the labeling reaction.
Inconsistent Labeling Results Variability in experimental setup.Ensure consistent incubation times, temperatures, and reagent concentrations across all experiments. Prepare fresh dilutions of the activated probe for each experiment.
Pipetting errors.Calibrate your pipettes and use care when preparing reaction mixtures.

Experimental Protocols

Below are example protocols for a typical labeling experiment and a competition assay to verify labeling specificity.

Protocol 1: General Labeling of a Target Protein
  • Preparation of Reagents:

    • Prepare a 10X stock solution of your target protein in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Reconstitute the activated 7-CN-7-dG in anhydrous DMSO to a stock concentration of 10 mM.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine your target protein and buffer to a final protein concentration of 1-10 µM.

    • Add the activated 7-CN-7-dG stock solution to a final concentration of 10-100 µM. The optimal ratio of probe to protein should be determined empirically.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching and Sample Preparation:

    • Quench the reaction by adding a final concentration of 50 mM Tris-HCl or another primary amine-containing buffer.

    • Incubate for 15 minutes at room temperature.

    • The labeled sample is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

Protocol 2: Competition Assay for Specificity
  • Pre-incubation with Competitor:

    • Prepare two parallel reactions. In the experimental tube, add a known inhibitor or ligand for your target protein at a concentration 10-100 fold higher than the target protein concentration. In the control tube, add an equivalent volume of buffer.

    • Incubate both tubes for 30 minutes at room temperature to allow for binding.

  • Labeling Reaction:

    • Add the activated 7-CN-7-dG to both tubes to the same final concentration as determined from your general labeling protocol.

    • Incubate for 1 hour at room temperature, protected from light.

  • Analysis:

    • Quench the reactions as described in the general protocol.

    • Analyze the labeling intensity in both samples. A significant decrease in labeling in the presence of the competitor indicates specific labeling.

Quantitative Data Summary

The following tables provide illustrative data from optimization and specificity experiments.

Table 1: Optimization of Activated 7-CN-7-dG Concentration

Probe Concentration (µM)Target Signal Intensity (Arbitrary Units)Background Signal Intensity (Arbitrary Units)Signal-to-Noise Ratio
1150207.5
108505017.0
5012002504.8
10013508001.7

Table 2: Competition Assay Results

ConditionTarget Signal Intensity (Arbitrary Units)% Inhibition
No Competitor845N/A
+ Competitor12585.2%

Visualizations

experimental_workflow reagent_prep Reagent Preparation (Target, Probe, Buffer) labeling Labeling Reaction (Incubate Probe + Target) reagent_prep->labeling quenching Quench Reaction (Add Tris or other amine) labeling->quenching analysis Downstream Analysis (SDS-PAGE, MS, etc.) quenching->analysis

Caption: General experimental workflow for labeling with activated 7-CN-7-dG.

troubleshooting_pathway start Problem with Labeling? high_bg High Background? start->high_bg low_signal Low/No Signal? start->low_signal high_bg->low_signal No reduce_conc Reduce Probe Concentration high_bg->reduce_conc Yes check_probe Check Probe Activity/ Storage low_signal->check_probe Yes optimize_buffer Optimize Buffer (pH, Salt) reduce_conc->optimize_buffer shorten_time Shorten Incubation Time optimize_buffer->shorten_time improve_purity Improve Sample Purity shorten_time->improve_purity check_buffer Check for Incompatible Buffer Components check_probe->check_buffer check_target Confirm Target Integrity/ Concentration check_buffer->check_target

Caption: Decision tree for troubleshooting common labeling issues.

Technical Support Center: Troubleshooting HPLC Separation of 7-Deazaguanosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC separation of 7-deazaguanosine (B17050) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the HPLC separation of 7-deazaguanosine derivatives?

A1: The most common issues include peak tailing, poor resolution between derivatives or from impurities, shifting retention times, and broad peaks. These problems can arise from a variety of factors including mobile phase composition, column condition, and sample preparation.[1][2][3][4]

Q2: Why do my 7-deazaguanosine derivative peaks show significant tailing?

A2: Peak tailing for polar, heterocyclic compounds like 7-deazaguanosine derivatives is often caused by secondary interactions with the stationary phase.[1][3][5][6] Common reasons include:

  • Silanol (B1196071) Interactions: Residual silanol groups on silica-based C18 columns can interact with the basic moieties of your compounds, leading to tailing.[1][3][5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, causing peak asymmetry.

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1][3]

Q3: How can I improve the resolution between my 7-deazaguanosine derivatives?

A3: To improve resolution, you can optimize several parameters:

  • Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile, methanol) percentage or using a different organic solvent can alter selectivity.

  • Gradient Profile: Employing a shallower gradient can increase the separation between closely eluting peaks.

  • Column Chemistry: Trying a different stationary phase (e.g., a phenyl-hexyl or a different brand of C18) can provide alternative selectivity.[7][8]

  • Temperature: Changing the column temperature can affect retention times and selectivity.

Q4: My retention times are shifting from run to run. What could be the cause?

A4: Shifting retention times are typically due to a lack of system equilibration, changes in mobile phase composition, or column degradation.[2][4] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Prepare fresh mobile phase daily and ensure accurate composition. If the problem persists, the column may be degrading and require replacement.

Q5: What is the best type of HPLC column for separating 7-deazaguanosine derivatives?

A5: Reversed-phase columns, particularly C18 phases, are most commonly used for the separation of nucleoside analogs.[7][9] However, the choice of a specific C18 column can have a significant impact on selectivity.[7][8] For highly polar derivatives, a column with a polar-embedded group or a phenyl-hexyl phase might offer better peak shape and retention. It is often beneficial to screen a few different columns to find the optimal one for your specific set of derivatives.

Troubleshooting Guides

Problem 1: Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for 7-deazaguanosine derivatives.

start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No instrumental_issue Potential Instrumental Issue yes_all->instrumental_issue chemical_issue Potential Chemical Interaction no_all->chemical_issue check_fittings Check for loose fittings and extra-column volume instrumental_issue->check_fittings flush_system Flush system and check for blockages check_fittings->flush_system end Problem Resolved flush_system->end check_ph Is mobile phase pH 2 units away from pKa? chemical_issue->check_ph yes_ph Yes check_ph->yes_ph Yes no_ph No check_ph->no_ph No check_overload Is sample overloaded? yes_ph->check_overload adjust_ph Adjust mobile phase pH and use a buffer no_ph->adjust_ph adjust_ph->end yes_overload Yes check_overload->yes_overload Yes no_overload No check_overload->no_overload No dilute_sample Dilute sample or reduce injection volume yes_overload->dilute_sample check_column Consider column chemistry no_overload->check_column dilute_sample->end use_endcapped Use end-capped column or add amine modifier (e.g., TEA) check_column->use_endcapped use_endcapped->end

Caption: Troubleshooting workflow for peak tailing.

Problem 2: Poor Resolution

This guide outlines steps to improve the separation of 7-deazaguanosine derivatives.

start Poor Resolution optimize_mobile_phase Optimize Mobile Phase start->optimize_mobile_phase adjust_organic Adjust organic modifier concentration (±5%) optimize_mobile_phase->adjust_organic change_organic Try a different organic modifier (e.g., MeOH vs. ACN) adjust_organic->change_organic optimize_gradient Optimize Gradient change_organic->optimize_gradient decrease_slope Decrease gradient slope optimize_gradient->decrease_slope increase_time Increase gradient time decrease_slope->increase_time evaluate_column Evaluate Column increase_time->evaluate_column change_phase Try a different stationary phase (e.g., Phenyl-Hexyl, different C18) evaluate_column->change_phase increase_length Increase column length or decrease particle size change_phase->increase_length adjust_temp Adjust Temperature increase_length->adjust_temp change_temp Vary column temperature (e.g., 30°C, 40°C, 50°C) adjust_temp->change_temp end Resolution Improved change_temp->end start Start dissolve Dissolve sample in Water:Methanol (1:1) start->dissolve filter Filter with 0.22 µm syringe filter dissolve->filter inject Inject into HPLC filter->inject end End inject->end start Method Validation specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (Repeatability, Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq robustness Robustness start->robustness end Validated Method specificity->end linearity->end accuracy->end precision->end lod_loq->end robustness->end

References

degradation pathways of 7-Cyano-7-deazaguanosine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and degradation of 7-Cyano-7-deazaguanosine (7-CN-7dG, also known as preQ₀) under common experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for 7-CN-7dG in aqueous solutions?

A1: While specific forced degradation studies on 7-CN-7dG are not extensively published, potential degradation pathways can be inferred based on its chemical structure. The primary sites susceptible to degradation are the cyano group, the glycosidic bond, and the ribose sugar. Key potential degradation pathways include:

  • Hydrolysis of the cyano group: Under acidic or basic conditions, the nitrile (cyano) group can hydrolyze to form 7-Carboxamido-7-deazaguanosine and subsequently 7-Carboxy-7-deazaguanosine.

  • Depurination (Cleavage of the N-glycosidic bond): In acidic conditions, the bond between the 7-deazaguanine (B613801) base and the ribose sugar can be cleaved, leading to the formation of 7-Cyano-7-deazaguanine (the free base) and a ribose derivative. Generally, 7-deazapurine nucleosides exhibit greater stability against depurination compared to their canonical purine (B94841) counterparts.[1][2]

  • Oxidative Degradation: The guanine (B1146940) moiety, even in its deaza form, can be susceptible to oxidation, potentially leading to ring-opened products or other modifications.

  • Photodegradation: Exposure to UV light may induce reactions, although specific photoproducts for this molecule are not well-documented.

Q2: I am observing a decrease in the concentration of my 7-CN-7dG stock solution over time. What could be the cause?

A2: A decrease in concentration can be due to chemical degradation or physical instability.

  • Chemical Degradation: Check the pH of your solution. Acidic or alkaline conditions can promote hydrolysis of the cyano group or cleavage of the glycosidic bond. If the solution is not buffered, dissolved CO₂ can lower the pH over time.

  • Adsorption: Highly pure compounds can sometimes adsorb to the surface of storage vials, especially if stored in plastic at low concentrations.

  • Precipitation: If the solution is supersaturated or if the temperature is lowered, the compound may precipitate out of solution. Visually inspect your solution for any particulate matter.

Q3: My HPLC analysis of a 7-CN-7dG sample shows multiple new peaks after storage at room temperature. What are these likely to be?

A3: The new peaks are likely degradation products. Depending on the storage conditions (e.g., pH of the solvent, exposure to light), these could be:

  • 7-Carboxamido-7-deazaguanosine or 7-Carboxy-7-deazaguanosine: Resulting from the hydrolysis of the cyano group.

  • 7-Cyano-7-deazaguanine (free base): If depurination has occurred.

  • Isomers or rearrangement products: Depending on the complexity of the degradation pathway.

To identify these, LC-MS analysis is recommended to determine the mass of the new peaks and compare them to the expected masses of potential degradation products.

Q4: How should I prepare and store stock solutions of 7-CN-7dG to minimize degradation?

A4: To ensure the stability of your 7-CN-7dG stock solutions, follow these recommendations:

  • Solvent: Use a high-purity, anhydrous solvent such as DMSO for the initial concentrated stock. For aqueous experiments, prepare fresh dilutions in a buffered solution (e.g., PBS, pH 7.4).

  • pH: Maintain a neutral pH (around 7.0-7.5) for aqueous solutions to minimize acid- or base-catalyzed hydrolysis.

  • Temperature: Store stock solutions at -20°C or -80°C. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Sample degradation due to improper storage or handling.Prepare fresh samples and re-analyze. Review storage conditions (pH, temperature, light exposure). Use LC-MS to identify the unknown peaks.
Inconsistent results in biological assays Degradation of 7-CN-7dG in the assay buffer.Check the pH and temperature stability of 7-CN-7dG in your specific assay buffer. Consider preparing the compound solution immediately before use.
Loss of compound during sample workup Instability under acidic or basic extraction conditions.If performing extractions, use neutral pH conditions where possible. Minimize the time the compound is exposed to harsh pH conditions.
Precipitate forms in aqueous solution Poor solubility or change in temperature/pH.Ensure the concentration is within the solubility limit. Use a co-solvent if necessary. Check and buffer the pH of the solution.

Experimental Protocols

Forced Degradation Study Protocol

This is a general protocol for investigating the stability of 7-CN-7dG under stress conditions. The extent of degradation should be targeted at 5-20% to ensure that secondary degradation is minimized.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 7-CN-7dG in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots with 0.1 M HCl at various time points for analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Analyze aliquots at various time points.

    • Thermal Degradation: Incubate the solid compound at 80°C. Also, incubate the stock solution at 60°C. Analyze samples at various time points.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and white light in a photostability chamber. Analyze aliquots at various time points. A control sample should be kept in the dark at the same temperature.

  • Analysis:

    • Use a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing a buffer like ammonium (B1175870) acetate).

    • Monitor for the appearance of new peaks and the decrease in the area of the parent 7-CN-7dG peak.

    • Use LC-MS to identify the mass of the degradation products.

Data Presentation

Table 1: Hypothetical Degradation of 7-CN-7dG under Forced Conditions
Stress Condition Reagent/Condition Time (hours) % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
Acid Hydrolysis0.1 M HCl, 60°C2418%7-Cyano-7-deazaguanine (free base), 7-Carboxy-7-deazaguanosine
Base Hydrolysis0.1 M NaOH, 60°C815%7-Carboxamido-7-deazaguanosine, 7-Carboxy-7-deazaguanosine
Oxidation3% H₂O₂, RT2412%Oxidized and ring-opened products
Thermal (Solution)60°C485%Minor hydrolysis products
PhotodegradationUV light, RT1222%Various photoproducts

Visualizations

Diagrams of Pathways and Workflows

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_depurination Depurination (Acidic) cluster_oxidation Oxidation 7-CN-7dG 7-CN-7dG Amide 7-Carboxamido-7-deazaguanosine 7-CN-7dG->Amide H₂O (Acid/Base) Free_Base 7-Cyano-7-deazaguanine 7-CN-7dG->Free_Base H⁺, H₂O Oxidized_Products Ring-opened & Other Oxidized Products 7-CN-7dG->Oxidized_Products [O] Carboxylic_Acid 7-Carboxy-7-deazaguanosine Amide->Carboxylic_Acid H₂O

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Prepare 1 mg/mL 7-CN-7dG Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Withdraw Aliquots at Timed Intervals stress->sampling neutralize Neutralize/Quench (if applicable) sampling->neutralize analyze Analyze by Stability-Indicating HPLC/LC-MS Method neutralize->analyze end Identify Degradants & Determine Degradation Rate analyze->end

Caption: Workflow for a forced degradation study of 7-CN-7dG.

References

Technical Support Center: Improving the Solubility of 7-Cyano-7-deazaguanosine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 7-Cyano-7-deazaguanosine and its analogs, achieving adequate solubility is a critical first step for successful experimentation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter when trying to dissolve and use this compound and its analogs.

Q1: I'm having trouble dissolving this compound. What are the recommended solvents?

A1: this compound is a poorly water-soluble compound. For stock solutions, organic solvents are recommended. Based on available data and general practices for similar nucleoside analogs, the following solvents can be used.

Table 1: Solubility of this compound in Common Organic Solvents

SolventKnown ConcentrationObservations & Recommendations
DMSO (Dimethyl Sulfoxide) A stock solution of 40 mg/mL has been successfully prepared.[1][2]This is the most common and recommended solvent for preparing high-concentration stock solutions.
DMF (Dimethylformamide) While specific data for this compound is not available, DMF is often a good alternative to DMSO for similar compounds.If DMSO is not suitable for your experiment, DMF is a reasonable alternative to try.
Ethanol Specific quantitative data is not available.Solubility is expected to be lower than in DMSO or DMF. May be suitable for preparing less concentrated stock solutions.
Methanol Specific quantitative data is not available.Similar to ethanol, it can be tested for preparing lower concentration stocks.

Troubleshooting Quick Guide: Initial Dissolution

IssuePotential CauseRecommended Solution
Compound does not dissolve in water or aqueous buffer. The compound has very low aqueous solubility.Use an organic solvent like DMSO to prepare a concentrated stock solution first.
Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer. The concentration of the compound in the final aqueous solution exceeds its solubility limit ("crashing out").1. Decrease the final concentration: Your experiment may not require such a high concentration. 2. Increase the final DMSO concentration: Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to keep it consistent across all experiments and include a vehicle control. 3. Use a co-solvent system: For in vivo studies, a mixture of DMSO, PEG300, and a surfactant like Tween 80 has been shown to be effective.[1][2]
The compound is difficult to dissolve even in DMSO. The compound may require energy to overcome crystal lattice forces.Gently warm the solution (up to 37°C) and vortex or sonicate to aid dissolution.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of ionizable compounds is highly dependent on the pH of the solution. 7-deazaguanine (B613801) derivatives have ionizable protons, and their charge state will change with pH, impacting their solubility.

The pKa is the pH at which a compound is 50% ionized and 50% neutral. Generally, solubility is lowest near the isoelectric point (pI) and increases as the molecule becomes more charged. For 7-deazaguanosine (B17050), the N1 position is a key site of protonation/deprotonation.

Table 2: pKa Values of 7-deazaguanine and Related Analogs

CompoundPositionpKa ValueImplication for Solubility
7-Cyano-7-deazaguanine (base) N1/N910.64, 11.73The molecule is largely neutral at physiological pH (around 7.4). Solubility may increase at pH values significantly above or below these pKa values.
7-deazaguanosine N110.3 - 10.6[3][4]This analog is expected to have low solubility at neutral pH and increased solubility at pH > 11.
Guanosine (for comparison) N19.2 - 9.7[3][4]The removal of the N7 atom in 7-deazaguanosine increases the pKa of the N1 proton, making it less acidic.

Troubleshooting Quick Guide: pH-Related Precipitation

IssuePotential CauseRecommended Solution
Precipitation occurs when the pH of the solution is adjusted. The pH is near the pI of the compound, where it is least soluble.Adjust the pH of your buffer to be at least 1-2 units away from the pKa values. For 7-deazaguanosine analogs, increasing the pH to >11 is likely to increase solubility, though this may not be compatible with biological experiments.
Compound precipitates in neutral cell culture medium (pH ~7.4). Low intrinsic solubility of the neutral form of the compound.Consider using a co-solvent system or a solubility-enhancing excipient like cyclodextrin (B1172386).

Q3: I need to use a higher concentration in my aqueous-based experiment than is achievable by simple dilution. What are my options?

A3: For concentrations that cannot be reached by simple dilution of a DMSO stock, you can employ solubility enhancement techniques. The most common methods for research applications are the use of co-solvents and cyclodextrin complexation.

Co-solvent Systems

A combination of solvents can often dissolve a compound more effectively than a single solvent. For in vivo applications, a formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS has been suggested for this compound.[1][2]

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that is more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[5][6][7]

Table 3: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvents Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG300) to increase the solubilizing capacity of the aqueous solution.Simple to prepare; can significantly increase solubility.May introduce toxicity from the organic solvents at higher concentrations; risk of precipitation upon further dilution.
Cyclodextrin Complexation Encapsulation of the hydrophobic drug molecule within the cyclodextrin cavity, forming a water-soluble complex.Significant increase in aqueous solubility; can improve stability; generally low toxicity.[7]Requires preparation of the complex; may alter the effective concentration of the free drug available for biological activity.

Experimental Protocols

Here are detailed methodologies for key experiments related to improving the solubility of this compound and its analogs.

Protocol 1: Preparation of a Co-solvent Formulation for In Vivo Studies

This protocol is adapted from a formulation suggested for this compound.[1][2]

Materials:

  • This compound

  • DMSO (Dimethyl Sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Saline or PBS (Phosphate-Buffered Saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare the Stock Solution: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).[1][2]

  • Add PEG300: In a sterile tube, add the required volume of the DMSO stock solution. Then, add 6 volumes of PEG300 (relative to the DMSO volume). Vortex until the solution is clear.

  • Add Tween 80: To the DMSO/PEG300 mixture, add 1 volume of Tween 80 (relative to the initial DMSO volume). Vortex until the solution is clear.

  • Add Aqueous Component: Slowly add 12 volumes of saline or PBS (relative to the initial DMSO volume) to the organic mixture while vortexing.

  • Final Formulation: The final formulation will consist of approximately 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS. The final concentration of this compound will be diluted 20-fold from the initial DMSO stock.

Example Calculation for a 2 mg/mL Final Solution:

  • Start with a 40 mg/mL stock in DMSO.

  • Take 50 µL of the 40 mg/mL DMSO stock.

  • Add 300 µL of PEG300.

  • Add 50 µL of Tween 80.

  • Add 600 µL of saline/PBS.

  • The total volume is 1000 µL (1 mL), and the final concentration is 2 mg/mL.

G cluster_start Step 1: Prepare Stock cluster_formulation Step 2-4: Formulate start This compound (Solid) dmso DMSO start->dmso Dissolve stock Concentrated Stock (e.g., 40 mg/mL) dmso->stock peg Add PEG300 (6 volumes) stock->peg tween Add Tween 80 (1 volume) peg->tween pbs Add Saline/PBS (12 volumes) tween->pbs final Final Formulation (2 mg/mL) pbs->final

Co-solvent Formulation Workflow
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Co-precipitation

This is a general method for preparing cyclodextrin inclusion complexes.

Materials:

  • This compound analog

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water

  • Ethanol or other suitable organic solvent

  • Magnetic stirrer and stir bar

  • Rotary evaporator or freeze-dryer

Procedure:

  • Prepare Solutions:

    • Dissolve the 7-deazaguanosine analog in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • In a separate flask, dissolve HP-β-CD in distilled water. A 1:1 molar ratio of the analog to HP-β-CD is a good starting point.

  • Mix Solutions: Slowly add the drug solution dropwise to the stirring HP-β-CD solution.

  • Equilibrate: Allow the mixture to stir at a constant temperature (e.g., room temperature or slightly elevated) for 24-48 hours to allow for complex formation.

  • Remove Solvent: Remove the solvent using a rotary evaporator or by freeze-drying (lyophilization) to obtain a solid powder of the inclusion complex.

  • Wash and Dry: Wash the resulting powder with a small amount of the organic solvent used in step 1 to remove any un-complexed drug, then dry the powder under vacuum.

G cluster_solutions Step 1: Prepare Solutions cluster_process Step 2-5: Complexation drug Drug in Organic Solvent mix Mix Solutions drug->mix cd HP-β-CD in Water cd->mix equilibrate Stir for 24-48h mix->equilibrate dry Rotary Evaporation or Freeze-Drying equilibrate->dry wash Wash and Dry Powder dry->wash complex Inclusion Complex Powder wash->complex

Cyclodextrin Complexation Workflow
Protocol 3: Phase Solubility Analysis to Determine Complex Formation

This method, based on the Higuchi and Connors method, is used to determine the stoichiometry and stability constant of a drug-cyclodextrin complex.

Materials:

  • This compound analog

  • A series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 15 mM).

  • Screw-capped vials

  • Shaker or rotator at a constant temperature

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Preparation: To a series of vials, add a fixed excess amount of the 7-deazaguanosine analog.

  • Add Cyclodextrin Solutions: To each vial, add a known volume of the aqueous HP-β-CD solutions of increasing concentration.

  • Equilibration: Seal the vials and shake them at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Filter or centrifuge the supernatant to obtain a clear solution.

  • Analysis: Determine the concentration of the dissolved drug in each vial using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Plotting: Plot the total drug concentration (y-axis) against the concentration of HP-β-CD (x-axis). The resulting graph is a phase solubility diagram. The shape of the curve provides information about the complex stoichiometry, and the slope can be used to calculate the stability constant (Kc).

G cluster_prep Preparation & Equilibration cluster_analysis Analysis prep Add excess drug to vials add_cd Add increasing [HP-β-CD] prep->add_cd equilibrate Shake for 24-72h add_cd->equilibrate separate Filter or Centrifuge equilibrate->separate measure Measure [Drug] by UV-Vis or HPLC separate->measure plot Plot [Drug] vs [HP-β-CD] measure->plot result Phase Solubility Diagram plot->result

Phase Solubility Analysis Workflow

By following these guidelines and protocols, researchers can overcome many of the solubility challenges associated with this compound and its analogs, ensuring more reliable and reproducible experimental outcomes.

References

avoiding secondary structure formation with 7-deazaguanosine analogs in PCR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for using 7-deazaguanosine (B17050) analogs, such as 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP), to overcome challenges in PCR caused by DNA secondary structures.

Frequently Asked Questions (FAQs)

Q1: What is 7-deaza-dGTP and how does it prevent secondary structure formation in PCR?

A: 7-deaza-dGTP is a nucleotide analog of deoxyguanosine triphosphate (dGTP).[1] In the guanine (B1146940) base, the nitrogen atom at position 7 (N7) is replaced with a carbon-hydrogen (methine) group.[1] This modification prevents the formation of Hoogsteen base pairing, which is a type of non-canonical hydrogen bonding that contributes to the formation of stable secondary structures like G-quadruplexes in GC-rich DNA regions.[1][2] By incorporating 7-deaza-dGTP into the newly synthesized DNA strand during PCR, the stability of these secondary structures is reduced, allowing the DNA polymerase to proceed through these challenging regions more efficiently.[3] This does not interfere with the standard Watson-Crick base pairing required for accurate DNA replication.[4]

Q2: When should I consider using 7-deaza-dGTP in my PCR experiments?

A: You should consider using 7-deaza-dGTP when you encounter issues with PCR amplification of templates that are rich in Guanine and Cytosine (GC-rich).[5][6] These issues often manifest as:

  • Low or no PCR product yield.[6]

  • Non-specific amplification or smeared bands on an agarose (B213101) gel.[6]

  • Complete failure to amplify a known GC-rich target.[5]

  • Difficulties in sequencing PCR products due to premature termination of the sequencing reaction.[6][7]

Templates with GC content above 60% are prime candidates for the addition of 7-deaza-dGTP.[1][2] It is particularly useful for amplifying CpG islands, promoter regions, and trinucleotide repeat expansion regions associated with certain genetic diseases.[4][6]

Q3: How does 7-deaza-dGTP affect the melting temperature (Tm) of my PCR product?

A: The incorporation of 7-deaza-dGTP into a DNA duplex reduces its thermal stability. This results in a lower melting temperature (Tm) compared to a DNA fragment of the same sequence synthesized with only standard dNTPs.[3][8] The reduction in Tm is because the analog weakens the base-stacking interactions in the DNA helix. This property is beneficial during the denaturation step of PCR, especially for GC-rich templates which have inherently high melting temperatures.

Q4: What is the optimal concentration and ratio of 7-deaza-dGTP to dGTP?

A: For most applications, it is recommended to use a mixture of 7-deaza-dGTP and dGTP rather than a complete replacement. A commonly effective ratio is 3:1 of 7-deaza-dGTP to dGTP.[1][2][4] For a standard PCR reaction with a final dNTP concentration of 0.2 mM for each nucleotide, the mix for guanosine (B1672433) would be 0.15 mM 7-deaza-dGTP and 0.05 mM dGTP.[2] However, the optimal ratio can be template-dependent and may require empirical optimization.

Q5: Are there any compatibility issues with DNA polymerases?

A: Most common thermostable DNA polymerases, such as Taq polymerase, can efficiently incorporate 7-deaza-dGTP.[9] However, the efficiency of incorporation and the overall performance of the PCR can vary between different polymerases. For particularly challenging templates, high-fidelity polymerases may be used, but it's always recommended to consult the manufacturer's guidelines for the specific enzyme you are using.

Q6: How does the use of 7-deaza-dGTP affect downstream applications?

A: The presence of 7-deaza-dGTP in PCR products can affect certain downstream applications:

  • Sanger Sequencing: Using 7-deaza-dGTP often improves the quality of sequencing data for GC-rich templates by reducing band compressions on sequencing gels.[1][6]

  • Restriction Enzyme Digestion: Some restriction enzymes that have a guanosine within their recognition sequence may be inhibited from cleaving DNA that contains 7-deazaguanosine.[1][10] It is crucial to check the sensitivity of your intended restriction enzyme to this modification.

  • Cloning: PCR products containing 7-deaza-dGTP can generally be used for TA cloning without the need for further purification.[11]

  • Next-Generation Sequencing (NGS): The use of 7-deaza-dGTP is compatible with NGS workflows and can help to improve coverage across GC-rich genomic regions.[9]

  • DNA Staining: Amplicons containing 7-deaza-dGTP may stain less intensely with intercalating dyes like ethidium (B1194527) bromide.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No PCR Product Insufficient reduction of secondary structures.Increase the ratio of 7-deaza-dGTP to dGTP. Consider a ratio of 3:1 or even complete replacement for very difficult templates.[1]
Suboptimal annealing temperature.Due to the lower Tm of the amplicon containing 7-deaza-dGTP, you may need to lower the annealing temperature. Perform a temperature gradient PCR to find the optimal annealing temperature.
PCR inhibitors in the template DNA.Use a robust DNA polymerase tolerant to inhibitors or further purify your DNA template. The addition of BSA (0.01µg/µl to 0.1µg/µl) can also help.[3]
Poor polymerase processivity.Combine 7-deaza-dGTP with other PCR enhancers like betaine (B1666868) (0.8M to 1.6M) or DMSO (1-10%) to further facilitate amplification.[11][12]
Non-Specific PCR Products Primers annealing to non-target sites.Increase the annealing temperature. If using 7-deaza-dGTP has allowed you to lower the temperature, you may need to find a new balance.
Mispriming at low temperatures before the first cycle.Use a "hot start" DNA polymerase or a hot-start version of 7-deaza-dGTP if available.[2][5] This prevents the polymerase from being active at lower temperatures where primers can bind non-specifically.
Difficulty with Downstream Restriction Digest Restriction enzyme is inhibited by the 7-deazaguanosine modification.Check literature or manufacturer's data for the enzyme's sensitivity. If possible, choose an alternative enzyme that does not have a G in its recognition site or is known to be unaffected.
Weak Bands on Agarose Gel Reduced intercalation of ethidium bromide or other dyes.Load a larger volume of the PCR product on the gel.[10] Alternatively, use a more sensitive DNA stain or a different method of quantification.

Quantitative Data Summary

The following table summarizes the impact of using 7-deaza-dGTP and other additives on the amplification of GC-rich DNA targets.

Target Gene (GC%)Additive(s)PCR Product YieldObservations
RET promoter (79%)NoneNo specific productFailure to amplify the target sequence.
1.3 M BetaineLow yield, non-specific bandsSome amplification but with significant background.
5% DMSONo specific productNo improvement over no additive.
50 µM 7-deaza-dGTPLow yield, non-specific bandsSlight improvement but still not specific.
1.3 M Betaine + 5% DMSO + 50 µM 7-deaza-dGTP High yield of specific product The combination of all three additives was essential for successful amplification.[11]
GNAQ (79%)Standard dNTPsLow yield, incorrect amplicon sizeAmplification is not specific.
Standard dNTPs + 7-deaza-dGTPImproved yield, still some non-specific productsImprovement in specificity but not perfect.
CleanAmp™ dNTPs + CleanAmp™ 7-deaza-dGTP High yield, correct amplicon size The use of hot-start versions of both dNTPs and 7-deaza-dGTP provides the best specificity and yield.[2]

Experimental Protocols

Standard PCR Protocol for a GC-Rich Target using 7-deaza-dGTP

This protocol is a starting point and may require optimization for your specific target and polymerase.

  • Prepare the PCR Master Mix: For a single 25 µL reaction, combine the following components on ice. It is recommended to prepare a master mix for multiple reactions to ensure consistency.

ComponentVolumeFinal Concentration
5X PCR Buffer5 µL1X
dATP (10 mM)0.5 µL0.2 mM
dCTP (10 mM)0.5 µL0.2 mM
dTTP (10 mM)0.5 µL0.2 mM
dGTP (10 mM)0.125 µL0.05 mM
7-deaza-dGTP (10 mM)0.375 µL0.15 mM
Forward Primer (10 µM)0.5 µL0.2 µM
Reverse Primer (10 µM)0.5 µL0.2 µM
Template DNA (5 ng/µL)1 µL5 ng
Taq DNA Polymerase (5 U/µL)0.25 µL1.25 Units
Nuclease-Free Waterto 25 µL-
  • Thermal Cycling: Perform PCR using the following cycling conditions. The annealing temperature (X°C) should be optimized for your specific primers, typically starting at 5°C below the calculated Tm.

StepTemperatureTimeCycles
Initial Denaturation95°C2-5 min1
Denaturation95°C30-40 sec30-40
AnnealingX°C30-60 sec
Extension72°C1 min/kb
Final Extension72°C5-7 min1
Hold4°C1
  • Analysis: Analyze the PCR products by loading 5 µL of the reaction on a 1-2% agarose gel stained with a suitable DNA dye.

Visualizations

Mechanism of Action: 7-deaza-dGTP

G cluster_0 Standard Guanine cluster_1 7-Deazaguanine cluster_2 G Guanine N7 G:f1->G:f1 Hoogsteen H-bond C Cytosine G:f0->C Watson-Crick (3 H-bonds) Result1 Allows formation of stable secondary structures (e.g., G-quadruplex) dG 7-Deazaguanine C7-H dC Cytosine dG:f0->dC Watson-Crick (3 H-bonds) Result2 Prevents Hoogsteen bonding, destabilizing secondary structures workflow start Start: PCR for GC-rich template fails decision1 Introduce 7-deaza-dGTP (3:1 ratio to dGTP) start->decision1 step2 Optimize Annealing Temperature (Gradient PCR) decision1->step2 decision2 PCR Successful? step2->decision2 step3 Add PCR Enhancers (e.g., Betaine, DMSO) decision2->step3 No end_success Success: Proceed to Downstream Application decision2->end_success Yes decision3 PCR Successful? step3->decision3 step4 Use Hot-Start Polymerase and/or Hot-Start Analogs decision3->step4 No decision3->end_success Yes end_fail Failure: Re-design Primers/Assay decision3->end_fail Still No step4->decision2

References

quality control methods for 7-Cyano-7-deazaguanosine-modified oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the quality control (QC) of oligonucleotides modified with 7-Cyano-7-deazaguanosine (7-CN-7-dG). It includes frequently asked questions and troubleshooting advice to address common issues encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in oligonucleotides?

This compound (dPreQ₀) is a modified nucleoside, an analog of 2'-deoxyguanosine.[1] In this molecule, the N7 nitrogen of the guanine (B1146940) base is replaced by a carbon atom, to which a cyano group is attached. This modification is found naturally in the DNA of diverse bacteria as part of a restriction-modification system.[1] In synthetic oligonucleotides, 7-deazapurine analogs are used to modulate the physical and chemical properties of the DNA strand. For instance, unlike the natural guanine base, 7-Deaza-dG does not lead to aggregation, which simplifies the synthesis and isolation of G-rich oligonucleotides.[2] Additionally, modifications at the 7-position can increase the binding affinity of oligonucleotides to target RNA strands.[3]

Q2: What are the primary methods for quality control of 7-CN-7-dG-modified oligonucleotides?

The primary QC methods involve a combination of chromatographic and mass spectrometric techniques to assess purity, identity, and integrity. The most common methods are:

  • High-Performance Liquid Chromatography (HPLC) : Especially ion-pair reversed-phase (IP-RP) HPLC, is widely used to analyze purity and separate the full-length product from synthesis-related impurities like truncated sequences (e.g., N-1).[4]

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI-TOF) are used to confirm the molecular weight of the final product.[5][6] ESI-MS is often coupled with HPLC (LC-MS) for comprehensive analysis and is particularly effective for longer oligonucleotides.[4][5]

  • Polyacrylamide Gel Electrophoresis (PAGE) : This method separates oligonucleotides by size and is effective for removing truncated products from unmodified oligos, yielding high purity.[7][8]

Q3: What are the common impurities encountered during the synthesis of modified oligonucleotides?

Synthesis of oligonucleotides is a multi-step process, and impurities can arise at various stages.[9] Common impurities include:

  • Truncated Sequences (N-1, N-2, etc.) : Result from incomplete coupling at each cycle.[7][10]

  • Depurination Products : The loss of a purine (B94841) base (adenine or guanine) can occur due to repeated exposure to the acidic conditions used for detritylation.[10][11]

  • Products with Failed Modifications : If the modified phosphoramidite (B1245037) fails to couple efficiently, it results in a sequence lacking the intended modification.[6]

  • Products with Remaining Protecting Groups : Incomplete removal of protecting groups (e.g., benzoyl on dA and dC, isobutyryl on dG) during the final deprotection step leads to adducts with higher masses.[5][6]

Analytical & QC Workflow

A typical quality control workflow for modified oligonucleotides ensures that the final product meets the required specifications for purity and identity before its use in downstream applications.

QC_Workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_analysis Quality Control Analysis cluster_final Final Product Synthesis Solid-Phase Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Crude Product Purification (HPLC/PAGE) Cleavage->Purification Crude Oligo Purity Purity Assessment (HPLC-UV) Purification->Purity Identity Identity Confirmation (LC-MS) Purity->Identity Quantification Quantification (UV 260 nm) Identity->Quantification Final Qualified Oligonucleotide Quantification->Final Troubleshooting_MS Start Unexpected Mass in MS Spectrum Mass_Check Is Mass Higher or Lower than Expected? Start->Mass_Check Higher_Mass Higher Mass Mass_Check->Higher_Mass Higher Lower_Mass Lower Mass Mass_Check->Lower_Mass Lower Incomplete_Deprotection Incomplete Deprotection? (e.g., +70 Da for dG-ibu) Higher_Mass->Incomplete_Deprotection DMT_On DMT Still On? (+302 Da) Higher_Mass->DMT_On Salt_Adducts Salt Adducts? (e.g., +22 Da for Na+) Higher_Mass->Salt_Adducts Depurination Depurination? (-151 Da for dG) Lower_Mass->Depurination Truncation Truncated Sequence? (N-1, N-2) Lower_Mass->Truncation Mod_Failure Failed Modification Coupling? Lower_Mass->Mod_Failure

References

Validation & Comparative

A Tale of Two Molecules: 7-Cyano-7-deazaguanosine and 7-Deaza-7-iodoguanosine in the Realm of DNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of genomics, the precise deciphering of DNA sequences is paramount. To this end, researchers employ a variety of techniques and molecules to enhance the accuracy and efficacy of sequencing methodologies. Among the vast arsenal (B13267) of molecular tools, modified guanosine (B1672433) analogs play a significant role. This guide provides a comprehensive comparison of two such analogs: 7-Cyano-7-deazaguanosine and 7-deaza-7-iodoguanosine, clarifying their distinct and disparate roles in the context of DNA sequencing. While both are derivatives of guanosine, their applications are fundamentally different: one is a subject of investigation in native DNA, and the other, a tool to overcome technical challenges in sequencing reactions.

Executive Summary

This guide establishes that this compound, in its deoxyribonucleoside form (dPreQ0), is a naturally occurring DNA modification found in bacteriophages, which is identified and characterized by advanced sequencing techniques. In contrast, 7-deaza-7-iodoguanosine, as part of the broader class of 7-deazaguanosine (B17050) derivatives, is utilized as a reagent in sequencing workflows to improve the quality of sequencing data, particularly for GC-rich regions. Due to a lack of extensive research on the iodo- derivative's application in sequencing, this guide will focus on the well-documented utility of the closely related and widely used 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) as the primary alternative for comparison.

At a Glance: A Comparative Overview

FeatureThis compound (dPreQ0)7-deaza-dGTP (representing 7-deazaguanosine derivatives)
Primary Role in Sequencing A natural DNA modification that is the subject of detection and characterization by sequencing.A synthetic reagent used to improve the performance of sequencing methods.
Mechanism of Action As a modified base in the DNA template, it alters the local DNA structure and generates a distinct signal during sequencing (e.g., in Nanopore).When incorporated into newly synthesized DNA strands, it reduces the formation of Hoogsteen base pairing, thus preventing secondary structures that impede polymerase activity and cause sequencing artifacts.[1]
Primary Application Studying phage genomics, host-pathogen interactions, and the diversity of the epitranscriptome.Sanger and cycle sequencing of GC-rich templates to resolve band compressions and improve read-through.[2][3][4] It is also used in PCR amplification of GC-rich regions prior to sequencing.[3][5][6][7]
Sequencing Technology Primarily detected by third-generation sequencing platforms like Oxford Nanopore Technologies and analyzed by mass spectrometry.[8][9][10][11]Used as a reagent in first-generation (Sanger) sequencing and in PCR for second-generation sequencing sample preparation.[12]
Commercial Availability Not commercially available as a sequencing reagent. Studied in its native biological context.Widely available from various suppliers as a standalone reagent or in sequencing kits.[13]

Unraveling the Roles in Sequencing

This compound: A Natural Enigma in Phage Genomes

This compound, the nucleoside form of 7-cyano-7-deazaguanine (preQ0), is a hypermodified base found in the DNA of certain bacteriophages.[14][15][16] Its presence is a defense mechanism, rendering the phage DNA resistant to the host bacterium's restriction enzymes.[11][17] In the context of sequencing, dPreQ0 is not a tool but a discovery. Advanced sequencing technologies are employed to map its location and understand its biological significance.

G cluster_0 Phage DNA Lifecycle cluster_1 Sequencing Workflow for dPreQ0 Detection Phage_Infection Phage Infects Bacterium DNA_Replication Phage DNA Replication DNA_Modification Enzymatic Modification (dG to dPreQ0) Phage_Assembly New Phage Assembly Host_Lysis Host Cell Lysis DNA_Extraction Phage DNA Extraction Host_Lysis->DNA_Extraction Sample for analysis Library_Prep Nanopore Library Preparation Sequencing Nanopore Sequencing Data_Analysis Data Analysis (Detection of altered current signals) Mapping Mapping dPreQ0 in Phage Genome

7-deaza-dGTP: A Tool for Taming GC-Rich Regions

In contrast, 7-deaza-dGTP is a synthetic analog of dGTP that is a valuable asset in sequencing reactions. Its utility stems from the replacement of the nitrogen atom at the 7th position of the purine (B94841) ring with a carbon atom. This modification prevents the formation of Hoogsteen hydrogen bonds, which are responsible for the formation of stable secondary structures in GC-rich DNA sequences. These secondary structures can cause DNA polymerase to stall or dissociate, leading to "band compressions" in Sanger sequencing, where distinct bands on a sequencing gel merge, making the sequence unreadable.[2] By incorporating 7-deaza-dGTP, these secondary structures are destabilized, allowing for smooth passage of the polymerase and resulting in clean, unambiguous sequencing data.[3][4]

G cluster_0 Standard Sanger Sequencing of GC-Rich Template cluster_1 Sanger Sequencing with 7-deaza-dGTP Template_GC GC-Rich DNA Template Sequencing_Reaction Sanger Sequencing with standard dGTP Secondary_Structure Formation of Secondary Structures (e.g., hairpins) Polymerase_Stalling DNA Polymerase Stalling Band_Compression Band Compression on Sequencing Gel Unreadable_Sequence Ambiguous/ Unreadable Sequence Template_GC_2 GC-Rich DNA Template Sequencing_Reaction_2 Sanger Sequencing with 7-deaza-dGTP No_Secondary_Structure Reduced Secondary Structure Formation Smooth_Polymerization Continuous Polymerase Activity Resolved_Bands Clear Band Resolution on Sequencing Gel Readable_Sequence Accurate Sequence Read

Experimental Data and Performance

Performance of 7-deaza-dGTP in Sequencing

The use of 7-deaza-dGTP has been shown to significantly improve the quality of sequencing data for problematic GC-rich templates. In a study involving the sequencing of the human p16INK4A promoter (78% GC content) and HUMARA exon 1 (65% GC content), the addition of 7-deaza-dGTP to the PCR and sequencing reactions resulted in the generation of full-length PCR products and readable sequences, which were unattainable with standard dGTP.[3]

ParameterStandard dGTPWith 7-deaza-dGTPOutcomeReference
PCR of p16INK4A promoter (78% GC) No specific product or unspecific byproductsClear, specific 140 bp productSuccessful amplification[3]
Sequencing of HUMARA exon 1 (65% GC) Unreadable regions due to band compressionClear, readable sequenceResolution of band compressions[3]
Sequencing of GC-rich templates (general) Band compressions, ambiguous base-callingImproved read quality, reduced backgroundHigher accuracy[6][7]
Detection of this compound

The detection of dPreQ0 in native DNA is a more qualitative assessment of the capabilities of modern sequencing platforms. In Nanopore sequencing, as the modified DNA strand passes through the nanopore, the dPreQ0 base causes a characteristic disruption in the ionic current that is different from the four canonical bases.[9][18] This shift in the electrical signal allows for the computational identification of the modified base's location. Mass spectrometry provides orthogonal validation by detecting the precise mass of the modified nucleoside after enzymatic digestion of the DNA.[10][14][15]

Detection MethodPrincipleOutcomeReference
Nanopore Sequencing Alteration of the ionic current as the modified base passes through the nanopore.Identification and mapping of dPreQ0 sites in long DNA reads.[8][9][11]
Mass Spectrometry Precise mass-to-charge ratio measurement of enzymatically digested DNA nucleosides.Unambiguous identification and quantification of dPreQ0.[10][14][15]

Experimental Protocols

Protocol for Sanger Sequencing of GC-Rich Templates using 7-deaza-dGTP

This protocol is a general guideline for cycle sequencing of a PCR product with high GC content.

1. PCR Amplification with 7-deaza-dGTP (Optional but Recommended):

  • Set up a standard PCR reaction.

  • In the dNTP mix, substitute 75% of the dGTP with 7-deaza-dGTP (e.g., a 3:1 ratio of 7-deaza-dGTP to dGTP).[1]

  • Perform PCR amplification using a high-fidelity polymerase.

  • Purify the PCR product to remove primers and unincorporated dNTPs.

2. Cycle Sequencing Reaction:

  • In a 20 µL reaction volume, combine:

    • Purified PCR product (30-90 ng)

    • Sequencing primer (5 pmol)

    • Sequencing ready reaction mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs). For GC-rich templates, use a sequencing mix that contains 7-deaza-dGTP or add it separately.

    • 5x Sequencing Buffer

    • Deionized water to 20 µL.

  • Perform cycle sequencing using the following thermal profile:

    • Initial denaturation: 96°C for 1 minute.

    • 30 cycles of:

      • 96°C for 10 seconds

      • 50°C for 5 seconds

      • 60°C for 4 minutes.

    • Hold at 4°C.

3. Post-Sequencing Cleanup:

  • Remove unincorporated dye terminators using a suitable cleanup method (e.g., ethanol/EDTA precipitation or a commercial cleanup kit).

4. Capillary Electrophoresis:

  • Resuspend the purified sequencing product in highly deionized formamide.

  • Denature at 95°C for 5 minutes and immediately place on ice.

  • Analyze on a capillary electrophoresis-based DNA sequencer.

Protocol Outline for Nanopore Sequencing to Detect dPreQ0 in Phage DNA

This protocol provides a high-level overview of the steps involved in preparing and sequencing phage DNA to identify modified bases.

1. Phage DNA Isolation:

  • Isolate high-titer phage lysate.

  • Extract high molecular weight genomic DNA using a method that preserves DNA integrity and avoids chemical damage to modified bases (e.g., phenol-chloroform extraction or a commercial kit).

2. Library Preparation:

  • Prepare a sequencing library using a native barcoding kit for the Oxford Nanopore platform. This approach avoids PCR amplification which would replace the modified bases with standard nucleotides.

  • The typical workflow involves:

    • DNA repair and end-prep.

    • Ligation of barcodes.

    • Ligation of sequencing adapters.

3. Nanopore Sequencing:

  • Prime and load the MinION or other Nanopore flow cell.

  • Initiate the sequencing run.

4. Data Analysis:

  • Basecall the raw signal data using appropriate software (e.g., Guppy).

  • Align the sequencing reads to a reference phage genome.

  • Use specialized software tools (e.g., Tombo, Nanopolish) to analyze the raw current signal data for deviations that correspond to the presence of dPreQ0 at specific genomic locations.

  • Statistical models can be trained to recognize the specific current signature of dPreQ0.

The Case of 7-deaza-7-iodoguanosine

While 7-deaza-dGTP is a staple for improving sequencing, the iodo- derivative, 7-deaza-7-iodoguanosine, is not commonly used for this purpose. Research on this compound has primarily focused on its synthesis, physical properties, and its effects on DNA polymerase activity in the context of creating modified DNA for other applications, rather than for improving sequencing reads.[19] Studies on related 8-halo-7-deaza-dGTPs have shown that these modifications are poorly incorporated by DNA polymerases, which would make them unsuitable as a simple substitute for dGTP in standard sequencing reactions.

Conclusion

The comparison of this compound and 7-deaza-7-iodoguanosine in the context of sequencing reveals a fascinating dichotomy in the world of modified nucleosides. This compound stands as a testament to the natural diversity of the genomic landscape, a biological modification that challenges and expands the capabilities of modern sequencing technologies to detect it. In contrast, 7-deazaguanosine derivatives, particularly 7-deaza-dGTP, represent the ingenuity of molecular biologists in crafting tools to overcome the inherent challenges of DNA sequencing. For researchers and drug development professionals, understanding this distinction is crucial for both the exploration of novel biological phenomena and the optimization of established analytical workflows. While 7-deaza-7-iodoguanosine remains a molecule of specialized interest, the principles of its class, embodied by 7-deaza-dGTP, continue to be indispensable for high-quality sequencing of challenging genomic regions.

References

Unveiling the Edge of 7-Cyano-7-deazaguanosine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of nucleic acid research and therapeutic development, the quest for superior molecular tools is perpetual. Among the myriad of guanosine (B1672433) analogs, 7-Cyano-7-deazaguanosine (7-CN-7-dG) has emerged as a promising candidate, offering distinct advantages over its counterparts. This guide provides a comprehensive comparison of 7-CN-7-dG with other key guanosine analogs, supported by experimental data and detailed protocols to empower researchers in their selection of optimal reagents.

Enhanced Polymerase Incorporation and Fidelity

One of the primary advantages of this compound lies in its superior performance as a substrate for DNA and RNA polymerases. The 7-deaza modification, which replaces the nitrogen at position 7 of the purine (B94841) ring with a carbon, coupled with the electron-withdrawing cyano group at the same position, favorably alters the electronic and steric properties of the nucleobase.

Studies have shown that the triphosphate form of 7-deaza-guanosine (c7GdTP) can completely substitute for its natural counterpart, dGTP, in polymerase chain reactions (PCR)[1]. Notably, Taq polymerase exhibits a higher acceptance for c7GdTP compared to other 7-deazapurine analogs such as 7-deaza-2'-deoxyadenosine triphosphate (c7AdTP) and 7-deaza-2'-deoxyinosine (B13846120) triphosphate (c7IdTP)[1]. This efficient incorporation is critical for applications requiring high yields of modified nucleic acids.

Furthermore, the use of 7-deaza-7-modified guanosine analogs has been demonstrated to significantly enhance the fidelity of nucleic acid synthesis, particularly in the context of threose nucleic acid (TNA), an artificial genetic polymer. The substitution of the standard guanosine triphosphate with a 7-deaza-7-modified counterpart minimizes the propensity for G-G mispairing, a common source of errors during the synthesis of G-rich sequences[2][3]. This prevention of Hoogsteen base pairing is a key advantage in maintaining the integrity of the genetic information being transcribed or amplified[2].

Table 1: Comparison of Polymerase Incorporation Efficiency

Guanosine AnalogPolymerase CompatibilityKey Advantages in Synthesis
This compound (7-CN-7-dG) High (e.g., Taq, engineered TNA polymerases)- Efficient full replacement of dGTP in PCR[1]. - Improves fidelity by preventing G-G mispairing[2][3].
8-Oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) Variable, often leads to misincorporation- Studied as a marker for oxidative stress.
8-Azaguanosine Generally a poor substrate for polymerases- Primarily used for its biological activities (e.g., antiviral).
Guanosine (G) Natural substrate- Standard for comparison.

Impact on Duplex Stability

The introduction of modified nucleosides can significantly influence the stability of DNA and RNA duplexes. The 7-deaza modification in guanosine analogs generally leads to an increase in duplex stability. This is attributed to the altered electronic properties and the removal of a potential hydrogen bond acceptor in the major groove, which can reduce unfavorable interactions.

While specific comparative melting temperature (Tm) data for oligonucleotides containing this compound versus a broad range of other analogs under identical conditions is not extensively compiled in single studies, the general trend observed for 7-deazapurines suggests a stabilizing effect. For instance, oligonucleotides incorporating 7-deaza-7-substituted guanosine derivatives have been shown to form stable duplexes[4]. This enhanced stability is advantageous in applications such as antisense therapy and the development of diagnostic probes, where a strong and specific binding to the target sequence is crucial.

Table 2: Comparative Effect on DNA Duplex Stability

Guanosine AnalogEffect on Melting Temperature (Tm)Rationale for Stability Change
This compound (7-CN-7-dG) Expected to increase Tm- Altered electronics and removal of N7 hydrogen bond acceptor.
8-Azaguanosine Can decrease Tm- Disruption of base stacking and hydrogen bonding patterns.
8-Oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) Can decrease Tm- Destabilizes the duplex due to altered base pairing properties.
Guanosine (G) Baseline- Forms standard Watson-Crick base pairs.

Biological Activity and Therapeutic Potential

Several guanosine analogs exhibit significant biological activities, including antiviral and immunostimulatory effects. While 7-deazaguanosine (B17050) itself has been shown to possess broad-spectrum antiviral activity against certain RNA viruses and to act as an immunoenhancing agent, the specific biological profile of this compound is an active area of research[5][6]. The cyano modification can influence the interaction of the nucleoside with viral enzymes or cellular pathways.

For comparison, the well-known guanosine analog Ribavirin exerts its broad-spectrum antiviral activity through multiple mechanisms, including the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to the depletion of intracellular GTP pools[7][8]. The antiviral potential of 7-CN-7-dG would likely involve different mechanisms, potentially through direct inhibition of viral polymerases or by influencing cellular signaling pathways upon incorporation into nucleic acids. Further comparative studies are needed to fully elucidate its therapeutic potential relative to established antiviral nucleoside analogs.

Table 3: Overview of Biological Activities

Guanosine AnalogPrimary Biological ActivityPotential Therapeutic Applications
This compound (7-CN-7-dG) Under investigation; precursor to other modified bases[9][10][11].Antiviral, Research tool for studying DNA modification.
Ribavirin Broad-spectrum antiviral, IMPDH inhibitor[7][8].Treatment of various viral infections (e.g., HCV, RSV).
8-Azaguanosine Antiviral, AntitumorInvestigated for cancer and viral therapies.
7-Deazaguanosine Antiviral, Immunostimulatory[5][6].Potential as an antiviral and immune modulator.

Experimental Protocols

To facilitate the comparative evaluation of this compound, detailed protocols for key experiments are provided below.

Polymerase Incorporation Efficiency Assay (Steady-State Kinetics)

This protocol allows for the determination of the kinetic parameters (Km and kcat) for the incorporation of a nucleoside triphosphate analog by a DNA polymerase.

Methodology:

  • Primer-Template Preparation: A 5'-radiolabeled or fluorescently labeled primer is annealed to a DNA template containing the target site for nucleotide incorporation.

  • Reaction Setup: Reactions are set up containing the primer-template duplex, a specific DNA polymerase, reaction buffer, and varying concentrations of the nucleotide triphosphate to be tested (e.g., 7-CN-7dGTP or dGTP).

  • Time Course: The reactions are incubated at the optimal temperature for the polymerase, and aliquots are taken at different time points and quenched to stop the reaction.

  • Product Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Analysis: The amount of extended primer is quantified, and the initial reaction velocities are calculated. These velocities are then plotted against the nucleotide concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax. The kcat is calculated from Vmax and the enzyme concentration.[2][4][12][13]

Polymerase_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P0 Prepare Radiolabeled/Fluorescent Primer P1 Anneal to DNA Template P0->P1 R0 Incubate Primer-Template with Polymerase and dNTPs P1->R0 R1 Quench Reaction at Various Time Points R0->R1 A0 Separate Products by PAGE R1->A0 A1 Quantify Extended Primer A0->A1 A2 Plot Velocity vs. [dNTP] A1->A2 A3 Determine Km and kcat A2->A3

Workflow for Polymerase Incorporation Kinetics.
DNA Duplex Stability Assay (Thermal Denaturation)

This protocol is used to determine the melting temperature (Tm) of a DNA duplex containing a modified nucleoside.

Methodology:

  • Oligonucleotide Synthesis and Purification: Synthesize and purify complementary oligonucleotides, one of which contains the modified guanosine analog.

  • Duplex Formation: Anneal the complementary strands in a suitable buffer (e.g., phosphate (B84403) buffer with NaCl).

  • UV-Vis Spectrophotometry: Place the duplex solution in a temperature-controlled UV-Vis spectrophotometer.

  • Melting Curve Acquisition: Slowly increase the temperature at a constant rate (e.g., 0.5-1.0 °C/min) and monitor the absorbance at 260 nm.

  • Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured into single strands, which corresponds to the midpoint of the sigmoidal melting curve. This is typically determined by finding the maximum of the first derivative of the melting curve.[14][15]

DNA_Duplex_Stability_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis P0 Synthesize & Purify Modified Oligonucleotides P1 Anneal Complementary Strands P0->P1 M0 Monitor A260 with Increasing Temperature P1->M0 A0 Generate Melting Curve M0->A0 A1 Calculate First Derivative A0->A1 A2 Determine Tm A1->A2

Workflow for DNA Duplex Stability Assay.
Cellular Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of a nucleoside analog on cell viability.

Methodology:

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the nucleoside analog and control compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[12]

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P0 Plate Cells in 96-well Plate P1 Treat with Nucleoside Analog P0->P1 I0 Incubate for 24-72 hours P1->I0 I1 Add MTT Reagent I0->I1 A0 Solubilize Formazan I1->A0 A1 Measure Absorbance A0->A1 A2 Calculate IC50 A1->A2

Workflow for Cellular Cytotoxicity Assay.

Conclusion

This compound presents a compelling set of advantages for researchers working with nucleic acids. Its efficient and high-fidelity incorporation by polymerases makes it an excellent tool for the synthesis of modified DNA and RNA, particularly for G-rich sequences that are prone to secondary structure formation. The anticipated increase in duplex stability can enhance the performance of hybridization-based applications. While its full biological activity profile is still under investigation, its structural relationship to other bioactive 7-deazaguanosine analogs suggests a promising potential for therapeutic applications. By providing a clear comparison and detailed experimental protocols, this guide aims to facilitate the informed adoption of this compound in cutting-edge research and development.

References

A Comparative Analysis of Polymerases for the Incorporation of 7-Cyano-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified nucleosides into DNA and RNA is a critical technique in the development of therapeutic oligonucleotides, diagnostic probes, and for the study of nucleic acid structure and function. 7-Cyano-7-deazaguanosine (C7-c7G), a synthetic analog of guanosine, offers unique properties, including the ability to modulate thermodynamic stability and disrupt Hoogsteen base pairing, making it a valuable tool in drug development and molecular biology. However, the efficient and faithful incorporation of this modified nucleotide is highly dependent on the chosen polymerase. This guide provides a comparative analysis of common DNA and RNA polymerases for their utility in incorporating this compound triphosphate (C7-c7GTP), supported by experimental methodologies.

Executive Summary

The selection of an appropriate polymerase for incorporating C7-c7GTP is a trade-off between efficiency, fidelity, and the specific application. While no single study provides a direct head-to-head comparison of all common polymerases with this specific modified nucleotide, this guide synthesizes available data on polymerase properties and their performance with analogous modifications.

  • Taq Polymerase : A thermostable DNA polymerase lacking proofreading activity, Taq is often capable of incorporating 7-deazapurine analogs. It is a suitable choice when high yield is prioritized over sequence fidelity. Studies have shown that Taq polymerase can accept 7-deaza-2'-deoxyguanosine (B613789) triphosphate (c7GdTP), in some cases, as a complete substitute for dGTP.[1][2]

  • Pfu and KOD Polymerases : These are high-fidelity thermostable DNA polymerases possessing 3'→5' exonuclease (proofreading) activity.[3][4][5][6][7] This proofreading function can sometimes hinder the incorporation of modified nucleotides by excising them. However, their high fidelity is crucial for applications requiring accurate sequence replication, such as cloning or the synthesis of therapeutic oligonucleotides. KOD polymerase, in particular, has been noted for its use in amplifying modified DNA.[8][9]

  • T7 RNA Polymerase : This is a phage RNA polymerase used for the in vitro transcription of RNA. It can incorporate various 7-deazapurine analogs, but its efficiency can be reduced, particularly with bulky substituents at the 7-position.[10][11] For efficient transcription initiation with modified GTP analogs, specialized promoters and the use of GMP as an initiator may be necessary.[12]

  • Engineered Polymerases : Several studies focus on engineering mutant polymerases (of Taq, KOD, T7, etc.) with enhanced capabilities for incorporating modified nucleotides.[1][2][13] These often represent the most effective, albeit less commercially standard, option for achieving high efficiency and fidelity.

Comparative Data on Polymerase Performance

The following tables summarize the known properties of common polymerases and outline the key metrics for a comparative study on C7-c7GTP incorporation.

Table 1: General Properties of Common Polymerases

Polymerase FamilyPolymeraseTypeProofreading (3'→5' Exo)Error Rate (per base per duplication)Primary Applications
Family ATaqDNANo~1 x 10⁻⁴ to 2 x 10⁻⁵Routine PCR, Sanger Sequencing
Family BPfuDNAYes~1.3 x 10⁻⁶High-fidelity PCR, Cloning
Family BKODDNAYes~4-fold lower than TaqHigh-fidelity PCR, Amplification of difficult templates
PhageT7 RNA PolymeraseRNANoLow (but can be sequence dependent)In vitro transcription of RNA

Table 2: Key Performance Metrics for C7-c7GTP Incorporation

MetricDescriptionExperimental AssayIdeal Outcome for C7-c7GTP Incorporation
Incorporation Efficiency The ability of the polymerase to produce full-length nucleic acid containing the modified base.Primer Extension Assay, qPCR with modified templatesHigh percentage of full-length product.
Fidelity (Misincorporation Rate) The frequency of incorrect (non-complementary) nucleotide incorporation opposite the template base when using C7-c7GTP.Denaturing Gel Electrophoresis, Next-Generation Sequencing of productLow frequency of misincorporation.
Fidelity (Excision Rate) For proofreading polymerases, the rate at which the incorporated C7-c7G is excised.Kinetic analysis of primer degradationLow excision rate.
Kinetic Parameters (kpol, Kd) The maximal rate of incorporation and the binding affinity of the modified nucleotide, respectively.Pre-steady-state kinetic analysisHigh kpol and low Kd, indicating efficient and tight binding.

Experimental Protocols

To objectively assess the performance of different polymerases, a standardized set of experiments is crucial. Below are detailed methodologies for key assays.

Protocol 1: Primer Extension Assay for Incorporation Efficiency

This assay determines the ability of a polymerase to synthesize a full-length product using a template that requires the incorporation of C7-c7GTP.

Materials:

  • 5'-fluorescently labeled DNA primer

  • DNA template containing at least one site for C7-c7G incorporation

  • Polymerase to be tested (Taq, Pfu, KOD)

  • 10x Polymerase-specific reaction buffer

  • dNTP mix (dATP, dCTP, dTTP)

  • C7-c7GTP

  • dGTP (for control reactions)

  • Stop/Loading buffer (e.g., 95% formamide, 20 mM EDTA)

Procedure:

  • Annealing: Anneal the labeled primer to the DNA template by mixing them in a 1:1.5 molar ratio in 1x reaction buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Reaction Setup: Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

    • 2 µL of 10x Reaction Buffer

    • 1 µL of annealed primer/template (10 µM)

    • 2 µL of dNTP mix (100 µM each of dATP, dCTP, dTTP)

    • 2 µL of C7-c7GTP (100 µM) OR dGTP for control

    • 1 µL of Polymerase (1-2 units)

    • Nuclease-free water to 20 µL

  • Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 72°C for Taq, 75°C for Pfu/KOD) for a set time course (e.g., 1, 5, 15, 30 minutes).

  • Quenching: Stop the reaction by adding an equal volume of Stop/Loading buffer.

  • Analysis: Denature the samples by heating at 95°C for 5 minutes. Analyze the products on a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 8M urea).

  • Quantification: Visualize the gel using a fluorescence imager. Quantify the band intensities for the unextended primer and the full-length product. Calculate the percentage of full-length product at each time point.

Protocol 2: Steady-State Kinetic Analysis

This protocol determines the kinetic parameters (Km and Vmax) for the incorporation of C7-c7GTP, providing a quantitative measure of efficiency.

Materials:

  • Same as Protocol 1, with varying concentrations of C7-c7GTP.

Procedure:

  • Reaction Setup: Prepare a series of reactions as in Protocol 1, but with a range of final concentrations for C7-c7GTP (e.g., 0.1 µM to 500 µM). The polymerase concentration should be limiting.

  • Time Course: For each C7-c7GTP concentration, perform a time course experiment (e.g., taking aliquots at 0.5, 1, 2, 5, and 10 minutes) to ensure the reaction is in the linear (initial velocity) range.

  • Analysis: Analyze the products on a denaturing polyacrylamide gel and quantify the amount of product formed at each time point for each substrate concentration.

  • Data Fitting: Plot the initial velocity (rate of product formation) against the C7-c7GTP concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

The following diagrams illustrate the experimental workflow for comparing polymerases and the logical relationship in polymerase selection.

experimental_workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis P_T Primer/Template Annealing PEA Primer Extension Assay (Efficiency) P_T->PEA Kinetics Kinetic Analysis (Km, Vmax) P_T->Kinetics dNTPs dNTP Mix (A, C, T) dNTPs->PEA dNTPs->Kinetics C7GTP This compound-TP C7GTP->PEA C7GTP->Kinetics Polymerase Test Polymerase (Taq, Pfu, KOD) Polymerase->PEA Polymerase->Kinetics PAGE Denaturing PAGE PEA->PAGE Kinetics->PAGE Fidelity Fidelity Assay (e.g., Sequencing) Seq_Analysis Sequence Analysis Fidelity->Seq_Analysis Quant Quantification of Full-Length Product PAGE->Quant Fit Michaelis-Menten Fit PAGE->Fit

Caption: Workflow for the comparative analysis of polymerases.

polymerase_selection Start Application Requirement High_Fidelity High Fidelity Required? Start->High_Fidelity High_Yield High Yield Required? Taq Consider Taq Polymerase High_Yield->Taq Yes Proofreading Consider High-Fidelity Polymerase (Pfu, KOD) High_Yield->Proofreading No High_Fidelity->High_Yield Yes High_Fidelity->Proofreading No Engineered Consider Engineered Polymerase High_Fidelity->Engineered Both Test Empirical Testing is Critical Taq->Test Proofreading->Test Engineered->Test

Caption: Decision tree for selecting a polymerase for C7-c7GTP incorporation.

Conclusion

The choice of polymerase for incorporating this compound is application-dependent. For applications where yield is paramount and fidelity is secondary, Taq polymerase is a viable starting point. For therapeutic and diagnostic applications requiring stringent sequence accuracy, high-fidelity polymerases like Pfu and KOD are necessary, though their proofreading activity may need to be managed, potentially through the use of exonuclease-deficient mutants or optimized reaction conditions. T7 RNA Polymerase is the enzyme of choice for generating RNA containing this modification. Ultimately, for demanding applications, the use of engineered polymerases specifically evolved for modified nucleotide incorporation will likely provide the best performance. Empirical validation using the described protocols is essential to determine the optimal enzyme and conditions for your specific research needs.

References

Navigating the Separation of 7-Deazaguanosine Derivatives: A Comparative HPLC Retention Time Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of modified nucleosides, understanding the chromatographic behavior of 7-deazaguanosine (B17050) derivatives is crucial for their isolation, identification, and quantification. This guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention times of key 7-deazaguanosine derivatives, supported by detailed experimental protocols and visual workflows to facilitate experimental design and data interpretation.

The separation of 7-deazaguanosine derivatives, a class of nucleoside analogs with significant biological and therapeutic potential, is primarily achieved through reversed-phase HPLC. The retention time of these compounds is intrinsically linked to their structural characteristics, particularly their polarity. Modifications to the 7-deazaguanine (B613801) base or the deoxyribose sugar moiety can significantly alter the molecule's hydrophobicity, leading to distinct elution profiles.

Comparative Analysis of Retention Times

A key study by Thiaville et al. (2016) provides valuable comparative data on the retention times of several 2'-deoxynucleosides, including the canonical bases and two important 7-deazaguanosine derivatives: 2'-deoxy-7-cyano-7-deazaguanosine (dPreQ₀) and 2'-deoxy-7-amido-7-deazaguanosine (dADG). The following table summarizes the observed retention times under specific reversed-phase HPLC conditions.

CompoundAbbreviationRetention Time (min)
2'-DeoxycytidinedC~2.0
2'-DeoxyguanosinedG~3.5
2'-DeoxythymidinedT~4.0
2'-DeoxyadenosinedA~6.0
2'-deoxy-7-cyano-7-deazaguanosinedPreQ₀~6.5
2'-deoxy-7-amido-7-deazaguanosinedADG~5.0

Note: The retention times are approximate values based on the chromatogram presented in the supplementary materials of Thiaville et al., PNAS, 2016.

This data clearly demonstrates the impact of modifications at the 7-position of the guanine (B1146940) base on HPLC retention. The addition of the cyano group in dPreQ₀ increases its hydrophobicity compared to the natural 2'-deoxyguanosine, resulting in a longer retention time. Conversely, the more polar amido group in dADG leads to an earlier elution compared to dPreQ₀.

Experimental Protocol

The following is a detailed methodology for the HPLC analysis of 7-deazaguanosine derivatives, based on the protocol described by Thiaville et al. (2016).

Instrumentation:

  • An HPLC system equipped with a diode array detector (DAD) and coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: Phenomenex Luna Omega Polar C18 (2.1 x 100 mm, 1.6 µm particle size)

  • Mobile Phase A: 0.1% (v/v) formic acid in water

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile

  • Flow Rate: 0.3 ml/min

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

  • Injection Volume: Aliquots of hydrolyzed DNA

Gradient Elution Program:

Time (min)% Mobile Phase B
0-1012
10-11Ramp to 100
11-21100
21-22Ramp to 2
22-322

Visualizing the Workflow and Structure-Retention Relationship

To further clarify the experimental process and the underlying principles of separation, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection DNA_Hydrolysis DNA Hydrolysis Filtration Filtration DNA_Hydrolysis->Filtration Autosampler Autosampler (4°C) Filtration->Autosampler HPLC_Column Polar C18 Column (40°C) Autosampler->HPLC_Column Injection Gradient_Elution Gradient Elution DAD DAD Detector Gradient_Elution->DAD MS Mass Spectrometer DAD->MS Data_Analysis Data Analysis MS->Data_Analysis Data Acquisition

Figure 1. Experimental workflow for the HPLC-MS/MS analysis of 7-deazaguanosine derivatives.

Structure_Retention cluster_compounds Compounds (Elution Order) cluster_properties Physicochemical Property cluster_retention HPLC Retention dC dC (Most Polar) dG dG Polarity Decreasing Polarity Increasing Hydrophobicity dADG dADG dA dA dPreQ0 dPreQ0 (Least Polar) RetentionTime Increasing Retention Time Polarity->RetentionTime correlates with

Figure 2. Logical relationship between molecular polarity and HPLC retention time for 7-deazaguanosine derivatives.

Assessing the Biological Impact of 7-Cyano-7-deazaguanosine Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological impact of incorporating 7-Cyano-7-deazaguanosine (7-CN-7dG), a modified guanine (B1146940) analog, into nucleic acids. It explores its effects on key cellular processes, compares its utility with alternative molecules, and provides detailed experimental protocols for its application and analysis.

Introduction to this compound (preQ₀)

This compound, also known as preQ₀, is a naturally occurring modified nucleoside that serves as a key intermediate in the biosynthesis of other hypermodified nucleosides, such as queuosine (B110006) (Q) in bacteria and eukaryotes, and archaeosine (B114985) (G+) in archaea.[1][2] Its unique chemical structure, featuring a cyano group at the 7-position of a deazaguanine core, imparts distinct biological activities. This guide will delve into the functional consequences of incorporating 7-CN-7dG into both RNA and DNA.

Biosynthesis of this compound

The biosynthesis of 7-CN-7dG begins with guanosine (B1672433) triphosphate (GTP) and proceeds through a series of enzymatic steps.[1] The key enzymes involved in this pathway are GTP cyclohydrolase I (FolE), 6-carboxy-5,6,7,8-tetrahydropterin synthase (QueD), 7-carboxy-7-deazaguanine (B3361655) synthase (QueE), and 7-cyano-7-deazaguanine synthase (QueC).[1][3]

7-CN-7dG Biosynthesis GTP GTP H2NTP dihydroneopterin triphosphate GTP->H2NTP FolE CPH4 6-carboxy-5,6,7,8- tetrahydropterin H2NTP->CPH4 QueD CDG 7-carboxy-7- deazaguanine CPH4->CDG QueE preQ0 This compound (preQ₀) CDG->preQ0 QueC In Vitro Transcription Workflow cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Purification & Analysis A Mix Transcription Components B Add T7 RNA Polymerase A->B C Incubate at 37°C B->C D DNase Treatment (Optional) C->D E RNA Purification D->E F Gel Electrophoresis E->F Restriction Protection Assay cluster_0 Sample Preparation cluster_1 Digestion cluster_2 Analysis Unmodified_DNA Unmodified DNA Digest_Unmodified Digest with Restriction Enzyme Unmodified_DNA->Digest_Unmodified NoEnzyme_Unmodified No Enzyme Control Unmodified_DNA->NoEnzyme_Unmodified Modified_DNA 7-dG Modified DNA Digest_Modified Digest with Restriction Enzyme Modified_DNA->Digest_Modified NoEnzyme_Modified No Enzyme Control Modified_DNA->NoEnzyme_Modified Gel Agarose Gel Electrophoresis Digest_Unmodified->Gel Digest_Modified->Gel NoEnzyme_Unmodified->Gel NoEnzyme_Modified->Gel

References

stability comparison of 7-Cyano-7-deazaguanosine and canonical guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of nucleoside analogs is paramount for their application in therapeutics and diagnostics. This guide provides an in-depth comparison of the stability of 7-Cyano-7-deazaguanosine (7-CN-7-dG) and its natural counterpart, canonical guanosine (B1672433), supported by experimental evidence.

The substitution of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom in 7-deazaguanosine (B17050) analogs fundamentally alters the molecule's chemical and biological properties. This modification significantly enhances stability against certain enzymatic degradation and chemical challenges, a feature of considerable interest in the development of robust oligonucleotides and therapeutic agents.

At a Glance: Stability Comparison

Stability ParameterCanonical GuanosineThis compound & 7-Deaza AnalogsKey Takeaway
Enzymatic Stability Susceptible to cleavage by Purine Nucleoside Phosphorylase (PNP), a key enzyme in the purine salvage pathway.[1][2]Resistant to cleavage by E. coli Purine Nucleoside Phosphorylase (PNP), acting as a competitive inhibitor.[1]7-Deaza modification provides significant protection against enzymatic degradation by PNP.
Chemical Stability (Glycosidic Bond) Prone to depurination (cleavage of the glycosidic bond) under acidic conditions.The 7-deaza modification generally increases the stability of the glycosidic bond, making it more resistant to acid-catalyzed hydrolysis.[3][4]7-Deazaguanosine offers enhanced stability in acidic environments.
Stability in Mass Spectrometry Oligonucleotides containing guanosine are susceptible to fragmentation in the gas phase during MALDI-MS analysis.Oligonucleotides with 7-deazaguanosine show significantly reduced fragmentation and increased signal intensity in MALDI-MS.[5][6]The enhanced stability of the 7-deaza analog is advantageous for analytical applications using mass spectrometry.
Photostability Rapidly dissipates excess electronic energy from UV radiation, contributing to its high photostability.[7][8]Exhibits longer lifetimes for internal conversion after UV absorption compared to guanosine, suggesting it is less photostable.[7][8]Canonical guanosine is more photostable than its 7-deaza counterpart.

Delving into the Data: Enhanced Stability of 7-Deazaguanosine Analogs

The replacement of the N7 atom with a C-H group in 7-deazaguanosine derivatives has profound implications for the molecule's stability. The N7 position in guanine (B1146940) is a key site for protonation and enzymatic recognition, and its removal fundamentally alters these interactions.

Superior Enzymatic Resistance

A critical advantage of 7-deazaguanosine analogs is their resistance to enzymatic degradation. Canonical guanosine is readily cleaved by Purine Nucleoside Phosphorylase (PNP), an enzyme central to the purine salvage pathway that breaks the glycosidic bond to release the guanine base.[1][2] In stark contrast, 7-deazapurine 2'-deoxyribofuranosides have been shown to be non-cleavable by E. coli PNP and act as competitive inhibitors of the enzyme.[1] This resistance to phosphorolytic cleavage significantly increases the biological half-life of 7-deazaguanosine-containing oligonucleotides, making them promising candidates for therapeutic applications.

Enhanced Chemical Stability

The glycosidic bond in purine nucleosides is susceptible to cleavage, particularly in acidic conditions, leading to depurination. The substitution at the 7-position in 7-deazaguanosine analogs strengthens this bond. This increased stability is highlighted by the enhanced performance of oligonucleotides containing 7-deazaguanosine during mass spectrometry analysis, where they exhibit significantly less fragmentation compared to their canonical counterparts.[5][6] Furthermore, threofuranosyl nucleic acid (TNA), an artificial genetic polymer, is noted for its acid stability, a property that is leveraged in TNA analogs of 7-deazaguanosine.[3][4]

A Note on Photostability

While exhibiting greater enzymatic and chemical stability in many contexts, 7-deazaguanosine appears to be less photostable than canonical guanosine. Studies on their excited-state dynamics reveal that 7-deazaguanosine has longer lifetimes for internal conversion after absorbing UV light.[7][8] This implies that the molecule remains in an excited state for a longer duration, which can increase the likelihood of undergoing photochemical reactions and degradation.

Experimental Protocols

Stability Assessment via High-Performance Liquid Chromatography (HPLC)

A standard method to quantify the stability of nucleosides involves incubating them under various stress conditions and monitoring their degradation over time using HPLC.

Objective: To compare the degradation rates of this compound and canonical guanosine under acidic, alkaline, and thermal stress.

Materials:

  • This compound

  • Canonical guanosine

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Phosphate (B84403) buffer

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Methodology:

  • Stock Solution Preparation: Prepare 1 mM stock solutions of this compound and guanosine in HPLC-grade water.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute stock solutions to 100 µM in 0.1 M HCl.

    • Alkaline Hydrolysis: Dilute stock solutions to 100 µM in 0.1 M NaOH.

    • Thermal Stress: Dilute stock solutions to 100 µM in phosphate buffer (pH 7.4).

  • Incubation: Incubate the solutions for each condition at a set temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and alkaline samples and dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the samples onto the C18 column.

    • Use a gradient elution method with a mobile phase consisting of a phosphate buffer and an organic solvent like acetonitrile.

    • Monitor the elution of the compounds using a UV detector at a wavelength of approximately 260 nm.

  • Data Analysis:

    • Quantify the peak area of the parent nucleoside at each time point.

    • Plot the natural logarithm of the remaining concentration against time.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Visualizing the Pathways

Guanosine Degradation Pathway

The following diagram illustrates the initial step in the canonical degradation pathway of guanosine monophosphate (GMP) and highlights how 7-deazaguanosine's resistance to PNP disrupts this process.

G Guanosine Degradation vs. 7-Deazaguanosine Stability cluster_guanosine Canonical Guanosine Pathway cluster_7deaza 7-Deazaguanosine Analog GMP Guanosine Monophosphate (GMP) Guanosine Guanosine GMP->Guanosine Nucleotidase Guanine Guanine Guanosine->Guanine Purine Nucleoside Phosphorylase (PNP) PNP_enzyme PNP Xanthine Xanthine Guanine->Xanthine Guanine Deaminase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Seven_CN_dG This compound Seven_CN_dG->PNP_enzyme Resistant to Cleavage (Inhibitor) Workflow Experimental Workflow for Nucleoside Stability Assay cluster_stress Incubation under Stress Conditions cluster_analysis Analysis start Start: Prepare Stock Solutions (Guanosine & 7-CN-7-dG) acid Acidic (e.g., 0.1M HCl) start->acid alkali Alkaline (e.g., 0.1M NaOH) start->alkali thermal Thermal (e.g., 60°C, pH 7.4) start->thermal sampling Collect Aliquots at Defined Time Points acid->sampling alkali->sampling thermal->sampling hplc HPLC Analysis sampling->hplc quantify Quantify Peak Area hplc->quantify calculate Calculate Degradation Rate and Half-life quantify->calculate end_node End: Compare Stability calculate->end_node

References

A Comparative Guide to the Fluorescent Properties of 7-Deazaguanosine Probes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and drug development, fluorescent nucleoside analogs are indispensable tools for probing nucleic acid structure, dynamics, and interactions. Among these, 7-deazaguanosine (B17050) derivatives have emerged as a versatile class of fluorescent probes due to their structural similarity to the natural nucleobase guanosine (B1672433), which minimizes perturbation of nucleic acid structures. This guide provides a comparative analysis of the fluorescent properties of different 7-deazaguanosine probes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their specific applications.

Probing the Core: A Look at Key 7-Deazaguanosine Analogs

This comparison focuses on two prominent classes of 7-deazaguanosine-based fluorescent probes: 8-aryl-7-deazaguanines and thieno[3,4-d]pyrimidine (B1628787) nucleoside analogs . These families of compounds offer a range of photophysical properties that can be tailored for various experimental needs, from single-molecule studies to high-throughput screening.

Quantitative Comparison of Fluorescent Properties

The performance of a fluorescent probe is primarily dictated by its photophysical parameters. The following table summarizes the key fluorescent properties of selected 7-deazaguanosine probes.

Probe/Analog NameExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ_F)Stokes Shift (nm)Brightness (ε × Φ_F)Reference
8-aryl-7-deazaguanines
8-phenyl-7-deazaguanine (8Ph7DG)~320~400Not specified~0.2-0.5 (in 10% FBS)~80Not specified[1]
8-(p-cyanophenyl)-7-deazaguanineNot specified~450-470Not specifiedHigh>100Not specified[1]
8-(pyren-1-yl)-7-deazaguanineNot specified~530Not specifiedNot specified146Not specified[1]
Thieno[3,4-d]pyrimidine Analogs
thU (U-mimic ribonucleoside)303409~31000.411061271[2]
thdT (T-mimic deoxynucleoside)304420~31000.641161984[2]
Thieno[3,4-d]pyrimidine nucleoside 4304412Not specified0.48 (in water)108Not specified[3]

Note: The fluorescent properties of 8-aryl-7-deazaguanines can be fine-tuned by altering the aryl substituent.[1] For instance, extending the aryl system or introducing electron-withdrawing groups can lead to red-shifted emissions and larger Stokes shifts.[1] The quantum yields of these probes are often sensitive to the solvent environment.[1][3]

Experimental Protocols

Accurate and reproducible measurement of fluorescent properties is critical for comparing different probes. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[4][5][6][7]

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., water, ethanol, DMSO)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Sample of the 7-deazaguanosine probe

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).

  • Integrate the area under the emission spectra for both the standard and the sample solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.

  • Calculate the slope (gradient) of the linear fits for both the standard (Grad_std) and the sample (Grad_smp).

  • Calculate the quantum yield of the sample (Φ_F_smp) using the following equation:

    Φ_F_smp = Φ_F_std × (Grad_smp / Grad_std) × (η_smp² / η_std²)

    where:

    • Φ_F_std is the quantum yield of the standard.

    • η_smp and η_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

Visualizing the Application: Experimental Workflows

7-Deazaguanosine probes are frequently employed in various molecular biology assays. The following diagrams, generated using the DOT language, illustrate common experimental workflows.

DNA_Hybridization_Assay cluster_0 Probe Preparation cluster_1 Hybridization cluster_2 Detection Probe 7-Deazaguanosine Probe (e.g., 8-aryl-7DG) Hybridization Hybridization (Annealing) Probe->Hybridization Target_DNA Single-stranded Target DNA Target_DNA->Hybridization Hybridized_Complex Probe-Target Duplex Hybridization->Hybridized_Complex Fluorescence Fluorescence Emission Hybridized_Complex->Fluorescence Excitation Excitation Light Excitation->Hybridized_Complex Detector Detector Fluorescence->Detector

Caption: Workflow of a DNA hybridization assay using a 7-deazaguanosine probe.

FRET_Assay cluster_0 Initial State (No Interaction) cluster_1 Interaction State (FRET) Donor Donor Fluorophore (e.g., 7-deazaguanosine probe) Acceptor Acceptor Fluorophore Emission_Donor Donor Emission Donor->Emission_Donor Excitation_Donor Excitation (Donor λ_ex) Excitation_Donor->Donor Donor_FRET Donor Fluorophore Energy_Transfer Förster Resonance Energy Transfer Donor_FRET->Energy_Transfer Acceptor_FRET Acceptor Fluorophore Emission_Acceptor Acceptor Emission (Sensitized) Acceptor_FRET->Emission_Acceptor Excitation_FRET Excitation (Donor λ_ex) Excitation_FRET->Donor_FRET Energy_Transfer->Acceptor_FRET

Caption: Principle of a FRET assay using a 7-deazaguanosine probe as the donor.

Signaling Pathways and Applications

7-Deazaguanosine probes are valuable tools for elucidating various biological processes. Their applications include:

  • Single Nucleotide Polymorphism (SNP) Detection: The sensitivity of the fluorescence of some 7-deazaguanosine analogs to their microenvironment allows for the development of probes that can discriminate between perfectly matched and mismatched DNA duplexes.[3]

  • DNA-Protein Interaction Studies: By replacing guanosine with a 7-deazaguanosine analog, researchers can investigate the role of the N7 position of guanine (B1146940) in protein recognition and binding.[8]

  • Cellular Imaging: The cell permeability of certain 8-aryl-7-deazaguanine probes makes them suitable for intracellular imaging and biosensing applications.[1][9]

  • Fluorescence Resonance Energy Transfer (FRET): The favorable spectral properties of some 7-deazaguanosine probes, such as a large Stokes shift, make them excellent FRET donors in studies of molecular interactions and conformational changes.[10][11][12][13][14]

The following diagram illustrates a simplified signaling pathway where a 7-deazaguanosine probe could be used to monitor the activity of a DNA-binding protein.

Protein_Binding_Pathway Signal External Signal (e.g., Growth Factor) Receptor Cell Surface Receptor Signal->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor (Inactive) Signaling_Cascade->Transcription_Factor TF_Active Transcription Factor (Active) Transcription_Factor->TF_Active Activation Nucleus Nucleus TF_Active->Nucleus Binding_Event TF Binding to DNA TF_Active->Binding_Event DNA_Probe DNA with 7-Deazaguanosine Probe DNA_Probe->Binding_Event Fluorescence_Change Change in Fluorescence Binding_Event->Fluorescence_Change

Caption: Monitoring transcription factor binding using a 7-deazaguanosine probe.

Conclusion

7-Deazaguanosine-based fluorescent probes offer a powerful and versatile toolkit for researchers in the life sciences. The ability to tune their photophysical properties through chemical modifications allows for the design of probes with optimized characteristics for a wide array of applications. This guide provides a foundation for understanding and comparing the fluorescent properties of these valuable molecular tools, enabling researchers to make informed decisions for their experimental designs. The continued development of novel 7-deazaguanosine analogs promises to further expand the capabilities of fluorescence-based assays in biological and biomedical research.

References

Validation of 7-Cyano-7-deazaguanosine: A Comparative Guide for Cellular Function Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 7-Cyano-7-deazaguanosine (7-CN-7dG) and its derivatives with alternative compounds, supported by experimental data and detailed protocols. 7-CN-7dG, a synthetic purine (B94841) analogue, has garnered interest for its potential as an inhibitor of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway, and its prospective applications in cancer therapy.

Executive Summary

7-Deazapurine nucleosides, including 7-CN-7dG, have demonstrated potential as cytotoxic agents against various cancer cell lines. Their mechanism of action is primarily attributed to the inhibition of critical enzymes such as purine nucleoside phosphorylase (PNP), leading to the disruption of cellular metabolism and induction of apoptosis. This guide presents a comparative analysis of 7-deazaguanosine (B17050) derivatives against established PNP inhibitors, Forodesine and Immucillin H, and delves into the cellular pathways affected and the experimental methodologies used for their validation.

Comparative Analysis: 7-Deazaguanosine Derivatives vs. Standard PNP Inhibitors

The primary mechanism of action for potent PNP inhibitors like Forodesine in T-cell leukemias involves the accumulation of intracellular deoxyguanosine triphosphate (dGTP), which is toxic to lymphocytes and induces apoptosis.[1][2] While direct comparative studies of 7-CN-7dG with these established inhibitors in human cells are limited, research on related 7-deazapurine derivatives provides valuable insights.

A study on a series of 7-deazapurine 2'-deoxyribofuranosides revealed their activity as competitive inhibitors of E. coli PNP.[3] Notably, 2-amino-6-chloro-7-deazapurine 2'-deoxyribofuranoside exhibited a Ki of 2.3 µM.[3] It is important to note that these values are for the bacterial enzyme and may not directly translate to human PNP. For comparison, Forodesine is a potent inhibitor of human PNP with IC50 values in the nanomolar range.[4]

Table 1: Comparison of PNP Inhibitory Activity

CompoundTarget EnzymeInhibition Constant (Ki) / IC50Reference
2-amino-6-chloro-7-deazapurine 2'-deoxyribofuranosideE. coli PNP2.3 µM (Ki)[3]
6-chloro-7-deazapurine 2'-deoxyribofuranosideE. coli PNP2.4 µM (Ki)[3]
Forodesine (Immucillin H)Human PNP0.48–1.57 nM (IC50)[4]
PeldesineHuman PNP30 nM (IC50)[4]

Cellular Mechanisms and Signaling Pathways

The inhibition of PNP by compounds like 7-deazaguanosine derivatives is expected to trigger a cascade of cellular events, primarily leading to apoptosis.

PNP Inhibition and Apoptosis Induction

PNP is a crucial enzyme in the purine salvage pathway, catalyzing the phosphorolysis of deoxyguanosine (dGuo) to guanine. Inhibition of PNP leads to an accumulation of dGuo, which is then phosphorylated to dGTP.[1][5] Elevated levels of dGTP are cytotoxic, particularly to T-lymphocytes, as they inhibit ribonucleotide reductase and DNA replication, ultimately triggering the intrinsic apoptosis pathway.[1][2]

cluster_0 PNP Inhibition by 7-Deazaguanosine Derivative cluster_1 Cellular Consequences 7_Deazaguanosine_Derivative 7-Deazaguanosine Derivative PNP PNP 7_Deazaguanosine_Derivative->PNP Inhibits dGuo Deoxyguanosine (dGuo) Accumulation dGTP Deoxyguanosine Triphosphate (dGTP) Accumulation dGuo->dGTP Phosphorylation Ribonucleotide_Reductase Ribonucleotide Reductase dGTP->Ribonucleotide_Reductase Inhibits DNA_Replication DNA Replication dGTP->DNA_Replication Inhibits Apoptosis Apoptosis Ribonucleotide_Reductase->Apoptosis DNA_Replication->Apoptosis

Caption: PNP inhibition leading to apoptosis.
Potential Modulation of Other Signaling Pathways

While the primary mechanism of action for PNP inhibitors is well-established, the broader impact of 7-deazapurine derivatives on other critical cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, remains an area of active investigation. Aberrant activation of these pathways is a hallmark of many cancers, and their modulation can significantly impact cell proliferation, survival, and drug resistance.[6][7][8] Some studies have suggested that certain nucleoside analogues can influence these pathways, but direct evidence for 7-CN-7dG is still emerging.

cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway 7_CN_7dG This compound PI3K PI3K 7_CN_7dG->PI3K Potential Inhibition Ras Ras 7_CN_7dG->Ras Potential Modulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Differentiation) ERK->Gene_Expression

Caption: Potential signaling pathways modulated by 7-CN-7dG.

Experimental Protocols

To facilitate further research and validation of 7-CN-7dG and its derivatives, this section provides detailed methodologies for key cellular assays.

Purine Nucleoside Phosphorylase (PNP) Activity Assay

This assay measures the enzymatic activity of PNP by monitoring the conversion of a substrate to its product.

Materials:

  • Cell or tissue lysate

  • PNP Assay Buffer

  • Inosine (B1671953) (substrate)

  • Developer solution (containing xanthine (B1682287) oxidase)

  • PNP Positive Control

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates by homogenization in cold PNP Assay Buffer containing protease inhibitors. Centrifuge to remove debris and collect the supernatant.[9][10]

  • Reaction Setup: In a 96-well plate, add the sample lysate, positive control, and a background control (assay buffer only).

  • Reaction Initiation: Add a reaction mix containing the inosine substrate and developer to each well.

  • Measurement: Immediately measure the absorbance at 293 nm in kinetic mode at 37°C for at least 30 minutes.[4]

  • Data Analysis: Calculate the rate of change in absorbance, which is proportional to the PNP activity.

Intracellular dGTP Level Measurement

This protocol outlines a method for quantifying the accumulation of dGTP within cells following treatment with a PNP inhibitor.

Materials:

  • Cell culture

  • 60% Methanol (ice-cold)

  • DNA polymerase (e.g., Taq polymerase)

  • dNTP-free reaction buffer

  • Specific oligonucleotide template/primer pair for dGTP

  • Radiolabeled dATP or a fluorescent detection system

  • Liquid scintillation counter or fluorescence plate reader

Procedure:

  • Cell Lysis and Extraction: Harvest cells and lyse them in ice-cold 60% methanol. Heat the lysate to inactivate enzymes and then centrifuge to remove cell debris.[9]

  • Assay Reaction: Set up a reaction mixture containing the cell extract, a specific DNA template-primer that requires dGTP for extension, a DNA polymerase, and a labeled or fluorescently detectable nucleotide.

  • DNA Polymerase Reaction: The amount of product generated by the DNA polymerase is proportional to the amount of dGTP in the cell extract.

  • Quantification: Measure the incorporated radioactivity or fluorescence to determine the dGTP concentration.[10]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.

Materials:

  • Treated and control cells

  • Annexin V-FITC

  • Propidium (B1200493) Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash cells with PBS.

  • Staining: Resuspend cells in Binding Buffer and add Annexin V-FITC and PI. Incubate in the dark at room temperature.[11][12]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11]

cluster_0 Cell Treatment & Staining cluster_1 Flow Cytometry Analysis cluster_2 Results Interpretation Cell_Culture Cell Culture Treatment Treat with 7-CN-7dG Cell_Culture->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Staining Stain with Annexin V-FITC & PI Harvest->Staining Flow_Cytometer Flow Cytometer Analysis Staining->Flow_Cytometer Results Quadrant Analysis: - Live - Early Apoptosis - Late Apoptosis/Necrosis Flow_Cytometer->Results

Caption: Apoptosis assay workflow.
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

  • Treated and control cells

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest and wash cells, then fix them in ice-cold 70% ethanol.[13][14]

  • Staining: Wash the fixed cells and resuspend them in PI staining solution containing RNase A to degrade RNA.[13]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[14]

Conclusion

This compound and its derivatives represent a promising class of compounds with potential therapeutic applications, particularly in oncology. Their ability to inhibit PNP and induce apoptosis in cancer cells warrants further investigation. This guide provides a foundational framework for researchers to compare the efficacy of these compounds against existing therapies and to explore their broader impact on cellular signaling. The detailed experimental protocols included herein are intended to facilitate standardized and reproducible research in this exciting field. Further studies focusing on direct comparisons with established drugs in human cell lines and in vivo models are crucial to fully elucidate the therapeutic potential of 7-deazaguanosine derivatives.

References

A Head-to-Head Comparison of Click Chemistry Handles on 7-Deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to efficiently and specifically modify nucleosides is paramount for a wide range of applications, from developing therapeutic oligonucleotides to creating sophisticated diagnostic probes. 7-Deazaguanosine (B17050), a guanosine (B1672433) analog with a carbon replacing the nitrogen at position 7, offers a unique scaffold for modification without disrupting the Watson-Crick base pairing face. "Click chemistry" provides a powerful toolkit for attaching various functionalities to this position.

This guide presents a head-to-head comparison of the most common click chemistry handles for modifying 7-deazaguanosine: terminal alkynes for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strained cyclooctynes, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The comparison focuses on performance metrics such as reaction efficiency, kinetics, and stability, supported by experimental data from various studies.

Data Presentation: Quantitative Comparison of Click Chemistry Handles

The following table summarizes key quantitative data for CuAAC and SPAAC handles. While direct comparative data on the 7-deazaguanosine scaffold is limited, the presented values from analogous systems provide a strong basis for handle selection.

ParameterTerminal Alkyne (CuAAC)DBCO (SPAAC)BCN (SPAAC)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne Cycloaddition
Second-Order Rate Constant (M⁻¹s⁻¹) 10 - 100[1]~0.3 - 2.3[2][3]~0.3[2][3]
Biocompatibility Requires cytotoxic copper catalyst; ligands can mitigate toxicity.[1][4]Copper-free, highly biocompatible.[4][5][6]Copper-free, highly biocompatible.[4][7]
Relative Labeling Efficiency (in cell lysates) Higher efficiency and specificity observed compared to SPAAC.[8]Lower efficiency than CuAAC, potential for higher background from thiol-yne side reactions.[8]Similar to DBCO, but can exhibit lower stability.[2][3]
Stability in the presence of Glutathione (GSH) Handle is stable.Moderate stability; half-life of ~71 minutes.[9]Significantly more stable than DBCO; half-life of ~6 hours.[9]
Stability in a Cellular Environment (Phagocytes) N/AModerately stable; ~36% degradation after 24 hours.[2]Low stability; ~79% degradation after 24 hours.[2]

Experimental Workflows and Signaling Pathways

The modification of 7-deazaguanosine and its subsequent conjugation via click chemistry involves a series of well-defined steps. The following diagrams illustrate these experimental workflows.

G cluster_0 Step 1: Synthesis of 7-Iodo-7-deazaguanosine cluster_1 Step 2: Installation of Alkyne Handle via Sonogashira Coupling start 7-Deazaguanosine step1 Iodination start->step1 product1 7-Iodo-7-deazaguanosine step1->product1 product1_ref 7-Iodo-7-deazaguanosine step2 Sonogashira Coupling (e.g., with Trimethylsilylacetylene) product1_ref->step2 product2 7-Alkynyl-7-deazaguanosine step2->product2

Caption: Workflow for the synthesis of an alkyne-modified 7-deazaguanosine precursor.

G cluster_0 CuAAC Pathway cluster_1 SPAAC Pathway alkyne 7-Alkynyl-7-deazaguanosine cuaac CuAAC Reaction (CuSO₄, Sodium Ascorbate (B8700270), Ligand) alkyne->cuaac azide Azide-modified Molecule (e.g., Fluorophore, Biotin) azide->cuaac product_cuaac 1,4-Disubstituted Triazole Conjugate cuaac->product_cuaac dbco_bcn 7-DBCO/BCN-7-deazaguanosine spaac SPAAC Reaction (Physiological Conditions) dbco_bcn->spaac azide_spaac Azide-modified Molecule azide_spaac->spaac product_spaac Triazole Conjugate spaac->product_spaac

Caption: Comparison of CuAAC and SPAAC conjugation pathways for modified 7-deazaguanosine.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these chemistries. Below are representative protocols for the key experimental steps.

Protocol 1: Synthesis of 7-Alkynyl-7-deazaguanosine (for CuAAC)

This protocol is adapted from Sonogashira coupling procedures used for nucleoside modification.[10][11][12]

Materials:

  • 7-Iodo-7-deaza-2'-deoxyguanosine

  • Terminal alkyne (e.g., trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (B128534) or diisopropylethylamine)

  • Anhydrous solvent (e.g., DMF or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve 7-iodo-7-deaza-2'-deoxyguanosine in the anhydrous solvent under an inert atmosphere.

  • Add the amine base, followed by the terminal alkyne.

  • Add the palladium catalyst and CuI to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • If a silyl (B83357) protecting group was used, deprotect it using standard conditions (e.g., TBAF).

  • Purify the crude product by column chromatography to obtain the 7-alkynyl-7-deazaguanosine.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Oligonucleotides

This protocol is a general method for labeling alkyne-modified oligonucleotides.[13][14][15][16]

Materials:

  • Alkyne-modified oligonucleotide containing 7-alkynyl-7-deazaguanosine (e.g., 100 µM in reaction buffer)

  • Azide-functionalized molecule (2-10 equivalents)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., THPTA, 100 mM in water)

  • Sodium L-ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in the reaction buffer.

  • Add the azide-functionalized molecule to the oligonucleotide solution.

  • In a separate tube, prepare a catalyst premix by combining the CuSO₄ and ligand stock solutions (a 1:5 copper-to-ligand ratio is common). Let it stand for 1-2 minutes.

  • Add the catalyst premix to the oligonucleotide/azide solution to a final copper concentration of 50 µM to 1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Gently mix and incubate the reaction at room temperature for 1-4 hours.

  • Purify the labeled oligonucleotide using methods such as ethanol (B145695) precipitation, HPLC, or spin chromatography.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Oligonucleotides

This protocol describes a typical copper-free click reaction.[5][6][17][18]

Materials:

  • DBCO- or BCN-modified oligonucleotide containing the modified 7-deazaguanosine.

  • Azide-functionalized molecule (1.5-5 equivalents).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Dissolve the DBCO- or BCN-modified oligonucleotide in the reaction buffer.

  • Add the azide-functionalized molecule to the oligonucleotide solution.

  • Incubate the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight, depending on the concentration of reactants and the specific strained alkyne used.

  • Monitor the reaction progress by LC-MS or gel electrophoresis.

  • Purify the conjugated oligonucleotide using standard methods as described for the CuAAC protocol.

Concluding Remarks

The choice between CuAAC and SPAAC for modifying 7-deazaguanosine depends heavily on the specific application.

CuAAC with terminal alkynes is generally faster and can be more efficient for in vitro applications where the cytotoxicity of copper can be managed.[1][8] The higher reaction rates allow for the use of lower concentrations of reactants.

SPAAC with DBCO or BCN is the preferred method for applications in living systems due to its bioorthogonality and the absence of a toxic metal catalyst.[4][5][6] Between the two, BCN shows greater stability in the presence of thiols, which could be an advantage in certain biological media, although it has also been reported to degrade more rapidly within some cell types.[2][9] DBCO, while less stable to thiols, often exhibits faster reaction kinetics than BCN.[2][3]

By carefully considering the experimental context and the desired attributes of the final conjugate, researchers can select the optimal click chemistry handle to successfully functionalize 7-deazaguanosine for their specific needs.

References

Evaluating the Impact of 7-Cyano-7-deazaguanosine on DNA Duplex Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Presentation

The stability of a DNA duplex is commonly quantified by its melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands. Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide a more comprehensive understanding of the forces driving duplex formation.

A study on the replacement of guanine (B1146940) (G) with 7-deaza-2'-deoxyguanosine (B613789) (7-zG) in a DNA duplex revealed a destabilizing effect.[1] The removal of the N7 atom from the guanine ring and its replacement with a carbon atom alters the electronic properties and eliminates a potential cation binding site in the major groove, which can affect hydration and cation organization.[1]

Table 1: Thermodynamic Data for Unmodified vs. 7-deaza-2'-deoxyguanosine (7-zG) Modified DNA Duplexes

Duplex Sequence (5'-3')ModificationTm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)Reference
d(CGCGAATTCGCG)Unmodified (G)72.1-93.7-262.3-15.8[1]
d(CGCGAATTC(7zG)CG)7-deaza-G (7-zG)68.4-85.1-236.8-14.6[1]

These values were determined under specific experimental conditions and may vary with changes in buffer composition, salt concentration, and oligonucleotide concentration.

In contrast to the destabilizing effect of the unsubstituted 7-deazaguanosine (B17050), studies on other 7-substituted 7-deazapurines and 8-aza-7-deazapurines suggest that modifications at the 7-position can lead to duplex stabilization.[2][3] For instance, the incorporation of a propynyl (B12738560) group at the 7-position of 7-deaza-2'-deoxyguanosine has been shown to have a positive effect on DNA duplex stability.[3] This highlights the critical role of the specific substituent at the 7-position in modulating duplex stability.

Experimental Protocols

A standard method for determining the thermodynamic stability of DNA duplexes is UV-Vis thermal denaturation analysis.

Protocol: Determination of DNA Duplex Melting Temperature (Tm) by UV-Vis Spectroscopy

1. Sample Preparation:

  • Synthesize and purify the desired oligonucleotides, including the unmodified and modified sequences.
  • Quantify the concentration of each oligonucleotide using UV absorbance at 260 nm at a high temperature (e.g., 90°C) to ensure the strands are in a single-stranded state.
  • Prepare equimolar solutions of the complementary strands in a melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The final duplex concentration is typically in the micromolar range.

2. Annealing:

  • Heat the mixed oligonucleotide solutions to 95°C for 5 minutes to ensure complete dissociation of any pre-existing structures.
  • Slowly cool the solutions to room temperature over several hours to allow for proper duplex formation. For short oligonucleotides, this can often be achieved by simply turning off the heat block and allowing it to cool to room temperature.

3. UV Melting Analysis:

  • Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
  • Transfer the annealed duplex solution to a quartz cuvette.
  • Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5°C or 1°C per minute) from a starting temperature well below the Tm (e.g., 20°C) to a temperature well above the Tm (e.g., 95°C).

4. Data Analysis:

  • Plot the absorbance at 260 nm versus temperature to obtain a melting curve. The curve will be sigmoidal, with the absorbance increasing as the duplex melts into single strands (hyperchromic effect).
  • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated. This corresponds to the midpoint of the transition in the melting curve. The Tm is most accurately determined by finding the peak of the first derivative of the melting curve (dA/dT vs. T).
  • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the melting curves by analyzing the shape of the transition or by performing concentration-dependent melting experiments and creating a van't Hoff plot (1/Tm vs. ln(CT), where CT is the total oligonucleotide concentration).[4]

Mandatory Visualizations

Biosynthesis of 7-Deazaguanine (B613801) Derivatives

The biosynthesis of 7-deazaguanine derivatives, including the precursor for 7-Cyano-7-deazaguanosine, originates from guanosine (B1672433) triphosphate (GTP). This multi-step enzymatic pathway is crucial for the production of these modified nucleobases which are found in both tRNA and DNA.[5]

Biosynthesis_of_7_Deazaguanine_Derivatives GTP GTP FolE FolE (GTP cyclohydrolase I) GTP->FolE H2NTP Dihydroneopterin triphosphate FolE->H2NTP QueD QueD H2NTP->QueD cH2P 6-carboxy-5,6,7,8- tetrahydropterin QueD->cH2P QueE QueE cH2P->QueE CDG 7-carboxy-7- deazaguanine QueE->CDG QueC QueC CDG->QueC preQ0 preQ0 (7-Cyano-7-deazaguanine) QueC->preQ0 QueF QueF preQ0->QueF DpdA DpdA preQ0->DpdA preQ1 preQ1 (7-aminomethyl-7- deazaguanine) QueF->preQ1 TGT tRNA-guanine transglycosylase (TGT) preQ1->TGT Queuosine Queuosine in tRNA TGT->Queuosine tRNA tRNA tRNA->TGT dPreQ0_DNA dPreQ0 in DNA DpdA->dPreQ0_DNA DNA DNA DNA->DpdA

Caption: Biosynthesis pathway of 7-deazaguanine derivatives.

Experimental Workflow for DNA Duplex Stability Analysis

The following diagram illustrates the typical workflow for evaluating the impact of a nucleoside modification, such as this compound, on DNA duplex stability.

DNA_Stability_Workflow start Start synthesis Oligonucleotide Synthesis (Unmodified & Modified) start->synthesis purification Purification & Quantification synthesis->purification annealing Annealing of Complementary Strands purification->annealing uv_melting UV Thermal Denaturation annealing->uv_melting data_acq Data Acquisition (Absorbance vs. Temperature) uv_melting->data_acq analysis Data Analysis data_acq->analysis tm_calc Tm Determination (1st Derivative Plot) analysis->tm_calc thermo_calc Thermodynamic Parameter Calculation (ΔG°, ΔH°, ΔS°) analysis->thermo_calc comparison Comparative Analysis tm_calc->comparison thermo_calc->comparison end End comparison->end

References

A Comparative Analysis of the Antiviral Activity of 7-Deazaguanosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and broad-spectrum antiviral agents remains a critical endeavor in biomedical research. Nucleoside analogs, a cornerstone of antiviral therapy, function by mimicking natural nucleosides and interfering with viral replication. Among these, 7-deazaguanosine (B17050) analogs have emerged as a promising class of compounds with significant antiviral activity against a range of viruses. This guide provides a comparative study of the antiviral activity of various 7-deazaguanosine analogs, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.

Data Presentation: A Comparative Overview

The antiviral efficacy of 7-deazaguanosine and its derivatives has been evaluated against several viruses, primarily RNA viruses. The data below summarizes the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and in vivo efficacy of selected analogs.

CompoundVirusAssay SystemEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)In Vivo Efficacy
7-deaza-2′-C-methyl-adenosine Zika Virus (ZIKV)Vero E6 cells0.8>10>12.5Delays disease progression in mice[1]
Hepatitis C Virus (HCV)Replicon cells~0.05>100>2000-
Dengue Virus (DENV-2)----Significant activity[2]
West Nile Virus (WNV)----Significant activity[2]
Yellow Fever Virus (YFV)----Significant activity[2]
4'-C-cyano-7-deaza-7-fluoro-2'-deoxyadenosine (CdFA) Hepatitis B Virus (HBV)HepG2 cells~0.026~56~2154Potent activity against drug-resistant HBV variants[3]
8-chloro-7-deazaguanosine Banzi VirusMice---Protective at 25-100 mg/kg/day (i.p.)[4]
Encephalomyocarditis VirusMice---Protective at 25-100 mg/kg/day (i.p.)[4]
San Angelo VirusMice---Protective at 25-100 mg/kg/day (i.p.)[4]
Semliki Forest VirusMice---Orally active and protective at 200-400 mg/kg/day[4][5]
Rat CoronavirusSuckling rats---Protective at 100 mg/kg/day (i.p.)[4]
7-deazaguanosine Semliki Forest VirusMice---Protective at 50-200 mg/kg/day (i.p.)[6][7]
San Angelo VirusMice---Protective at 50-200 mg/kg/day (i.p.)[6][7]
Banzi VirusMice---Significant survivor increases[6][7]
Encephalomyocarditis VirusMice---Significant survivor increases[6][7]

Mechanism of Action: Diverse Antiviral Strategies

7-Deazaguanosine analogs employ a variety of mechanisms to inhibit viral replication. A primary mode of action for several of these compounds is the induction of the host's innate immune response, particularly the production of interferon (IFN).[5][6][7] Interferons are cytokines that trigger a cascade of intracellular signaling, leading to the expression of numerous interferon-stimulated genes (ISGs) that establish an antiviral state within the cell.

Another key mechanism is the direct inhibition of viral enzymes essential for replication. As nucleoside analogs, these compounds can be intracellularly converted to their triphosphate forms. These triphosphates then act as competitive inhibitors of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of the growing viral RNA chain.[2]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to screen for antiviral compounds by measuring their ability to protect cells from virus-induced cell death (cytopathic effect).

Materials:

  • Host cell line susceptible to the virus of interest (e.g., A549, Vero E6, MDCK)

  • Complete cell culture medium

  • Virus stock of known titer

  • Test compounds (7-deazaguanosine analogs)

  • 96-well cell culture plates

  • Staining solution (e.g., Crystal Violet or Neutral Red)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells at a density that will form a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayer.

    • Add the diluted virus to all wells except the cell control wells.

    • Add the different concentrations of the test compounds to the virus-infected wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • Staining:

    • Remove the medium and gently wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with a suitable fixative (e.g., 10% formalin).

    • Stain the cells with a staining solution (e.g., 0.5% Crystal Violet).

  • Quantification:

    • After washing and drying the plates, solubilize the stain.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm for Crystal Violet) using a microplate reader.

  • Data Analysis: The EC₅₀ value is calculated as the concentration of the compound that inhibits the viral cytopathic effect by 50% compared to the virus control.

MTT Cytotoxicity Assay

This colorimetric assay determines the cytotoxicity of the compounds by measuring the metabolic activity of the cells, which is an indicator of cell viability.

Materials:

  • Host cell line

  • Complete cell culture medium

  • Test compounds

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a cell control with no compound.

  • Incubation: Incubate the plates for a duration equivalent to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental procedures, the following diagrams are provided.

Antiviral_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Host_Cells Host Cell Culture Cell_Seeding Seed Cells in 96-well Plate Host_Cells->Cell_Seeding Virus_Stock Virus Stock Preparation Infection_Treatment Infect with Virus & Add Compounds Virus_Stock->Infection_Treatment Compound_Dilution Compound Serial Dilution Compound_Dilution->Infection_Treatment Cell_Seeding->Infection_Treatment Incubation Incubate (48-72h) Infection_Treatment->Incubation CPE_Assay CPE Inhibition Assay Incubation->CPE_Assay MTT_Assay MTT Cytotoxicity Assay Incubation->MTT_Assay Data_Quantification Quantify Absorbance CPE_Assay->Data_Quantification MTT_Assay->Data_Quantification EC50_Calculation Calculate EC50 Data_Quantification->EC50_Calculation CC50_Calculation Calculate CC50 Data_Quantification->CC50_Calculation SI_Calculation Calculate Selectivity Index (CC50 / EC50) EC50_Calculation->SI_Calculation CC50_Calculation->SI_Calculation

Caption: General workflow for in vitro antiviral screening of 7-deazaguanosine analogs.

Interferon_Induction_Pathway cluster_recognition Viral Recognition cluster_signaling Signaling Cascade cluster_response Interferon Response Viral_RNA Viral RNA RLR RIG-I-like Receptors (RLRs) (e.g., RIG-I, MDA5) Viral_RNA->RLR sensed by MAVS MAVS RLR->MAVS activates TBK1 TBK1/IKKε MAVS->TBK1 recruits & activates IRF3_7 IRF3/IRF7 TBK1->IRF3_7 phosphorylates p_IRF3_7 p-IRF3/p-IRF7 IFN_Gene IFN-β Gene Transcription p_IRF3_7->IFN_Gene translocates to nucleus & activates transcription IFN_Protein IFN-β Secretion IFN_Gene->IFN_Protein leads to IFNAR IFN Receptor (IFNAR) IFN_Protein->IFNAR binds to (autocrine/paracrine) JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT activates ISGs Interferon-Stimulated Genes (ISGs) JAK_STAT->ISGs induces expression of Antiviral_State Antiviral State ISGs->Antiviral_State establishes

Caption: Simplified signaling pathway of Type I interferon induction by viral RNA.

References

Navigating the GC-Rich Maze: A Comparative Guide to Tools for Studying Challenging Genomic Regions

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often encounter a significant hurdle in their work: the accurate sequencing and analysis of GC-rich genomic regions. These stretches of DNA, characterized by a high proportion of guanine (B1146940) (G) and cytosine (C) bases, are notoriously difficult to study due to their propensity to form stable secondary structures, such as hairpins and G-quadruplexes. These structures can impede DNA polymerases, leading to incomplete or inaccurate sequencing results. This guide provides a comprehensive comparison of the available tools and methodologies designed to overcome these challenges, with a focus on their mechanisms of action, performance, and experimental protocols.

While the focus of this guide is on established and commercially available solutions, it is important to note the existence of naturally occurring modified nucleosides like 7-Cyano-7-deazaguanosine (7-CN-7dG or preQ0). This molecule is a precursor in the biosynthesis of other modified bases and is found in the DNA of some bacteria and phages, where it serves as a defense mechanism against restriction enzymes.[1][2] However, this compound triphosphate (7-CN-7dGTP) is not commercially available as a tool for sequencing, and therefore, no direct experimental data exists to benchmark its performance against the methods discussed below.

The Challenge of GC-Rich Regions

GC base pairs are held together by three hydrogen bonds, in contrast to the two hydrogen bonds between adenine (B156593) (A) and thymine (B56734) (T).[3] This increased stability makes GC-rich DNA sequences more prone to forming stable secondary structures that can physically block the progression of DNA polymerase during PCR amplification and sequencing reactions. This can result in:

  • Low sequencing quality and read length: The polymerase may dissociate from the template, leading to truncated sequencing reads.

  • Biased amplification: Regions with less stable secondary structures are preferentially amplified, leading to an underrepresentation of GC-rich regions in the final data.

  • Allelic dropout: In heterozygous samples, the allele with the less stable secondary structure may be preferentially sequenced.

To address these issues, several strategies have been developed, ranging from chemical additives that modify the DNA melting properties to advanced sequencing technologies that are less susceptible to secondary structures.

Chemical and Enzymatic Tools for Taming GC-Rich DNA

A variety of chemical additives and modified nucleotides can be incorporated into PCR and sequencing reactions to improve the denaturation and amplification of GC-rich templates.

7-deaza-dGTP: A Modified Nucleotide to Weaken Hydrogen Bonds

7-deaza-dGTP is an analog of deoxyguanosine triphosphate (dGTP) where the nitrogen at position 7 of the guanine base is replaced by a carbon atom. This modification prevents the formation of Hoogsteen base pairing, which is involved in the formation of G-quadruplexes and other secondary structures.[4] By reducing the stability of these structures, 7-deaza-dGTP facilitates the passage of DNA polymerase, leading to improved sequencing quality and read length.[5]

Betaine and DMSO: Additives that Destabilize Secondary Structures

Betaine and dimethyl sulfoxide (B87167) (DMSO) are chemical additives that enhance the amplification of GC-rich DNA by reducing the melting temperature (Tm) of the DNA duplex and destabilizing secondary structures. Betaine is thought to equalize the melting temperatures of GC and AT base pairs, while DMSO disrupts base pairing.[6]

Table 1: Comparison of Common Additives for GC-Rich PCR and Sequencing

AdditiveMechanism of ActionTypical Working ConcentrationAdvantagesDisadvantages
7-deaza-dGTP Reduces Hoogsteen base pairing, destabilizing G-quadruplexes and other secondary structures.[4]Partial or complete replacement of dGTP (e.g., 3:1 ratio of 7-deaza-dGTP to dGTP).[4]Directly incorporated into the DNA, providing a stable solution for subsequent manipulations. Highly effective for regions with strong secondary structures.[5]Can alter the electrophoretic mobility of DNA fragments. May not be compatible with all downstream applications.
Betaine Isothermal stabilizer, equalizes the melting temperatures of GC and AT base pairs.1-2 MImproves amplification of a broad range of GC-rich templates. Generally non-inhibitory to DNA polymerase at optimal concentrations.High concentrations can inhibit PCR. Optimal concentration may need to be determined empirically.
DMSO Disrupts base pairing and helps to denature secondary structures.2-8%Effective at low concentrations. Can be used in combination with other additives.Can inhibit Taq polymerase activity at higher concentrations. May not be as effective as 7-deaza-dGTP for highly stable secondary structures.

Advanced Sequencing Technologies for GC-Rich Regions

While chemical and enzymatic additives can significantly improve the sequencing of GC-rich regions with traditional Sanger and short-read next-generation sequencing (NGS) platforms, third-generation sequencing technologies offer inherent advantages in handling these challenging templates.

PacBio Single-Molecule, Real-Time (SMRT) Sequencing

PacBio's SMRT sequencing technology sequences single DNA molecules in real-time. The long read lengths, typically tens of kilobases, can span entire GC-rich repeat regions, allowing for their complete and accurate characterization.[7][8][9] Furthermore, the circular consensus sequencing (CCS) mode, which involves multiple passes over the same molecule, generates highly accurate "HiFi" reads that can resolve subtle variations even within complex regions.[10] PacBio sequencing has been shown to have less GC bias compared to short-read platforms.[6]

Oxford Nanopore Technologies (ONT) Sequencing

Oxford Nanopore sequencing is another long-read technology that directly sequences native DNA molecules as they pass through a protein nanopore. This technology is not reliant on enzymatic DNA synthesis for signal generation, which makes it less susceptible to polymerase stalling caused by secondary structures. Studies have shown that Nanopore sequencing exhibits minimal GC bias.[6][11] The ability to generate ultra-long reads (over 100 kb) is particularly advantageous for resolving large and complex GC-rich regions.

Table 2: Comparison of Sequencing Platforms for GC-Rich Regions

Sequencing PlatformTechnologyAdvantages for GC-Rich RegionsDisadvantages
Sanger Sequencing Dideoxy chain terminationGold standard for accuracy on a small scale. Can be optimized with additives.Short read lengths. Susceptible to polymerase stalling.
Short-Read NGS (e.g., Illumina) Sequencing by synthesisHigh throughput and low cost per base.Prone to GC bias in amplification and sequencing. Difficulty in assembling reads from repetitive GC-rich regions.[12]
PacBio SMRT Sequencing Single-molecule, real-time sequencingLong read lengths can span complex regions. Low GC bias. High accuracy with CCS (HiFi reads).[6][7][8][9][10]Higher cost per base compared to short-read platforms.
Oxford Nanopore Sequencing Nanopore sensingVery long to ultra-long read lengths. Minimal GC bias.[6][11] Direct sequencing of native DNA.Higher raw read error rate compared to Sanger and PacBio HiFi reads, although this is continually improving.

Experimental Protocols

Protocol 1: PCR Amplification of a GC-Rich Template using 7-deaza-dGTP

This protocol is a general guideline and may require optimization for specific templates and polymerases.

Workflow Diagram:

PCR_Workflow Template DNA Template dNTPs dNTP Mix (with 7-deaza-dGTP) Primers Forward & Reverse Primers Polymerase High-Fidelity DNA Polymerase Buffer Polymerase Buffer Denaturation Initial Denaturation (98°C, 30s) Cycling 30-35 Cycles: - Denaturation (98°C, 10s) - Annealing (Tm-specific, 30s) - Extension (72°C, time-specific) Denaturation->Cycling Final_Extension Final Extension (72°C, 2-5 min) Cycling->Final_Extension Gel Agarose Gel Electrophoresis Final_Extension->Gel Purification PCR Product Purification Gel->Purification Sequencing Sanger or NGS Sequencing Purification->Sequencing Sanger_Workflow Template Purified PCR Product Betaine 5 M Betaine Primer Sequencing Primer BigDye BigDye™ Terminator Mix Buffer 5x Sequencing Buffer Denaturation Initial Denaturation (96°C, 1 min) Cycling 25-30 Cycles: - Denaturation (96°C, 10s) - Annealing (50-55°C, 5s) - Extension (60°C, 4 min) Denaturation->Cycling Cleanup Reaction Cleanup (e.g., Ethanol Precipitation) Cycling->Cleanup Electrophoresis Capillary Electrophoresis Cleanup->Electrophoresis Analysis Sequence Analysis Electrophoresis->Analysis

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 7-Cyano-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 7-Cyano-7-deazaguanosine, a modified nucleoside analog. The following procedures are based on standard safety data sheets and are intended to provide essential, immediate safety and logistical information.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, and the formation of dust should be avoided.[1] In case of accidental contact, follow the first-aid measures outlined in the safety data sheets.[1][2][3][4]

II. General Disposal Procedure

The primary recommendation for the disposal of this compound is to entrust it to an approved waste disposal plant.[1] This ensures that the compound is managed in an environmentally safe and compliant manner. The following steps outline the general procedure:

  • Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, clearly labeled, and closed container.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2]

  • Consultation: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service to arrange for pickup and disposal. Provide them with the safety data sheet for this compound.

  • Transportation: Ensure that the waste is transported in accordance with all local, state, and federal regulations.

III. Quantitative Safety Data Summary

While specific quantitative data for disposal, such as concentration limits for sewer disposal or specific neutralization protocols, are not detailed in the available safety data sheets, the following table summarizes key safety information pertinent to handling and disposal.

ParameterValue/InformationSource
Physical State Solid (White to Pale brown)[1]
Melting Point 257 - 262 °C / 494.6 - 503.6 °F[1]
Incompatible Materials Strong oxidizing agents[2]
Hazardous Decomposition Products Carbon monoxide, carbon dioxide, nitrogen oxides[2]
Personal Protective Equipment Protective gloves, protective clothing, eye protection, face protection[1]
First Aid - Skin Contact Wash with plenty of soap and water.[1]
First Aid - Eye Contact Rinse cautiously with water for several minutes.[1]
First Aid - Inhalation Remove victim to fresh air and keep at rest.[1]
First Aid - Ingestion Call a POISON CENTER or doctor/physician if you feel unwell.[1]

Note: No specific experimental protocols for the deactivation or neutralization of this compound for disposal purposes were found in the provided search results. Always consult with your institution's safety officer for specific guidance.

IV. Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.

A Start: Have this compound waste B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect waste in a sealed and labeled container B->C D Is the container properly labeled with chemical name and hazard symbols? C->D E Store container in a designated secure waste area D->E Yes K Affix correct labels D->K No F Contact Environmental Health & Safety (EHS) or approved waste disposal service E->F G Provide Safety Data Sheet (SDS) to disposal service F->G H Arrange for waste pickup G->H I Document waste disposal according to institutional protocols H->I J End: Waste properly disposed I->J K->C

Workflow for the proper disposal of this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe and responsible management of this compound waste, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 7-Cyano-7-deazaguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Cyano-7-deazaguanosine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is recommended, treating it as a potentially hazardous substance similar to other nucleoside analogs and cytotoxic agents.

Hazard Assessment and Engineering Controls

Primary Engineering Controls: To minimize exposure, all handling of solid and concentrated solutions of this compound should be conducted in a designated controlled environment.

  • Fume Hood: A certified chemical fume hood is the minimum requirement for handling the solid compound and preparing solutions.

  • Biological Safety Cabinet (BSC): For procedures with a higher risk of aerosol generation, a Class II BSC is recommended.[1]

  • Glove Box or Isolator: For handling larger quantities or for procedures requiring enhanced containment, a glove box or compounding aseptic containment isolator (CACI) provides the highest level of protection.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part PPE Item Specification Rationale
Hands Double GlovingInner: Nitrile or neoprene glovesOuter: Chemotherapy-rated gloves (ASTM D6978)Provides robust protection against chemical permeation. Double gloving allows for safe removal of the outer glove if contaminated.[4][5]
Body Solid-front, disposable gownPolyethylene-coated polypropylene (B1209903) or similar non-absorbent materialProtects against splashes and contamination of personal clothing.[4][5]
Eyes/Face Safety Goggles and Face ShieldANSI Z87.1 compliantGoggles protect against splashes; a face shield provides an additional layer of protection for the entire face, especially when working outside of a BSC or fume hood.[6]
Respiratory N95 Respirator or higherNIOSH-approvedRecommended when handling the powder outside of a containment device to prevent inhalation of fine particles.[7]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to use.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood/BSC) cluster_cleanup Post-Handling A Designate Work Area B Don PPE A->B 1. C Prepare Spill Kit B->C 2. D Weigh Compound C->D 3. E Prepare Solution D->E 4. F Seal and Label Container E->F 5. G Decontaminate Work Surface F->G 6. H Doff PPE G->H 7. I Dispose of Waste H->I 8. J Wash Hands I->J 9.

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Designate a specific area within a fume hood or BSC for handling the compound.

    • Post a "Caution: Potent Compound in Use" sign.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, etc.) before starting.

    • Ensure a chemical spill kit is readily accessible.[2]

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Solution Preparation (inside fume hood/BSC):

    • Handle the solid compound with care to avoid generating dust.[8] Use a spatula to transfer the powder.

    • Weigh the desired amount of this compound in a tared weigh boat or directly into the receiving vial.

    • Add the solvent slowly to the solid to avoid splashing.

    • Ensure the compound is fully dissolved before removing the container from the containment device.

    • Securely cap and label the container with the compound name, concentration, date, and appropriate hazard warnings.

  • Post-Handling and Decontamination:

    • Wipe down the work surface and any equipment used with a suitable decontaminating solution (e.g., 70% ethanol (B145695) followed by a surface cleaner).

    • Collect all disposable items (gloves, weigh boats, wipes) for proper disposal.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste:

    • Contaminated PPE (gloves, gown), disposable labware (weigh boats, pipette tips), and cleaning materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Vendor:

    • All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Emergency Procedures

  • Spill:

    • In case of a small spill within a containment device, use a chemical spill kit to absorb the material. Decontaminate the area thoroughly.

    • For a larger spill, evacuate the area, restrict access, and contact your institution's EHS office immediately.

  • Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[9]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[9]

    • In all cases of exposure, seek medical attention and report the incident to your supervisor and EHS office. Provide the medical team with any available information on the compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.